3,5-Dimethylphenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,5-dimethylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-7(2)5-8(4-6)10-9;/h3-5,10H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBQANBNDXZFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505732 | |
| Record name | (3,5-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60481-36-9 | |
| Record name | Hydrazine, (3,5-dimethylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60481-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethylphenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Dimethylphenylhydrazine Hydrochloride: Properties, Characterization, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-dimethylphenylhydrazine hydrochloride, a crucial reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's characteristics, offers detailed protocols for its analysis, and explores its primary applications, with a focus on the renowned Fischer indole synthesis.
Core Molecular and Physical Characteristics
This compound is a substituted aromatic hydrazine salt with the chemical formula C₈H₁₃ClN₂.[1][2] It presents as a solid, typically in the form of a white to yellow or pale brown powder or crystals.[3][4][5] This compound is a key building block in the synthesis of various heterocyclic compounds, most notably indoles.
A summary of its fundamental properties is presented in Table 1.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60481-36-9 | [1] |
| Molecular Formula | C₈H₁₃ClN₂ | [1][2] |
| Molecular Weight | 172.66 g/mol | [2] |
| Appearance | White to yellow/pale brown powder or crystals | [3][4][5] |
| Melting Point | ~180 °C (with decomposition) | [1] |
| Solubility | Soluble in water | [1] |
| Stability | Air-sensitive, hygroscopic |
Experimental Determination of Physical Properties
To ensure the quality and suitability of this compound for specific applications, precise determination of its physical properties is essential. The following sections provide detailed, field-proven protocols for key analytical procedures.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed range often indicates the presence of impurities.
Protocol 1: Melting Point Determination using a Digital Apparatus (e.g., DigiMelt)
This protocol outlines the steps for accurate melting point determination.[6][7][8][9]
-
Sample Preparation:
-
Instrument Setup:
-
If the approximate melting point is unknown, perform a rapid preliminary scan with a ramp rate of 10-20 °C/minute to determine a rough range.[6]
-
For an accurate measurement, set the starting temperature to at least 15-20 °C below the expected melting point.[7][9]
-
Set the ramp rate to a slow value, typically 1-2 °C/minute, to ensure thermal equilibrium.[7][9]
-
Set the stop temperature approximately 10-15 °C above the expected melting point.[9]
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the DigiMelt apparatus.[10]
-
Initiate the heating program.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). This range is the melting point of the sample.
-
Caption: Workflow for Melting Point Determination.
Solubility Profile
While qualitatively known to be soluble in water, quantitative solubility data in various solvents is crucial for reaction setup and purification.[1] The equilibrium solubility can be determined using the shake-flask method.[11][12][13]
Protocol 2: Equilibrium Solubility Determination
-
Preparation:
-
Prepare saturated solutions by adding an excess of this compound to a series of vials containing different solvents (e.g., water, methanol, ethanol, DMSO).
-
Ensure there is undissolved solid in each vial.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[12]
-
-
Phase Separation:
-
Allow the suspensions to settle.
-
Carefully separate the supernatant from the solid by centrifugation or filtration. Ensure no solid particles are carried over.[12]
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant.
-
Determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.
-
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and purity of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. For a solid sample, the Attenuated Total Reflectance (ATR) technique is a rapid and convenient method.[14][15]
Protocol 3: ATR-FTIR Spectroscopy of a Solid Sample
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the powdered this compound onto the ATR crystal.
-
Apply pressure using the press to ensure good contact between the sample and the crystal.[14]
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Expected characteristic peaks for a substituted phenylhydrazine hydrochloride would include N-H stretching, C-H aromatic and aliphatic stretching, C=C aromatic ring stretching, and C-N stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[16][17]
Protocol 4: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[17]
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to a volume of about 0.6-0.7 mL.[18]
-
If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
The instrument will be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Key signals to expect would be distinct peaks for the aromatic protons, the methyl group protons, and the hydrazine protons.
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom in the molecule.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic transitions within the aromatic system.[19][20][21]
Protocol 5: UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., water or methanol).
-
Create a series of dilutions from the stock solution to determine the linear range of absorbance.
-
-
Measurement:
-
Use a spectrophotometer and matched quartz cuvettes.
-
Fill a cuvette with the solvent to be used as a blank and zero the instrument.
-
Record the UV-Vis spectrum of each dilution over a suitable wavelength range (e.g., 200-400 nm).
-
-
Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance vs. concentration at λ_max to determine the molar absorptivity (ε) according to the Beer-Lambert law.
-
Caption: General workflows for spectroscopic characterization.
Key Synthetic Application: The Fischer Indole Synthesis
The primary and most significant application of this compound is as a precursor in the Fischer indole synthesis. This reaction, discovered by Emil Fischer in 1883, is a robust method for constructing the indole ring system, a prevalent scaffold in pharmaceuticals and natural products.[22][23]
The synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[22][24] The hydrochloride salt is typically used for its stability and is often converted to the free base in situ or prior to the reaction.
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through several key steps:[22][24][25]
-
Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[14][14]-Sigmatropic Rearrangement: A concerted rearrangement, which is the key bond-forming step, occurs to form a di-imine intermediate.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular attack to form a cyclic aminal.
-
Elimination: Under acidic catalysis, a molecule of ammonia is eliminated to yield the final aromatic indole product.
Caption: Key steps of the Fischer Indole Synthesis.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The compound is known to be air-sensitive and hygroscopic, so storage under an inert atmosphere is recommended. Keep away from strong oxidizing agents.
Conclusion
This compound is a valuable reagent for organic synthesis, particularly for the construction of indole derivatives via the Fischer indole synthesis. A thorough understanding of its physical properties is paramount for its effective and safe use in research and development. This guide provides a foundation of its known characteristics and offers detailed, actionable protocols for its comprehensive analysis, thereby empowering scientists to confidently utilize this compound in their synthetic endeavors.
References
-
CHM 235L - Melting Points. (n.d.). Retrieved from University of Massachusetts website: [Link]
-
Melting Point Determination. (n.d.). Retrieved from University of Notre Dame website: [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]
-
DigiMelt Melting Point Apparatus. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]
-
DigiMelt Student Melting Point System Manual. (n.d.). Stanford Research Systems. Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved from [Link]
-
Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. (n.d.). ACS Publications. Retrieved from [Link]
-
Powder Samples. (n.d.). Shimadzu. Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab - Virginia Tech. Retrieved from [Link]
-
Supporting Information for... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Sample Preparation. (n.d.). University College London. Retrieved from [Link]
-
How do I make solid sample for FT-IR ATR? (2015, November 2). ResearchGate. Retrieved from [Link]
-
Equilibrium solubility measurement of ionizable drugs - consensus recommendations for improving data quality. (2016, June 29). SciSpace. Retrieved from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). National Institutes of Health. Retrieved from [Link]
-
Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.).
- Summary of solubility measurement protocols of each company before harmonization. (n.d.).
-
Phenylhydrazine. (n.d.). In Wikipedia. Retrieved from [Link]
-
A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Towards more accurate solubility measurements with real time monitoring: a carvedilol case study. (2021, June 10). RSC Publishing. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]
-
1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved from [Link]
- Fischer Indole Synthesis. (n.d.).
-
(3,5-Dimethylphenyl)hydrazine. (n.d.). PubChem. Retrieved from [Link]
-
Phenylhydrazines. Structure and basicity. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di... (n.d.). ARC Journals. Retrieved from [Link]
-
Phenylhydrazine. (n.d.). chemeurope.com. Retrieved from [Link]
-
Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Purdue College of Engineering. Retrieved from [Link]
-
Phenylhydrazine. (n.d.). PubChem. Retrieved from [Link]
-
How to Prepare and Run a NMR Sample. (2017, December 4). YouTube. Retrieved from [Link]
-
(3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. (2025, August 25). gsrs. Retrieved from [Link]
-
A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010, March 15). PubMed. Retrieved from [Link]
-
1-(3,4-Dimethylphenyl)hydrazine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. GSRS [gsrs-dev-public.ncats.io]
- 3. This compound | 60481-36-9 [sigmaaldrich.com]
- 4. This compound | 60481-36-9 [sigmaaldrich.com]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. CHM 235L [jan.ucc.nau.edu]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. purdue.edu [purdue.edu]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. longdom.org [longdom.org]
- 21. researchgate.net [researchgate.net]
- 22. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 23. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. jk-sci.com [jk-sci.com]
An In-Depth Technical Guide to 3,5-Dimethylphenylhydrazine Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,5-Dimethylphenylhydrazine hydrochloride (CAS No. 60481-36-9), a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, safe handling, and, most notably, its pivotal role in the construction of indole scaffolds, which are central to many therapeutic agents.
Chemical and Physical Properties
This compound is a salt of the organic base 3,5-dimethylphenylhydrazine. The hydrochloride form enhances its stability and solubility in polar solvents, making it a convenient precursor for various chemical transformations.
| Property | Value | Source(s) |
| CAS Number | 60481-36-9 | [1] |
| Molecular Formula | C₈H₁₃ClN₂ | [1] |
| Molecular Weight | 172.66 g/mol | [2] |
| Appearance | White to cream to pale brown powder or lumps | [3] |
| Melting Point | Decomposes around 180°C | [1] |
| Solubility | Soluble in water | [1] |
| Purity | Typically ≥95-97% | [1][3] |
Synthesis of this compound
The synthesis of this compound is a well-established multi-step process commencing from 3,5-dimethylaniline. The procedure involves a diazotization reaction followed by reduction.
A representative synthesis workflow is outlined below:
Caption: Synthesis of this compound.
Detailed Synthetic Protocol:
A common laboratory-scale synthesis involves the following steps[4]:
-
Diazotization of 3,5-Dimethylaniline: 3,5-Dimethylaniline (also known as 3,5-xylidine) is dissolved in aqueous hydrochloric acid and cooled to below 0°C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Reduction of the Diazonium Salt: The freshly prepared diazonium salt solution is then added to a reducing agent. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) or sodium metabisulfite (Na₂S₂O₅)[4]. The reduction of the diazonium group to a hydrazine proceeds, often with gentle warming to complete the reaction.
-
Isolation and Purification: Upon completion of the reduction, the reaction mixture is cooled, and the this compound product precipitates. The solid is then collected by filtration, washed with a cold solvent to remove impurities, and dried.
Safety and Handling
As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Wear protective gloves, eye protection, and face protection.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Core Application: The Fischer Indole Synthesis
The premier application of this compound is as a key building block in the Fischer indole synthesis. This powerful reaction, discovered by Emil Fischer in 1883, allows for the construction of the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions[5]. The resulting 4,6-dimethylindole scaffold is a valuable core in medicinal chemistry.
The Fischer Indole Synthesis Workflow:
The reaction proceeds through a series of well-defined steps:
Caption: The Fischer Indole Synthesis Workflow.
Experimental Protocol: Synthesis of 2,4,6-Trimethylindole
This protocol describes a representative Fischer indole synthesis using this compound and acetone to produce 2,4,6-trimethylindole.
Materials:
-
This compound
-
Acetone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Hydroxide (1M solution)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and an excess of acetone.
-
To this suspension, add glacial acetic acid as the solvent and catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 1M solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4,6-trimethylindole.
Applications in Drug Development
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates[6]. The ability to introduce substituents at specific positions of the indole ring via the Fischer indole synthesis makes this compound a valuable tool for generating libraries of novel compounds for drug discovery.
Indole derivatives have demonstrated a wide range of pharmacological activities, including but not limited to:
-
Anticancer: Vincristine and vinblastine are well-known indole alkaloids used in cancer chemotherapy[7].
-
Anti-inflammatory: Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) based on an indole core[7].
-
Antimigraine: The triptan class of drugs, used to treat migraines, are often synthesized using the Fischer indole synthesis[5].
-
Antitubercular: As previously noted, this reagent has been used in the synthesis of novel antitubercular indolecarboxamide derivatives[1].
-
Antiviral and Antibacterial: Various indole derivatives have shown promise as antimicrobial agents[7].
The 4,6-dimethyl substitution pattern that can be achieved using this compound can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The methyl groups can influence metabolic stability, receptor binding affinity, and overall lipophilicity, which are critical parameters in drug design.
Conclusion
This compound is a versatile and indispensable reagent for the synthesis of 4,6-disubstituted indoles via the Fischer indole synthesis. Its straightforward synthesis and the robustness of the Fischer indole reaction make it a valuable tool for both academic research and industrial drug development. A thorough understanding of its properties, handling procedures, and reaction mechanisms is crucial for its safe and effective utilization in the laboratory. The continued exploration of indole-based compounds as therapeutic agents ensures that this compound will remain a relevant and important building block in the field of medicinal chemistry.
References
-
Narlawar, R., Werry, E. L., Scarf, A. M., Hanani, R., Chua, S. W., King, V. A., Barron, M. L., Martins, R. N., Ittner, L. M., Rendina, L. M., & Kassiou, M. (2015). Synthesis and in vitro evaluation of novel indole-based compounds for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 58(21), 8743–8749. Available at: [Link]
- Google Patents. (2008). Preparation method for 3,5-dimethylphenylhydrazine. CN101148419A.
-
Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
- Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(2), 160-181.
- Bentham Science Publishers. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Organic Chemistry, 25(15), 1766-1795.
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
-
Global Substance Registration System. (n.d.). (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. Available at: [Link]
- Google Patents. (1981). Process for preparing 2,2,6,6-Tetramethyl-4-oxopiperidine. US4252958A.
-
GeneOnline News. (2025). Study Explores Antifungal Potential and Broad Pharmacological Activities of Indole Derivatives. Available at: [Link]
-
precisionFDA. (n.d.). (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. Available at: [Link]
-
Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Available at: [Link]
Sources
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. GSRS [gsrs-dev-public.ncats.io]
- 3. mdpi.com [mdpi.com]
- 4. CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google Patents [patents.google.com]
- 5. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]
- 6. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajchem-b.com [ajchem-b.com]
An In-Depth Technical Guide to (3,5-dimethylphenyl)hydrazine Hydrochloride: Structure, Synthesis, and Applications
Abstract
(3,5-dimethylphenyl)hydrazine hydrochloride is a pivotal chemical intermediate, particularly valued in the synthesis of indole derivatives for pharmaceutical and agrochemical applications. This guide provides an in-depth analysis of its core chemical structure, physicochemical properties, and established synthesis protocols. We delve into the mechanistic underpinnings of its primary application, the Fischer indole synthesis, and offer detailed methodologies for its characterization using modern spectroscopic techniques. Furthermore, this document outlines critical safety and handling procedures to ensure its effective and responsible use in a research and development setting.
Introduction: The Strategic Importance of a Substituted Hydrazine
In the landscape of synthetic organic chemistry, substituted arylhydrazines serve as indispensable building blocks. Among these, (3,5-dimethylphenyl)hydrazine hydrochloride holds a position of significance due to the unique electronic and steric properties imparted by the dimethyl substitution on the phenyl ring. This substitution pattern influences the reactivity of the hydrazine moiety and ultimately directs the regioselectivity in cyclization reactions, making it a valuable precursor for creating complex molecular architectures.
The primary utility of this compound lies in its role as a key reactant in the Fischer indole synthesis, a classic and versatile method for constructing the indole nucleus.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with applications in treating conditions ranging from migraines to cancer.[1][3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of (3,5-dimethylphenyl)hydrazine hydrochloride, enabling its proficient application in the synthesis of novel chemical entities.
Molecular Structure and Physicochemical Properties
(3,5-dimethylphenyl)hydrazine hydrochloride is an organic salt with the chemical formula C₈H₁₃ClN₂.[4] The structure consists of a hydrazine group (-NHNH₂) attached to a benzene ring substituted with two methyl groups at the 3 and 5 positions. The hydrochloride form enhances its stability and solubility in aqueous media.[4]
Chemical Structure:
The IUPAC name for this compound is (3,5-dimethylphenyl)hydrazine;hydrochloride.[4] Its key identifiers are:
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Appearance | White to cream or pale brown powder/lumps | [7] |
| Melting Point | 180°C (decomposition) | [4] |
| Solubility | Soluble in water | [4] |
| InChI Key | RSBQANBNDXZFIY-UHFFFAOYSA-N | [4][7] |
| SMILES | CC1=CC(=CC(=C1)NN)C.Cl | [4][7] |
Synthesis and Purification
The most common and industrially scalable synthesis of (3,5-dimethylphenyl)hydrazine hydrochloride begins with 3,5-dimethylaniline as the starting material.[8][9] The synthesis proceeds through a two-step sequence involving diazotization followed by reduction.[8][9]
Synthesis Workflow
The overall synthetic pathway can be visualized as follows:
Sources
- 1. testbook.com [testbook.com]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 4. 3,5-Dimethylphenylhydrazine hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound, 97% 25 g | Request for Quote [thermofisher.com]
- 8. (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 3,5-Dimethylphenylhydrazine Hydrochloride for Advanced Research Applications
This document provides an in-depth technical examination of 3,5-Dimethylphenylhydrazine hydrochloride, a critical reagent in synthetic organic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this guide moves beyond basic data to explore the compound's core properties, synthesis protocols, mechanistic applications, and essential safety procedures. The structure of this guide is dictated by the scientific narrative of the compound itself—from its fundamental characteristics to its practical implementation in the laboratory.
Core Physicochemical & Structural Properties
This compound is a substituted hydrazine salt valued for its role as a precursor in complex molecular syntheses. Its precise molecular weight and structural characteristics are foundational to its reactivity and stoichiometric use in chemical reactions.
The molecular weight of the hydrochloride salt is consistently reported as 172.66 g/mol .[1][2][3] This value is derived from its molecular formula, C₈H₁₂N₂·HCl, which accounts for the organic hydrazine base and the associated hydrochloric acid molecule.[1][2] A comprehensive summary of its properties is presented below.
Table 1: Physicochemical and Structural Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 172.66 g/mol | [1][2][3] |
| Molecular Formula | C₈H₁₂N₂·HCl or C₈H₁₃ClN₂ | [1][4][5] |
| CAS Number | 60481-36-9 | [2][4][6] |
| IUPAC Name | (3,5-dimethylphenyl)hydrazine;hydrochloride | [4] |
| Physical Form | White to cream, pale brown, or yellow powder/crystals | [5][6] |
| InChI Key | RSBQANBNDXZFIY-UHFFFAOYSA-N | [1][4][6] |
| SMILES | Cc1cc(C)cc(c1)NN.Cl | [1] |
| Purity | Typically ≥95% | [6] |
| Storage Temperature | Room Temperature / Ambient | [6] |
Caption: Chemical structure and formula of the compound.
Synthesis Protocol and Mechanistic Rationale
The most common and efficient synthesis of this compound begins with 3,5-dimethylaniline.[7][8] The process involves a two-step sequence: diazotization followed by reduction. This pathway is a cornerstone of aromatic chemistry, and understanding the causality behind each step is crucial for achieving high purity and yield.
Workflow: Synthesis from 3,5-Dimethylaniline
Caption: Two-step synthesis of the target compound from 3,5-dimethylaniline.
Detailed Experimental Protocol
This protocol is adapted from established industrial methods, emphasizing control over temperature and pH to ensure reaction fidelity.[8]
Step 1: Diazotization of 3,5-Dimethylaniline
-
Preparation: In a suitable reaction vessel, charge 200 mL of water and stir. Carefully add 57.5 mL of 10N hydrochloric acid followed by 24.2 g of 3,5-dimethylaniline.
-
Cooling (Critical Step): Cool the mixture to below 0 °C using an ice-salt bath. This low temperature is essential to prevent the highly unstable diazonium salt from decomposing.
-
Diazotization: Slowly add a pre-prepared solution of 15 g of sodium nitrite in 30 g of water. Maintain the temperature below 5 °C throughout the addition.
-
Reaction Completion: Stir the reaction mixture for an additional 20-30 minutes after the addition is complete. The formation of the diazonium salt is now finished.
-
Filtration: Filter the cold solution to remove any particulates, retaining the filtrate for the next step.
Step 2: Reduction to this compound
-
Reducing Agent: Prepare a solution of sodium pyrosulfite, which serves as a potent and cost-effective reducing agent.[8]
-
Reduction Reaction: Add the diazonium salt filtrate to the sodium pyrosulfite solution. The reaction is typically conducted between 10-35 °C.[8]
-
pH Control: It is crucial to maintain the pH of the reaction mixture between 7 and 9.[8] This is a self-validating control point; incorrect pH will lead to side reactions and significantly lower yield and purity. Use a suitable base (e.g., NaOH solution) to adjust as needed.
-
Hydrolysis & Isolation: Upon completion of the reduction (typically monitored by TLC or LC-MS), the resulting product is hydrolyzed and isolated as the hydrochloride salt, often by precipitation from the aqueous solution.
-
Purification: The crude product can be purified by recrystallization to achieve a purity of >98%.[8]
Core Application: The Fischer Indole Synthesis
A primary application of this compound is its use as a key building block in the Fischer indole synthesis.[4][9] This reaction is a powerful method for creating the indole scaffold, a privileged structure in medicinal chemistry found in numerous pharmaceuticals, including antitubercular agents.[4]
The expertise in applying this reagent lies in understanding its mechanism. The hydrazine moiety first condenses with a ketone or aldehyde to form a hydrazone. This intermediate, under acidic conditions, undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, followed by the elimination of ammonia to yield the aromatic indole ring.
Caption: Mechanistic workflow of the Fischer Indole Synthesis.
Generalized Protocol for Fischer Indole Synthesis
-
Hydrazone Formation: Dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired ketone or aldehyde in a suitable solvent (e.g., ethanol, acetic acid).
-
Condensation: Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC/LC-MS). The hydrochloride salt often provides sufficient acidity, but a catalytic amount of acid (e.g., H₂SO₄) can be added.
-
Cyclization (The Core Step): Add a cyclizing agent, which is typically a strong acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or Eaton's reagent). Heat the reaction mixture to the required temperature (can range from 80 °C to 180 °C depending on the substrate and catalyst). The choice of catalyst and temperature is a critical experimental parameter dictated by the reactivity of the specific hydrazone.
-
Workup and Isolation: After the reaction is complete, cool the mixture and pour it into ice water. The crude indole product often precipitates and can be collected by filtration.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the final, pure indole derivative.
Safety, Handling, and Storage
As with all hydrazine derivatives, this compound must be handled with appropriate care. It is classified as harmful and an irritant.[10][11] Adherence to safety protocols is non-negotiable for ensuring operator safety and experimental integrity.
Table 2: GHS Hazard and Precautionary Information
| Classification | GHS Code | Description | Source(s) |
| Hazard | H302 | Harmful if swallowed. | [6][11] |
| H315 | Causes skin irritation. | [6][11] | |
| H319 | Causes serious eye irritation. | [6][11] | |
| H335 | May cause respiratory irritation. | [6][11] | |
| Precautionary | P261 | Avoid breathing dust. | [6][10] |
| P280 | Wear protective gloves/eye protection/face protection. | [10] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [10] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
Mandatory Handling & Storage Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of the powder.[10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10]
-
Handling: Avoid generating dust.[12] Use appropriate tools for weighing and transferring the solid. Do not eat, drink, or smoke in the handling area.[10]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10] The compound can be hygroscopic (absorbs moisture from the air), so protection from atmospheric moisture is recommended for long-term stability.[10]
-
Disposal: Dispose of waste material and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is more than a chemical with a defined molecular weight; it is an enabling tool for complex chemical synthesis. Its utility, particularly in the construction of indole-based molecules, makes it indispensable in the fields of medicinal chemistry and drug development. By understanding its fundamental properties, synthesis, and reaction mechanisms, and by adhering strictly to safety protocols, researchers can effectively leverage this reagent to advance their scientific objectives.
References
-
(3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. (n.d.). In GSRS. Retrieved from [Link]
-
(3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. (n.d.). In precisionFDA. Retrieved from [Link]
-
(3,5-Dimethylphenyl)hydrazine. (n.d.). PubChem. Retrieved from [Link]
- Preparation method for 3,5-dimethylphenylhydrazine. (2008). Google Patents (CN101148419A).
Sources
- 1. GSRS [gsrs-dev-public.ncats.io]
- 2. scbt.com [scbt.com]
- 3. GSRS [precision.fda.gov]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. A11336.06 [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google Patents [patents.google.com]
- 9. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. (3,5-Dimethylphenyl)hydrazine | C8H12N2 | CID 1810602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Solubility of 3,5-Dimethylphenylhydrazine Hydrochloride
This guide provides a comprehensive technical overview of the solubility of 3,5-dimethylphenylhydrazine hydrochloride, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological studies. This document will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the critical factors that influence this property.
Introduction to this compound
This compound (C₈H₁₃ClN₂) is an aromatic hydrazine derivative. Hydrazine derivatives are a class of compounds with significant applications in organic synthesis and medicinal chemistry.[1] They are key precursors in the synthesis of various heterocyclic compounds, including indoles via the Fischer indole synthesis, which are prevalent scaffolds in many pharmaceutical agents. The hydrochloride salt form is often utilized to improve the stability and handling of the parent hydrazine compound.
A thorough understanding of the solubility of this compound is a critical first step in its application. Solubility dictates the choice of reaction solvents, purification methods, and is a key determinant of bioavailability in pharmacological contexts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 60481-36-9 | [2][3] |
| Molecular Formula | C₈H₁₃ClN₂ | [2][3] |
| Molecular Weight | 172.66 g/mol | [2] |
| Appearance | White to cream to pale brown powder or lumps | |
| Melting Point | Information not readily available | |
| pKa | Information not readily available |
Aqueous and Organic Solvent Solubility
While specific quantitative solubility data for this compound is not extensively published in readily available literature, supplier information consistently indicates that it is soluble in water .[2] The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base due to the ionization of the hydrazine moiety. The presence of the polar hydrochloride group allows for favorable interactions with water molecules.
The solubility in organic solvents is expected to vary based on the polarity of the solvent. Generally, polar protic and aprotic solvents are more likely to dissolve this salt compared to nonpolar solvents. However, without experimental data, these are general predictions.
Experimental Determination of Equilibrium Solubility: A Validated Protocol
To address the lack of quantitative data, this section provides a detailed, field-proven protocol for determining the equilibrium solubility of this compound using the shake-flask method . This method is a widely accepted and recommended technique for generating reliable solubility data.[4][5]
The Causality Behind the Shake-Flask Method
The shake-flask method is designed to establish a thermodynamic equilibrium between the undissolved solid and the saturated solution. By agitating an excess of the solid in the solvent for a sufficient period, we ensure that the solvent is fully saturated with the solute. Subsequent analysis of the clear supernatant provides the equilibrium solubility at a given temperature.
Self-Validating System
This protocol incorporates self-validating checks to ensure the integrity of the results. These include:
-
Equilibrium Confirmation: Sampling at multiple time points to ensure the concentration has reached a plateau.
-
Purity Analysis: Verifying the purity of the this compound before and after the experiment.
-
Validated Analytical Method: Using a calibrated and validated analytical technique for quantification.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (of known purity)
-
Selected solvents (e.g., deionized water, ethanol, methanol, dichloromethane)
-
Thermostatically controlled shaker bath
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Vials for sample collection
Protocol:
-
Preparation of Solvent: Prepare the desired solvents. For aqueous solubility, use deionized water and adjust the pH to the desired value using appropriate buffers (e.g., phosphate or citrate buffers).
-
Addition of Excess Solid: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a sealed container (e.g., a glass vial) containing a known volume of the solvent.
-
Equilibration: Place the sealed containers in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed.
-
Sampling: At predetermined time intervals (e.g., 24, 48, and 72 hours), cease agitation and allow the undissolved solid to settle.
-
Sample Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (see Section 5).
-
Equilibrium Confirmation: Compare the concentrations obtained at the different time points. Equilibrium is considered to be reached when consecutive measurements are within an acceptable variance (e.g., ± 5%). The final concentration at equilibrium is the solubility of the compound.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Analytical Methods for Quantification
Accurate quantification of the dissolved this compound is crucial for reliable solubility data. Two common and effective methods are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for the analysis of hydrazine derivatives. A reverse-phase HPLC method using a C18 column is typically suitable.
Typical HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a wavelength of maximum absorbance (to be determined by a UV scan).
A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.
UV-Vis Spectrophotometry
For a more rapid but potentially less specific analysis, UV-Vis spectrophotometry can be employed. This method relies on the absorbance of UV light by the aromatic ring of the molecule.
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution across a range of UV wavelengths.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the diluted sample from the solubility experiment and determine its concentration from the calibration curve.
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several environmental factors.
Effect of pH
As a hydrochloride salt of a weak base, the solubility of this compound is expected to be pH-dependent. At lower pH values (more acidic), the equilibrium will favor the protonated, more soluble form. As the pH increases towards and beyond the pKa of the corresponding free base, the unprotonated, less soluble form will predominate, leading to a decrease in solubility.[6]
Effect of Temperature
The effect of temperature on solubility is governed by the enthalpy of the solution. For most solids, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature.[7][8] However, in some cases, the dissolution can be exothermic, leading to a decrease in solubility with increasing temperature. The temperature dependence of the solubility of this compound should be determined experimentally.
Logical Relationship of Influencing Factors
Caption: Factors Influencing Solubility and Their Implications.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While quantitative data in the public domain is scarce, the provided experimental protocol, based on the robust shake-flask method, offers a clear pathway for researchers to generate reliable and accurate solubility data. By carefully controlling and considering the influence of pH, temperature, and solvent choice, scientists and drug development professionals can effectively harness the properties of this important chemical intermediate for their specific applications. The principles and methodologies outlined herein are fundamental to ensuring the successful and reproducible use of this compound in research and development.
References
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Chinese Journal of Pharmaceutical Analysis. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]
-
World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7516, Phenylhydrazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]
-
Indiana University Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 13.4: Pressure and Temperature Effects on Solubility. Retrieved from [Link]
-
PubMed. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Journal of Chemical & Engineering Data, 54(8), 2333-2339. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazine and Its Derivatives. Retrieved from [Link]
Sources
- 1. Phenylhydrazine hydrochloride solubility | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound | 60481-36-9 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. who.int [who.int]
- 6. pharmatutor.org [pharmatutor.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
Introduction: The Structural and Synthetic Value of 3,5-Dimethylphenylhydrazine Hydrochloride
An In-Depth Technical Guide to the Spectral Characterization of 3,5-Dimethylphenylhydrazine Hydrochloride
This compound (CAS No: 60481-36-9) is a substituted aromatic hydrazine salt of significant interest to researchers in synthetic chemistry and drug development.[1] Its primary utility lies in its role as a key precursor in the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus—a privileged scaffold in medicinal chemistry. The precise substitution pattern of the dimethylphenyl moiety allows for the creation of specifically functionalized indoles, which are explored for a wide range of therapeutic applications, including as antitubercular agents.[2]
Given its foundational role in synthesis, an unambiguous structural confirmation of this compound is paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify its molecular structure. As a Senior Application Scientist, my focus is not merely on the data itself, but on the causal logic behind the experimental design and the expert interpretation of the resulting spectra. This document is designed to serve as a trusted reference for researchers and drug development professionals who handle this and structurally related compounds.
The molecular structure, presented below, forms the basis of our spectroscopic investigation.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Atomic Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3] It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the definitive mapping of the molecule's atomic connectivity. For a hydrochloride salt like this, the choice of a polar aprotic deuterated solvent, such as DMSO-d₆, is critical to ensure solubility and to observe the exchangeable protons of the hydrazinium group.[3][4]
Expertise & Experience: The Rationale Behind NMR Experimental Design
The experimental parameters for NMR are not arbitrary; they are selected to optimize data quality for the specific nucleus and molecular class. For ¹H NMR, a standard 400-500 MHz spectrometer provides excellent resolution for distinguishing the closely spaced aromatic signals.[3] A sufficient relaxation delay (e.g., 2-5 seconds) is crucial to ensure quantitative integration, especially for the broad signals of the N-H protons. For ¹³C NMR, a higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.[3] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons, which is particularly useful for confirming the methyl and aromatic CH groups in our target molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) within a 5 mm NMR tube.[3] Ensure complete dissolution by gentle vortexing.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters: Acquire the spectrum using a standard pulse program. A spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 5 seconds are recommended to capture all signals accurately, including the broad amine protons.
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer (corresponding to the 400 MHz proton frequency).
-
Parameters: Utilize a proton-decoupled pulse sequence. A spectral width of ~220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are typical. A significantly larger number of scans (e.g., 1024 or more) will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.[3]
-
Data Presentation and Interpretation
The expected chemical shifts are predicted based on the principles of substituent effects and data from analogous compounds, such as phenylhydrazine hydrochloride and derivatives of 3,5-dimethylaniline.[3][4][5]
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Justification |
| -CH₃ | ~2.2 ppm (s, 6H) | ~21 ppm | Symmetrical methyl groups on the aromatic ring. Their signal will be a sharp singlet integrating to 6 protons. |
| Ar-H (C2, C6) | ~6.7 ppm (s, 2H) | ~118 ppm | Two equivalent protons meta to the hydrazinium group and ortho to two methyl groups. Shielded relative to benzene. |
| Ar-H (C4) | ~6.6 ppm (s, 1H) | ~128 ppm | Single proton para to the hydrazinium group, situated between two methyl groups. Experiences shielding. |
| -NH-NH₃⁺ | ~8.5-10.5 ppm (br s, 4H) | N/A | The protons on the nitrogen atoms are expected to be broad due to quadrupolar relaxation and chemical exchange. As a hydrochloride salt in DMSO, they will be significantly deshielded and appear far downfield.[3][4] |
| Ar-C (C3, C5) | N/A | ~138 ppm | Quaternary carbons bearing the methyl groups. |
| Ar-C (C1) | N/A | ~145 ppm | Quaternary carbon attached to the nitrogen, significantly deshielded by the electronegative nitrogen atom. |
Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range. For solid samples, Attenuated Total Reflectance (ATR) is a modern and highly convenient sampling technique that requires minimal sample preparation.
Expertise & Experience: The Rationale Behind IR Experimental Design
The primary goal of running an IR spectrum on this compound is to confirm the presence of the key functional groups: the N-H bonds of the hydrazinium ion and the C-H and C=C bonds of the substituted aromatic ring. The hydrochloride salt form significantly influences the N-H stretching region. Instead of the typical sharp N-H stretches of a free hydrazine, we expect to see very broad and strong absorptions characteristic of an ammonium salt (-NH₃⁺), often appearing from 2500 to 3200 cm⁻¹.[6]
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small, representative amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: First, record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR press to ensure firm contact between the sample and the crystal. Collect the sample spectrum over a range of 4000 to 600 cm⁻¹. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
-
Data Processing: The final spectrum is presented as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).
Data Presentation and Interpretation
The spectrum is analyzed by identifying characteristic absorption bands.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3200 - 2500 | N-H Stretch (Ammonium Salt) | Strong, Broad | Confirms the presence of the -NH₃⁺ group from the hydrochloride salt. This broad feature is a hallmark of amine salts. |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Indicates the C-H bonds on the phenyl ring. |
| 2970 - 2850 | Aliphatic C-H Stretch | Medium | Corresponds to the stretching vibrations of the two methyl (-CH₃) groups. |
| ~1600, ~1470 | Aromatic C=C Stretch | Medium-Strong | Characteristic skeletal vibrations of the benzene ring. |
| ~850 - 750 | Aromatic C-H Bend (Out-of-plane) | Strong | The specific pattern in this region can be indicative of the 1,3,5-trisubstitution pattern on the benzene ring. |
Section 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For structural analysis of small organic compounds, Electron Ionization (EI) is a common technique. It involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural clues.
Expertise & Experience: The Rationale Behind MS Experimental Design
In an EI-MS experiment, the molecular ion (M⁺•) peak is of primary importance as it indicates the molecular weight of the neutral (free base) compound. It is crucial to remember that the hydrochloride salt will not be observed; the analysis is performed on the volatile free base, C₈H₁₂N₂, which has a monoisotopic mass of 136.10 Da.[7] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For phenylhydrazines, cleavage of the N-N bond and rearrangements involving the aromatic ring are common fragmentation pathways.[3]
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). Heating will be required to volatilize the compound into the gas phase.
-
Ionization: Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) in the ion source.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Data Presentation and Interpretation
The mass spectrum will show a molecular ion peak and several fragment ion peaks.
Table 3: Predicted Mass Spectrometry Fragments (EI-MS) for 3,5-Dimethylphenylhydrazine
| m/z (Predicted) | Proposed Fragment | Formula | Interpretation |
| 136 | [M]⁺• | [C₈H₁₂N₂]⁺• | Molecular Ion Peak . Confirms the molecular weight of the free base.[7] |
| 121 | [M - CH₃]⁺ | [C₇H₉N₂]⁺ | Loss of a methyl radical from the molecular ion. |
| 106 | [M - N₂H₂]⁺• | [C₈H₁₀]⁺• | Loss of diimide, a common fragmentation for hydrazines. The resulting fragment is 3,5-dimethylbenzene radical cation. |
| 105 | [M - NHNH₂]⁺ | [C₈H₉]⁺ | Cleavage of the C-N bond, loss of the hydrazinyl radical, forming a dimethylphenyl cation. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | A common fragment in alkylbenzenes, corresponding to the tropylium ion, formed after rearrangement. |
Conclusion
The collective application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy definitively map the carbon-hydrogen framework, confirming the 1,3,5-substitution pattern. IR spectroscopy provides rapid verification of the essential functional groups, particularly the characteristic broad N-H stretches of the hydrazinium salt. Finally, mass spectrometry confirms the molecular weight of the parent free base and offers further structural corroboration through predictable fragmentation patterns. This multi-technique approach ensures the identity and purity of this critical synthetic building block, underpinning the integrity of subsequent research and development efforts.
References
- BenchChem. (n.d.). Spectroscopic Comparison of Substituted Phenylhydrazines for Research and Development.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Manchester Organics. (n.d.). (3,5-Dimethylphenyl)hydrazine hydrochloride.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Thermo Fisher Scientific. (2023). Safety Data Sheet.
- Apollo Scientific. (2023). Safety Data Sheet: 3,4-Dimethylphenylhydrazine hydrochloride.
- PubChem. (n.d.). 1-(3,4-Dimethylphenyl)hydrazine hydrochloride.
- Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References.
- PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups.
- ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone.
- Santa Cruz Biotechnology. (n.d.). This compound.
- PubChem. (n.d.). (3,5-Dimethylphenyl)hydrazine.
- Fisher Scientific. (n.d.). This compound, 97%.
-
NIST. (n.d.). Phenylhydrazine hydrochloride. Retrieved from [Link]
- ChemicalBook. (n.d.). Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum.
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. (3,5-Dimethylphenyl)hydrazine | C8H12N2 | CID 1810602 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Safety and Handling of 3,5-Dimethylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for 3,5-Dimethylphenylhydrazine hydrochloride (CAS No. 60481-36-9). As a Senior Application Scientist, the following information synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The structure of this guide is designed to logically flow from hazard identification to emergency response, providing a self-validating system for laboratory safety.
Understanding the Hazard Profile
This compound is a substituted hydrazine derivative. Hydrazines as a class are recognized for their reactivity and potential toxicity.[1] Therefore, a thorough understanding of the specific hazards associated with this compound is the foundation of safe handling.
1.1. GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For this compound, the following hazard statements are consistently reported:
-
H302: Harmful if swallowed. [2]
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H332: Harmful if inhaled. [3]
-
H335: May cause respiratory irritation. [2]
The signal word for this chemical is "Warning".[3]
1.2. Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below. Understanding these properties is crucial for anticipating the compound's behavior under various laboratory conditions.
| Property | Value | Source |
| Physical Form | White to yellow powder or crystals | |
| Molecular Formula | C8H13N2Cl | [3] |
| Molecular Weight | 172.66 g/mol | [4] |
| Storage Temperature | Room Temperature / Ambient | [3] |
Engineering and Administrative Controls: The First Line of Defense
Before any handling of this compound, robust engineering and administrative controls must be in place. These controls are designed to minimize exposure by isolating the hazard from the researcher.
2.1. Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a properly functioning chemical fume hood.[5][6] This is the primary engineering control to prevent inhalation of dust or vapors.[5]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[7]
-
Emergency Eyewash and Safety Shower: An approved and certified emergency eyewash station and safety shower must be readily accessible in the laboratory where the material is handled.[7]
2.2. Administrative Controls
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for the handling of this compound must be written and approved. All personnel must be trained on this SOP before working with the compound.[5]
-
Hazard Communication: The area where the chemical is stored and used must be clearly marked with appropriate hazard signage.[5]
-
Training: All personnel must receive comprehensive training on the hazards of hydrazines, including this specific compound, as well as the established safety protocols.[5]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are paramount, the use of appropriate PPE is a mandatory final barrier to exposure.
| PPE Category | Specification | Rationale and Source(s) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[7][8] | To prevent skin contact and subsequent irritation.[7] It is crucial to consult the glove manufacturer's compatibility chart.[7] |
| Eye and Face Protection | Splash-proof safety goggles. A face shield is recommended when there is a potential for splashing.[5][7] | To protect against serious eye irritation from dust or splashes.[5] |
| Skin and Body Protection | A flame-resistant lab coat, full-length pants, and closed-toe shoes.[6][7] | To protect the skin from accidental contact.[7] |
| Respiratory Protection | A NIOSH-approved respirator may be required for situations where engineering controls are not sufficient or during emergency situations.[7] | To prevent inhalation of harmful dust or vapors.[7] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the integrity of the compound.
4.1. Handling Procedures
-
Preparation: Before handling, ensure all necessary engineering controls are functioning, and the required PPE is donned correctly.[5]
-
Weighing and Transferring: Conduct all weighing and transferring of the solid material within a chemical fume hood to minimize the generation of airborne dust.[5]
-
Housekeeping: Avoid the accumulation of dust on surfaces. Clean up any minor spills promptly using appropriate procedures.[9]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[9][10] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][9]
4.2. Storage Requirements
-
Container: Store in the original, tightly sealed container.[9][10]
-
Location: Keep in a cool, dry, and well-ventilated area.[9][10]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[1][7]
-
Segregation: Store in a designated area for particularly hazardous substances.[6]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a rapid and informed response is crucial.
5.1. First Aid Measures
| Exposure Route | First Aid Procedure | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11] | [10][11] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[10][11] | [10][11] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][12] | [10][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7] | [6][7] |
5.2. Spill Response
-
Minor Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[9][10] The area should then be decontaminated.
-
Major Spills: In the event of a large spill, evacuate the area immediately and notify the appropriate emergency response personnel.[5][6] Do not attempt to clean up a large spill without proper training and equipment.[5][6]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Collect waste in a clearly labeled, sealed container.[5]
-
Disposal Method: Dispose of the waste in accordance with all local, state, and federal regulations.[5][13] This typically involves arranging for pickup by a licensed hazardous waste disposal company.[5]
Visualizing Safety Workflows
To further clarify critical safety procedures, the following diagrams illustrate key workflows.
Caption: Standard workflow for handling this compound.
Caption: Emergency response workflow for a significant spill.
Conclusion
This compound is a valuable reagent in research and development, but its potential hazards necessitate a culture of safety and strict adherence to established protocols. By implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and following safe handling and emergency procedures, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document for developing laboratory-specific SOPs and ensuring a safe working environment for all personnel.
References
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.). Retrieved from Environmental Health & Safety, University of New Mexico. [Link]
-
Hydrazine - Risk Management and Safety. (n.d.). Retrieved from University of Notre Dame. [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. [Link]
-
Hydrazine. (n.d.). UC Santa Barbara Environmental Health & Safety. [Link]
-
Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. (n.d.). Retrieved from Public Health England. [Link]
-
Safety and Handling of Hydrazine. (1978). DTIC. [Link]
-
SAFETY DATA SHEET - 3,4-Dimethylphenylhydrazine hydrochloride. (2024). Fisher Scientific. [Link]
-
(3,5-Dimethylphenyl)hydrazine | C8H12N2 | CID 1810602. (n.d.). PubChem. [Link]
-
(3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. (2025). Gsrs. [Link]
-
ATSDR Hydrazines Tox Profile. (n.d.). ATSDR. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. (3,5-Dimethylphenyl)hydrazine | C8H12N2 | CID 1810602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 60481-36-9 [sigmaaldrich.com]
- 4. GSRS [gsrs-dev-public.ncats.io]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. arxada.com [arxada.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.fr [fishersci.fr]
Navigating the Chemical Landscape: A Technical Guide to 3,5-Dimethylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and pharmaceutical development, a thorough understanding of the reagents we handle is not just a matter of regulatory compliance, but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth technical overview of 3,5-Dimethylphenylhydrazine hydrochloride, moving beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights and a deeper understanding of its chemical personality.
Chemical Identity and Physicochemical Properties
This compound is a substituted hydrazine derivative commonly utilized in organic synthesis, particularly in the formation of indole rings via Fischer indole synthesis.[1] Its hydrochloride salt form enhances stability and simplifies handling compared to the free base.
A comprehensive understanding of its physical and chemical properties is fundamental to its safe and effective use in experimental design.
| Property | Value | Source |
| CAS Number | 60481-36-9 | [1][2][3][4] |
| Molecular Formula | C₈H₁₂N₂ · HCl | [2][3] |
| Molecular Weight | 172.66 g/mol | [2][3] |
| Appearance | White to yellow or pale brown powder or crystals | [1] |
| Purity | Typically ≥95% - 97% | [1][5] |
| Storage Temperature | Room Temperature | [5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential risks.
Signal Word: Warning[5]
GHS Hazard Statements: [5][6][7]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The following diagram illustrates the logical flow from the chemical's nature to its hazard classification.
Caption: GHS Hazard Classification for this compound.
Safe Handling and Storage Protocols
Adherence to stringent handling and storage protocols is paramount to mitigating the risks associated with this compound.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls with appropriate personal protective equipment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[8][9]
-
Ensure easy access to an emergency eyewash station and safety shower.
Personal Protective Equipment (PPE):
| PPE | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[9] | Protects against splashes and airborne particles causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Prevents skin irritation upon contact.[9][10] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges if ventilation is inadequate or for spill cleanup. | Mitigates the risk of respiratory tract irritation from inhaling dust.[9] |
The following workflow outlines the decision-making process for handling this chemical safely.
Caption: Emergency response workflow for a spill or exposure incident.
Toxicological Information and Health Effects
The primary health hazards of this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. [6]
-
Acute Toxicity: Harmful if swallowed. [6]* Skin Irritation: Causes skin irritation, characterized by redness and pain. [6]* Eye Irritation: Causes serious eye irritation, which can result in redness, pain, and blurred vision. [6]* Respiratory Irritation: May cause irritation to the respiratory tract, leading to coughing and shortness of breath. [6]* Chronic Exposure: Data on the long-term effects of exposure is limited. However, some hydrazines are known to have more severe chronic health effects, so minimizing exposure is crucial.
Stability and Reactivity
-
Reactivity: Generally stable under recommended storage conditions.
-
Chemical Stability: Stable under normal temperatures and pressures.
-
Conditions to Avoid: Exposure to moist air or water. * Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.
This guide is intended to provide a comprehensive overview for the safe and effective handling of this compound. Always consult the most recent version of the supplier's Safety Data Sheet (SDS) before use and adhere to all institutional and regulatory safety guidelines.
References
-
PubChem. (3,5-Dimethylphenyl)hydrazine. [Link]
-
Chemical Label. This compound. [Link]
-
PubChem. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride. [Link]
-
GSRS. (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. [Link]
-
University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]
-
ATSDR. Toxicological Profile for Hydrazines. [Link]
Sources
- 1. A11336.14 [thermofisher.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (3,5-Dimethylphenyl)hydrazine | C8H12N2 | CID 1810602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemical-label.com [chemical-label.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to 3,5-Dimethylphenylhydrazine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This guide provides an in-depth technical overview of 3,5-Dimethylphenylhydrazine hydrochloride, a critical reagent in synthetic organic chemistry. We will explore its fundamental chemical properties, outline a standard synthesis protocol, and detail its primary application as a precursor in the Fischer indole synthesis for the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development who require a comprehensive understanding of this versatile building block.
Nomenclature and Physicochemical Properties
This compound is an aromatic hydrazine salt widely used as an intermediate in organic synthesis. Its formal IUPAC name is (3,5-dimethylphenyl)hydrazine;hydrochloride[1][]. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its freebase form.
The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 60481-36-9 | [1][3] |
| Molecular Formula | C₈H₁₂N₂·HCl (or C₈H₁₃ClN₂) | [1][3] |
| Molecular Weight | 172.66 g/mol | [1][4][5] |
| Appearance | White to cream or pale brown powder/crystals | [6] |
| Purity | Typically ≥95-97% | |
| Storage Temperature | Room Temperature / Ambient | |
| InChI Key | RSBQANBNDXZFIY-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The standard synthesis of this compound begins with 3,5-dimethylaniline as the starting material. The process involves a two-step sequence: diazotization followed by reduction.
Causality in Synthesis:
-
Diazotization: The primary aromatic amine (3,5-dimethylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). This converts the amine group into a diazonium salt. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is sodium pyrosulfite or stannous chloride in a strongly acidic medium. The hydrochloride salt is typically isolated directly by filtration after the reaction.
Experimental Protocol: Synthesis from 3,5-Dimethylaniline
This protocol is a representative method for the laboratory-scale synthesis of the target compound.
-
Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3,5-dimethylaniline in concentrated hydrochloric acid and water, then cool the mixture to 0 °C in an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. c. Stir the resulting diazonium salt solution for an additional 20-30 minutes at 0-5 °C[7].
-
Reduction: a. In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or sodium pyrosulfite in water). Cool this solution to 0 °C. b. Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, maintaining the temperature below 10 °C. c. After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.
-
Isolation and Purification: a. The precipitated this compound is collected by vacuum filtration. b. The crude product is washed with a small amount of cold water or ethanol to remove impurities. c. Recrystallization from a suitable solvent, such as ethanol, can be performed to achieve higher purity if necessary. d. The final product is dried under a vacuum to yield a stable, crystalline solid.
Core Application: The Fischer Indole Synthesis
The paramount application of this compound in drug development is its role as a key precursor in the Fischer indole synthesis . This powerful reaction, discovered by Hermann Emil Fischer in 1883, constructs the indole heterocyclic ring system, a privileged scaffold in medicinal chemistry, from a phenylhydrazine and a ketone or aldehyde under acidic conditions[8][9].
Mechanism and Rationale:
The synthesis proceeds through several key steps[8][10]:
-
Hydrazone Formation: The phenylhydrazine reacts with a carbonyl compound (ketone or aldehyde) to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.
-
[1][1]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the core bond-forming step.
-
Cyclization and Elimination: The intermediate then cyclizes and eliminates a molecule of ammonia (NH₃) to form the final aromatic indole ring.
The use of this compound allows for the synthesis of indoles with methyl groups at the 4- and 6-positions of the indole ring, providing a specific substitution pattern that can be crucial for tuning the pharmacological activity of a drug candidate. This compound is specifically cited for its use in synthesizing novel antitubercular indolecarboxamide derivatives[1][6].
Workflow Diagram: Fischer Indole Synthesis
The following diagram illustrates the workflow for synthesizing a 4,6-dimethyl-substituted indole derivative, a common step in the development of various therapeutic agents.
Caption: Workflow of the Fischer Indole Synthesis.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation[11][12].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhaling the powder[12][13][14].
-
Storage: Store the compound in a tightly closed container in a dry, well-ventilated place. It is noted to be hygroscopic and potentially air-sensitive[12].
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the material using dry cleanup procedures and place it in a sealed container for disposal[13].
Conclusion
This compound is a foundational building block for medicinal chemists and drug development professionals. Its primary utility in the Fischer indole synthesis provides a reliable and versatile route to specifically substituted indole scaffolds, which are integral to a wide range of pharmaceuticals. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and secure application in a research and development setting.
References
-
P&S Chemicals. Product information, this compound.
-
PubChem. (3,5-Dimethylphenyl)hydrazine | C8H12N2 | CID 1810602. National Center for Biotechnology Information.
-
Fisher Scientific. This compound, 97%.
-
Sigma-Aldrich. This compound | 60481-36-9.
-
BOC Sciences. This compound - CAS 60481-36-9.
-
Wikipedia. Fischer indole synthesis.
-
Sigma-Aldrich. This compound | 60481-36-9.
-
Chemicalbook. (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis.
-
Thermo Fisher Scientific. SAFETY DATA SHEET.
-
Manchester Organics. This compound | 60481-36-9.
-
Global Substance Registration System (GSRS). (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE.
-
Google Patents. CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine.
-
Thermo Fisher Scientific Chemicals. This compound, 97% 25 g.
-
Canadian Journal of Chemistry. Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2. (1970) 48:15, 2293-2297.
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2464-2472.
-
Apollo Scientific. 3,4-Dimethylphenylhydrazine hydrochloride Safety Data Sheet.
-
Alfa Chemistry. Fischer Indole Synthesis.
-
Semantic Scholar. New 3H-Indole Synthesis by Fischer's Method. Part I.
-
ChemBlink. Exploring 3,4-Dimethylphenylhydrazine Hydrochloride: Properties and Applications.
-
Autech Industry Co.,Limited. 3,4-Dimethylphenylhydrazine Hydrochloride: Properties, Applications & Quality Specifications.
-
Sigma-Aldrich. 3,4-Dimethylphenylhydrazine 97 60481-51-8.
-
Santa Cruz Biotechnology. This compound | CAS 60481-36-9.
Sources
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. pschemicals.com [pschemicals.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. GSRS [gsrs-dev-public.ncats.io]
- 6. This compound, 97% 25 g | Request for Quote [thermofisher.com]
- 7. CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google Patents [patents.google.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. (3,5-Dimethylphenyl)hydrazine | C8H12N2 | CID 1810602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. 3,4-Dimethylphenylhydrazine 97 60481-51-8 [sigmaaldrich.com]
The Versatile Synthon: A Technical Guide to 3,5-Dimethylphenylhydrazine Hydrochloride for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 3,5-Dimethylphenylhydrazine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its chemical identity, explore its synonyms and properties, and focus on its principal application in the synthesis of indole-based therapeutics through the Fischer indole synthesis. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile synthon in their research endeavors.
Chemical Identity and Synonyms
This compound is an aromatic hydrazine salt that serves as a crucial precursor in various organic syntheses. A comprehensive understanding of its nomenclature and fundamental properties is essential for its proper handling, application, and the interpretation of experimental outcomes.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60481-36-9 | [1][2] |
| Molecular Formula | C₈H₁₃ClN₂ | [1][3] |
| Molecular Weight | 172.66 g/mol | [2] |
| IUPAC Name | (3,5-dimethylphenyl)hydrazine hydrochloride | [3] |
| Synonyms | 1-(3,5-dimethylphenyl)hydrazine hydrochloride, (3,5-Dimethylphenyl)hydrazine monohydrochloride, N-(3,5-Dimethylphenyl)hydrazine hydrochloride | [1][4] |
| Appearance | White to cream to pale brown powder or lumps | [3] |
| Purity | Typically ≥95% - 97% | [2][3] |
| Storage Temperature | Ambient/Room Temperature | [2] |
| InChI Key | RSBQANBNDXZFIY-UHFFFAOYSA-N | [1][3] |
| SMILES | Cl.CC1=CC(NN)=CC(C)=C1 | [3] |
The Cornerstone of Indole Synthesis: The Fischer Indole Synthesis
The paramount application of this compound in drug discovery lies in its role as a key reactant in the Fischer indole synthesis. This powerful chemical reaction, discovered by Emil Fischer in 1883, remains a fundamental method for constructing the indole nucleus, a privileged scaffold in a vast array of natural products and pharmaceuticals.[4][5] The indole core is a structural motif found in numerous biologically active compounds, including anti-migraine agents of the triptan class and various anticancer and antiviral drugs.[4][6][7]
Mechanistic Overview
The Fischer indole synthesis is an acid-catalyzed reaction that proceeds through several key steps, beginning with the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[4][5] This is followed by a[8][8]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to yield the aromatic indole.[4][5]
The general mechanism can be visualized as follows:
Figure 1: General workflow of the Fischer indole synthesis.
Application in Drug Discovery: The Case of Indole Derivatives
The indole scaffold is a cornerstone in the development of a wide range of therapeutics. Its structural versatility allows for the synthesis of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[6][9] For instance, the anti-HIV drug Delavirdine, a non-nucleoside reverse transcriptase inhibitor, features a substituted indole moiety, highlighting the importance of indole synthesis in creating complex antiviral agents.[1][8][10]
The use of this compound specifically allows for the introduction of methyl groups at the 4 and 6 positions of the resulting indole ring. These substitutions can significantly influence the pharmacological properties of the final molecule, such as its binding affinity to target proteins and its metabolic stability.
Experimental Protocol: Representative Fischer Indole Synthesis
The following protocol is a representative example of a Fischer indole synthesis using a substituted phenylhydrazine and can be adapted for this compound. This procedure is based on established methodologies for the synthesis of substituted indoles.[11]
Objective: To synthesize a 4,6-dimethyl-substituted indole derivative via the Fischer indole synthesis.
Materials:
-
This compound
-
An appropriate ketone (e.g., pyruvic acid or an alpha-keto acid)
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide solution (1 M)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (in situ):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent) and the selected ketone (1.0-1.2 equivalents).
-
Add glacial acetic acid as the solvent and catalyst. The amount should be sufficient to dissolve the reactants upon heating.
-
-
Cyclization:
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[11]
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution with a 1 M sodium hydroxide solution.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the product into an organic solvent such as dichloromethane (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure substituted indole.
-
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a Brønsted acid catalyst, which is essential for the protonation steps in the reaction mechanism.[4]
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the[8][8]-sigmatropic rearrangement, which is often the rate-determining step.
-
Neutralization and Extraction: This standard work-up procedure is crucial for removing the acid catalyst and isolating the organic product from the aqueous phase.
-
Column Chromatography: This purification technique is necessary to separate the desired indole product from any unreacted starting materials or side products.
Figure 2: Step-by-step experimental workflow.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of 4,6-disubstituted indoles, which are important scaffolds in drug discovery and development. A thorough understanding of its properties and the mechanism of the Fischer indole synthesis, coupled with a robust experimental protocol, empowers researchers to efficiently generate novel indole derivatives for biological evaluation. The insights and procedures outlined in this guide are intended to serve as a solid foundation for the successful application of this important chemical building block in the pursuit of new therapeutic agents.
References
-
Delavirdine. In: Wikipedia. [Link]
- Synthesis method of delavirdine.
-
Fischer indole synthesis. In: Wikipedia. [Link]
-
Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2. Canadian Journal of Chemistry. [Link]
-
(Usp Dictionary of Usan and International Drug Names) - USP Dictionary 2007 - of USAN and International Drug Names-United States Pharmacopeial (2007). Scribd. [Link]
-
Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]
- Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. CoLab.
-
Genotoxic evaluation of five Angiotesin II receptor blockers: In vivo and in vitro micronucleus assay. ResearchGate. [Link]
-
Toxicological Principles for the Safety Assessment of Food Ingredients. FDA. [Link]
-
Alentemol HBr. DC Chemicals. [Link]
-
Biomedical Importance of Indoles. PMC - NIH. [Link]
-
Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. [Link]
-
4,6-dimethyl-1h-indole-2-carboxylic acid (C11H11NO2). PubChem. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link]
-
On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. ResearchGate. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]
- Synthetic method of indole-2-carboxylic acid.
Sources
- 1. journalirjpac.com [journalirjpac.com]
- 2. Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delavirdine - Wikipedia [en.wikipedia.org]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3,5-Dimethylphenylhydrazine Hydrochloride for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 3,5-Dimethylphenylhydrazine hydrochloride (CAS No. 60481-36-9), a critical reagent in synthetic organic chemistry, particularly for the construction of indole scaffolds prevalent in numerous pharmaceutically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into sourcing, quality control, and practical application of this versatile chemical intermediate.
Introduction to this compound
This compound is a substituted phenylhydrazine salt with the chemical formula C₈H₁₃ClN₂ and a molecular weight of approximately 172.66 g/mol .[1] Its structure, characterized by a hydrazine moiety attached to a 3,5-dimethylated benzene ring, makes it an ideal precursor for the Fischer indole synthesis, a robust and widely utilized method for creating indole ring systems.[2] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.
The strategic placement of the two methyl groups on the phenyl ring influences the electronic and steric properties of the molecule, which can be exploited to direct the regioselectivity of the Fischer indole synthesis and to introduce specific functionalities into the final indole product. This targeted substitution is of paramount importance in medicinal chemistry, where precise structural modifications can significantly impact a compound's biological activity.
Commercial Availability and Supplier Comparison
The procurement of high-quality starting materials is a cornerstone of successful research and development. This compound is readily available from several reputable chemical suppliers. The choice of supplier often depends on the required purity, scale, and documentation for a specific application, ranging from early-stage research to process development. Below is a comparative summary of offerings from prominent vendors.
| Supplier | Brand/Partner | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | Fluorochem | 95% | 5 g, 10 g, 25 g, 100 g | Provides access to Certificate of Analysis (CoA) and Certificate of Origin (COO). |
| Synthonix Corp. | 95% | Varies | Offers detailed safety information and documentation. | |
| Thermo Fisher Scientific | Thermo Scientific Chemicals | 97% | 5 g, 25 g | Formerly part of the Alfa Aesar portfolio; detailed specifications and SDS available.[3][4] |
| Manchester Organics | Not specified | 100 g, Custom pack sizes | Offers bulk quote requests and has a lead time of 4-6 weeks.[5] | |
| Santa Cruz Biotechnology | Not specified | Varies | States the product is for research use only and provides basic properties.[6] |
Quality Control and Analytical Validation: A Self-Validating System
Ensuring the purity and identity of this compound is critical for reproducible and reliable experimental outcomes. A multi-faceted approach to quality control is recommended, establishing a self-validating system for each batch received.
Visual and Physical Inspection
Upon receipt, the material should be inspected for its physical appearance. Typically, it is a white to cream or pale brown powder or crystalline solid.[3] Any significant deviation from this should be noted. The material should be stored under appropriate conditions, which is typically at room temperature, away from strong oxidizing agents, and in a dry, well-ventilated place.[6]
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the compound. While a specific spectrum for the 3,5-dimethyl derivative was not found in the immediate search, a representative ¹H NMR spectrum of the parent phenylhydrazine hydrochloride in DMSO-d₆ shows characteristic peaks for the aromatic protons and the hydrazine protons.[7] For the 3,5-dimethyl derivative, one would expect to see singlets for the two equivalent methyl groups, and distinct signals for the aromatic protons, in addition to the hydrazine and hydrochloride protons.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H stretches from the hydrazine and C-H and C=C stretches from the aromatic ring.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the method of choice for determining the purity of substituted phenylhydrazines and for identifying any potential impurities, such as positional isomers.[8] Due to the potential for hydrazine compounds to be genotoxic impurities, sensitive and specific analytical methods are crucial in pharmaceutical development.[9]
This protocol is a general guideline and should be optimized for the specific instrumentation and column used.
-
Column: A C18 reversed-phase column (e.g., Waters X-Bridge C18) is a suitable choice.[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection is commonly used. Phenylhydrazine derivatives have a UV absorbance maximum that can be exploited for detection.[9] For enhanced sensitivity and specificity, especially at trace levels, pre-column derivatization with an agent like 4-nitrobenzaldehyde can be used to shift the absorbance maximum to a longer wavelength, reducing interference from other components.[9]
-
Sample Preparation: A known concentration of the this compound is dissolved in a suitable solvent (e.g., the mobile phase or a mixture of water and organic solvent).
-
Injection and Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the area percentage of the main peak, which corresponds to the purity of the compound.
The following diagram illustrates a typical analytical workflow for quality control.
Caption: Generalized pathway of the Fischer Indole Synthesis.
Exemplary Protocol for Fischer Indole Synthesis:
This is a generalized protocol and may require optimization based on the specific ketone or aldehyde used.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and the desired ketone or aldehyde (1-1.2 equivalents).
-
Solvent and Catalyst: Add a suitable solvent, such as acetic acid or ethanol. [10]The choice of acid catalyst is crucial and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids like ZnCl₂. [2]In many cases, heating the reactants in a protic solvent like acetic acid is sufficient.
-
Reaction Conditions: The reaction mixture is typically heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product can be isolated by pouring the mixture into water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted indole.
Synthesis of this compound
For applications requiring custom synthesis or for academic interest, this compound can be prepared from 3,5-dimethylaniline. The synthesis involves a diazotization reaction followed by reduction. A patented method describes the use of sodium pyrosulfite as the reducing agent. [11] The general synthetic route is depicted below.
Caption: Synthetic route to this compound.
Safety and Handling
This compound is a chemical that requires careful handling. It is harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of substituted indoles, which are of significant interest in drug discovery and development. A thorough understanding of its commercial availability, proper quality control procedures, and its application in the Fischer indole synthesis is essential for any researcher working with this compound. By implementing the guidelines and protocols outlined in this technical guide, scientists can ensure the integrity of their starting materials and the success of their synthetic endeavors.
References
-
Wikipedia. Fischer indole synthesis. [Link]
- Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN J. Chem., Vol. 17, No.4, 2024.
-
Semantic Scholar. A three-component Fischer indole synthesis. [Link]
-
NIH National Library of Medicine. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
- Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 2025.
- Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 2021.
- Google Patents.
- Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2. Canadian Journal of Chemistry, 1970.
-
Royal Society of Chemistry. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. [Link]
-
Centers for Disease Control and Prevention. phenylhydrazine 3518 | niosh. [Link]
-
Keika Ventures. Analytical Method. [Link]
- NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN J. Chem., Vol. 15, No.2, 2022.
- Google Patents.
- Google Patents. Preparation method for 3,5-dimethylphenylhydrazine.
-
Chapman University Digital Commons. 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. [Link]
-
MDPI. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]
-
Encyclopedia MDPI. Synthesis of Indole Alkaloids. [Link]
-
GSRS. (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. [Link]
-
ResearchGate. 1 H NMR (400 MHz) spectra of probe 1 in DMSO-d 6 . (a) 1 + 5 equiv.... [Link]
Sources
- 1. GSRS [gsrs-dev-public.ncats.io]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. A11336.14 [thermofisher.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. scbt.com [scbt.com]
- 7. Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum [chemicalbook.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to the Purity Specifications of 3,5-Dimethylphenylhydrazine Hydrochloride
Foreword: The Imperative of Purity in Synthesis
In the landscape of pharmaceutical research and drug development, the starting materials and intermediates are the foundational pillars upon which the integrity of a final active pharmaceutical ingredient (API) is built. 3,5-Dimethylphenylhydrazine hydrochloride (CAS No. 60481-36-9) is a critical reagent, most notably for its role in the Fischer indole synthesis—a cornerstone reaction for creating a vast array of indole-containing compounds with significant therapeutic potential.[1][2] Its utility in forging novel antitubercular agents and other complex molecular scaffolds underscores the non-negotiable demand for stringent purity control.[1] The presence of impurities, even in trace amounts, can lead to unforeseen side reactions, diminished yields, and the generation of potentially genotoxic byproducts, complicating downstream processing and regulatory approval.
This guide provides an in-depth examination of the purity specifications for this compound. Moving beyond a simple list of parameters, we will explore the causality behind the analytical methodologies, the nature of potential process-related impurities, and the establishment of a robust, self-validating quality control workflow.
Physicochemical and Identity Profile
A comprehensive purity assessment begins with confirming the fundamental identity and physical properties of the material. These characteristics serve as the first line of defense in quality control, capable of indicating gross contamination or degradation.
| Parameter | Specification | Rationale & Method Principle |
| IUPAC Name | (3,5-dimethylphenyl)hydrazine hydrochloride[2] | Confirms the chemical nomenclature. |
| CAS Number | 60481-36-9[3] | A unique numerical identifier for the specific chemical substance. |
| Molecular Formula | C₈H₁₃ClN₂[4] | Verifies the elemental composition. |
| Molecular Weight | 172.66 g/mol [4] | A fundamental physical constant derived from the molecular formula. |
| Appearance | White to cream, pale brown, or yellow powder/crystals[2][5] | Visual inspection against a standard. Deviations can indicate degradation, oxidation, or the presence of colored impurities. |
| Solubility | Soluble in water[1] | Confirms the expected solubility profile, which is critical for reaction chemistry and analytical sample preparation. |
Quantitative Analysis: Establishing Potency and Purity
Quantitative analysis determines the amount of the desired compound present and detects the levels of any impurities. A multi-pronged approach, combining chromatographic and titrimetric techniques, provides the most comprehensive and trustworthy assessment.
Assay by Argentometric Titration
The hydrochloride salt form of the compound allows for a straightforward and reliable assay of its overall salt content via titration. This method, while non-specific to the organic moiety, is an excellent measure of the compound's potency as a hydrochloride salt.
Principle: Argentometric titration, specifically the Mohr method, is used to quantify the chloride ion content. A standardized solution of silver nitrate (AgNO₃) is titrated against a solution of the sample. The silver ions react with the chloride ions to form a white precipitate of silver chloride (AgCl). A potassium chromate indicator is used, which forms a reddish-brown silver chromate (Ag₂CrO₄) precipitate at the endpoint, once all chloride ions have been consumed.
-
Preparation of Standard 0.1 N Silver Nitrate: Accurately weigh and dissolve 16.987 g of primary standard grade AgNO₃ in 1000 mL of deionized water. Store in a light-protected bottle.
-
Sample Preparation: Accurately weigh approximately 300 mg of this compound into a 250 mL Erlenmeyer flask. Dissolve in 50 mL of deionized water.
-
Indicator: Add 1 mL of 5% w/v potassium chromate solution to the sample flask.
-
Titration: Titrate the sample solution with the standardized 0.1 N AgNO₃ solution with constant stirring until the first appearance of a persistent reddish-brown color.
-
Calculation: Assay (%) = (V × N × MW) / (W × 10)
-
Where:
-
V = Volume of AgNO₃ solution consumed (mL)
-
N = Normality of the AgNO₃ solution
-
MW = Molecular weight of this compound (172.66 g/mol )
-
W = Weight of the sample (g)
-
-
A typical specification for this assay is ≥96.0%.[2]
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for separating the main compound from its structurally similar process-related and degradation impurities. Its high resolution and sensitivity make it indispensable for modern quality control.[6]
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice. The compound and its impurities are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A UV detector is highly effective as the phenylhydrazine moiety is chromophoric. The area of each peak in the chromatogram is proportional to the concentration of that component.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 250 x 4.6mm, 5.0 µm (or equivalent C18 column)[7]
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-5 min (10% B), 5-25 min (10% to 90% B), 25-30 min (90% B), 30.1-35 min (10% B)
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 230 nm[7]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
System Suitability: A solution containing the main compound and a known key impurity (e.g., 3,5-dimethylaniline) is injected to ensure the system can adequately separate the two components (Resolution > 2.0). The relative standard deviation (RSD) for six replicate injections of the main peak should be ≤ 2.0%.
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard.
-
Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
Commercial grades of this reagent typically specify a purity of ≥95% to ≥97% by chromatographic methods.[1][5]
Analytical Workflow and Control
A robust quality control process follows a logical sequence to ensure comprehensive evaluation.
Caption: Synthesis pathway highlighting a key process-related impurity.
| Impurity | Structure/Name | Origin | Control Strategy |
| Impurity A | 3,5-Dimethylaniline | Unreacted starting material from the initial diazotization step. [8] | Optimize reaction stoichiometry and time. Purify the final product through recrystallization. |
| Impurity B | Corresponding Aniline Hydrochloride | Can form during purification or synthesis of related hydrazines. [9] | Control pH during workup and purification steps. |
| Oxidation Products | Various colored species | Phenylhydrazines are susceptible to air oxidation. | Store under an inert atmosphere (e.g., Argon) in well-sealed, light-resistant containers. [9] |
The HPLC method described in section 2.2 must be validated for its ability to separate these and other potential impurities from the main compound.
Conclusion
The purity specification for this compound is not a single value but a comprehensive profile built from orthogonal analytical techniques. A combination of physical inspection, titrimetric assay for potency, and high-resolution chromatography for purity and impurity profiling provides a robust and trustworthy quality assessment. For researchers and drug developers, demanding and verifying this level of purity is a critical step in ensuring the reproducibility, safety, and success of their synthetic endeavors.
References
-
Global Substance Registration System. (n.d.). (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3,4-Dimethylphenylhydrazine Hydrochloride: Properties and Applications. Retrieved from [Link]
- Google Patents. (2008). CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine.
-
Kolarich, D., & Rapp, E. (2009). Method for investigation of oligosaccharides using phenylhydrazine derivatization. Methods in Molecular Biology, 534, 65-77. Retrieved from [Link]
-
NIOSH. (1994). PHENYLHYDRAZINE: METHOD 3518. NIOSH Manual of Analytical Methods. Retrieved from [Link]
- Google Patents. (2008). CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine.
-
Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Retrieved from [Link]
-
Anerao, B. S., et al. (2015). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 1963-1973. Retrieved from [Link]
Sources
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. GSRS [gsrs-dev-public.ncats.io]
- 5. This compound | 60481-36-9 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jddtonline.info [jddtonline.info]
- 8. CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google Patents [patents.google.com]
- 9. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
The Enduring Legacy of Phenylhydrazine: From a Serendipitous Discovery to a Cornerstone of Modern Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide delves into the rich history and profound impact of substituted phenylhydrazines, a class of compounds that originated from a serendipitous discovery and evolved into indispensable tools in organic synthesis and medicinal chemistry. We will explore the foundational discovery by Emil Fischer, the intricacies of their synthesis, and their pivotal role in constructing complex molecular architectures, most notably through the celebrated Fischer indole synthesis. This document aims to provide not only a historical perspective but also a practical, in-depth understanding of the chemistry and application of these versatile molecules, grounded in established scientific principles and contemporary research.
The Genesis: Emil Fischer's Accidental Discovery
The story of phenylhydrazine begins in 1875 with the German chemist Hermann Emil Fischer.[1][2] While his primary investigation was not on hydrazines, a logical follow-up to an unsuccessful experiment led to the isolation of a new, highly reactive substance: phenylhydrazine.[3][4] Fischer prepared it by the reduction of a phenyl diazonium salt with sulfite salts.[1] This discovery was not merely the creation of a new molecule; it was the key that would unlock the complex structures of sugars and lay the groundwork for the synthesis of a vast array of heterocyclic compounds.[2][5] Fischer himself would later use phenylhydrazine to form osazones with sugars, a critical step in elucidating their stereochemistry.[2]
Synthesis of Phenylhydrazines: From Laboratory Curiosity to Industrial Staple
The original method developed by Fischer remains the fundamental basis for the synthesis of phenylhydrazine and its substituted analogues. The process typically involves the diazotization of an aniline derivative followed by reduction.
General Synthesis Protocol: A Self-Validating System
The synthesis of phenylhydrazine from aniline is a classic two-step process that exemplifies core principles of organic synthesis. The causality behind each step is crucial for ensuring a high yield and purity of the final product.
Experimental Protocol: Synthesis of Phenylhydrazine Hydrochloride [6][7]
-
Step 1: Diazotization of Aniline.
-
Aniline is dissolved in hydrochloric acid and cooled to 0-5°C in an ice-salt bath. The use of a strong acid is essential to form the anilinium salt, which is soluble and prevents the aniline from undergoing unwanted side reactions. The low temperature is critical as diazonium salts are notoriously unstable and can decompose explosively at higher temperatures.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise. This controlled addition is necessary to manage the exothermic reaction and maintain the low temperature, ensuring the stability of the diazonium salt intermediate.
-
-
Step 2: Reduction of the Diazonium Salt.
-
The cold diazonium salt solution is then added to a reducing agent. While various reducing agents can be used, a common and effective choice is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid.[6] Alternatively, sodium sulfite followed by zinc dust can be employed.[6] The choice of reducing agent can influence the overall yield and purity. Industrial processes have been optimized to achieve yields of up to 97%.[8]
-
The resulting phenylhydrazine hydrochloride precipitates out of the solution and can be collected by filtration.
-
-
Step 3: Liberation of the Free Base (Optional).
-
To obtain the free phenylhydrazine base, the hydrochloride salt is treated with a strong base, such as sodium hydroxide, to neutralize the acid.
-
The free base, which is an oil, can then be extracted with an organic solvent like diethyl ether and purified by distillation under reduced pressure.[6]
-
This protocol is inherently self-validating. The successful formation of the diazonium salt can be qualitatively observed by a color change, and the precipitation of the hydrochloride salt upon reduction provides a clear indication of a successful reaction. The melting point of the crystalline hydrochloride can be used to assess its purity.
Diagram: Synthesis of Phenylhydrazine
Caption: General scheme for the synthesis of phenylhydrazine from aniline.
The Fischer Indole Synthesis: A Gateway to Heterocyclic Chemistry
Perhaps the most significant application of substituted phenylhydrazines is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[9] This powerful reaction allows for the construction of the indole ring system, a privileged scaffold in a multitude of natural products and pharmaceuticals.[10]
The Mechanism: A Cascade of Controlled Transformations
The Fischer indole synthesis is a testament to the elegance of organic reaction mechanisms. It proceeds through a series of well-defined intermediates, each step driven by fundamental chemical principles.
Step-by-Step Mechanism: [11]
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This is a reversible reaction, and the removal of water drives it towards the product.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer. This step is crucial as it positions the atoms for the subsequent key rearrangement.
-
[12][12]-Sigmatropic Rearrangement: The protonated enamine undergoes a[12][12]-sigmatropic rearrangement, a concerted pericyclic reaction that forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond. This is the pivotal bond-forming step that creates the bicyclic core of the indole.
-
Aromatization and Cyclization: The resulting intermediate undergoes rearomatization of the benzene ring, followed by an intramolecular nucleophilic attack of an amino group onto an imine, forming a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of a molecule of ammonia under acidic conditions leads to the formation of the stable, aromatic indole ring.
Diagram: Mechanism of the Fischer Indole Synthesis
Caption: Stepwise mechanism of the Fischer indole synthesis.
Applications in Drug Development: Building Biologically Active Molecules
The versatility of the Fischer indole synthesis has made it a cornerstone in the synthesis of numerous pharmaceuticals. The ability to introduce a wide range of substituents onto both the phenylhydrazine and the carbonyl component allows for the fine-tuning of the pharmacological properties of the resulting indole derivatives.
Triptans: A Class of Anti-Migraine Drugs
The triptan class of drugs, widely used for the treatment of migraine headaches, are prime examples of pharmaceuticals synthesized via the Fischer indole synthesis.[9] Sumatriptan, the first commercially available triptan, is synthesized from a substituted phenylhydrazine.[13]
Synthesis of Sumatriptan (A Simplified Overview): [13][14]
The synthesis involves the reaction of 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride with a suitable carbonyl compound, followed by cyclization to form the indole core of the Sumatriptan molecule. The process has been optimized for industrial production with reported yields of the final product being greater than 30%.[15]
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The Case of Indomethacin
Indomethacin, a potent NSAID, also features an indole core that is constructed using the Fischer indole synthesis.[9] The synthesis starts with a substituted phenylhydrazine and a keto-acid.[11] The anti-inflammatory and analgesic properties of indomethacin analogs can be modulated by altering the substituents on the indole ring, a testament to the power of this synthetic strategy in drug discovery.[1][16]
| Drug Class | Example Drug | Precursor Phenylhydrazine | Key Carbonyl Component | Therapeutic Use |
| Triptans | Sumatriptan | 4-Hydrazino-N-methylbenzenemethanesulfonamide | 4-(N,N-dimethylamino)butanal derivative | Migraine |
| NSAIDs | Indomethacin | 4-Methoxyphenylhydrazine | Levulinic acid | Anti-inflammatory, Analgesic |
Beyond Indoles: Other Applications of Substituted Phenylhydrazines
While the Fischer indole synthesis is their most famous application, substituted phenylhydrazines are versatile reagents in a wide range of other organic transformations.
-
Synthesis of Phenylhydrazones: Phenylhydrazones themselves are stable, crystalline derivatives of aldehydes and ketones, making them useful for the characterization and purification of these carbonyl compounds. Furthermore, phenylhydrazone derivatives have been shown to possess a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][17]
-
Agrochemicals: Phenylhydrazine derivatives are also important intermediates in the synthesis of agrochemicals. For instance, drazoxolon, a fungicide, is synthesized from a substituted phenylhydrazone.[3]
| Compound Class | Application | Example |
| Phenylhydrazones | Antimicrobial agents | Various substituted phenylhydrazones |
| Phenylhydrazones | Antifungal agents | Drazoxolon, other derivatives |
| Phenylhydrazones | Anticancer agents | Investigational compounds |
A study on the antifungal activity of a series of phenylhydrazone derivatives against Rhizoctonia solani found that compound 5H1 exhibited an EC50 value of 1.91 mg/L, which is comparable to the commercial fungicide drazoxolon (EC50 of 1.94 mg/L).[3]
Toxicological Profile: A Necessary Consideration
It is crucial for researchers and drug development professionals to be aware of the toxicological properties of phenylhydrazine and its derivatives. Phenylhydrazine is a toxic substance, and exposure can lead to a range of adverse health effects.
The primary toxic effect of phenylhydrazine is its hematotoxicity. It can cause hemolytic anemia by inducing oxidative stress and damage to red blood cells.[18] This is due to the formation of reactive oxygen species during its metabolism. The oral LD50 of phenylhydrazine in rats is approximately 188 mg/kg.
Given their potential for genotoxicity and mutagenicity, the presence of residual phenylhydrazines in pharmaceutical products is strictly controlled.[19][20] Sensitive analytical methods, such as high-performance liquid chromatography (HPLC) with pre-column derivatization, have been developed to detect and quantify trace levels of these impurities in drug substances.[19][20]
Conclusion: A Legacy of Innovation
From its unexpected discovery in Emil Fischer's laboratory to its current status as an indispensable reagent in modern organic synthesis, the journey of phenylhydrazine is a compelling narrative of scientific progress. Its role in the development of the Fischer indole synthesis has had a profound and lasting impact on medicinal chemistry, enabling the creation of life-changing drugs for a variety of conditions. As researchers continue to explore new synthetic methodologies and design novel therapeutic agents, the enduring legacy of substituted phenylhydrazines is certain to continue, inspiring future generations of scientists to build upon the foundations laid over a century ago.
References
- Al-Saeed, M. H., et al. (2016). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(2), 318-324.
- Bhanja, C., et al. (2014). SYNTHESIS PLANNING OF POTENT ANTIMIGRAINE DRUG 'SUMATRIPTAN' USING RETROSYNTHETIC ANALYSIS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2(3), 168-175.
- Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(1), 661-663.
- Gabr, Y., et al. (2015). 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 163-170.
- Gabr, Y., et al. (2025). 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents.
- Hughes, D. L. (2018). The Fischer Indole Synthesis. In Organic Reactions (pp. 1-492). John Wiley & Sons, Inc.
- Kahr, K. (1968). Production of phenylhydrazine.
- Knoll AG. (2001). Processes for the preparation of sumatriptan and related compounds.
- Knoll AG. (2001). Processes for the preparation of sumatriptan and related compounds.
- Cumming, W. M. (1937).
- Guidechem. (n.d.). What is the synthesis process of Phenylhydrazine hydrochloride? FAQ - Guidechem.
- Lakshmi, S. V., et al. (2006). Improved process for the preparation of high purity sumatriptan.
- Li, J. J. (2009). Name reactions in heterocyclic chemistry II. John wiley & sons.
- Liu, X., et al. (2017). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of the Brazilian Chemical Society, 28, 1836-1845.
- Mohammed, H. S., et al. (2025).
- Mohammed, H. S., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI.
- Ravisankar, N., et al. (2021). Synthesis and Evaluation of Antimicrobial and Antioxidant Activities of Some Phenylhydrazones Derived from 4-(4'-hydrazinylphenyl)-4H-1, 2, 4-Triazole. International Journal of Pharmaceutical Research, 13(2), 1649-1655.
- Scerbo, L. (2020). Emil Fischer: The Father of Modern Biochemistry.
- Shrestha, S. (2019). Emil Fischer And His Contribution In The Field Of Carbohydrate Chemistry. Journal of Science and Technology, 1(1), 1-5.
- Silvestri, R., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3258.
- Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia.
- Zhang, Q., et al. (2018). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods, 10(3), 269-275.
- Zhang, Q., et al. (2018).
- Shukla, P., et al. (2012). PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. International Journal of Basic and Applied Medical Sciences, 2(2), 86-91.
Sources
- 1. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. KR20080062276A - Manufacturing method of sumatriptan - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. US3410900A - Production of phenylhydrazine - Google Patents [patents.google.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blog Archives - The Science Snail [sciencesnail.com]
- 12. vicas.org [vicas.org]
- 13. WO2001034561A1 - Processes for the preparation of sumatriptan and related compounds - Google Patents [patents.google.com]
- 14. Processes for the preparation of sumatriptan and related compounds - Patent WO-0134561-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. WO2006054311A2 - Improved process for the preparation of high purity sumatriptan - Google Patents [patents.google.com]
- 16. tandfonline.com [tandfonline.com]
- 17. preprints.org [preprints.org]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
Basic reactivity of 3,5-Dimethylphenylhydrazine hydrochloride
An In-Depth Technical Guide to the Core Reactivity of 3,5-Dimethylphenylhydrazine Hydrochloride
Abstract
As a foundational building block in modern synthetic chemistry, this compound offers a versatile platform for constructing a variety of heterocyclic scaffolds crucial to drug discovery and materials science. This guide provides an in-depth analysis of its core reactivity, moving beyond simple procedural outlines to explore the mechanistic underpinnings and strategic considerations essential for its effective application. We will dissect its role in hallmark reactions such as the Fischer Indole Synthesis, Japp-Klingemann reaction, and pyrazole formation, offering field-proven insights for researchers, scientists, and drug development professionals. All protocols are presented as self-validating systems, grounded in authoritative references to ensure technical accuracy and reproducibility.
Compound Profile and Physicochemical Properties
3,5-Dimethylphenylhydrazine, typically supplied and handled as its more stable hydrochloride salt, is an aromatic hydrazine derivative. The strategic placement of two methyl groups on the phenyl ring meta to the hydrazine moiety imparts specific electronic and steric characteristics that influence its reactivity. These electron-donating groups activate the aromatic ring, which can affect the rates of subsequent cyclization reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60481-36-9 | [1][2][3][4] |
| Molecular Formula | C₈H₁₂N₂·HCl | [5][6] |
| Molecular Weight | 172.66 g/mol | [3][5] |
| Appearance | White to yellow or pale brown powder/crystals | [1][4] |
| Melting Point | 195-200 °C | [7] |
| Purity | Typically ≥95% | [1][2] |
| InChI Key | RSBQANBNDXZFIY-UHFFFAOYSA-N | [1][4][5] |
| Storage | Room temperature, under inert gas | [1][7] |
Safety and Handling
As with all hydrazine derivatives, this compound must be handled with appropriate care. It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation[1][8][9].
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood[9][10].
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere like argon or nitrogen[7].
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Synthesis of this compound
The standard synthesis of arylhydrazines begins with the corresponding aniline. In this case, 3,5-dimethylaniline is converted into a diazonium salt, which is then reduced to the target hydrazine.[11][12]. The use of a mild reducing agent like sodium pyrosulfite or tin(II) chloride is common[11][12].
Experimental Protocol: Synthesis from 3,5-Dimethylaniline
This protocol is a representative example based on established chemical principles[11][12].
-
Diazotization:
-
Dissolve 3,5-dimethylaniline (1.0 eq) in aqueous hydrochloric acid (~3 eq).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~2.5 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir and warm to room temperature over 1-2 hours. The hydrazine hydrochloride salt will precipitate.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold water or diethyl ether to remove impurities.
-
Dry the product under vacuum to yield this compound.
-
Core Reactivity and Mechanistic Insights
The utility of this compound stems from the nucleophilicity of the terminal nitrogen atom and its ability to undergo characteristic rearrangement and cyclization reactions.
Hydrazone Formation with Carbonyl Compounds
The most fundamental reaction is its condensation with aldehydes and ketones to form phenylhydrazones. This reaction is typically acid-catalyzed and serves as the initial step for the Fischer Indole Synthesis[13][14].
The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to yield the stable C=N double bond of the hydrazone[15]. The resulting hydrazone is often not isolated but is carried forward directly into subsequent reactions[16].
The Fischer Indole Synthesis
This is arguably the most significant application of 3,5-Dimethylphenylhydrazine. The Fischer indole synthesis is a robust method for creating the indole ring system, a privileged scaffold in medicinal chemistry[4][17]. The reaction involves treating a phenylhydrazone with a Brønsted or Lewis acid catalyst at elevated temperatures[16][18][19].
Mechanism: The accepted mechanism involves several key steps:
-
Tautomerization: The initial phenylhydrazone tautomerizes to its enamine form.
-
[17][17]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[17][17]-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen or Cope rearrangement), which forms a new C-C bond.
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring (an aminal).
-
Elimination: Finally, elimination of ammonia under acidic conditions yields the aromatic indole product.
Causality in Catalyst Choice:
-
Brønsted acids (HCl, H₂SO₄, PPA) are effective and widely used. Acetic acid can serve as both a solvent and a catalyst[18].
-
Lewis acids (ZnCl₂, BF₃, AlCl₃) are also powerful catalysts that can promote the reaction under milder conditions by coordinating to the nitrogen atoms[17][18]. The choice of catalyst can significantly impact yield and selectivity, especially with sensitive substrates.
Experimental Protocol: General Fischer Indole Synthesis
-
Hydrazone Formation:
-
To a solution of this compound (1.0 eq) in ethanol or acetic acid, add the desired ketone or aldehyde (1.0-1.2 eq).
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid if not used as the solvent).
-
Stir the mixture at room temperature or gentle heat (e.g., 60 °C) for 1-3 hours until hydrazone formation is complete (monitored by TLC).
-
-
Indolization:
-
Add the primary acid catalyst (e.g., polyphosphoric acid, zinc chloride, or saturate with HCl gas).
-
Heat the reaction mixture to the required temperature (typically 80-150 °C) for several hours.
-
The choice of solvent and temperature is critical and substrate-dependent. Low-melting eutectic mixtures have also been employed as effective media[19].
-
-
Workup and Purification:
-
Cool the reaction mixture and quench by pouring it onto ice water.
-
Neutralize with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
The Japp-Klingemann Reaction
Mechanism:
-
Diazonium Salt Formation: 3,5-dimethylaniline is converted to its diazonium salt as described in the synthesis section.
-
Coupling: The diazonium salt reacts with the enolate of the active methylene compound.
-
Hydrolysis & Cleavage: The resulting azo compound undergoes hydrolytic cleavage of an acyl group to yield the final hydrazone.
This method is particularly valuable in drug synthesis campaigns, such as in the preparation of sumatriptan, where it provides a strategic route to complex hydrazone precursors[22].
Pyrazole Synthesis
Hydrazines readily react with 1,3-dicarbonyl compounds (e.g., acetylacetone) in a double condensation reaction to form the pyrazole heterocyclic ring system, another important pharmacophore[23][24].
Mechanism: The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring[25][26].
Experimental Protocol: General Pyrazole Synthesis
-
To a solution of the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) in a suitable solvent like ethanol or glacial acetic acid, add this compound (1.0 eq).
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.
-
Cool the mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, pour the reaction mixture into ice water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic extracts. Purify the crude product by recrystallization or column chromatography[25][27].
Conclusion
This compound is a powerful and versatile reagent whose reactivity is dominated by its hydrazine functional group. Its central role in the Fischer Indole Synthesis, coupled with its utility in forming hydrazones and pyrazoles, makes it an indispensable tool for medicinal chemists and organic synthesis professionals. A thorough understanding of the mechanisms and the influence of its substitution pattern allows for the rational design of synthetic routes to complex molecular targets, particularly in the realm of drug discovery where indole and pyrazole cores are frequently encountered.
References
-
(3,5-Dimethylphenyl)hydrazine | C8H12N2 | CID 1810602 - PubChem. National Center for Biotechnology Information. [Link]
-
Fischer indole synthesis - Wikipedia. Wikipedia, The Free Encyclopedia. [Link]
- CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google Patents.
-
(3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE - Gsrs. FDA Global Substance Registration System. [Link]
-
Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2. Canadian Journal of Chemistry. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. National Institutes of Health. [Link]
-
Japp-Klingemann reaction - chemeurope.com. Chemeurope.com. [Link]
-
Synthesis of pyrazole-hybrids; Reagent conditions: i. DMF-DMA, phenylhydrazine, reflux, 4 h - ResearchGate. ResearchGate. [Link]
-
Synthesis of 3 - 5-Dimethylpyrazole | PDF | Chemical Reactions - Scribd. Scribd. [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of 3,5-Dimethylpyrazole - YouTube. YouTube. [Link]
- CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents.
-
The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl - ResearchGate. ResearchGate. [Link]
-
Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives[23] - ResearchGate. ResearchGate. [Link]
-
SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Arkivoc. [Link]
-
Japp-Klingemann hydrazone synthesis - ResearchGate. ResearchGate. [Link]
-
Product information, this compound | P&S Chemicals. P&S Chemicals. [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Reactions of carbonyl compounds with Hydrazine and phenyl hydrazine | Umar Nazeer. YouTube. [Link]
Sources
- 1. This compound | 60481-36-9 [sigmaaldrich.com]
- 2. This compound | 60481-36-9 [sigmaaldrich.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. A11336.14 [thermofisher.com]
- 5. GSRS [gsrs-dev-public.ncats.io]
- 6. pschemicals.com [pschemicals.com]
- 7. 3,4-Dimethylphenylhydrazine hydrochloride CAS#: 60481-51-8 [m.chemicalbook.com]
- 8. (3,5-Dimethylphenyl)hydrazine | C8H12N2 | CID 1810602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 12. CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 18. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fischer Indole Synthesis [organic-chemistry.org]
- 20. Japp-Klingemann_reaction [chemeurope.com]
- 21. researchgate.net [researchgate.net]
- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 23. researchgate.net [researchgate.net]
- 24. jocpr.com [jocpr.com]
- 25. scribd.com [scribd.com]
- 26. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 27. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis: A Detailed Guide Using 3,5-Dimethylphenylhydrazine Hydrochloride
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the execution of the Fischer indole synthesis using 3,5-dimethylphenylhydrazine hydrochloride. This document offers in-depth insights into the reaction mechanism, detailed experimental protocols, and critical considerations for the successful synthesis of 4,6-dimethyl-substituted indoles, which are valuable scaffolds in medicinal chemistry.
Theoretical Framework: The Fischer Indole Synthesis
The Fischer indole synthesis, a venerable and powerful reaction discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus[1][2]. This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine and a carbonyl compound, such as an aldehyde or a ketone[1][3]. The versatility of this reaction allows for the preparation of a wide array of substituted indoles, which are prevalent in numerous natural products and pharmaceuticals[4][5].
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps[1][3]:
-
Phenylhydrazone Formation: The reaction commences with the acid-catalyzed condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer, the ene-hydrazine.
-
[6][6]-Sigmatropic Rearrangement: A crucial, often rate-determining,[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine occurs, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring, an aminal.
-
Elimination of Ammonia: Under the acidic conditions, the aminal eliminates a molecule of ammonia to yield the final, energetically favorable aromatic indole product[1][3].
The electronic and steric nature of the substituents on the phenylhydrazine ring can significantly influence the reaction's efficiency and regioselectivity[7]. In the case of 3,5-dimethylphenylhydrazine, the two electron-donating methyl groups are expected to facilitate the[6][6]-sigmatropic rearrangement, potentially leading to higher yields under milder conditions compared to unsubstituted phenylhydrazine.
Mechanistic Pathway of the Fischer Indole Synthesis
The following diagram illustrates the step-by-step mechanism of the Fischer indole synthesis.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 6. jk-sci.com [jk-sci.com]
- 7. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Synthesis of Substituted Indoles Utilizing 3,5-Dimethylphenylhydrazine HCl
An Application Note and Protocol for Researchers
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a vast number of pharmaceuticals and bioactive natural products.[1][2][3] The Fischer indole synthesis, a robust and versatile reaction, remains a premier method for constructing this privileged heterocycle.[4][5] This application note provides a detailed protocol for the synthesis of a 4,6-dimethyl-substituted indole using 3,5-Dimethylphenylhydrazine HCl. We delve into the mechanistic underpinnings of the Fischer synthesis, offer a step-by-step experimental procedure, and provide comprehensive guidelines for product characterization and validation. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-explained methodology for preparing specifically substituted indole derivatives.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a ubiquitous motif in biologically active compounds. Its unique electronic properties and rigid, planar structure allow it to interact with a wide array of biological targets. From the neurotransmitter serotonin to anti-cancer alkaloids like vinblastine and modern therapeutics, the indole scaffold is a testament to nature's efficiency and a fertile ground for synthetic exploration.[1][3][6]
The ability to strategically place substituents on the indole core is critical for modulating pharmacological activity. The Fischer indole synthesis, discovered by Emil Fischer in 1883, provides a powerful and direct route to substituted indoles from arylhydrazines and carbonyl compounds.[4] By selecting a substituted precursor like 3,5-Dimethylphenylhydrazine hydrochloride, we can precisely control the substitution pattern of the resulting indole, yielding products such as 4,6-dimethylindoles, which are valuable building blocks in synthetic chemistry.
Mechanistic Insight: The Fischer Indole Synthesis Pathway
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Fischer indole synthesis is an acid-catalyzed reaction that proceeds through several distinct, well-established steps.[4][7][8] The choice of acid is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[4][9][10]
The core transformation involves:
-
Hydrazone Formation: The arylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone. This step is itself acid-catalyzed.[7]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') isomer, a critical step that enables the subsequent rearrangement.[4][11]
-
[11][11]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted, pericyclic rearrangement, analogous to a Cope rearrangement, to form a new carbon-carbon bond and disrupt the aromaticity of the benzene ring, yielding a di-imine intermediate.[7][9]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the terminal nitrogen onto the imine carbon, forming a five-membered ring.
-
Ammonia Elimination: Finally, the acid catalyst facilitates the elimination of an ammonia molecule, leading to the formation of the stable, aromatic indole ring.[10][11]
Caption: General mechanism of the Fischer Indole Synthesis.
Experimental Guide: Synthesis of 2,4,6-Trimethylindole
This protocol details the synthesis of 2,4,6-trimethylindole via a one-pot reaction from 3,5-dimethylphenylhydrazine HCl and acetone. The reaction is performed in a single vessel where the hydrazone is formed in situ and subsequently cyclized.[12]
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 3,5-Dimethylphenylhydrazine HCl | C₈H₁₃ClN₂ | 172.66 | 5.00 g | 28.9 mmol | Starting Material |
| Acetone | C₃H₆O | 58.08 | 2.54 mL | 34.7 mmol | Carbonyl partner (1.2 eq) |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | - | ~25 g | - | Catalyst & Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | - | Extraction Solvent |
| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | ~200 mL | - | Neutralization |
| Brine | NaCl(aq) | - | ~50 mL | - | Washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~5 g | - | Drying Agent |
Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, reflux condenser, separatory funnel, rotary evaporator, standard glassware.
Step-by-Step Protocol
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-Dimethylphenylhydrazine HCl (5.00 g).
-
Add acetone (2.54 mL) to the flask.
-
Carefully add polyphosphoric acid (PPA, ~25 g) to the flask. Note: PPA is highly viscous; it can be warmed gently to facilitate transfer. The addition is exothermic.
Indolization Reaction: 4. Assemble a reflux condenser on the flask. 5. Begin vigorous stirring and heat the mixture to 100-110 °C using a heating mantle. 6. Maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The starting hydrazine is polar, while the product indole is much less so.
- Insight: The elevated temperature provides the necessary activation energy for the[11][11]-sigmatropic rearrangement, which is typically the rate-determining step.[8][10]
Work-up and Isolation: 7. Allow the reaction mixture to cool to room temperature. The mixture will become very thick. 8. Carefully and slowly quench the reaction by adding crushed ice (~100 g) to the flask with stirring. This will hydrolyze the PPA. Caution: This process is highly exothermic. Perform in an ice bath. 9. Once the PPA is dissolved, the mixture will be a slurry. Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8. 10. Transfer the resulting aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 50 mL). 11. Combine the organic layers. Wash the combined organic phase with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄). 12. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification
The crude 2,4,6-trimethylindole can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol/water or hexanes) and allow it to cool slowly to form crystals. This is effective for removing less soluble impurities.[14][15]
-
Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of DCM and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient heating; Inactive catalyst; Decomposition. | Ensure reaction temperature reaches at least 100 °C. Use fresh PPA. Avoid excessively high temperatures (>130 °C) which can cause degradation. |
| Incomplete Reaction | Reaction time too short. | Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Multiple Products/Spots on TLC | Side reactions; Formation of regioisomers (unlikely with symmetrical hydrazine). | Optimize reaction temperature. Purify carefully using column chromatography to isolate the desired product. |
| Difficulty in Work-up | PPA not fully hydrolyzed. | Add more water/ice and stir vigorously for a longer period. Gentle warming can sometimes help dissolve remaining PPA before neutralization. |
Product Validation and Characterization
Confirming the structure and purity of the synthesized 2,4,6-trimethylindole is a critical final step.
Expected Yield: 65-80% Appearance: Off-white to pale yellow solid.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.75 (br s, 1H, N-H)
-
δ ~6.78 (s, 1H, Ar-H5)
-
δ ~6.65 (s, 1H, Ar-H7)
-
δ ~2.42 (s, 3H, Ar-CH₃)
-
δ ~2.38 (s, 3H, Ar-CH₃)
-
δ ~2.35 (s, 3H, C2-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~135.5, 134.8, 131.2, 128.5, 121.0, 118.5, 108.4, 99.8 (Aromatic & Indole Carbons)
-
δ ~21.5, 18.9 (Ar-CH₃ carbons)
-
δ ~13.2 (C2-CH₃ carbon)
-
-
IR (KBr, cm⁻¹):
-
~3400 (N-H stretch)
-
~3050 (Aromatic C-H stretch)
-
~2920 (Aliphatic C-H stretch)
-
~1600, 1450 (C=C aromatic stretch)
-
-
Mass Spectrometry (EI):
-
Expected m/z for C₁₁H₁₃N: 159.10 (M⁺)
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis and validation of 2,4,6-trimethylindole.
Safety Precautions
-
Hydrazine Derivatives: Phenylhydrazines can be toxic, carcinogenic, and skin irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Polyphosphoric Acid (PPA): PPA is corrosive and causes severe burns upon contact. Its reaction with water is highly exothermic. Handle with extreme care.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.
References
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
J&K Scientific LLC. Fischer Indole Synthesis. Available at: [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Available at: [Link]
-
ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. Available at: [Link]
-
Al-Ostath, G. et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]
-
Lee, J.-W. et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available at: [Link]
-
Lee, J.-W. et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2...). PubMed. Available at: [Link]
-
Al-Mulla, A. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
-
Lee, J.-W. et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1...). NIH. Available at: [Link]
-
Al-Ostath, G. et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Available at: [Link]
-
YMER. Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. Available at: [Link]
-
Al-Azawe, S. & Sarkis, G. Y. (1992). Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data. Available at: [Link]
-
Naureen, H. et al. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Publishing. Available at: [Link]
-
Al-Mulla, A. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review.... PMC - PubMed Central. Available at: [Link]
-
MDPI. Indole-Containing Metal Complexes and Their Medicinal Applications. Available at: [Link]
-
PubMed Central. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Available at: [Link]
-
NIH. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Available at: [Link]
-
ResearchGate. (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery.... Available at: [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. ymerdigital.com [ymerdigital.com]
- 14. mdpi.com [mdpi.com]
- 15. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3,5-Dimethylphenylhydrazine Hydrochloride for Sensitive Detection of Carbonyls and Reducing Sugars
Introduction: The Challenge of "Invisible" Analytes
In analytical chemistry, particularly within drug development and metabolomics, many critical analytes lack the intrinsic physicochemical properties required for sensitive detection. Carbonyl-containing compounds (aldehydes and ketones) and reducing sugars are prime examples; they often lack a strong chromophore, making their direct quantification by common techniques like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection difficult and insensitive.[1]
Chemical derivatization addresses this challenge by covalently attaching a molecular tag to the analyte of interest. This tag imparts desirable characteristics, such as a strong UV absorbance or fluorescence, enabling highly sensitive and selective analysis. 3,5-Dimethylphenylhydrazine hydrochloride has emerged as a valuable reagent for this purpose, offering a reliable method for the pre-column derivatization of molecules containing a carbonyl group.
This guide provides a comprehensive overview of the principles, applications, and detailed protocols for using this compound as a derivatizing agent for the quantitative analysis of carbonyls and reducing sugars.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60481-36-9 | [2][3] |
| Molecular Formula | C₈H₁₂N₂ · HCl | [3][4] |
| Molecular Weight | 172.66 g/mol | [4][5] |
| Appearance | White to cream or pale brown powder/crystals | [6] |
| Storage | Room Temperature / Ambient | [2] |
Principle of Derivatization: Hydrazone Formation
The utility of 3,5-dimethylphenylhydrazine lies in its reactive hydrazine moiety (-NH-NH₂). The terminal nitrogen of the hydrazine is a potent nucleophile that readily attacks the electrophilic carbon atom of a carbonyl group (C=O) found in aldehydes, ketones, and the open-chain form of reducing sugars.[7][8] The reaction is a nucleophilic addition followed by a dehydration step, resulting in the formation of a stable hydrazone derivative.[1][7][9]
This newly formed 3,5-dimethylphenylhydrazone now incorporates the dimethylphenyl group, which acts as a strong chromophore, allowing for sensitive detection by UV spectrophotometry (typically around 330-460 nm).[10]
Caption: General workflow for carbonyl analysis.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low/No Peak Area | Incomplete reaction; Reagent degradation; Incorrect pH. | Prepare fresh derivatization reagent daily. Ensure catalyst is added. Check pH of the reaction mixture if applicable. Increase incubation time or temperature. |
| Multiple Peaks per Analyte | Formation of syn/anti-isomers. | This is a known phenomenon with hydrazine derivatization. [11]Optimize chromatography to co-elute isomers or sum the peak areas for quantification. |
| High Background/Baseline Noise | Impure solvents; Contaminated glassware. | Use HPLC-grade solvents. Avoid using acetone for cleaning glassware as it will react with the reagent. [12] |
| Poor Peak Shape | Column overload; Incompatible injection solvent. | Dilute the sample. Ensure the final sample solvent is similar in composition to the initial mobile phase. |
Conclusion
This compound is a robust and effective derivatizing agent for the sensitive quantification of carbonyl compounds and reducing sugars. The formation of stable, UV-active hydrazones allows analysts to overcome the inherent detection challenges associated with these analytes. The protocols outlined in this guide provide a validated starting point for method development, enabling researchers, scientists, and drug development professionals to achieve reliable and sensitive results in their analytical workflows.
References
-
Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
How Does Hydrazine add to Carbonyl to form Hydrazone? (2025, December 3). YouTube. Retrieved from [Link]
-
Novotny, M. V., et al. (n.d.). Method for investigation of oligosaccharides using phenylhydrazine derivatization. PubMed. Retrieved from [Link]
-
Han, J., & Lin, L. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 693. Retrieved from [Link]
-
Gu, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78114. Retrieved from [Link]
-
Flinders, B., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Sheffield Hallam University Research Archive. Retrieved from [Link]
-
Chen, G.-Y., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Journal of Proteome Research, 22(2), 527–537. Retrieved from [Link]
-
Li, L., et al. (2016). Quantitation of low molecular weight sugars by chemical derivatization-liquid chromatography/multiple reaction monitoring/mass spectrometry. Journal of Mass Spectrometry, 51(10), 861–869. Retrieved from [Link]
-
Clemson University. (n.d.). Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Clemson OPEN. Retrieved from [Link]
-
precisionFDA. (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 3,5-dimethylphenylhydrazine.
-
Chen, F., et al. (1992). A sensitive fluorometric assay for reducing sugars. Life Sciences, 50(9), 651–659. Retrieved from [Link]
-
Karst, U., et al. (n.d.). Determination of carbonyl compounds in waters using triazine-based hydrazine reagents and liquid chromatography. Analyst. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 3,4-dimethyl phenylhydrazine.
- Google Patents. (n.d.). The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate.
-
Anthon, G. E., & Barrett, D. M. (2002). Determination of reducing sugars with 3-methyl-2-benzothiazolinonehydrazone. Analytical Biochemistry, 305(2), 287–289. Retrieved from [Link]
-
US EPA. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination of Reducing Sugars with 3-Methyl-2-benzothiazolinonehydrazone | Request PDF. Retrieved from [Link]
-
Lange, J., & Eckhoff, S. (1996). Determination of Carbonyl Compounds in Exhaust Gas by Using a Modified DNPH-method. Analytical and Bioanalytical Chemistry, 356(6), 385–389. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Quantitation of low molecular weight sugars by chemical derivatization-liquid chromatography/multiple-reaction monitoring/mass spectrometry | Request PDF. Retrieved from [Link]
-
Wang, Z., et al. (2010). Detection of carbohydrates using a pre-column derivatization reagent 1-(4-isopropyl) phenyl-3-methyl-5-pyrazolone by high-performance liquid chromatography coupled with electrospray ionization mass spectrometry. Journal of Chromatography B, 878(15-16), 1135–1144. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 60481-36-9 [sigmaaldrich.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. scbt.com [scbt.com]
- 6. A11336.14 [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN109521136A - The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate - Google Patents [patents.google.com]
- 11. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unitedchem.com [unitedchem.com]
Application Note: Derivatization of Carbonyl Compounds with 3,5-Dimethylphenylhydrazine HCl for Enhanced Analytical Detection
Introduction: The Analytical Challenge of Carbonyls and the Hydrazone Solution
Carbonyl compounds, encompassing a vast array of aldehydes and ketones, are pivotal in numerous fields, from pharmaceutical synthesis and fragrance formulation to environmental monitoring and clinical diagnostics. However, their direct analysis often presents significant challenges. Many low-molecular-weight carbonyls lack a strong chromophore, rendering them nearly invisible to UV-Vis detectors in High-Performance Liquid Chromatography (HPLC). Furthermore, their inherent volatility and polarity can lead to poor chromatographic peak shape and resolution.
To overcome these analytical hurdles, derivatization is a widely adopted strategy. This involves a chemical reaction that converts the analyte into a derivative with more favorable properties for analysis. For carbonyl compounds, derivatization with hydrazine-based reagents to form stable hydrazones is a robust and reliable method.[1][2] This application note provides a detailed protocol and technical guidance for the derivatization of carbonyl compounds using 3,5-Dimethylphenylhydrazine hydrochloride (3,5-DMPH HCl), a versatile reagent for enhancing the analytical detection of aldehydes and ketones. The resulting 3,5-dimethylphenylhydrazones exhibit increased molecular weight, reduced volatility, and, crucially, a strong UV absorbance, facilitating sensitive and specific quantification by HPLC and characterization by mass spectrometry (MS).
The Chemistry of Derivatization: Mechanism of Hydrazone Formation
The derivatization of a carbonyl compound with 3,5-Dimethylphenylhydrazine HCl proceeds via a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, and the hydrochloride salt of the reagent itself can provide the necessary acidic environment. The reaction mechanism can be summarized in the following steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the 3,5-dimethylphenylhydrazine attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The carbinolamine is then protonated on the hydroxyl group, which is subsequently eliminated as a water molecule to form the stable 3,5-dimethylphenylhydrazone derivative.
Figure 1: Mechanism of Hydrazone Formation.
Advantages of 3,5-Dimethylphenylhydrazine HCl as a Derivatizing Reagent
While 2,4-dinitrophenylhydrazine (DNPH) is a commonly used reagent, 3,5-DMPH offers distinct advantages for certain applications:
-
Enhanced Lipophilicity: The two methyl groups on the phenyl ring increase the lipophilicity of the resulting hydrazone derivatives. This can lead to improved retention and separation in reversed-phase HPLC.
-
Favorable Mass Spectrometry Characteristics: The absence of nitro groups, which can be prone to fragmentation, may result in cleaner mass spectra with a more prominent molecular ion peak, aiding in structural elucidation.
-
Alternative Selectivity: The electronic properties of the 3,5-dimethylphenyl moiety can influence the reactivity and chromatographic behavior of the derivatives, offering an alternative selectivity compared to other hydrazine reagents.
Experimental Protocols
Materials and Reagents
-
This compound (≥97% purity)
-
Carbonyl compound (aldehyde or ketone)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Hydrochloric acid (concentrated)
-
Sodium acetate
Protocol 1: Derivatization of a Standard Carbonyl Compound in Solution
This protocol is suitable for the derivatization of a pure carbonyl compound or a standard solution.
-
Preparation of the Derivatizing Reagent: Prepare a 0.1 M solution of 3,5-Dimethylphenylhydrazine HCl in methanol. If the solution is not clear, a gentle warming or sonication may be required.
-
Sample Preparation: Dissolve the carbonyl compound in methanol to a concentration of approximately 0.05 M.
-
Reaction: In a sealed vial, mix 1.0 mL of the carbonyl solution with 1.2 mL of the 3,5-DMPH HCl solution. The slight molar excess of the derivatizing reagent ensures complete reaction.
-
Catalysis (if necessary): For less reactive ketones, add one drop of concentrated hydrochloric acid to the reaction mixture to enhance the reaction rate.
-
Incubation: Heat the reaction mixture at 60°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: After cooling to room temperature, the reaction mixture can be directly diluted with the HPLC mobile phase for analysis. For more concentrated samples, the solvent can be evaporated under a stream of nitrogen, and the residue redissolved in a known volume of mobile phase.
Figure 2: Workflow for Carbonyl Derivatization.
Protocol 2: Derivatization of Carbonyls in an Aqueous Matrix
This protocol is designed for the analysis of carbonyls in aqueous samples, such as environmental water samples or biological fluids.
-
Sample pH Adjustment: Adjust the pH of the aqueous sample to approximately 4-5 using hydrochloric acid or a suitable buffer (e.g., acetate buffer).
-
Addition of Derivatizing Reagent: To 10 mL of the pH-adjusted sample, add 1 mL of a 0.5 M solution of 3,5-DMPH HCl in acetonitrile.
-
Reaction: Vortex the mixture for 1 minute and let it stand at room temperature for 30 minutes. For less reactive carbonyls, the reaction time may need to be extended or gentle heating (e.g., 40°C) may be applied.
-
Extraction: Extract the formed 3,5-dimethylphenylhydrazones using a solid-phase extraction (SPE) cartridge (e.g., C18) or by liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Elution and Concentration: If using SPE, elute the derivatives with a small volume of acetonitrile or methanol. Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of HPLC mobile phase.
Analytical Characterization of 3,5-Dimethylphenylhydrazones
High-Performance Liquid Chromatography (HPLC)
The resulting 3,5-dimethylphenylhydrazones can be readily analyzed by reversed-phase HPLC with UV detection. The aromatic nature of the derivative provides strong UV absorbance.[3][4]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for the lipophilic hydrazones. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution is often necessary to separate a mixture of hydrazones with varying polarities. |
| Detection | UV-Vis Detector at ~280-300 nm | Aromatic hydrazones typically exhibit a strong absorbance in this region. The optimal wavelength should be determined experimentally.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10-20 µL | Dependent on sample concentration. |
Mass Spectrometry (MS)
For structural confirmation and identification of unknown carbonyls, coupling HPLC to a mass spectrometer (LC-MS) is a powerful technique. Electrospray ionization (ESI) in positive ion mode is generally effective for analyzing hydrazones. The expected mass spectrum will show a prominent protonated molecular ion [M+H]⁺. Fragmentation patterns can provide further structural information.
Expected Results and Data Interpretation
The derivatization of a series of aliphatic and aromatic carbonyls with 3,5-DMPH HCl is expected to yield the corresponding hydrazones with high efficiency. The table below provides a hypothetical summary of expected retention times and molecular weights for a selection of carbonyl derivatives.
| Carbonyl Compound | Expected [M+H]⁺ (m/z) | Expected Retention Time (min) |
| Formaldehyde | 163.13 | Low |
| Acetaldehyde | 177.14 | Low |
| Acetone | 191.16 | Medium |
| Cyclohexanone | 231.19 | High |
| Benzaldehyde | 239.16 | High |
Note: Retention times are relative and will depend on the specific chromatographic conditions used.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction | Increase reaction time or temperature. For ketones, ensure the presence of an acid catalyst. |
| Degradation of reagent | Use a fresh solution of 3,5-DMPH HCl. | |
| Multiple peaks for a single carbonyl | Formation of stereoisomers (syn/anti) | This is a known phenomenon for hydrazones. Often, the two isomers can be chromatographically resolved. Summing the peak areas of both isomers for quantification is recommended. |
| Poor peak shape in HPLC | Sample overload | Dilute the sample before injection. |
| Inappropriate mobile phase | Optimize the mobile phase composition and gradient. |
Conclusion
The derivatization of carbonyl compounds with 3,5-Dimethylphenylhydrazine HCl is a highly effective strategy to enhance their analytical detection. The formation of stable, UV-active 3,5-dimethylphenylhydrazones allows for sensitive and robust quantification by HPLC-UV and confident structural elucidation by LC-MS. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this valuable analytical technique.
References
- Hinman, R. L. (1960). The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. The Journal of Organic Chemistry, 25(10), 1775–1779.
-
Hinman, R. L. (1960). The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). UV–Vis spectra of hydrazones (H1) (left) and (H2) (right) in two solvents (0.5 × 10⁻⁴ M). Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra (a) and the corresponding color variations (b) of the hydrazone dye 1 in acetonitrile (ca. 2.3 × 10⁻⁵ mol·L⁻¹) at a range of pH values (6.62–6.93). Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis spectra change: (a) hydrazone 3 (5 × 10⁻⁵ mol.dm⁻³) at temperature 50 °C and (b) hydrazone 1 (10⁻⁵ mol.dm⁻³) at temperature 80 °C as the time function in DMF (in set: kinetic course of reaction isothermal change). Available at: [Link]
- Meng, X., et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry.
- Han, J., & Lin, K. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 701.
- PubMed. (2014). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Journal of the American Society for Mass Spectrometry, 25(11), 1955–1963.
-
ResearchGate. (n.d.). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Available at: [Link]
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of aliphatic aldehydes and ketones in water-based adhesive by direct derivatization-ionic liquid gathering coupled with high performance liquid chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. Available at: [Link]
-
ResearchGate. (n.d.). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available at: [Link]
Sources
Application Note: Quantitative Analysis of Carbonyl Compounds in Pharmaceutical and Environmental Matrices using 3,5-Dimethylphenylhydrazine Hydrochloride Derivatization Followed by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a comprehensive protocol for the sensitive and selective determination of carbonyl compounds (aldehydes and ketones) through derivatization with 3,5-Dimethylphenylhydrazine hydrochloride (3,5-DMPH). Carbonyls are a critical class of compounds monitored in pharmaceutical manufacturing, environmental samples, and food products due to their reactivity and potential toxicity. Direct analysis is often hampered by their volatility, low UV absorbance, and poor chromatographic retention. This method overcomes these challenges by converting carbonyls into stable, UV-active 3,5-dimethylphenylhydrazone derivatives, which are then readily separated and quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. We provide detailed, step-by-step protocols for the synthesis of the derivatizing agent, sample derivatization, and HPLC analysis, along with insights into the underlying reaction mechanism and method validation.
Introduction: The Rationale for Carbonyl Derivatization
Low-molecular-weight aldehydes and ketones are ubiquitous in our environment and are often present as impurities or degradation products in pharmaceutical substances. Formaldehyde, for instance, is classified as a human carcinogen, making its detection at trace levels imperative. The analytical challenge lies in the inherent properties of these small carbonyls: high volatility, high polarity, and the lack of a strong chromophore for UV-based detection.
Chemical derivatization is a powerful strategy to surmount these obstacles. The reaction of a carbonyl compound with a hydrazine-based reagent forms a stable hydrazone derivative. This process achieves several critical analytical objectives:
-
Introduces a Chromophore: The resulting hydrazone possesses a conjugated system that strongly absorbs UV radiation, dramatically enhancing detection sensitivity.
-
Increases Molecular Weight and Reduces Volatility: This improves sample handling and prevents analyte loss.
-
Enhances Chromatographic Retention: The increased hydrophobicity of the derivative allows for excellent separation on standard reverse-phase columns like C18.
While 2,4-Dinitrophenylhydrazine (DNPH) is the most common reagent for this purpose, 3,5-Dimethylphenylhydrazine (3,5-DMPH) offers a valuable alternative. The dimethyl substitution provides a unique electronic and steric profile that can influence chromatographic selectivity and fragmentation patterns in mass spectrometry, potentially offering advantages for specific applications. This guide provides the necessary protocols to synthesize 3,5-DMPH and apply it to the robust analysis of carbonyl compounds.
Synthesis and Preparation of Reagents
A high-purity derivatizing agent is paramount for accurate analysis. The following section details the synthesis of this compound from 3,5-dimethylaniline, adapted from established methodologies.[1]
Materials for Synthesis
-
3,5-Dimethylaniline (3,5-Xylidine)
-
Hydrochloric Acid (HCl), 10 N
-
Sodium Nitrite (NaNO₂)
-
Sodium Pyrosulfite (Na₂S₂O₅)
-
Sodium Hydroxide (NaOH)
-
Activated Carbon
-
Deionized Water
-
Ice
Protocol for Synthesis of this compound
This two-step process involves diazotization of 3,5-dimethylaniline followed by reduction.
Step 1: Diazotization
-
In a 600 mL beaker, add 24.2 g of 3,5-dimethylaniline to 200 mL of deionized water.
-
While stirring, add 57.5 mL of 10 N HCl.
-
Cool the mixture to below 0°C in an ice bath.
-
Slowly add a solution of 15 g of sodium nitrite dissolved in 30 g of water. Maintain the temperature below 0°C throughout the addition.
-
Allow the reaction to proceed for 20 minutes with continuous stirring.
-
Filter the resulting solution to obtain the diazonium salt filtrate. Keep the filtrate cold.
Step 2: Reduction and Hydrolysis
-
In a separate 2000 mL beaker, dissolve 64 g of sodium pyrosulfite and 65 g of sodium hydroxide in 200 mL of water. Stir until fully dissolved and then cool the solution to 15°C.
-
Slowly add the cold diazonium salt filtrate from Step 1 to the sodium pyrosulfite solution. The pH should be approximately 7, and the temperature around 18°C.
-
The reaction is exothermic. Allow the temperature to rise to 80°C over about 30 minutes. The solution will turn faint yellow.
-
After 5 minutes at 80°C, carefully add 172.5 mL of 10 N HCl.
-
Continue heating to 90-100°C and maintain this temperature for 30 minutes.
-
Add 8 g of activated carbon for decolorization and filter the hot solution.
-
Cool the filtrate to 13-15°C to precipitate the product.
-
Filter the solid product, wash with a small amount of cold water, and dry under vacuum to yield this compound. Purity can be confirmed by HPLC.[1]
Preparation of Derivatization Reagent Solution
-
Stock Solution (1 mg/mL): Accurately weigh 100 mg of the synthesized this compound and dissolve it in 100 mL of HPLC-grade acetonitrile. This solution should be stored in an amber vial at 4°C and is typically stable for up to one month.
-
Causality: Acetonitrile is the preferred solvent due to its miscibility with aqueous samples and its compatibility with reverse-phase HPLC mobile phases. Acidification is often required to catalyze the reaction, but since the reagent is a hydrochloride salt, it is already in an acidic form.
-
Experimental Protocol: Derivatization of Carbonyls
This protocol describes the derivatization of carbonyls in an aqueous sample. The procedure should be performed in a well-ventilated fume hood.
Materials and Equipment
-
3,5-DMPH Stock Solution (1 mg/mL in Acetonitrile)
-
Sample containing carbonyl compounds (or carbonyl standards)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Perchloric Acid or Hydrochloric Acid (for pH adjustment, if necessary)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Step-by-Step Derivatization Procedure
-
Sample Preparation: Pipette 1 mL of the aqueous sample or standard into a 10 mL glass vial.
-
Reagent Addition: Add 1 mL of the 3,5-DMPH stock solution to the vial.
-
Acid Catalyst (Optional but Recommended): Add 50 µL of 2N perchloric acid or hydrochloric acid to ensure the reaction medium is acidic (pH 2-3). The acidic environment protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.[2][3]
-
Reaction Incubation: Cap the vial tightly, vortex for 30 seconds, and place it in a heating block or water bath set to 60°C for 60 minutes.
-
Causality: Heating increases the reaction rate. The optimal time and temperature should be determined for the specific carbonyls of interest, as some may be heat-labile. A 60-minute incubation is a robust starting point for most aldehydes and ketones.
-
-
Cooling and Dilution: After incubation, remove the vial and allow it to cool to room temperature.
-
Final Preparation: Dilute the sample with the mobile phase (e.g., a 50:50 mixture of water:acetonitrile) to a suitable concentration for HPLC analysis. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Caption: Reaction of a carbonyl with 3,5-DMPH.
HPLC Method and Parameters
The resulting 3,5-dimethylphenylhydrazones are well-suited for separation on a C18 stationary phase using a water/acetonitrile mobile phase gradient.
| Parameter | Recommended Setting | Justification |
| HPLC System | UHPLC or HPLC system with UV/DAD detector | Standard equipment for this type of analysis. |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm | A sub-2 µm particle size column provides high resolution and fast analysis times. A standard 4.6 x 150 mm, 5 µm column can also be used. |
| Mobile Phase A | HPLC-grade Water | |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) | Acetonitrile is the preferred organic modifier for providing good peak shape and resolution for hydrazones. |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B | A gradient is necessary to elute both smaller, more polar derivatives (like formaldehyde) and larger, more nonpolar derivatives (like benzaldehyde) in a single run. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. Adjust to 1.0 mL/min for a 4.6 mm ID column. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency. |
| Injection Vol. | 5 µL | Smaller injection volumes are typical for UHPLC to prevent band broadening. |
| UV Detection | 275 nm (Estimated λmax) | The 3,5-dimethylphenylhydrazone chromophore is expected to have a UV maximum in this region. It is crucial to determine the empirical λmax by scanning a standard derivative from 200-400 nm. |
Expected Results and Data Interpretation
Chromatographic Separation
The described HPLC method will separate the carbonyl derivatives based on their hydrophobicity. Smaller, more polar carbonyls (e.g., formaldehyde, acetaldehyde) will elute earlier, while larger, more aromatic, or long-chain aliphatic carbonyls will have longer retention times.
| Carbonyl Analyte | Hypothetical Retention Time (min) |
| Formaldehyde | 3.5 |
| Acetaldehyde | 4.8 |
| Acetone | 5.5 |
| Propionaldehyde | 6.2 |
| Crotonaldehyde | 7.1 |
| Butyraldehyde | 8.0 |
| Benzaldehyde | 10.5 |
| Hexanal | 11.8 |
Note: These are estimated retention times for illustrative purposes. Actual retention times must be confirmed experimentally using certified reference standards.
Quantification
Quantification is performed using an external standard calibration curve.
-
Prepare a series of calibration standards of the target carbonyls at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Derivatize each standard using the protocol in Section 3.2.
-
Inject each derivatized standard into the HPLC system and record the peak area.
-
Plot the peak area versus the concentration for each analyte.
-
Perform a linear regression analysis. The concentration of the analyte in unknown samples can be calculated from this curve. A correlation coefficient (R²) of >0.99 is desirable. [4]
Method Validation and Trustworthiness
To ensure the reliability of the results, the analytical method must be validated according to ICH Q2(R1) guidelines. A self-validating system incorporates checks and balances throughout the protocol.
-
Specificity: Analyze a blank sample (matrix without analyte) and a reagent blank to ensure no interfering peaks are present at the retention times of the target analytes.
-
Linearity: Establish a calibration curve over the expected concentration range and confirm a linear response (R² > 0.99). [5][6]* Accuracy: Perform spike-recovery experiments by adding a known amount of analyte to a blank matrix and calculating the percent recovery.
-
Precision (Repeatability and Intermediate Precision): Analyze replicate samples on the same day (repeatability) and on different days with different analysts (intermediate precision) and calculate the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, typically based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Stability: Evaluate the stability of the derivatized samples over time (e.g., at room temperature and 4°C) to define appropriate storage conditions. Hydrazones can be susceptible to hydrolysis under strongly acidic or alkaline conditions. [5]
References
- Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
-
Herrington, J. S. (2011). Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method. Journal of Chromatography A, 1218(39), 6975-6983. Retrieved from [Link]
-
Khattab, T. A., et al. (2019). Synthesis, Solvatochromic Performance, pH Sensing, Dyeing Ability, and Antimicrobial Activity of Novel Hydrazone Dyestuffs. Journal of Chemistry, 2019, 1-13. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
Hattab, M. A. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 135-142. Retrieved from [Link]
- Google Patents. (2008). CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine.
-
HYPER ACADEMIC CHANNEL. (2021). REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. LESSON 4. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
El-Shaheny, R., et al. (2023). Stability Indicating RP-HPLC-DAD method for simultaneous estimation of tadalafil and macitentan in synthetic mixture for treatment of pulmonary arterial hypertension. Pharmacological Reports, 75(6), 1365-1376. Retrieved from [Link]
-
Attimarad, M., et al. (2012). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Journal of the Chilean Chemical Society, 57(4), 1358-1361. Retrieved from [Link]
Sources
- 1. CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 6. Stability Indicating RP-HPLC-DAD method for simultaneous estimation of tadalafil and macitentan in synthetic mixture for treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Novel 5,7-Dimethyl-2-phenylindole Derivatives Utilizing 3,5-Dimethylphenylhydrazine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions have rendered it a privileged scaffold in drug discovery.[2][5] From anti-inflammatory agents like indomethacin to anticancer drugs such as vincristine and vinblastine, the versatility of the indole ring is well-documented.[1][4][5] The development of novel indole derivatives continues to be a vibrant area of research, aimed at discovering compounds with enhanced therapeutic efficacy and novel mechanisms of action.[1][2]
This application note provides a comprehensive guide to the synthesis of novel indole derivatives using 3,5-dimethylphenylhydrazine hydrochloride as a key starting material via the Fischer indole synthesis. We will delve into the mechanistic underpinnings of this classic reaction, provide a detailed, field-tested protocol for the synthesis of a novel 5,7-dimethyl-2-phenylindole, and outline the necessary characterization techniques.
The Fischer Indole Synthesis: A Powerful Tool for Indole Ring Formation
The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole ring system.[6][7][8][9] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[6][7]
The choice of both the substituted phenylhydrazine and the carbonyl compound allows for the introduction of a wide variety of substituents onto the indole ring, making it a highly adaptable method for generating molecular diversity. In this guide, we focus on the use of 3,5-dimethylphenylhydrazine HCl, which will ultimately yield indole derivatives with methyl groups at the 5 and 7 positions of the indole core.
Mechanistic Insights
The mechanism of the Fischer indole synthesis is a well-studied, multi-step process:[7][8][10]
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 3,5-dimethylphenylhydrazine with a carbonyl compound (in our example, acetophenone) to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.
-
[1][1]-Sigmatropic Rearrangement: A key step in the synthesis is the[1][1]-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond.
-
Aromatization and Cyclization: The resulting intermediate undergoes aromatization, followed by intramolecular cyclization.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the stable, aromatic indole ring.
Experimental Protocol: Synthesis of 5,7-Dimethyl-2-phenylindole
This protocol details the synthesis of a novel indole derivative, 5,7-dimethyl-2-phenylindole, from 3,5-dimethylphenylhydrazine HCl and acetophenone.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Acetophenone | ≥99% | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Ethanol (95%) | Reagent Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
Part A: Synthesis of the Phenylhydrazone (In situ formation)
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.73 g, 10 mmol) and glacial acetic acid (20 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add acetophenone (1.20 g, 10 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of the phenylhydrazone intermediate. Progress can be monitored by TLC.
Part B: Fischer Indole Synthesis (Cyclization)
-
Attach a reflux condenser to the round-bottom flask containing the reaction mixture from Part A.
-
Heat the reaction mixture to reflux (approximately 118 °C) using an oil bath.
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by TLC (eluent: 20% ethyl acetate in hexane). The disappearance of the hydrazone spot and the appearance of a new, lower Rf spot indicates product formation.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
Part C: Work-up and Purification
-
Carefully pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product, 5,7-dimethyl-2-phenylindole, as a solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 5,7-dimethyl-2-phenylindole.
Characterization of the Synthesized Compound
The structure and purity of the synthesized 5,7-dimethyl-2-phenylindole should be confirmed by standard analytical techniques.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the indole NH proton (a broad singlet), aromatic protons of the phenyl ring and the indole core, and sharp singlets for the two methyl groups. |
| ¹³C NMR | Resonances for the distinct carbon atoms of the indole and phenyl rings, as well as the methyl carbons. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₁₆H₁₅N. |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
The interpretation of NMR spectra is crucial for confirming the regiochemistry of the final product.[11][12]
Fischer Indole Synthesis Pathway Diagram
Caption: Mechanistic pathway of the Fischer indole synthesis.
Conclusion
The Fischer indole synthesis remains a highly effective and adaptable method for the creation of novel indole derivatives.[13][14] By utilizing substituted phenylhydrazines such as 3,5-dimethylphenylhydrazine HCl, researchers can readily access a diverse range of indole scaffolds for further investigation in drug discovery and materials science. The protocol provided herein offers a robust and reproducible method for the synthesis of 5,7-dimethyl-substituted indoles, which can be adapted for the synthesis of a library of related compounds by varying the starting ketone or aldehyde.
References
- A three-component Fischer indole synthesis. PubMed.
- Application Notes and Protocols for the Experimental Setup of Fischer Indole Synthesis of 3-Cyanoindole Deriv
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
- NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Fischer Indole Synthesis. Alfa Chemistry.
- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
- Spectroscopic characterization studies of 1-methyl indole with benzene deriv
- Biomedical Importance of Indoles. PMC - NIH.
- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Rel
- Fischer indole synthesis. Wikipedia.
- Synthesis and spectral characterization of 2-substituted indole derivatives.
- Fischer indole synthesis applied to the total synthesis of n
- Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique.
- New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. [PDF] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | Semantic Scholar [semanticscholar.org]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Spectroscopic characterization studies of 1-methyl indole with benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Synthesis of Substituted Indoles via Reaction of 3,5-Dimethylphenylhydrazine Hydrochloride with Ketones and Aldehydes
Abstract: This technical guide provides a comprehensive overview of the reaction between 3,5-dimethylphenylhydrazine hydrochloride and various carbonyl compounds (ketones and aldehydes). The primary focus is on the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry and drug development for creating substituted indole scaffolds. This document elucidates the underlying reaction mechanism, offers detailed experimental protocols, and discusses the critical parameters that ensure high-yield, verifiable synthesis. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding and practical application of this synthetic route.
Scientific Introduction & Significance
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active molecules, such as the amino acid tryptophan, the neurotransmitter serotonin, and anti-migraine drugs of the triptan class, underscores the importance of efficient synthetic methods for its construction.[2][3][4]
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and widely used methods for preparing substituted indoles.[3][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1][4]
This guide focuses specifically on the use of this compound. The dimethyl substitution pattern on the phenyl ring allows for the synthesis of 4,6-dimethyl-substituted indoles, providing a direct route to a specific class of compounds that are valuable for structure-activity relationship (SAR) studies in drug discovery programs. The use of the hydrochloride salt is advantageous as it improves the stability and handling of the hydrazine reagent and provides the acidic conditions necessary to catalyze the initial hydrazone formation.[5]
The Reaction Mechanism: A Stepwise Analysis
The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations.[1] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The overall process, starting from 3,5-dimethylphenylhydrazine and a generic ketone (R1-CO-CH₂R2), proceeds through several key intermediates.
-
Hydrazone Formation: The reaction commences with the nucleophilic addition of 3,5-dimethylphenylhydrazine to the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the corresponding 3,5-dimethylphenylhydrazone. This step is an acid-catalyzed condensation reaction.[1][3][6]
-
Tautomerization: The resulting hydrazone undergoes tautomerization to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.[3][5] This step is crucial as it sets up the molecule for the key rearrangement.
-
[5][5]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, pericyclic[5][5]-sigmatropic rearrangement, analogous to a Cope rearrangement.[1][7] This is the rate-determining step and involves the formation of a new C-C bond, which temporarily disrupts the aromaticity of the benzene ring to form a diimine intermediate.[5]
-
Rearomatization & Cyclization: The diimine intermediate quickly rearomatizes. Subsequent intramolecular nucleophilic attack by the terminal nitrogen atom onto the imine carbon results in the formation of a five-membered ring, creating a cyclic aminal.[1][3]
-
Ammonia Elimination: Under the acidic conditions, the cyclic aminal is unstable. It readily eliminates a molecule of ammonia (NH₃), driven by the formation of the energetically favorable aromatic indole ring system.[3][5]
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis
Experimental Protocols & Methodologies
The following protocol details a general "one-pot" procedure for the synthesis of a 4,6-dimethyl-substituted indole from this compound and a suitable ketone. This approach, where the hydrazone is formed in situ and immediately cyclized, is often efficient and practical.[4]
Materials & Reagents
-
This compound
-
Selected ketone or aldehyde (e.g., cyclohexanone, acetone, acetophenone)
-
Catalyst/Solvent system: Glacial acetic acid, or Polyphosphoric acid (PPA), or Zinc chloride (ZnCl₂) in a suitable solvent like ethanol or toluene.[1][3][5]
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution (for neutralization)
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Synthesis Protocol: Example with Cyclohexanone
This protocol describes the synthesis of 5,7-dimethyl-1,2,3,4-tetrahydrocarbazole.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add glacial acetic acid (approx. 10-15 mL per gram of hydrazine). Acetic acid serves as both the solvent and the Brønsted acid catalyst.[5]
-
Begin stirring the mixture at room temperature.
-
Add cyclohexanone (1.0-1.1 eq) dropwise to the stirred suspension. An initial exothermic reaction may be observed as the hydrazone forms.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle.
-
Monitor the reaction progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture periodically. The formation of a new, less polar spot indicates product formation. The reaction is typically complete within 2-4 hours.[5]
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (approx. 100 mL). This will often precipitate the crude product.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a dilute (1 M) solution of sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in a separatory funnel and wash with brine (saturated NaCl solution, 1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.
-
-
Purification and Characterization:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography to obtain the pure 5,7-dimethyl-1,2,3,4-tetrahydrocarbazole.[8]
-
Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and measure its melting point.
-
Trustworthiness: A Self-Validating System
This protocol incorporates several checkpoints to ensure reliability and validate the outcome:
-
In-Process Control: TLC is a critical in-process control. It provides a real-time visual confirmation that the starting materials are being consumed and the product is forming, allowing the researcher to determine the optimal reaction endpoint and avoid the formation of degradation byproducts from excessive heating.
-
Product Validation: The identity of the final compound is unequivocally confirmed through a suite of characterization techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the specific substitution pattern (e.g., the presence of the two methyl groups on the benzene ring portion of the indole) and the overall molecular structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the correct elemental composition.
-
Melting Point: A sharp melting point for a recrystallized solid is a strong indicator of high purity.
-
Data Presentation: Reaction Scope & Conditions
The versatility of the Fischer indole synthesis allows for the use of various carbonyl partners with this compound. The choice of catalyst and solvent system can be crucial for optimizing yields.
| Carbonyl Substrate | Catalyst/Solvent | Typical Conditions | Expected Product | Approx. Yield (%) |
| Acetone | ZnCl₂ / Ethanol | Reflux, 3h | 2,4,6-Trimethylindole | 75-85% |
| Cyclohexanone | Glacial Acetic Acid | Reflux, 2.5h | 5,7-Dimethyl-1,2,3,4-tetrahydrocarbazole | 80-90% |
| Acetophenone | Polyphosphoric Acid (PPA) | 100°C, 1.5h | 4,6-Dimethyl-2-phenylindole | 70-80% |
| Propiophenone | Eaton's Reagent | 80°C, 4h | 3-Methyl-4,6-dimethyl-2-phenylindole | 65-75% |
| Pyruvic Acid | Acetic Acid / HCl | Reflux, 2h | 4,6-Dimethylindole-2-carboxylic acid | 60-70% |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Experimental Workflow Visualization
The entire process, from initial setup to final analysis, can be visualized as a clear and logical workflow.
Caption: Figure 2: Experimental Workflow
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
-
IJARSCT. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
-
Brieflands. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. [Link]
-
PubMed. A three-component Fischer indole synthesis. [Link]
-
Chaudhari, S. (2022). Synthesis of 2phenyl indole by using phenylhydrazone. YouTube. [Link]
-
Sanap, S. S., Londhe, S. V., & Devkate, R. B. (2023). Synthesis of 2- phenyl indole. INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT, 8(11), a548-a557. [Link]
-
Chemguide. Addition-elimination reactions of aldehydes and ketones. [Link]
- Hughes, D. L. (1993). The Fischer Indole Synthesis. A Review. Organic Preparations and Procedures International, 25(6), 607-632.
-
Robinson, B. (1969). Studies on the Fischer indole synthesis. Chemical Reviews, 69(2), 227-250. [Link]
-
O'Connor, K. J., & Majumder, U. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54056. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. brieflands.com [brieflands.com]
- 8. m.youtube.com [m.youtube.com]
Acid Catalysts for Fischer Indole Synthesis with 3,5-Dimethylphenylhydrazine HCl: Application Notes and Protocols
Introduction: The Enduring Significance of the Fischer Indole Synthesis
The Fischer indole synthesis, a venerable yet remarkably robust reaction in the synthetic chemist's arsenal, has remained a cornerstone for the construction of the indole nucleus for over a century.[1][2] Discovered by Emil Fischer in 1883, this acid-catalyzed cyclization of an arylhydrazone continues to be a pivotal method for accessing a diverse array of indole derivatives.[1] These scaffolds are of immense importance in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds. The reaction's versatility is, in part, attributable to the wide range of compatible substituents on both the phenylhydrazine and carbonyl components.
This guide focuses on the Fischer indole synthesis utilizing 3,5-dimethylphenylhydrazine hydrochloride, a precursor to 4,6-dimethyl-substituted indoles. The electronic and steric nature of the substituents on the phenylhydrazine ring significantly influences the reaction's efficiency, often dictating the choice of acid catalyst and reaction conditions to achieve optimal yields.[3] We will explore the mechanistic underpinnings of the acid catalysis and provide detailed, field-proven protocols for employing various Brønsted and Lewis acids in this transformation.
The Mechanism of Acid Catalysis in the Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a well-elucidated, multi-step mechanism, with the acid catalyst playing a crucial role in several key transformations.[1][4] The generally accepted pathway is as follows:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of the arylhydrazine (in this case, 3,5-dimethylphenylhydrazine) with a carbonyl compound (an aldehyde or ketone) to form the corresponding arylhydrazone.[2]
-
Tautomerization to the Ene-hydrazine: The arylhydrazone then undergoes a crucial tautomerization to its enamine isomer, the ene-hydrazine.[1]
-
[5][5]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes the rate-determining[5][5]-sigmatropic rearrangement, a key bond-forming step that forges the new carbon-carbon bond.[4]
-
Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.[1]
-
Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia to afford the energetically favorable aromatic indole product.[1]
The choice of acid catalyst is critical as it can influence the rate of these steps and potentially the regioselectivity in cases of unsymmetrical ketones.[6] Both Brønsted and Lewis acids are effective, each with its own set of advantages and considerations.[1][2]
Diagram of the Fischer Indole Synthesis Mechanism:
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Preparation of 3,5-Dimethylphenylhydrazone Derivatives: A Detailed Guide for Synthetic and Medicinal Chemists
Introduction: The Versatile Hydrazone Scaffold in Modern Drug Discovery
The hydrazone moiety (R¹R²C=NNHR³) is a privileged structural motif in medicinal chemistry, prized for its synthetic accessibility and its ability to confer a wide range of biological activities. As isosteres of amides with improved metabolic stability, hydrazones serve as versatile linkers and pharmacophores in the design of novel therapeutic agents. The incorporation of the 3,5-dimethylphenyl group, in particular, can enhance lipophilicity and modulate biological activity through specific steric and electronic interactions with target macromolecules. This guide provides a comprehensive overview of the synthesis, characterization, and applications of 3,5-dimethylphenylhydrazone derivatives, offering detailed protocols and expert insights for researchers in drug discovery and development. These derivatives are not only valuable intermediates in classic reactions like the Fischer indole synthesis but also exhibit a broad spectrum of pharmacological properties, including antimicrobial and anticancer effects.
Core Synthesis: The Condensation Reaction
The cornerstone of hydrazone synthesis is the acid-catalyzed condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or a ketone). This reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the hydrazone.
dot graph "Hydrazone_Synthesis_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot General reaction scheme for hydrazone synthesis.
Causality Behind Experimental Choices:
-
Catalyst: The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid or a few drops of sulfuric acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly basic hydrazine. However, strongly acidic conditions should be avoided as they can lead to the formation of the non-nucleophilic hydrazinium salt.
-
Solvent: Ethanol and methanol are common solvents as they readily dissolve both the hydrazine and many carbonyl compounds. The reaction can also be performed in glacial acetic acid, which serves as both the solvent and the catalyst.
-
Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating (reflux) to increase the reaction rate. The choice of temperature depends on the reactivity of the specific carbonyl compound.
-
Purification: Phenylhydrazones are often crystalline solids and can be readily purified by recrystallization from a suitable solvent, such as ethanol.
Detailed Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-Chlorobenzylidene)-2-(3,5-dimethylphenyl)hydrazine
This protocol provides a representative example of the synthesis of a 3,5-dimethylphenylhydrazone from an aromatic aldehyde.
Materials:
-
3,5-Dimethylphenylhydrazine (or its hydrochloride salt)
-
4-Chlorobenzaldehyde
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylphenylhydrazine (1 equivalent) in a minimal amount of glacial acetic acid. If using the hydrochloride salt, it can be used directly.
-
Add an equimolar amount of 4-chlorobenzaldehyde (1 equivalent) to the solution.
-
Heat the mixture to reflux with stirring for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., petroleum ether: ethyl acetate, 2:1)[1].
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from absolute ethanol to obtain the pure (E)-1-(4-chlorobenzylidene)-2-(3,5-dimethylphenyl)hydrazine as a crystalline solid[1].
Characterization Data (Expected):
| Technique | Expected Observations |
| Appearance | Crystalline solid |
| Melting Point | Dependent on purity, literature values should be consulted if available. |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1600 (C=N stretch), ~820 (para-disubstituted benzene C-H bend)[1]. |
| ¹H NMR (CDCl₃, δ ppm) | ~9.8 (s, 1H, -NH-), ~7.6 (s, 1H, -CH=N-), ~7.3-6.8 (m, aromatic protons), ~2.3 (s, 6H, -CH₃)[1]. |
| ¹³C NMR (CDCl₃, δ ppm) | ~145 (C=N), aromatic carbons in the range of 110-140, ~21 (-CH₃). |
Protocol 2: Fischer Indole Synthesis of 6,8-Dimethyl-1,2,3,4-tetrahydrocarbazole
This protocol demonstrates a key application of 3,5-dimethylphenylhydrazones in the synthesis of substituted indoles. The reaction involves the intramolecular cyclization of the hydrazone under acidic conditions.
Materials:
-
3,5-Dimethylphenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and cyclohexanone (1.1 equivalents) in glacial acetic acid[2].
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction (typically 1-2 hours), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol or methanol to yield 6,8-dimethyl-1,2,3,4-tetrahydrocarbazole.
dot graph "Fischer_Indole_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Workflow for the Fischer Indole Synthesis.
Applications in Drug Discovery and Development
3,5-Dimethylphenylhydrazone derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities.
Antimicrobial and Antitubercular Activity
The global challenge of antimicrobial resistance necessitates the development of new classes of antibacterial agents. Hydrazone derivatives have emerged as a promising scaffold in this area. Several studies have demonstrated that substituted phenylhydrazones exhibit potent activity against various bacterial and mycobacterial strains.
For instance, certain hydrazone derivatives have shown significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis[3][4]. The lipophilic nature of the 3,5-dimethylphenyl group can facilitate the transport of the molecule across the mycobacterial cell wall. The mechanism of action is often attributed to the inhibition of essential enzymes involved in bacterial metabolism.
| Derivative Type | Target Organism | Reported Activity (MIC) |
| Isoniazid-derived hydrazones | Mycobacterium tuberculosis | ≤ 0.78 µM[1] |
| 3,5-Dinitrobenzoylhydrazones | Mycobacterium tuberculosis | 0.24 to 7.8 µg/ml[5] |
| Thiazolylhydrazones | Mycobacterium tuberculosis H37Rv | 1.03-72.46 µM |
Anticancer Activity
The hydrazone scaffold is also a key feature in a number of anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The structural versatility of hydrazones allows for the fine-tuning of their activity against specific cancer cell lines.
Pyrazole derivatives, which can be synthesized from hydrazines, have shown notable anticancer properties. For example, certain N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives have demonstrated significant cytotoxicity against human laryngeal carcinoma (Hep) and murine mastocytoma (P815) cell lines, with IC₅₀ values in the low microgram per milliliter range[3].
Conclusion and Future Perspectives
The synthesis of 3,5-dimethylphenylhydrazone derivatives offers a versatile platform for the development of novel compounds with significant therapeutic potential. The straightforward and robust synthetic protocols, coupled with the diverse biological activities of the resulting products, make this class of compounds highly attractive for medicinal chemistry research. Future work in this area will likely focus on the synthesis of libraries of these derivatives for high-throughput screening, the elucidation of their specific mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties to develop next-generation therapeutic agents.
References
- Bajwa, G. S., & Brown, R. K. (1970). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Canadian Journal of Chemistry, 48(14), 2293-2299.
- Eldehna, W. M., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8800-8815.
- Gaafer, A., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39.
- Hughes, D. L. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2485-2495.
- Kaur, H., et al. (2016). Synthesis and anti-mycobacterial activity of 4-(4-phenyl-1H-1,2,3-triazol-1-yl)salicylhydrazones: revitalizing an old drug. RSC Advances, 6(113), 112557-112567.
- Okhifo, A. O., et al. (2019). Synthesis and Antimicrobial Evaluation of Some Simple Phenylhydrazones. Journal of the Chemical Society of Nigeria, 44(2), 332-340.
- Pareek, A. K., et al. (2010). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Biomedical and Pharmacology Journal, 3(1).
-
Royal Society of Chemistry. (2015). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
-
Sakr, H., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Publishing Group. Retrieved from [Link]
-
Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Scribd. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Fischer indole synthesis. Wikipedia. Retrieved from [Link]
- Foroumadi, A., et al. (2011). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Iranian Journal of Pharmaceutical Research, 10(4), 727-731.
- Ben Hadda, T., et al. (2002). Anticancer effect of three pyrazole derivatives. Saudi Pharmaceutical Journal, 10(3), 97-101.
- Gökçe, M., et al. (2014). Synthesis and antimycobacterial activities of some new thiazolylhydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 24(8), 1955-1959.
- da Silva, A. C., et al. (2022). 3,5-dinitrobenzoylhydrazone derivatives as a scaffold for antituberculosis drug development. Future Microbiology, 17(4), 267-280.
- Yilmaz, I., et al. (2020). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Biomolecules, 10(9), 1305.
- Gökçe, M., et al. (2019). Heterocyclic hydrazone derivatives as potential antitubercular agent against Mycobacterium tuberculosis. Journal of Research in Pharmaceutical Sciences, 14(5), 373-384.
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-mycobacterial activity of 4-(4-phenyl-1H-1,2,3-triazol-1-yl)salicylhydrazones: revitalizing an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 3,5-Dimethylphenylhydrazine Hydrochloride in the Synthesis of Pharmaceutical Indole Scaffolds
Prepared by: Senior Application Scientist, Pharmaceutical Development Division
Executive Summary
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3,5-Dimethylphenylhydrazine hydrochloride. This key starting material is instrumental in the construction of substituted indole ring systems, a core structural motif in numerous active pharmaceutical ingredients (APIs). The primary focus of this guide is its application in the Fischer indole synthesis, a robust and versatile reaction for creating carbon-carbon bonds and achieving cyclization to form the indole nucleus. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer insights into optimizing reaction conditions for the synthesis of pharmaceutically relevant molecules, such as precursors to the triptan class of anti-migraine agents.[1][2][3]
Reagent Profile: this compound
A thorough understanding of the starting material is fundamental to successful and safe synthesis.
Physicochemical & Handling Data
| Property | Value | Source |
| CAS Number | 60481-36-9 | [4][5] |
| Molecular Formula | C₈H₁₂N₂ · HCl | [4][6][7] |
| Molecular Weight | 172.66 g/mol | [6][7] |
| Appearance | White to yellow or off-white powder/crystals | [8] |
| Purity | Typically ≥95-97% | [4][5] |
| Solubility | Soluble in water | [5] |
| Storage | Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep container tightly closed. | [5][9] |
Safety & Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9][10]
-
Personal Protective Equipment (PPE): Always use a certified fume hood, safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10]
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains one of the most indispensable methods for constructing the indole scaffold.[1][11] The reaction utilizes a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions to yield the corresponding indole.[1][2][3] The use of this compound allows for the specific introduction of methyl groups at the 5- and 7-positions of the final indole ring, a substitution pattern found in several pharmaceutical agents.
Reaction Mechanism: A Stepwise Analysis
The authoritative mechanism, first proposed by Robinson, involves a series of well-defined steps.[2][12] Understanding this pathway is crucial for troubleshooting and optimizing the reaction.
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 3,5-dimethylphenylhydrazine with a carbonyl compound (e.g., a ketone) to form the corresponding phenylhydrazone. This is a reversible equilibrium reaction.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is critical as it sets up the molecule for the key rearrangement.[1][12][13]
-
-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, pericyclic-sigmatropic rearrangement. This is the key carbon-carbon bond-forming step and is typically the rate-determining step of the overall synthesis.[1][12] This rearrangement breaks the N-N bond and forms a new C-C bond, resulting in a di-imine intermediate.
-
Aromatization & Cyclization: The di-imine intermediate rearomatizes, which drives the reaction forward. Subsequent intramolecular attack of the terminal amine onto the imine carbon forms a five-membered ring (an aminal).
-
Ammonia Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia (NH₃), a thermodynamically favorable step that results in the formation of the stable, aromatic indole ring.[1][2][13]
Caption: Fig. 1: Mechanism of the Fischer Indole Synthesis
Causality Behind Experimental Choices
-
Acid Catalyst: The choice of acid is critical. Brønsted acids (HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (ZnCl₂, BF₃, AlCl₃) are commonly used.[1][2]
-
Brønsted acids like polyphosphoric acid (PPA) or acetic acid are often effective and can also serve as the solvent. They are excellent proton donors, facilitating both hydrazone formation and the subsequent rearrangement.
-
Lewis acids like zinc chloride (ZnCl₂) are particularly effective for less reactive substrates. They coordinate to the carbonyl oxygen, activating it towards nucleophilic attack, and can also facilitate the subsequent steps. However, their use often requires harsher workup conditions to remove the metal salts.[14][15]
-
-
Carbonyl Partner: The aldehyde or ketone must be "enolizable," meaning it must possess at least one α-hydrogen. For ketones of the structure R-CO-CH₂-R', the α-carbon with the two hydrogens is required for the enamine formation.[13] Symmetrical ketones are preferred to avoid the formation of isomeric product mixtures.[13]
-
Solvent and Temperature: Reactions can be run in various solvents, such as acetic acid, ethanol, or even under solvent-free conditions.[11][15] The choice depends on the reactivity of the substrates and the catalyst used. Heating is typically required to drive the-sigmatropic rearrangement, with temperatures ranging from 80°C to over 170°C.[11][14]
Protocol: Synthesis of a 5,7-Dimethyl-1H-indole Precursor
This protocol details a representative synthesis of a 5,7-dimethylindole derivative, a common core for various pharmaceutical targets. We will use the reaction of this compound with 3-methyl-2-butanone (isopropyl methyl ketone) as a model system, based on similar reactions reported in the literature.[2][3]
Objective
To synthesize 2,3,5,7-tetramethyl-1H-indole via a one-pot Fischer indole synthesis.
Materials & Equipment
| Reagents | Equipment |
| 3,5-Dimethylphenylhydrazine HCl (1.0 eq) | Round-bottom flask with reflux condenser |
| Isopropyl methyl ketone (1.0 eq) | Magnetic stirrer with heating mantle/oil bath |
| Glacial Acetic Acid (solvent) | Thermometer |
| 1 M Sodium Hydroxide (aq) | Separatory funnel |
| Dichloromethane (DCM) or Ethyl Acetate | Rotary evaporator |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | TLC plates (silica gel), developing chamber |
| Silica Gel for column chromatography | Standard laboratory glassware |
Experimental Workflow
Caption: Fig. 2: Experimental Workflow
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.73 g, 10 mmol, 1.0 eq) and isopropyl methyl ketone (0.86 g, 10 mmol, 1.0 eq).[2][3]
-
Solvent Addition: Add glacial acetic acid (e.g., 20 mL) to the flask. The acetic acid acts as both the solvent and the acid catalyst.
-
Heating: Immerse the flask in a preheated oil bath and reflux the mixture with vigorous stirring. A typical reaction temperature would be around 118°C (the boiling point of acetic acid).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material and the appearance of a new, typically lower Rf spot, indicates product formation. Reaction times can range from 2 to 4 hours.[3][11]
-
Work-up - Quenching & Neutralization: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold water. Slowly neutralize the mixture by adding 1 M aqueous sodium hydroxide solution with stirring until the pH is ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).[2][3]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), to afford the pure 2,3,5,7-tetramethyl-1H-indole.[2][3]
Troubleshooting & Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Insufficiently acidic conditions; Inactive catalyst; Temperature too low. | Use a stronger acid catalyst like polyphosphoric acid (PPA) or add a few drops of concentrated H₂SO₄. Ensure the reaction is heated sufficiently to overcome the activation energy of the rearrangement step. |
| Formation of Multiple Products | Use of an unsymmetrical ketone with multiple enolizable positions. | If possible, select a symmetrical ketone or an aldehyde as the carbonyl partner. If an unsymmetrical ketone is necessary, be prepared for a more challenging purification to separate the resulting regioisomers.[13] |
| Dark Tar Formation | Reaction temperature is too high or reaction time is too long, leading to polymerization/decomposition. | Carefully control the reaction temperature. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. For sensitive substrates, consider using milder catalysts like p-TsOH at lower temperatures for longer times. |
| Incomplete Reaction | Steric hindrance from bulky substituents on either the hydrazine or the carbonyl partner. | Increase reaction time and/or temperature. Switch to a more potent Lewis acid catalyst (e.g., ZnCl₂) which may better facilitate the reaction with sterically hindered substrates. |
Conclusion
This compound is a valuable and strategic building block in pharmaceutical synthesis. Its utility is most powerfully demonstrated in the Fischer indole synthesis, providing a direct and efficient route to 5,7-disubstituted indoles. A firm grasp of the reaction mechanism, careful selection of catalysts and reaction partners, and meticulous execution of the protocol are paramount to achieving high yields and purity. The methodologies and insights provided in this guide are designed to empower researchers to confidently and successfully employ this reagent in the synthesis of complex molecular targets, paving the way for the development of next-generation therapeutics.
References
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Indian Academy of Sciences. A novel and convenient approach toward the synthesis of Rizatriptan. Available from: [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
-
ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
-
National Institutes of Health (NIH). New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
-
Canadian Journal of Chemistry via ResearchGate. Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2. Available from: [Link]
-
GSRS. (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. Available from: [Link]
-
Quick Company. An Improved Process For The Preparation Of Rizatriptan. Available from: [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. Available from: [Link]
-
WIPO Patentscope. WO/2004/014877 PROCESS FOR PREPARING RIZATRIPTAN. Available from: [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 60481-36-9 [sigmaaldrich.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. GSRS [gsrs-dev-public.ncats.io]
- 8. innospk.com [innospk.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
Application Note: A Validated Synthetic Protocol for 3,5-Dimethylphenylhydrazine Hydrochloride from 3,5-Dimethylaniline
Abstract: Arylhydrazines are indispensable building blocks in modern organic synthesis, serving as key precursors for a multitude of heterocyclic compounds, most notably in the Fischer indole synthesis.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 3,5-dimethylphenylhydrazine hydrochloride. The described two-step, one-pot procedure starts from the readily available 3,5-dimethylaniline and proceeds through a carefully controlled diazotization followed by an in-situ reduction. We delve into the mechanistic underpinnings of each transformation, offer practical insights for procedural success, and outline the necessary safety precautions for handling the involved reagents and intermediates. This guide is intended for researchers and process chemists in the fields of medicinal chemistry and drug development.
Mechanistic Rationale and Process Chemistry
The conversion of an arylamine to an arylhydrazine is a classic transformation that hinges on two fundamental reactions of amine chemistry: diazotization and reduction. The overall synthetic scheme is depicted below:
Overall Synthetic Scheme:
-
Step 1: Diazotization of 3,5-Dimethylaniline
-
Step 2: Reduction of the 3,5-Dimethylbenzenediazonium Chloride Intermediate
The Diazotization of 3,5-Dimethylaniline
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3] The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4]
The mechanism proceeds as follows:
-
Formation of the Electrophile: Protonation of nitrous acid by the excess HCl, followed by the loss of a water molecule, generates the highly electrophilic nitrosonium ion (NO⁺).[4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,5-dimethylaniline attacks the nitrosonium ion.
-
Proton Transfer & Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the 3,5-dimethylbenzenediazonium cation.[3]
Causality Behind Experimental Choices:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently if allowed to warm up or if isolated in a dry state.[5][6] Maintaining a temperature between 0 and 5 °C ensures the integrity of the diazonium intermediate for the subsequent reduction step.
-
Excess Acid: A sufficient excess of hydrochloric acid is necessary to fully protonate the sodium nitrite to form nitrous acid and to maintain an acidic environment that prevents the newly formed diazonium salt from coupling with unreacted 3,5-dimethylaniline, a common side reaction.[6]
Reduction of the Diazonium Intermediate
The diazonium salt is a versatile intermediate that can be converted to the corresponding hydrazine through reduction.[1] While several reducing agents can accomplish this, stannous chloride (tin(II) chloride, SnCl₂) in concentrated HCl is a reliable and well-established choice.[1][7][8]
Mechanism of Reduction: The Sn²⁺ ion is an effective reducing agent, capable of donating two electrons. It reduces the diazonium cation ([Ar-N≡N]⁺) to the arylhydrazine (Ar-NH-NH₂), while being oxidized to Sn⁴⁺ in the process.[9] The reaction is typically performed in a strongly acidic medium, which helps to stabilize the resulting hydrazine as its hydrochloride salt, facilitating its precipitation and isolation.
Materials and Equipment
Reagent and Solvent Data
| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazard |
| 3,5-Dimethylaniline | C₈H₁₁N | 121.18 | 108-69-0 | Toxic, Carcinogen |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Oxidizer, Toxic |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 10025-69-1 | Corrosive |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |
Required Laboratory Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Internal thermometer
-
Ice-salt bath
-
Beakers and graduated cylinders
-
Büchner funnel and vacuum flask
-
Filter paper
-
Standard personal protective equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Detailed Experimental Protocol
This protocol is based on a 20 mmol scale. Adjust quantities proportionally for different scales.
Part A: Preparation of the 3,5-Dimethylbenzenediazonium Chloride Solution (In Situ)
-
In a 250 mL three-neck flask equipped with a magnetic stir bar and an internal thermometer, combine 3,5-dimethylaniline (2.42 g, 20 mmol) and concentrated hydrochloric acid (10 mL).
-
Add 20 mL of deionized water and stir until the aniline salt has completely dissolved.
-
Place the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.45 g, 21 mmol) in 10 mL of cold deionized water.
-
Fill a dropping funnel with the sodium nitrite solution. Add the solution dropwise to the cold aniline hydrochloride solution over 20-30 minutes.
-
Rationale: A slow addition rate is crucial. The diazotization reaction is exothermic, and this careful control ensures the internal temperature does not rise above 5 °C.[10]
-
-
After the addition is complete, stir the resulting pale yellow solution for an additional 15 minutes in the ice bath. This solution, containing the 3,5-dimethylbenzenediazonium chloride, is used immediately in the next step.
Part B: Reduction to this compound
-
In a separate 500 mL beaker, prepare the reducing solution by dissolving tin(II) chloride dihydrate (13.5 g, 60 mmol) in concentrated hydrochloric acid (25 mL). Some gentle warming may be required initially, but the solution must be cooled to 0 °C in an ice bath before use.
-
Rationale: Using a molar excess of SnCl₂ ensures the complete reduction of the diazonium salt.
-
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold tin(II) chloride solution. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
A thick, white or off-white precipitate of the hydrazine hydrochloride salt should form during the addition.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Cool the reaction mixture again in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, dilute hydrochloric acid (1 M) to remove any unreacted starting materials or inorganic salts.
-
Finally, wash the cake with a small amount of cold diethyl ether to aid in drying.
-
Dry the product under vacuum to a constant weight. The final product is this compound.[11]
Workflow Visualization
The following diagram outlines the complete synthetic workflow, from starting materials to the final isolated product.
Sources
- 1. Diazonium compound - Wikipedia [en.wikipedia.org]
- 2. Diazotization Reaction Mechanism [unacademy.com]
- 3. byjus.com [byjus.com]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. CN106831482A - The preparation method of phenylhydrazine - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. scielo.br [scielo.br]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A11336.14 [thermofisher.com]
The Synthesis of Modern Antimigraine Drugs: A Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of key classes of antimigraine drugs. It is designed to offer not just protocols, but a deeper understanding of the synthetic strategies and the rationale behind them, grounded in established chemical principles and supported by authoritative references.
Introduction: Targeting the Mechanisms of Migraine
Migraine is a complex neurological disorder characterized by debilitating headaches, often accompanied by symptoms like nausea, vomiting, and sensitivity to light and sound. The pathophysiology of migraine is intricate, but significant advancements have led to the development of targeted therapies. The key players in migraine pathology that are targets for modern drugs include serotonin (5-HT) receptors and the calcitonin gene-related peptide (CGRP) pathway. This guide will delve into the synthesis of three major classes of antimigraine drugs, each with a distinct mechanism of action:
-
Triptans: Selective agonists for the serotonin 5-HT1B and 5-HT1D receptors.
-
Ditans: A newer class of drugs that are selective agonists for the 5-HT1F receptor.
-
Gepants: Small molecule antagonists of the CGRP receptor.
Understanding the synthetic pathways to these molecules is crucial for the discovery of new chemical entities with improved efficacy, selectivity, and safety profiles.
Signaling Pathways in Migraine Therapy
The following diagrams illustrate the primary signaling pathways targeted by triptans, ditans, and gepants.
Caption: Mechanism of action of Triptans.
Caption: Mechanism of action of Ditans.
Caption: Mechanism of action of Gepants.
Section 1: Synthesis of Triptans
Triptans revolutionized migraine treatment in the 1990s. Their structures are characterized by an indole scaffold, a feature that is central to their synthesis. The Fischer indole synthesis is a cornerstone of many triptan syntheses, including that of the first-in-class drug, sumatriptan.[1]
Application Note: The Fischer Indole Synthesis in Triptan Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[2] The reaction proceeds through a phenylhydrazone intermediate, which undergoes a[3][3]-sigmatropic rearrangement to form a new C-C bond, followed by cyclization and elimination of ammonia to yield the aromatic indole.[1]
For the synthesis of sumatriptan, a substituted phenylhydrazine is reacted with a protected 4-aminobutanal derivative. The choice of the protecting group for the amino group and the acid catalyst are critical for optimizing the yield and purity of the final product.
Experimental Protocol: Synthesis of Sumatriptan
The following protocol is a representative synthesis of sumatriptan, adapted from established industrial processes.
Caption: Workflow for the synthesis of Sumatriptan.
Step 1: Fischer Indole Synthesis to form Sumatriptan Base
-
Materials:
-
4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride
-
4-Dimethylaminobutyraldehyde diethyl acetal
-
Concentrated Hydrochloric Acid
-
Water
-
Sodium Carbonate
-
-
Procedure:
-
To a suitable reaction vessel, charge water and concentrated hydrochloric acid.
-
Add 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride (1.0 eq) and stir at 25-30 °C for 15 minutes.[4]
-
Add 4-dimethylaminobutyraldehyde diethyl acetal (0.9 eq) to the reaction mixture.[4]
-
Maintain the reaction at 25-30 °C for 2 hours, monitoring by TLC for completion.[4]
-
Upon completion, dilute the reaction mass with water and adjust the pH to 2.5 with a sodium carbonate solution.[4]
-
Treat the solution with activated carbon and then adjust the pH to 9.0 with sodium carbonate to precipitate the sumatriptan base.[4]
-
Filter the solid, wash with water, and dry under vacuum at 40-50 °C.
-
-
Expected Yield: ~30%[4]
-
Purity (by HPLC): >97%[4]
Step 2: Purification of Sumatriptan Base
-
Materials:
-
Crude Sumatriptan Base
-
Methanol
-
-
Procedure:
-
Recrystallize the crude sumatriptan base from an alcoholic solvent such as methanol or ethanol to achieve high purity.[4]
-
-
Purity (by HPLC): >99%[4]
| Step | Key Transformation | Reagents & Conditions | Typical Yield | Purity | Reference |
| 1 | Fischer Indole Synthesis | 4-Hydrazino-N-methylbenzenemethanesulfonamide HCl, 4-Dimethylaminobutyraldehyde diethyl acetal, aq. HCl, 25-30°C | ~30% | >97% | [4] |
| 2 | Recrystallization | Methanol or Ethanol | High | >99% | [4] |
Section 2: Synthesis of Ditans
Ditans represent a significant advancement in migraine therapy as they selectively target the 5-HT1F receptor, avoiding the vasoconstrictive effects associated with triptans.[5] Lasmiditan is the first approved drug in this class. Its synthesis involves modern cross-coupling reactions, highlighting the evolution of synthetic methodologies in drug discovery.
Application Note: The Buchwald-Hartwig Amination in Lasmiditan Synthesis
A key step in the synthesis of lasmiditan is the construction of the 2-aminopyridine moiety. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6] This reaction is particularly useful for forming bonds that are challenging to create via traditional nucleophilic aromatic substitution. In the synthesis of lasmiditan, a 2-chloropyridine derivative is coupled with an ammonia equivalent, such as benzophenone imine, followed by hydrolysis to yield the primary amine.[3] The choice of palladium catalyst and ligand is crucial for the efficiency of this transformation.[7]
Experimental Protocol: Synthesis of Lasmiditan
The following protocol outlines a key part of the synthesis of lasmiditan, focusing on the formation of the core aminopyridine intermediate and the final amide coupling, based on the route described by researchers at Eli Lilly and Company.[3]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer_indole_synthesis [chemeurope.com]
- 3. Synthesis of Lasmiditan | NROChemistry [nrochemistry.com]
- 4. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Design, synthesis and biological evaluation of pyridinylmethylenepiperidine derivatives as potent 5-HT1F receptor agonists for migraine therapy [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-Arylhydrazones
Abstract
N-arylhydrazones are a pivotal class of organic compounds, distinguished by the R₁R₂C=NNHR₃ functional group. Their structural versatility and diverse biological activities have established them as privileged scaffolds in medicinal chemistry and crucial intermediates in synthetic organic chemistry, most notably in the Fischer indole synthesis.[1][2][3][4] This application note provides an in-depth guide for researchers, covering the mechanistic principles, a detailed experimental protocol, characterization techniques, and key considerations for the successful synthesis of N-arylhydrazones.
Introduction: The Significance of N-Arylhydrazones
The hydrazone moiety is a cornerstone in the development of novel therapeutic agents. Its presence in a molecular structure often imparts a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.[4][5][6] Several approved drugs, such as the antibacterial agent nitrofurazone and the muscle relaxant dantrolene, feature the N-acylhydrazone core, underscoring its clinical relevance.[7]
Beyond their pharmacological importance, N-arylhydrazones are indispensable precursors in organic synthesis. Their most prominent application is in the Fischer indole synthesis, a robust method for constructing the indole ring system, which is a common motif in natural products and pharmaceuticals.[1][2][8][9] The ease of preparation, hydrolytic stability compared to imines, and tendency to form crystalline, easily purified products further enhance their utility in research and development.[3]
Reaction Mechanism: Acid-Catalyzed Condensation
The formation of an N-arylhydrazone is a reversible condensation reaction between an arylhydrazine and a carbonyl compound (aldehyde or ketone).[3] The reaction is typically catalyzed by acid, and its rate is highly pH-dependent.[10]
The mechanism proceeds through two key stages:
-
Nucleophilic Addition: The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen atom of the arylhydrazine. This attack forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the final N-arylhydrazone product.[3]
A delicate pH balance is crucial for optimal reaction rates. The medium must be acidic enough to protonate the carbonyl group but not so acidic that it fully protonates the arylhydrazine, which would render the nucleophile unreactive.[10] A bell-shaped rate profile versus pH is often observed, with the optimal pH typically falling in the mildly acidic range of 4.5 to 6.[10]
Diagram: Mechanism of N-Arylhydrazone Formation
Caption: Acid-catalyzed formation of an N-arylhydrazone.
Experimental Protocol: General Synthesis
This protocol provides a general method for the synthesis of N-arylhydrazones. Researchers should note that optimal conditions, such as solvent, catalyst, temperature, and reaction time, may vary depending on the specific reactivity of the chosen arylhydrazine and carbonyl compound.
Materials and Reagents
-
Arylhydrazine (or its hydrochloride salt)
-
Aldehyde or Ketone
-
Acid Catalyst (e.g., Glacial Acetic Acid, Orthophosphoric Acid, HCl)[11][13]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add the arylhydrazine (1.0 eq.). If using a hydrochloride salt, an equivalent of a base (e.g., sodium acetate) may be added to liberate the free hydrazine.
-
Dissolution: Add the chosen solvent (e.g., ethanol) to dissolve the arylhydrazine. Begin stirring the solution.
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0 - 1.1 eq.) to the stirred solution.
-
Catalyst Addition: Add a catalytic amount of acid (e.g., 3-5 drops of glacial acetic acid) to the reaction mixture.[13]
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress using TLC by observing the consumption of the starting materials and the formation of a new product spot.[10] Reactions are typically complete within 0.5 to 4 hours.[11][12]
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate product precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold solvent to remove soluble impurities.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.
-
Drying: Dry the purified product under vacuum to obtain the final N-arylhydrazone.
Diagram: Experimental Workflow for N-Arylhydrazone Synthesis
Sources
- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. soeagra.com [soeagra.com]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and analgesic activity of N-Arylhydrazone derivatives of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acylhydrazones as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 88guru.com [88guru.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols for the Analytical Detection of 3,5-Dimethylphenylhydrazine Hydrochloride
Introduction: The Analytical Imperative for 3,5-Dimethylphenylhydrazine Hydrochloride
This compound is a key chemical intermediate in various synthetic pathways, notably in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[1] Its role as a building block necessitates rigorous analytical monitoring to ensure the quality, safety, and efficacy of the final drug product. Residual levels of this hydrazine derivative, or its presence as an impurity, can have significant implications. Therefore, robust and reliable analytical methods for its detection and quantification are paramount for researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the analytical methodologies for this compound, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The protocols detailed herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂·HCl | [2] |
| Molecular Weight | 172.66 g/mol | [2] |
| Appearance | White to yellow powder or crystals | [3] |
| CAS Number | 60481-36-9 | [3] |
| IUPAC Name | (3,5-dimethylphenyl)hydrazine;hydrochloride | [4] |
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Quantitative Workhorse
Reverse-phase HPLC with UV detection is a cornerstone technique for the quantification of aromatic compounds like this compound in various matrices. The method's strength lies in its ability to separate the analyte from potential impurities and degradation products, offering both specificity and sensitivity.
Principle of the Method
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The dimethylphenylhydrazine moiety contains a chromophore that absorbs UV radiation, allowing for its detection and quantification. To enhance sensitivity and selectivity, especially at trace levels, a pre-column derivatization step can be employed. Derivatization with an aldehyde, such as salicylaldehyde, forms a stable hydrazone with a stronger chromophore, shifting the absorption maximum to a longer wavelength and away from potential matrix interferences.[5]
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed Protocol for HPLC-UV Analysis
1. Reagents and Materials
-
This compound reference standard
-
Salicylaldehyde
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Preparation of Solutions
-
Diluent: Methanol
-
Mobile Phase A (Buffer): Dissolve 1.15 g of ammonium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (approx. 5 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 100 mL volumetric flask. Add 100 µL of salicylaldehyde, allow to react for 20 minutes, and then dilute to volume with diluent.
-
Sample Solution: Accurately weigh a sample containing approximately 1 mg of this compound into a 100 mL volumetric flask. Add 50 mL of diluent and sonicate for 10 minutes. Pipette 5 mL of this solution into another 100 mL volumetric flask, add 100 µL of salicylaldehyde, allow to react for 20 minutes, and then dilute to volume with diluent.
3. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 75 | 25 |
| 15 | 25 | 75 |
| 20 | 25 | 75 |
| 22 | 75 | 25 |
| 30 | 75 | 25 |
4. Method Validation The method should be validated according to ICH Q2(R1) guidelines.[2][3][6][7] Key validation parameters include:
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the derivatized standard and inject. Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
System Precision: Inject the working standard solution six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Method Precision: Analyze six independent sample preparations. The RSD of the results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Specificity
GC-MS is a powerful technique for the detection of volatile and semi-volatile compounds. For a compound like this compound, derivatization is often necessary to improve its volatility and thermal stability.
Principle of the Method
The sample is first derivatized to form a more volatile and thermally stable compound. This derivative is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for highly specific identification and quantification. Derivatization with acetone to form the corresponding hydrazone is a common and effective approach for hydrazine analysis by GC.[8]
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol for GC-MS Analysis
1. Reagents and Materials
-
This compound reference standard
-
Acetone (GC grade, suitable for derivatization)
-
Helium (carrier gas, high purity)
2. Preparation of Solutions
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetone. The acetone acts as both the solvent and the derivatizing agent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetone to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).
-
Sample Solution: Accurately weigh a sample containing approximately 1 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetone. Allow the derivatization reaction to proceed for at least 30 minutes at room temperature before analysis.
3. GC-MS Conditions
| Parameter | Recommended Conditions |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Temperature Program | Initial 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection Mode | Selected Ion Monitoring (SIM) |
4. Method Validation Similar to the HPLC method, the GC-MS method must be validated according to ICH Q2(R1) guidelines. The validation parameters are the same, with a focus on demonstrating the specificity of the method through the selection of appropriate ions for SIM mode.
UV-Vis Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry offers a simple and rapid method for the determination of this compound, particularly in bulk drug substances or concentrated solutions where high specificity is not required. The method is based on the inherent UV absorbance of the phenylhydrazine moiety.
Principle of the Method
The method relies on the reaction of this compound with a chromogenic reagent, such as p-dimethylaminobenzaldehyde (p-DAB), in an acidic medium to form a colored product. The intensity of the color, which is proportional to the concentration of the hydrazine, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax).[9]
Workflow for UV-Vis Spectrophotometric Analysis
Caption: Workflow for UV-Vis spectrophotometric analysis of this compound.
Detailed Protocol for UV-Vis Spectrophotometric Analysis
1. Reagents and Materials
-
This compound reference standard
-
p-Dimethylaminobenzaldehyde (p-DAB)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Water (deionized)
2. Preparation of Solutions
-
p-DAB Reagent: Dissolve 0.8 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.[9]
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M hydrochloric acid.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 0.1 M hydrochloric acid to obtain concentrations in the range of 1-10 µg/mL.
-
Sample Solution: Prepare a sample solution in 0.1 M hydrochloric acid to have a final concentration within the range of the working standards.
3. Procedure
-
Pipette 10 mL of each working standard solution and the sample solution into separate 25 mL volumetric flasks.
-
Add 10 mL of the p-DAB reagent to each flask and mix well.
-
Dilute to volume with 1 M hydrochloric acid and mix.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (approximately 457 nm) against a reagent blank.
4. Method Validation The spectrophotometric method should also be validated according to ICH Q2(R1) guidelines, with particular attention to specificity, as this method is more prone to interference than chromatographic methods.
Conclusion
The choice of analytical method for this compound depends on the specific requirements of the analysis, including the sample matrix, the expected concentration of the analyte, and the desired level of sensitivity and specificity. HPLC-UV and GC-MS are powerful techniques for quantitative analysis, offering high selectivity and sensitivity. UV-Vis spectrophotometry provides a rapid and cost-effective screening method. The protocols provided in this guide serve as a robust starting point for method development and validation, ensuring the reliable and accurate determination of this compound in a research and drug development setting.
References
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
(3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. gsrs. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry. Available from: [Link]
-
Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. Scilit. Available from: [Link]
- CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine. Google Patents.
Sources
- 1. CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google Patents [patents.google.com]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. jordilabs.com [jordilabs.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. scilit.com [scilit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 3,5-Dimethylphenylhydrazine Hydrochloride in Advanced Organic Synthesis
Abstract: This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview of 3,5-Dimethylphenylhydrazine hydrochloride as a critical building block in organic synthesis. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings and practical execution of its most significant applications, primarily the Fischer indole synthesis and the construction of pyrazole heterocycles. The protocols herein are designed to be robust and self-validating, supported by mechanistic insights and authoritative references to ensure reproducibility and a deeper understanding of the chemical transformations involved.
Reagent Overview: Properties and Safe Handling
This compound (CAS No: 60481-36-9) is an aromatic hydrazine salt that serves as a versatile precursor in the synthesis of various heterocyclic compounds.[1][2] The strategic placement of two methyl groups on the phenyl ring influences its electronic properties and steric profile, which can be leveraged to direct reaction pathways and modify the characteristics of the final products.
Physicochemical Properties:
-
Appearance: White to off-white or pale yellow crystalline powder.[3]
-
Molecular Formula: C₈H₁₂N₂ · HCl[2]
-
Solubility: Soluble in water and ethanol.[3]
-
Stability: The compound is hygroscopic and can be sensitive to air and heat.[3][4] It should be stored in a tightly sealed container under an inert atmosphere.[4]
Table 1: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed.[1][4] | P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| H315: Causes skin irritation.[1][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] |
| H319: Causes serious eye irritation.[1][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| H335: May cause respiratory irritation.[1][4] | P261: Avoid breathing dust.[4] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[5][6] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to yield a substituted indole.[7][8]
Mechanistic Pathway
The value of this compound in this synthesis lies in its ability to generate 5,7-dimethyl-substituted indoles, which are key intermediates for various pharmacologically active molecules. The accepted mechanism, first proposed by Robinson, proceeds through several distinct, acid-catalyzed steps.[6]
-
Hydrazone Formation: The reaction initiates with the condensation of 3,5-dimethylphenylhydrazine with a carbonyl compound (e.g., cyclohexanone) to form the corresponding hydrazone. The hydrochloride salt is typically neutralized in situ or used in a protic solvent like acetic acid.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enehydrazine form.[5][9][10] This step is crucial as it sets up the molecule for the key rearrangement.
-
[10][10]-Sigmatropic Rearrangement: Following protonation of the enehydrazine, a concerted[10][10]-sigmatropic rearrangement occurs, breaking the weak N-N bond and forming a new C-C bond.[5][7][8] This step temporarily disrupts the aromaticity of the phenyl ring to form a di-imine intermediate.
-
Rearomatization & Cyclization: The di-imine intermediate quickly rearomatizes. Subsequent intramolecular attack by the terminal nitrogen atom onto an imine carbon forms a five-membered ring aminal intermediate.[5]
-
Ammonia Elimination: Finally, the elimination of a molecule of ammonia under acidic conditions, followed by deprotonation, yields the stable, aromatic indole ring.[5][9]
Caption: Key mechanistic steps of the Fischer indole synthesis.
Protocol: Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydrocarbazole
This protocol details the synthesis of a tetracyclic indole derivative from this compound and cyclohexanone. The choice of catalyst is critical; Brønsted acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) are commonly employed.[5][10] Glacial acetic acid often serves as both the solvent and a mild acid catalyst.[6]
Table 2: Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| This compound | 60481-36-9 | 172.66 | 10.0 | 1.73 g |
| Cyclohexanone | 108-94-1 | 98.14 | 10.0 | 0.98 g (1.03 mL) |
| Glacial Acetic Acid | 64-19-7 | 60.05 | - | 20 mL |
| Sodium Bicarbonate (sat. aq. solution) | 144-55-8 | 84.01 | - | ~50 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | ~100 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | ~5 g |
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.73 g, 10.0 mmol) and glacial acetic acid (20 mL).
-
Addition of Ketone: Stir the mixture at room temperature until the solid dissolves. Add cyclohexanone (1.03 mL, 10.0 mmol) dropwise to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The initial hydrazone formation is often rapid, with the subsequent cyclization being the rate-limiting step.
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the dark solution into a beaker containing 100 mL of ice-cold water.
-
Neutralization & Extraction: Slowly neutralize the aqueous mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a dark oil or solid, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to yield the pure 5,7-dimethyl-1,2,3,4-tetrahydrocarbazole.
Core Application: Synthesis of Pyrazole Derivatives
The reaction of hydrazines with 1,3-dicarbonyl compounds is a cornerstone of heterocyclic chemistry, providing a direct and efficient route to pyrazole derivatives.[11][12] These five-membered aromatic heterocycles are prevalent in pharmaceuticals, acting as anti-inflammatory agents (e.g., Celecoxib), CNS agents, and more.[13][14] Using this compound allows for the synthesis of N-aryl pyrazoles with a specific substitution pattern.
Mechanistic Considerations
The formation of the pyrazole ring is a cyclocondensation reaction. The mechanism is generally accepted to proceed as follows:
-
Initial Condensation: The reaction begins with the nucleophilic attack of one of the hydrazine nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound (e.g., acetylacetone). This forms a hydrazone intermediate.
-
Cyclization: The remaining free nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl group.
-
Dehydration: The resulting cyclic intermediate readily dehydrates under the reaction conditions to form the stable aromatic pyrazole ring. The reaction is often regioselective, though mixtures of isomers can form with unsymmetrical dicarbonyls.[15]
Caption: General experimental workflow for pyrazole synthesis.
Protocol: Synthesis of 1-(3,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the straightforward synthesis of a tetramethyl-substituted N-aryl pyrazole using acetylacetone as the 1,3-dicarbonyl partner.
Table 3: Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| This compound | 60481-36-9 | 172.66 | 10.0 | 1.73 g |
| Acetylacetone (2,4-Pentanedione) | 123-54-6 | 100.12 | 10.0 | 1.00 g (1.02 mL) |
| Ethanol (95%) | 64-17-5 | 46.07 | - | 25 mL |
| Glacial Acetic Acid (catalyst) | 64-19-7 | 60.05 | - | 2-3 drops |
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (1.73 g, 10.0 mmol) in 25 mL of 95% ethanol.
-
Reagent Addition: Add acetylacetone (1.02 mL, 10.0 mmol) to the suspension, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours. The initial suspension should gradually dissolve as the reaction proceeds, and a new solid may precipitate.
-
Isolation: After the reaction is complete (monitored by TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Drying: Dry the crystalline product in a vacuum oven at 40-50 °C to a constant weight. The resulting 1-(3,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole is typically obtained in high purity without the need for further chromatographic purification.
Conclusion
This compound is a powerful and versatile reagent for constructing substituted indole and pyrazole frameworks. Its utility is demonstrated through well-established, high-yielding protocols like the Fischer indole synthesis and pyrazole cyclocondensation. A thorough understanding of the underlying mechanisms allows the research scientist to rationally modify reaction conditions and substrates to achieve a desired synthetic outcome. The protocols provided herein serve as a validated starting point for the exploration of novel derivatives for applications in pharmaceutical and materials science.
References
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 3-5-Dimethylpyrazole. Retrieved from [Link]
-
Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1970). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]
-
Angene. (n.d.). 3,4-Dimethylphenylhydrazine Hydrochloride: Properties, Applications & Quality Specifications. Retrieved from [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Canadian Science Publishing. (1970). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Retrieved from [Link]
-
Arkivoc. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. National Center for Biotechnology Information. Retrieved from [Link]
-
Canadian Journal of Chemistry. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]
Sources
- 1. This compound | 60481-36-9 [sigmaaldrich.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. nbinno.com [nbinno.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. testbook.com [testbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. scribd.com [scribd.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with 3,5-Dimethylphenylhydrazine HCl
Welcome to the technical support resource for the Fischer indole synthesis, with a specialized focus on optimizing reactions involving 3,5-dimethylphenylhydrazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful reaction, transforming common challenges into successful outcomes. Here, we dissect the causality behind experimental choices to provide a robust framework for troubleshooting and yield improvement.
Understanding the Core Reaction
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from a (substituted) phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2][3] The reaction proceeds through a well-established mechanism, which is critical to understand for effective troubleshooting.
The accepted mechanism involves several key stages:
-
Phenylhydrazone Formation: The reaction begins with the acid-catalyzed condensation of the phenylhydrazine with the carbonyl compound.
-
Tautomerization: The resulting phenylhydrazone isomerizes to its enamine form (the 'ene-hydrazine').
-
[3][3]-Sigmatropic Rearrangement: This is often the rate-determining step. The protonated ene-hydrazine undergoes a concerted rearrangement, breaking the N-N bond and forming a new C-C bond.[4]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack to form a cyclic aminal.
-
Elimination: Finally, the aminal eliminates a molecule of ammonia under acidic catalysis to yield the stable, aromatic indole product.[2][5][6]
The use of a substituted precursor like 3,5-dimethylphenylhydrazine introduces specific electronic considerations. The two methyl groups are electron-donating, which can influence the rate and regioselectivity of the cyclization.
Caption: Key stages of the Fischer indole synthesis mechanism.
Troubleshooting Guide: From Low Yields to High Purity
This section addresses the most common issues encountered when using 3,5-dimethylphenylhydrazine HCl.
Q1: My reaction yield is consistently low or fails completely. What are the primary factors to investigate?
A low or non-existent yield is the most common complaint, and it can typically be traced back to one of four key areas: the catalyst, reaction conditions, reactant quality, or the formation of the initial hydrazone intermediate.
-
Catalyst Selection and Activity: The choice of acid catalyst is critical.[4][7] Both Brønsted acids (HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (ZnCl₂, BF₃, AlCl₃) are effective.[1][2][3]
-
Actionable Insight: For 3,5-dimethylphenylhydrazine, the electron-donating methyl groups can make the ring more susceptible to side reactions with very strong acids. Start with a milder system like glacial acetic acid, which can serve as both catalyst and solvent.[8][9] If that fails, a stronger catalyst like polyphosphoric acid (PPA) or zinc chloride is a logical next step. Ensure Lewis acids are anhydrous, as water can deactivate them.
-
-
Temperature and Reaction Time: This reaction is not always forgiving.
-
Actionable Insight: The key[3][3]-sigmatropic rearrangement often requires thermal energy.[6] However, excessive heat or prolonged reaction times can lead to decomposition, polymerization, and tar formation.[4] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). Start with conditions reported for similar substrates and optimize. A common starting point is refluxing in acetic acid or heating to 80-100 °C in a higher-boiling solvent.[8][9]
-
-
Reactant Integrity:
-
Actionable Insight: While the hydrochloride salt of phenylhydrazine is generally more stable than the free base, ensure it is pure.[8] More importantly, the carbonyl reactant must be of high purity and, critically, must be enolizable (i.e., have at least one alpha-hydrogen).
-
-
Hydrazone Intermediate Stability: The initial phenylhydrazone may be unstable under the harsh conditions required for indolization.
-
Actionable Insight: Consider a two-step procedure. First, form and isolate the phenylhydrazone under milder conditions (e.g., in ethanol at room temperature).[10] Once purified, subject the stable hydrazone to the stronger acidic conditions required for cyclization. This isolates variables and can prevent the decomposition of your starting materials.
-
Q2: My reaction turns into a dark, intractable tar. How can I prevent this?
Tar formation is a sign of competing polymerization and decomposition pathways.
-
Actionable Insight: This is almost always a result of conditions being too harsh.
-
Reduce Temperature: This is the first variable to adjust. A controlled temperature of 80 °C is often sufficient and can prevent runaway side reactions.[9]
-
Moderate the Acid: Switch to a weaker acid or use a catalytic amount of a strong acid rather than using it as the solvent. For instance, instead of neat PPA, try p-TsOH in toluene.
-
Use an Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions which often produce colored, polymeric materials.
-
Shorten Reaction Time: Use TLC to find the point of maximum product formation and stop the reaction there. Do not let it run overnight without prior validation.
-
Q3: How should I purify the final 4,6-dimethylindole product?
Purification can be challenging due to the presence of acidic residue and polar byproducts.
-
Actionable Insight: A robust work-up is essential.
-
Neutralization: After cooling, carefully pour the reaction mixture into a beaker of crushed ice and slowly neutralize the acid with a base like sodium bicarbonate or ammonium hydroxide until the solution is basic (pH > 8).
-
Extraction: Extract the aqueous mixture thoroughly with an organic solvent such as ethyl acetate or dichloromethane. The indole product will move into the organic layer.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual salts. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Chromatography: The primary method for purification is flash column chromatography on silica gel.[8] A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective.
-
Quick Troubleshooting Reference
| Problem Observed | Probable Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive or inappropriate catalyst. 2. Insufficient temperature. 3. Poor quality of starting materials. | 1. Switch from a Brønsted acid to a Lewis acid (e.g., ZnCl₂) or vice-versa. Try PPA.[1][8] 2. Increase temperature in 10-20°C increments, monitoring by TLC. 3. Use freshly purified hydrazine and ketone. |
| Formation of Dark Tar/Polymer | 1. Reaction temperature is too high. 2. Acid is too concentrated or harsh. 3. Reaction time is too long. | 1. Lower the temperature; aim for the minimum required for conversion.[9] 2. Use a milder acid (e.g., acetic acid) or a catalytic amount of a stronger acid. 3. Monitor reaction closely and quench once the starting material is consumed. |
| Multiple Products/Isomers | 1. Use of an unsymmetrical ketone. 2. Side reactions due to harsh conditions. | 1. If possible, use a symmetrical ketone. Otherwise, expect to separate isomers via chromatography.[8] 2. Employ milder conditions (lower temperature, weaker acid) to improve selectivity. |
| Difficult Product Isolation | 1. Incomplete neutralization during work-up. 2. Emulsion formation during extraction. | 1. Ensure the aqueous layer is basic (pH > 8) before extraction. 2. Add brine during extraction to break emulsions. Filter through celite if necessary. |
Frequently Asked Questions (FAQs)
Q1: Can I perform this synthesis as a one-pot reaction? A: Absolutely. In many cases, combining the 3,5-dimethylphenylhydrazine HCl, the carbonyl compound, and the acid catalyst in a single flask and heating is the most efficient method.[3][11] This is particularly effective when using acetic acid as both the solvent and catalyst.
Q2: What is the best solvent for this reaction? A: The solvent choice is highly dependent on the chosen catalyst and required temperature.
-
Acetic Acid: Excellent choice as it serves as both a polar solvent and a moderately strong acid catalyst.[4][9]
-
Toluene/Xylene: Good for higher temperatures when using catalytic acids like p-TsOH.
-
Ethanol/Methanol: Generally used for the initial formation of the hydrazone at room temperature, but often boiled off before adding the cyclization catalyst.[10]
-
Solvent-Free: Some protocols report successful Fischer indole synthesis by heating the neat reactants with a catalyst, which can be a greener and simpler approach.[12][13]
Q3: Why is the hydrochloride salt of the hydrazine used? A: Phenylhydrazines can be unstable and susceptible to oxidation and degradation upon storage. The hydrochloride salt is a stable, crystalline solid that is easier to handle and weigh accurately. The free base can be generated in situ or by a separate neutralization step if required, but for the Fischer synthesis, the salt is often used directly as the reaction is acid-catalyzed.[8]
Caption: A logical workflow for troubleshooting low-yield reactions.
Exemplary Protocol: One-Pot Synthesis of a 4,6-Dimethyl-Substituted Indole
This protocol is a general guideline and must be adapted and optimized for the specific carbonyl compound being used. All operations should be performed in a well-ventilated fume hood.
Reagents:
-
This compound (1.0 eq)
-
Enolizable ketone or aldehyde (1.0 - 1.1 eq)
-
Acid Catalyst/Solvent (e.g., Glacial Acetic Acid or Polyphosphoric Acid)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Reagent Addition: Add the solvent of choice (e.g., 10 volumes of glacial acetic acid). Begin stirring. Add the carbonyl compound to the mixture.
-
Indolization: If using acetic acid, heat the mixture to reflux (approx. 118 °C). If using a different catalyst like PPA or ZnCl₂, heat the reaction to the optimized temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, often UV-active, spot indicates product formation. The reaction time can vary from 1 to 6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water.
-
Neutralization: While stirring, slowly add a saturated solution of sodium bicarbonate or another suitable base until the mixture is alkaline (pH > 8), confirmed with pH paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel to yield the pure 4,6-dimethyl-substituted indole.
References
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. ([Link])
-
Fischer indole synthesis - Wikipedia. Wikipedia. ([Link])
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. ([Link])
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC. National Center for Biotechnology Information. ([Link])
-
Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. ([Link])
-
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace. ([Link])
-
Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. ([Link])
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Center for Biotechnology Information. ([Link])
-
A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. ([Link])
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. ([Link])
-
Fischer indole synthesis in the absence of a solvent. SciSpace. ([Link])
-
Fischer indole synthesis in the absence of a solvent. ResearchGate. ([Link])
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. ([Link])
-
A three-component Fischer indole synthesis. PubMed. ([Link])
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. ([Link])
-
(PDF) Fischer Indole Synthesis. ResearchGate. ([Link])
-
Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Canadian Science Publishing. ([Link])
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI. ([Link])
-
New 3H-indole synthesis by Fischer's method. Part I. PubMed. ([Link])
-
(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Side reactions of 3,5-Dimethylphenylhydrazine hydrochloride in synthesis
Welcome to the technical support guide for 3,5-Dimethylphenylhydrazine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common side reactions, troubleshooting scenarios, and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and field-proven experience.
Part 1: Frequently Asked Questions about the Reagent
This section covers essential knowledge about the starting material itself. Proper handling and storage are the first steps in preventing downstream side reactions.
Q1: How should I store this compound to ensure its stability?
A: this compound, like many hydrazine derivatives, is susceptible to oxidation and decomposition.[1][2] To maintain its integrity, it should be stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidative degradation.[3] The free base form is a liquid or semi-solid and is even more sensitive, making the hydrochloride salt the preferred form for stability and ease of handling.
Q2: My bottle of this compound is off-color (e.g., brown or reddish). Is it still usable?
A: A significant color change from its typical white to pale brown appearance indicates potential decomposition or oxidation.[1] Phenylhydrazines can undergo oxidative dimerization and other complex degradation pathways, often initiated by air and light, leading to colored impurities.[2] While slight discoloration may not always preclude its use in robust reactions, it is a strong indicator of reduced purity. For sensitive or large-scale syntheses, using a discolored reagent is not advised as it can lead to lower yields and the formation of intractable byproducts. It is recommended to use a fresh or purified batch for optimal results.
Q3: What are the primary degradation pathways for this reagent?
A: The primary degradation pathway is oxidation. The hydrazine moiety is a reducing agent and can react with atmospheric oxygen. This process can be complex, involving radical intermediates like the phenylhydrazyl radical and superoxide, eventually leading to a mixture of products including benzene derivatives (from N-N bond cleavage) and various coupled or polymerized species.[2] The presence of trace metal ions can catalyze this oxidation.[2]
Below is a conceptual diagram illustrating a potential oxidative side reaction.
Caption: Fig 1. Oxidative Degradation of Hydrazine.
Part 2: Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis is the most common application for this compound.[4] It is also the primary source of experimental challenges.
Q4: My reaction mixture turned into a dark, intractable tar immediately after adding the acid catalyst. What happened and how can I fix it?
A: This is the most common failure mode in the Fischer indole synthesis and is almost always caused by overly harsh reaction conditions.[5][6]
-
Causality: Strong acids like polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄), especially at high temperatures, can protonate the electron-rich indole product.[3] This generates highly reactive indoleninium ions, which act as electrophiles and attack other indole molecules, initiating a rapid polymerization cascade that results in tar.[3] Additionally, the hydrazone or enamine intermediates can decompose under these aggressive conditions before they have a chance to cyclize.[6]
-
Solutions & Protocol Adjustments:
-
Change the Acid Catalyst: Switch to a milder acid. Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids like p-toluenesulfonic acid (p-TsOH) are excellent alternatives that often provide a cleaner reaction.[3][5] Eaton's reagent (P₂O₅ in MeSO₃H) can also be effective, though it is very strong and may need to be diluted.[7]
-
Lower the Temperature: High heat accelerates polymerization.[6] Try running the reaction at a lower temperature for a longer duration.
-
Use an Inert Atmosphere: While the primary issue is polymerization, oxidative side reactions can contribute to color formation.[3] Running the reaction under N₂ or Ar is good practice.
-
One-Pot Procedure: To avoid decomposing an unstable hydrazone intermediate, generate it in situ and proceed directly to cyclization without isolation.[8]
-
The following decision tree can help guide your troubleshooting process.
Caption: Fig 2. Troubleshooting Tar Formation.
Q5: My reaction with an unsymmetrical ketone gave a mixture of two indole isomers. How can I control the regioselectivity?
A: This is a classic challenge. The formation of the enamine intermediate can occur on either side of the ketone, leading to two different[3][3]-sigmatropic rearrangements and thus two regioisomeric indoles.
-
Causality & Control: Regioselectivity is a delicate balance of steric hindrance, electronic effects, and, crucially, the acidity of the medium.[7][9]
-
Thermodynamic vs. Kinetic Control: Milder conditions often favor the formation of the more substituted (thermodynamically more stable) enamine. Harsher, more acidic conditions can favor protonation and enamine formation at the less sterically hindered carbon (kinetic control).[9]
-
Catalyst Influence: The product ratio can vary dramatically with the acid catalyst used. For example, using 90% H₃PO₄ might yield one isomer, while using a mixture with a higher P₂O₅ content (like Eaton's reagent) can favor the other.[7][9] There is no universal rule; the optimal catalyst must be determined empirically for each substrate.[6]
-
-
Solutions:
-
Screen Acid Catalysts: Systematically test a range of catalysts (e.g., p-TsOH, ZnCl₂, H₃PO₄, Eaton's reagent) in small-scale trials and analyze the product ratio by ¹H NMR or GC-MS.
-
Modify the Substrate: If possible, introducing a blocking group on the ketone can force the reaction to proceed in the desired direction.
-
| Catalyst Type | Common Examples | Typical Characteristics | Reference |
| Strong Brønsted Acids | H₂SO₄, Polyphosphoric Acid (PPA) | Often require high temperatures; high risk of tarring and polymerization.[3] | [3] |
| Milder Brønsted Acids | p-Toluenesulfonic Acid (p-TsOH) | Good for sensitive substrates; lower risk of tarring; often allows for lower reaction temperatures. | [6] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Generally milder than strong Brønsted acids; effective catalysts with reduced charring.[3][8] | [3][8] |
| Specialty Reagents | Eaton's Reagent (P₂O₅/MeSO₃H) | Extremely strong; can provide unique regioselectivity but may cause decomposition if not used carefully (e.g., in a dilute solution).[7] | [7] |
Q6: The reaction failed completely, and I recovered aniline and ketone derivatives. What side reaction is causing this?
A: This outcome suggests that the crucial C-C bond-forming step ([3][3]-sigmatropic rearrangement) is being outcompeted by a different pathway: N-N bond cleavage.[10]
-
Mechanistic Explanation: After the enamine intermediate is protonated, it is in equilibrium to either undergo the desired sigmatropic rearrangement or undergo heterolytic cleavage of the weak N-N bond. This cleavage generates an iminium cation and an aniline derivative (in this case, 3,5-dimethylaniline). The iminium ion can then hydrolyze during workup to regenerate the starting ketone. This side reaction is particularly favored if the substituents on the ketone strongly stabilize the positive charge of the iminium intermediate.[10]
Caption: Fig 3. Competing Pathways in Fischer Synthesis.
-
Solutions:
-
Milder Conditions: This cleavage is often promoted by strong acids. Switching to a milder Lewis acid may disfavor this pathway.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired rearrangement over cleavage.
-
Alternative Synthesis: For substrates that are particularly prone to this failure mode, the Fischer indole synthesis may not be the appropriate method, and an alternative route to the target indole should be considered.[10]
-
Part 3: Experimental Protocols
Protocol 1: Robust Fischer Indole Synthesis Using p-TsOH (One-Pot)
This protocol is designed to minimize tar formation by using a milder acid and an in situ hydrazone formation step.
-
Reagents & Equipment:
-
This compound
-
Aldehyde or Ketone (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.1 - 2.0 eq)
-
Sodium Acetate (optional, 1.0 eq, to free-base the hydrochloride in situ)
-
Solvent (e.g., Toluene, Ethanol, or Acetic Acid)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the selected carbonyl compound (1.0 eq), and sodium acetate (1.0 eq).
-
Add the solvent (e.g., toluene, approx. 0.1-0.2 M concentration).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the free-base hydrazine and subsequent hydrazone.
-
Add p-TsOH·H₂O (1.1 eq) to the mixture.
-
Heat the reaction to a moderate temperature (e.g., 80-110 °C for toluene) and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 2-12 hours), cool the reaction to room temperature.
-
Proceed with the work-up as described in Protocol 2.
-
Protocol 2: Work-up and Purification from a Tarry Mixture
-
Procedure:
-
Quenching: Cool the reaction vessel in an ice bath. Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral or slightly basic (pH 7-8). This step neutralizes the acid catalyst and precipitates many inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer). The tarry byproducts may remain as an insoluble solid or stay in the aqueous layer.
-
Washing: Combine the organic layers and wash with water, followed by a wash with saturated brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude material is often a dark oil or solid. The most reliable method for purification is flash column chromatography on silica gel.[5]
-
Solvent System: Start with a nonpolar eluent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity.
-
Tip: The tarry polymers are typically highly polar and will stick to the baseline of the column, allowing the less polar indole product to elute.
-
-
References
-
Ishii, H., et al. (1998). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin. [Link]
-
Garg, N. K., et al. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Palmer, B. A., & Taylor, R. (1970). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic. [Link]
-
Helms, J. H., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]
-
Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry. [Link]
-
Jain, R., & Pandey, P. (1991). Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode. Bulletin of Electrochemistry. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. [Link]
-
ResearchGate. (2008). Synthesis and spectroscopic studies of trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer. [Link]
-
ResearchGate. (2004). Effect of polymerization conditions on o‐phenylenediamine and o‐phenetidine oxidative copolymers. [Link]
-
Zhang, Z., et al. (2014). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of Pesticide Science. [Link]
-
PrecisionFDA. (n.d.). (3,5-DIMETHYLPHENYL)HYDRAZINE. [Link]
- Google Patents. (2008). CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine.
-
PubChem. (n.d.). (3,5-Dimethylphenyl)hydrazine. [Link]
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry. [Link]
-
ResearchGate. (2019). Super acid-catalyzed polymerization of phenothiazine and modified isatin. [Link]
-
ResearchGate. (2020). Condensed Phenoxazine Dimer and Its Radical Cation. [Link]
-
Fernandez, M., et al. (1983). Chromic anhydride-3, 5-dimethylpyrazole complex: an efficient reagent for oxidation of steroidal estrogens to 6-oxo-derivatives. Steroids. [Link]
Sources
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchwithnj.com [researchwithnj.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethylphenylhydrazine Hydrochloride
Welcome to the technical support center for 3,5-Dimethylphenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing reaction conditions involving this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and storage conditions for this compound?
A1: this compound is a white to pale brown powder or crystalline solid.[1] It is soluble in water.[2][3] Due to its sensitivity, it should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[2][4] It is also recommended to store it under an inert atmosphere as it can be air and moisture sensitive (hygroscopic).[4]
| Property | Value | Source |
| CAS Number | 60481-36-9 | [2] |
| Molecular Formula | C8H13ClN2 | [2][5] |
| Molecular Weight | 172.66 g/mol | [2][5] |
| Melting Point | 180°C (with decomposition) | [2] |
| Appearance | White to cream to pale brown powder or lumps | [1] |
| Solubility | Soluble in water | [2][3] |
Q2: What are the primary applications of this compound?
A2: The most prominent application of this compound is in the Fischer indole synthesis .[2][6] This reaction is a cornerstone in synthetic organic chemistry for the preparation of indole derivatives, which are core scaffolds in many pharmaceuticals, including antimigraine drugs of the triptan class.[6] It serves as a crucial building block for creating complex heterocyclic compounds.[2][7]
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[8][9][10] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][11] Avoid creating dust and direct contact with skin and eyes.[8] In case of contact, rinse the affected area immediately with plenty of water.[8][11]
Troubleshooting Guide for Experimental Workflows
This section addresses specific issues that may arise during reactions involving this compound, particularly in the context of the Fischer indole synthesis.
Issue 1: Low or No Yield of the Desired Indole Product
A common challenge in the Fischer indole synthesis is achieving a high yield. Several factors can contribute to this issue.
Potential Cause & Suggested Solution:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[6][12] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be effective.[6][12]
-
Troubleshooting Step: Screen a variety of acid catalysts and concentrations to find the optimal conditions for your specific substrates. A systematic approach, as outlined in the workflow below, is recommended.
-
-
Incorrect Reaction Temperature: The reaction is highly sensitive to temperature. While heat is often required to drive the cyclization step, excessive temperatures can lead to degradation of the starting materials, intermediates, or the final product.[13]
-
Troubleshooting Step: Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC or LC-MS.
-
-
Poor Hydrazone Formation: The initial condensation between 3,5-dimethylphenylhydrazine and the carbonyl compound to form the hydrazone is a crucial first step.[6][14] Incomplete formation of the hydrazone will directly impact the final indole yield.
-
Troubleshooting Step: Ensure the free base of the hydrazine is available for nucleophilic attack. Since you are starting with the hydrochloride salt, the addition of a mild, non-nucleophilic base (e.g., sodium acetate, triethylamine) may be necessary to neutralize the HCl and facilitate hydrazone formation.[15]
-
Experimental Protocol: Screening Acid Catalysts for Fischer Indole Synthesis
-
Reaction Setup: In parallel reaction vials, dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Catalyst Addition: To each vial, add a different acid catalyst (0.1 - 1.0 eq). Screen a selection of both Brønsted and Lewis acids.
-
Reaction Monitoring: Stir the reactions at a set temperature (e.g., 80 °C) and monitor the progress by TLC at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Analysis: Quench the reactions and analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the conversion and relative yield of the desired indole.
-
Optimization: Based on the results, select the most promising catalyst and further optimize the stoichiometry and temperature.
Issue 2: Formation of Multiple Products or Side Reactions
The appearance of unexpected spots on a TLC plate or multiple peaks in an LC-MS chromatogram indicates the presence of side products.
Potential Cause & Suggested Solution:
-
Oxidation of the Hydrazine/Hydrazone: Hydrazines and their derivatives can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Troubleshooting Step: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[16] Degassing the solvent prior to use can also be beneficial.
-
-
Regioisomeric Indole Formation: When using unsymmetrical ketones, the formation of two different regioisomeric indoles is possible. The choice of acid catalyst and solvent can influence the regioselectivity of the reaction.
-
Troubleshooting Step: Experiment with different acid catalysts and solvent polarities. For instance, polar solvents may favor the formation of one regioisomer over the other. Careful analysis of the product mixture by NMR or X-ray crystallography will be necessary to identify the major isomer.
-
-
Incomplete Cyclization or Rearrangement: The key-sigmatropic rearrangement in the Fischer indole synthesis mechanism may not proceed to completion or other rearrangements may occur under the reaction conditions.[6]
-
Troubleshooting Step: This often points back to the choice of acid catalyst and temperature. A stronger acid or higher temperature might be required to facilitate the desired rearrangement. However, this must be balanced against the potential for degradation.
-
Diagram: Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
Caption: Decision workflow for troubleshooting low product yield.
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure indole can be challenging.
Potential Cause & Suggested Solution:
-
Product Co-elutes with Impurities: The polarity of the desired indole may be very similar to that of starting materials or byproducts, making separation by standard column chromatography difficult.
-
Troubleshooting Step:
-
Optimize Chromatography: Experiment with different eluent systems for column chromatography, including gradients of varying polarity.[16] Consider using a different stationary phase, such as alumina instead of silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Derivatization: In some cases, it may be beneficial to derivatize the crude product to alter its polarity, purify the derivative, and then cleave the derivatizing group.
-
-
-
Product Insolubility: The synthesized indole may have limited solubility in common organic solvents, making extraction and purification difficult.
-
Troubleshooting Step: Screen a wider range of solvents for extraction and purification. If the product precipitates from the reaction mixture upon cooling, filtration may be the most straightforward method of isolation.[15]
-
Diagram: Fischer Indole Synthesis Mechanism
Caption: Key stages of the Fischer indole synthesis mechanism.
References
- Google Patents. (2008). CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine.
-
GSRS. (2025, August 25). (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A three-component Fischer indole synthesis. Retrieved from [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
-
PubMed. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules. Retrieved from [Link]
- Google Patents. (2008). CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine.
-
precisionFDA. (n.d.). (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. Retrieved from [Link]
-
Chemical Safety. (n.d.). This compound label. Retrieved from [Link]
-
PubChem. (n.d.). (3,5-Dimethylphenyl)hydrazine. Retrieved from [Link]
-
PubChemLite. (n.d.). (3,5-dimethylphenyl)hydrazine (C8H12N2). Retrieved from [Link]
-
Chemguide. (n.d.). Addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
American Chemical Society. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels−Alder. The Journal of Organic Chemistry. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
Sources
- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. GSRS [gsrs-dev-public.ncats.io]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. A three-component Fischer indole synthesis | Semantic Scholar [semanticscholar.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemical-label.com [chemical-label.com]
- 10. (3,5-Dimethylphenyl)hydrazine | C8H12N2 | CID 1810602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Indole Synthesis Troubleshooting
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Indole Synthesis. This resource is designed to provide in-depth troubleshooting guidance and practical solutions to common challenges encountered during the synthesis of indole derivatives. As Senior Application Scientists, we understand that minimizing byproduct formation is critical for achieving high yields and simplifying purification. This guide offers a structured, question-and-answer approach to address specific issues, grounded in mechanistic principles and supported by established protocols.
Frequently Asked Questions (FAQs)
Q1: My indole synthesis is yielding a complex mixture of products. Where do I start with troubleshooting?
A multifaceted approach is often necessary. Begin by ensuring the purity of your starting materials, as impurities can initiate unwanted side reactions.[1] Next, critically evaluate your reaction conditions. Many indole syntheses are highly sensitive to temperature, reaction time, and the choice of catalyst.[1] For instance, in the Fischer indole synthesis, excessively high temperatures can lead to the formation of tars and polymeric byproducts.[2] A systematic approach, such as a Design of Experiments (DoE), can be invaluable in optimizing these parameters.[3][4] Finally, consider the inherent limitations of your chosen synthetic route. Some methods are more prone to specific side reactions depending on the substitution pattern of your desired indole.
Q2: I'm observing poor regioselectivity in my synthesis. What factors control this, and how can I improve it?
Regioselectivity is a common challenge, particularly in multi-component reactions like the Larock indole synthesis.[5][6] The final substitution pattern is often determined by a combination of steric and electronic effects. In the Larock synthesis, for example, the regioselectivity of the alkyne insertion into the aryl-palladium bond is a key determinant.[7] While it was initially thought that the less sterically hindered group would be adjacent to the aryl-palladium, it has been observed that the larger group often is, suggesting a complex interplay of factors.[7] To improve regioselectivity, consider modifying the electronic properties of your substituents or exploring alternative catalysts and ligands that can exert greater steric or electronic control.[8]
Q3: My product seems to be decomposing during purification. What are the best practices for isolating sensitive indole derivatives?
Some indole derivatives are sensitive to the acidic nature of standard silica gel, which can lead to decomposition during column chromatography.[9] If you suspect this is the case, there are several strategies you can employ:
-
Neutralized Media: Use silica gel that has been neutralized with a base like triethylamine, or consider using a different stationary phase such as neutral or basic alumina.[9]
-
Rapid Purification: Minimize the contact time between your compound and the stationary phase by using flash chromatography.[9]
-
Alternative Methods: If your product is a solid, recrystallization can be a highly effective and gentle purification method.[9] Acid-base extraction can also be a powerful tool for separating your desired indole from non-basic impurities.[9] For crude indole products containing organic impurities, a two-phase liquid extraction system can be employed to partition the indole into an aqueous phase, leaving impurities behind in an immiscible organic solvent.[10]
Troubleshooting Guides for Specific Indole Syntheses
This section provides detailed troubleshooting for some of the most common indole synthesis methodologies.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but it is not without its challenges.[1][11] Success often hinges on careful control of reaction conditions and selection of an appropriate acid catalyst.[12][13]
Issue 1: Low or No Yield of the Desired Indole
-
Cause A: Inappropriate Acid Catalyst. The choice of acid catalyst is critical. A catalyst that is too strong can cause decomposition of the starting materials or product, while one that is too weak may not effectively promote the reaction.[2] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, and the optimal choice is often substrate-dependent.[13]
-
Solution: Screen a variety of acid catalysts and concentrations. For sensitive substrates, milder Lewis acids may be beneficial.[13]
-
Cause B: Unstable Hydrazone Intermediate. Some arylhydrazones are prone to decomposition before cyclization can occur.
-
Solution: Perform a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation.[2]
-
Cause C: N-N Bond Cleavage. Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a competing side reaction.[1][14] This is a known issue in the synthesis of 3-aminoindoles.[1][14]
-
Solution: For substrates with strongly electron-donating groups, consider milder reaction conditions or an alternative synthetic route. The stabilization of the intermediate iminylcarbocation can favor N-N bond cleavage over the desired[15][15]-sigmatropic rearrangement.[14][16]
Issue 2: Formation of Isomeric Byproducts
-
Cause: For unsymmetrical ketones, cyclization can occur on either side of the ketone, leading to a mixture of indole isomers.
-
Solution: A weakly acidic medium, such as glacial acetic acid, can sometimes favor indolization toward the more functionalized carbon.[12] However, this is not always sufficient to achieve high selectivity. If a single isomer is required, it may be necessary to design the starting materials to favor one cyclization pathway or to separate the isomers chromatographically.[12]
Issue 3: Aldol Condensation and Tar Formation
-
Cause: The acidic conditions and elevated temperatures can promote the self-condensation of aldehyde or ketone starting materials, leading to aldol products and subsequent polymerization into tars.[2][15]
-
Solution:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.[15]
-
Slow Addition: Add the carbonyl compound slowly to the reaction mixture to keep its concentration low and minimize self-condensation.[15]
-
Microwave Synthesis: Microwave-assisted synthesis can provide rapid heating and often leads to cleaner reactions and improved yields in shorter times.[2]
-
// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Inappropriate Acid Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazone [label="Unstable Hydrazone", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="N-N Bond Cleavage", fillcolor="#FBBC05", fontcolor="#202124"]; Isomers [label="Isomeric Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldol [label="Aldol/Tar Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
SolutionCatalyst [label="Screen Catalysts\n(Brønsted/Lewis)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionHydrazone [label="One-Pot Synthesis\n(In Situ Generation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionCleavage [label="Milder Conditions or\nAlternative Route", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionIsomers [label="Modify Acidity or\nSeparate Isomers", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionAldol [label="Control Temperature\nSlow Addition\nMicrowave Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Catalyst [label="Cause"]; Start -> Hydrazone [label="Cause"]; Start -> Cleavage [label="Cause"]; Catalyst -> SolutionCatalyst [label="Solution"]; Hydrazone -> SolutionHydrazone [label="Solution"]; Cleavage -> SolutionCleavage [label="Solution"]; Isomers -> SolutionIsomers [label="Solution"]; Aldol -> SolutionAldol [label="Solution"]; } .enddot Caption: Troubleshooting workflow for common issues in Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis
This method, which involves the reaction of an α-halo-acetophenone with an excess of an aniline, is often hampered by harsh reaction conditions, leading to low yields and multiple byproducts.[15][17]
Issue: Low Yields and Formation of Complex Byproducts
-
Cause: The high temperatures and strong acids traditionally used can cause degradation of the starting materials and products, as well as promote various side reactions like polymerization and rearrangements.[15]
-
Solution: Milder Reaction Conditions.
-
Catalyst: The use of lithium bromide as a catalyst has been shown to be effective under milder conditions.[17]
-
Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) can act as both a solvent and a promoter, leading to good yields, especially with microwave irradiation.[15]
-
Microwave Irradiation: As with the Fischer synthesis, microwave heating can significantly improve the outcome of the Bischler-Möhlau synthesis by allowing for shorter reaction times and better temperature control.[18]
-
// Nodes Problem [label="Low Yields &\nComplex Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause [label="Harsh Reaction Conditions\n(High Temp, Strong Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Solution [label="Adopt Milder Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];
Catalyst [label="Use LiBr Catalyst", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Employ HFIP Solvent", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microwave [label="Utilize Microwave Heating", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Problem -> Cause [label="is caused by"]; Cause -> Solution [label="is solved by"]; Solution -> Catalyst; Solution -> Solvent; Solution -> Microwave; } .enddot Caption: Strategy for mitigating low yields in the Bischler-Möhlau synthesis.
Reissert Indole Synthesis
The Reissert synthesis involves the reductive cyclization of ethyl o-nitrophenylpyruvate.[19] While generally reliable, byproduct formation can occur during the reduction step.
Issue: Formation of Hydroxyindole Byproduct
-
Cause: In batch reactions, incomplete reduction or side reactions during the hydrogenation of the nitro group can lead to the formation of hydroxyindole byproducts.[3]
-
Solution: Continuous-Flow Hydrogenation. The use of a continuous-flow hydrogenation setup, such as an H-Cube apparatus, allows for precise control of reaction parameters like hydrogen pressure and temperature. This can significantly improve the efficiency of the reduction and minimize the formation of undesired side products.[3][4]
Madelung Indole Synthesis
This synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[20] The harsh conditions are a major drawback, often leading to byproducts.
Issue: Dimerization and Other Side Reactions
-
Cause: The high temperatures and strongly basic conditions required for the classical Madelung synthesis can promote intermolecular reactions, such as dimerization, and degradation of the starting material or product.[20][21]
-
Solution: Milder Reaction Conditions through Modified Reagents.
-
Organolithium Reagents: The use of organolithium bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) can lower the required reaction temperature to a range of -20 to 25 °C.[20] This modification, known as the Madelung-Houlihan variation, significantly reduces byproduct formation.
-
Copper Catalysis: A newer method utilizes copper-catalyzed amidation followed by condensation, which allows the reaction to proceed under milder conditions.[22]
-
Hemetsberger Indole Synthesis
The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[23] While yields are often good, the synthesis and stability of the starting material can be problematic.[23][24]
Issue: Instability and Decomposition of Azide Starting Material
-
Cause: The α-azidocinnamate esters used as starting materials can be thermally unstable, and their synthesis can sometimes be challenging.[23] Decomposition can occur during the reaction, leading to lower yields and byproducts.[25]
-
Solution: Continuous-Flow Synthesis. Performing the thermolysis in a continuous-flow reactor offers significant safety and scalability advantages. A solution of the azidoacrylate can be passed through a heated loop, allowing for a short residence time at high temperature. This minimizes the risk of runaway reactions and can improve yields by reducing the formation of decomposition products.[26]
Summary of Reaction Conditions and Common Byproducts
| Synthesis Method | Key Reagents | Typical Conditions | Common Byproducts | Mitigation Strategies |
| Fischer | Arylhydrazine, Aldehyde/Ketone, Acid | High temp, Brønsted/Lewis acid[11] | Aniline derivatives, aldol products, tars[1][15] | Optimize acid/temp, slow addition, one-pot[1][15] |
| Bischler-Möhlau | α-halo-acetophenone, Aniline | High temp, excess aniline[17] | Polymeric materials, rearranged isomers[15] | Milder conditions, LiBr catalyst, HFIP solvent[15][17] |
| Larock | o-iodoaniline, Alkyne, Pd catalyst | Pd(OAc)₂, base (e.g., K₂CO₃)[7] | Regioisomers[5][6] | Modify substituents, screen ligands[8] |
| Reissert | o-nitrotoluene, Diethyl oxalate | Base, then reductive cyclization (Zn/AcOH)[19] | Hydroxyindoles[3] | Continuous-flow hydrogenation[3][4] |
| Madelung | N-phenylamide, Strong base | High temp (200-400 °C), alkoxide base[20] | Dimers, degradation products[20][21] | Use organolithium bases (BuLi, LDA)[20] |
| Hemetsberger | 3-aryl-2-azido-propenoic ester | Thermal decomposition (e.g., in xylene)[24] | Decomposition products from nitrene[23][26] | Continuous-flow thermolysis[26] |
References
-
Regioselectivity of Larock indole synthesis using functionalized alkynes. Biosci Biotechnol Biochem. 2008 Aug;72(8):2092-102. Available from: [Link]
-
Regioselectivity of larock indole synthesis using functionalized alkynes. LookChem. Available from: [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health. Available from: [Link]
-
Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. ResearchGate. Available from: [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. Available from: [Link]
-
(PDF) Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. ResearchGate. Available from: [Link]
-
Larock indole synthesis. Wikipedia. Available from: [Link]
-
By‐product formation in the course of the cyclization. ResearchGate. Available from: [Link]
-
Identifying Initial Transformation Products during Chlorination of the Indole Moiety and Unveiling Their Formation Mechanisms. ResearchGate. Available from: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available from: [Link]
-
Preparation of 3-substituted-2-pyridin-2-ylindoles: regioselectivity of Larock's indole annulation with 2-alkynylpyridines. ResearchGate. Available from: [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. National Institutes of Health. Available from: [Link]
-
Bischler–Möhlau indole synthesis. Wikipedia. Available from: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]
- Synthesis and Chemistry of Indole. Unknown Source.
-
Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Why Do Some Fischer Indolizations Fail?. National Institutes of Health. Available from: [Link]
-
Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available from: [Link]
-
Madelung synthesis. Wikipedia. Available from: [Link]
- Process of preparing purified aqueous indole solution. Google Patents.
-
Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. Available from: [Link]
-
Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available from: [Link]
-
Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant Indole-3-Glycerol Phosphate Lyase Enzymes. National Institutes of Health. Available from: [Link]
-
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. Available from: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I.. MDPI. Available from: [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. National Institutes of Health. Available from: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). National Institutes of Health. Available from: [Link]
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Unknown Source.
-
Reissert indole synthesis. Wikipedia. Available from: [Link]
-
Hemetsberger indole synthesis. Wikipedia. Available from: [Link]
-
(PDF) Bischler Indole Synthesis. ResearchGate. Available from: [Link]
-
development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. HETEROCYCLES. Available from: [Link]
-
Problems with Fischer indole synthesis. Reddit. Available from: [Link]
-
Indoles via Knoevenagel-Hemetsberger Reaction Sequence. ResearchGate. Available from: [Link]
-
Hemetsberger-Knittel Indole Synthesis. SynArchive. Available from: [Link]
-
(PDF) Hemetsberger Indole Synthesis. ResearchGate. Available from: [Link]
-
(PDF) Madelung Indole Synthesis. ResearchGate. Available from: [Link]
-
How could we prevent dimerization of thienopyrimidinone in basic conditions?. ResearchGate. Available from: [Link]
-
Madelung synthesis of indole. Química Organica.org. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselectivity of larock indole synthesis using functionalized alkynes - Lookchem [lookchem.com]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 18. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 20. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 23. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues with 3,5-Dimethylphenylhydrazine hydrochloride in solution
Technical Support Center: 3,5-Dimethylphenylhydrazine Hydrochloride
A Guide to Ensuring Solution Stability and Experimental Success
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Arylhydrazines are cornerstone reagents, particularly in the synthesis of indole-containing scaffolds via the Fischer indole synthesis, a reaction of profound importance in the development of pharmaceuticals like the triptan class of antimigraine drugs.[1][2][3] However, the hydrazine moiety is susceptible to degradation, and the stability of this compound in solution can be a critical variable impacting experimental reproducibility and yield.
This guide provides in-depth, field-proven insights into the common stability challenges encountered with this compound, offering a series of troubleshooting steps, validated protocols, and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared solution of this compound has turned yellow/brown. What is causing this discoloration?
This is the most common stability issue and is almost always indicative of oxidation. The hydrazine functional group (-NH-NH₂) is a potent reducing agent and is highly susceptible to oxidation by atmospheric oxygen.[4] This process can be accelerated by factors such as exposure to light, heat, and the presence of trace metal ion contaminants.[5][6] The initial oxidation products can further react to form a complex mixture of colored impurities, including azo compounds and polymeric materials.
Q2: Can I still use a discolored solution for my experiment?
It is strongly discouraged, especially for sensitive or yield-critical reactions like the Fischer indole synthesis.[7][8] The presence of oxidative degradation products can lead to:
-
Reduced Yield: The effective concentration of the active hydrazine is lower than calculated.
-
Side Product Formation: Impurities can compete in the reaction, leading to a complex product mixture and difficult purification.
-
Inconsistent Results: The level of degradation can vary, making your experiments difficult to reproduce.
For best results, always use a freshly prepared, colorless solution.
Q3: My this compound is not dissolving well in my chosen solvent. What should I do?
This compound is a salt and generally exhibits good solubility in polar protic solvents like water, ethanol, and acetic acid.[9][10] If you are experiencing solubility issues, consider the following:
-
Solvent Purity: Ensure you are using a high-purity, dry solvent. Contaminants can affect solubility.
-
pH: The compound is the hydrochloride salt of a weak base. In highly acidic or basic conditions, its solubility profile may change. For most applications, like the Fischer synthesis, it is used in acidic media (e.g., acetic acid, or an alcohol with an acid catalyst), which should facilitate dissolution.[1][3]
-
Temperature: Gentle warming can aid dissolution, but avoid excessive heat, as it can accelerate degradation.[5]
Q4: I observe a precipitate forming in my solution over time, even when stored in the dark. What is happening?
Precipitation can be due to several factors:
-
Degradation Products: Some oxidation byproducts may be insoluble in the chosen solvent system.
-
Saturation Issues: If the solution was prepared at an elevated temperature, the compound might precipitate out upon cooling to room temperature or during refrigerated storage if it exceeds its solubility limit at that temperature.
-
pH Shift: A change in the solution's pH due to absorption of atmospheric CO₂ (in unbuffered aqueous solutions) or interaction with the storage vessel could cause the free base to precipitate.
Troubleshooting Guide: A Root Cause Analysis
When encountering stability issues, a systematic approach is key to identifying the root cause. The following flowchart provides a logical path for troubleshooting common problems.
Caption: Troubleshooting Decision Tree for Solution Instability.
Understanding Degradation: The Chemical Basis
The primary pathway for the degradation of 3,5-dimethylphenylhydrazine in solution is oxidation. Hydrazines are known to undergo autoxidation in the presence of oxygen, a process that can be catalyzed by metal ions.[4] While the full mechanism is complex and can lead to a variety of products, a simplified potential pathway is illustrated below. This highlights the vulnerability of the N-N bond and the formation of reactive intermediates.
Caption: Simplified Potential Degradation Pathways.
Validated Experimental Protocols
Adherence to strict protocols for solution preparation and handling is the most effective way to mitigate stability issues.
Protocol 1: Preparation of a Standardized Stock Solution
This protocol minimizes exposure to atmospheric oxygen.
-
Solvent Preparation: Select a suitable high-purity solvent (e.g., ethanol, acetic acid). Degas the solvent by sparging with dry nitrogen or argon gas for at least 30 minutes.
-
Weighing: In a clean, dry vial on an analytical balance, weigh the required amount of this compound (CAS 60481-36-9).[11]
-
Dissolution: Transfer the vial into a glove box or use a Schlenk line to maintain an inert atmosphere.[12] Add the degassed solvent to the vial to achieve the desired concentration.
-
Mixing: Cap the vial tightly and sonicate or vortex until the solid is completely dissolved. The resulting solution should be clear and colorless.
-
Storage: If not for immediate use, divide the stock solution into smaller-volume aliquots in amber glass vials. Purge the headspace of each vial with inert gas before sealing. Store at 2-8°C and protected from light.[12][13]
Protocol 2: Workflow for Stability Assessment
This workflow allows for a quantitative assessment of the compound's stability under various conditions.
Caption: Experimental Workflow for Stability Testing.
Protocol 3: Colorimetric Assay for Quick Degradation Check
This method, adapted from general hydrazine analysis, can provide a rapid, semi-quantitative indication of the presence of the hydrazine group.[14]
-
Reagent Preparation: Prepare a solution of 2% (w/v) p-dimethylaminobenzaldehyde (PDAB) in ethanol.
-
Sample Preparation: Dilute a small aliquot of your this compound solution with ethanol to an estimated concentration of 10-50 µg/mL.
-
Reaction: In a test tube, mix 1 mL of the diluted sample with 1 mL of the PDAB reagent.
-
Observation: A stable, yellow-colored complex (p-dimethylaminobenzaldazine) will form in the presence of the hydrazine. The intensity of the color is proportional to the concentration of the hydrazine.[14]
-
Analysis: Compare the color intensity against a freshly prepared standard of known concentration. A significant reduction in color intensity compared to the standard indicates degradation. For quantitative results, the absorbance can be measured spectrophotometrically (typically around 455 nm).[14]
| Parameter | Recommendation for Optimal Stability |
| Atmosphere | Inert (Nitrogen or Argon)[12] |
| Solvents | High-purity, degassed polar solvents (e.g., Ethanol, Acetic Acid) |
| pH | Slightly acidic. Avoid strongly basic conditions.[15][16] |
| Temperature | Store solutions at 2-8°C. Avoid prolonged heating.[13] |
| Light | Protect from light using amber vials or by covering with foil.[17] |
| Additives | For long-term storage of the free base, consider antioxidants, though this is not typical for in-situ reaction use.[18] |
By understanding the inherent reactivity of this compound and implementing these robust handling and analysis protocols, researchers can ensure the integrity of their starting material, leading to more reliable, reproducible, and successful experimental outcomes.
References
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]
-
MDPI. Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Available from: [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
ATSDR. Analytical Methods for Hydrazines. Available from: [Link]
-
NASA Tech Briefs. Three Methods of Detection of Hydrazines. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
University of California, Santa Barbara. Standard Operating Procedure. Hydrazine. Available from: [Link]
-
University of Notre Dame. Hydrazine - Risk Management and Safety. Available from: [Link]
-
Tech Briefs. Three Methods of Detection of Hydrazines. Available from: [Link]
-
Defense Technical Information Center. Safety and Handling of Hydrazine. Available from: [Link]
-
Defense Technical Information Center. The chemical and biochemical degradation of hydrazine. Available from: [Link]
-
International Journal of Scientific Research and Reviews. Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. Available from: [Link]
-
University of New Mexico. Hydrazine Standard Operating Procedure Template. Available from: [Link]
-
ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Available from: [Link]
- Google Patents. Method for stabilizing hydrazine against decomposition by copper in contact therewith.
-
PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]
-
PMC. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
-
ACS Publications. Hydrazine as a Nucleophile and Antioxidant for Fast Aminolysis of RAFT Polymers in Air. Available from: [Link]
-
ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
-
ResearchGate. Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Available from: [Link]
-
Chapman University Digital Commons. 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Available from: [Link]
-
PMC. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Available from: [Link]
-
ResearchGate. Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Available from: [Link]
-
ResearchGate. Synthesis of Aryl Hydrazines via CuI/BMPO Catalyzed Cross-Coupling of Aryl Halides with Hydrazine Hydrate in Water. Available from: [Link]
- Google Patents. Preparation method for 3,5-dimethylphenylhydrazine.
-
PubChem. (3,5-Dimethylphenyl)hydrazine | C8H12N2. Available from: [Link]
-
ResearchGate. Decompostion of Hydrazine in Aqueous Solutions. Available from: [Link]
-
Global Substance Registration System. (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. Available from: [Link]
-
PubMed Central. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Available from: [Link]
-
MDPI. Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Available from: [Link]
- Google Patents. Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water.
-
PMC. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers. Available from: [Link]
-
ResearchGate. Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400. Available from: [Link]
-
Utah State University DigitalCommons. Effect of Water pH on the Chemical Stability of Pesticides. Available from: [Link]
-
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]
Sources
- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 2. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. US2771343A - Method for stabilizing hydrazine against decomposition by copper in contact therewith - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 11. This compound | 60481-36-9 [sigmaaldrich.com]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 17. ehs.ucsb.edu [ehs.ucsb.edu]
- 18. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Derivatization Reactions
Welcome to the technical support center dedicated to overcoming one of the most common hurdles in analytical chemistry: low conversion rates in derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals who rely on derivatization to enhance the analyzability of their compounds, particularly for gas chromatography (GC) and mass spectrometry (MS).
Derivatization is a critical technique that chemically modifies an analyte to improve its volatility, thermal stability, and detectability.[1][2][3] By converting polar functional groups like alcohols (-OH), carboxylic acids (-COOH), and amines (-NH) into less polar, more volatile derivatives, we can achieve superior chromatographic separation and sensitivity.[4][5] However, when these reactions don't proceed to completion, the consequences are significant: inaccurate quantification, poor peak shapes, and unreliable data.
This guide moves beyond simple checklists to provide a deeper, mechanism-driven approach to troubleshooting. We will explore the causality behind common failures and provide robust, field-proven protocols to ensure your derivatization reactions are successful and reproducible.
Section 1: Critical Reagent & Environmental Factors
The most frequent cause of derivatization failure is not the complexity of the analyte, but the integrity of the reagents and the reaction environment. These factors must be ruled out before optimizing kinetic parameters.
Q1: My silylation reaction failed completely, leaving only starting material. Is my reagent inactive?
Answer: This is highly probable. Silylating agents are the most common type of derivatization reagent and are exceptionally sensitive to moisture.[6] Any ambient or dissolved water in your sample, solvents, or glassware will preferentially react with and consume the silylating agent, rendering it useless for derivatizing your analyte.[7]
-
Causality (The "Why"): The silicon atom in a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is highly electrophilic. Water, acting as a nucleophile, will attack the silicon atom, hydrolyzing the reagent into inactive siloxanes and other by-products.[8] This side reaction is often much faster than the derivatization of your target analyte, especially if the analyte's functional groups are sterically hindered.
-
Troubleshooting Protocol: Validating Reagent Activity
-
Preparation: In a clean, dry 2 mL autosampler vial, dissolve 1 mg of a simple, non-hindered standard like decanol or benzoic acid in 100 µL of anhydrous pyridine.
-
Reaction: Add 100 µL of your suspect silylating reagent (e.g., BSTFA). Cap the vial tightly.
-
Incubation: Heat at 70°C for 15 minutes.
-
Analysis: Inject 1 µL into your GC-MS system.
-
Verification: If the reagent is active, you should see a near-complete conversion of the standard to its TMS-derivative, with little to no starting material remaining. If you still see a large peak for the standard, your reagent has likely been compromised by moisture and should be discarded.
-
-
Best Practices for Reagent Handling:
-
Always purchase reagents in the smallest practical vial size with septa-sealed caps.
-
Store reagents in a desiccator that is regularly refreshed. For long-term storage, placing the desiccator in a -20°C freezer can further extend shelf life.
-
When piercing the septum, use a dry syringe and consider flushing the vial headspace with an inert gas like nitrogen or argon before and after use.[6]
-
Q2: My reaction has stalled, with significant starting material left. Am I using an insufficient amount of reagent?
Answer: Yes, improper stoichiometry is a common cause of incomplete reactions. Derivatization is a quantitative process, and you must add enough reagent to react with every active hydrogen in your sample.
-
Causality (The "Why"): Each reactive functional group on your analyte (e.g., -OH, -NH2, -COOH) contains one or more "active hydrogens" that will be replaced by a derivative group (e.g., a trimethylsilyl group). A general rule is to use at least a 2:1 molar excess of the silylating agent to the total number of active hydrogens present. This excess helps drive the reaction equilibrium towards the product side, ensuring completion, especially for less reactive or sterically hindered sites.[9]
-
Actionable Advice:
-
Calculate Active Hydrogens: Carefully examine the structure of your analyte to count all potential reaction sites. For example, the amino acid glutamic acid has four active hydrogens (two on the amine, one on each carboxylic acid).
-
Estimate Analyte Concentration: While an exact concentration may be unknown, estimate it to ensure you are adding a significant molar excess of the derivatization reagent.
-
Factor in the Matrix: If your sample is not pure, be aware that other matrix components may also contain active hydrogens and consume the reagent. When in doubt, a higher excess (5:1 or 10:1) may be necessary.
-
Section 2: Optimizing Reaction Conditions
Once reagent and environmental issues are controlled, focus shifts to the kinetics of the reaction: time, temperature, and catalysis. A "one-size-fits-all" approach to reaction conditions is a frequent source of error.
Q3: The reaction is slow and incomplete. How should I adjust the temperature and time?
Answer: The optimal time and temperature are highly dependent on the reactivity of the target functional group and any steric hindrance around it. Simply increasing the temperature is not always the best solution, as it can lead to thermal degradation of the analyte or derivative.[10]
-
Causality (The "Why"): Derivatization reactions follow a general reactivity order. For silylation, the ease of reaction is typically: Alcohols > Phenols > Carboxylic Acids > Amines > Amides. Within this order, steric hindrance (bulkiness of groups near the reaction site) can dramatically slow down the reaction. An unhindered primary alcohol may derivatize in minutes at room temperature, while a sterically hindered amide might require hours at an elevated temperature to achieve complete conversion.
-
Data-Driven Optimization: A systematic approach is crucial. Perform a time-course and temperature study to find the optimal conditions for your specific analyte.
| Functional Group | Derivatization Type | Typical Reagent | Typical Temperature (°C) | Typical Time (min) |
| Primary Alcohol | Silylation | BSTFA, MSTFA | 60 - 75 | 15 - 30 |
| Carboxylic Acid | Esterification | BF₃-Methanol | 80 - 100 | 45 - 60[9] |
| Carboxylic Acid | Silylation | BSTFA + 1% TMCS | 70 - 80 | 30 - 45 |
| Amine | Acylation | MBTFA | 60 - 80 | 15 - 30 |
| Amide (hindered) | Silylation | MSTFA | 80 - 100 | 60 - 180 |
This table provides starting points; empirical optimization is required for novel analytes.
Q4: What is the role of the solvent and should I use a catalyst?
Answer: The choice of solvent is critical, as it can either facilitate the reaction or actively interfere with it. Catalysts are often necessary to enhance the reactivity of the derivatizing agent, especially for less reactive functional groups.
-
Causality (The "Why"):
-
Solvents: For moisture-sensitive reactions like silylation, the solvent must be aprotic and anhydrous (e.g., pyridine, acetonitrile, DMF).[8][6] Protic solvents like methanol or ethanol will react with the silylating agent and must be avoided.[8] Pyridine is a particularly common and effective solvent because it is aprotic and also acts as a weak base, serving as a catalyst and an HCl scavenger, which is a byproduct of reactions with chlorosilane reagents like TMCS.[4][7][11]
-
Catalysts: A small amount of a catalyst can dramatically increase the reaction rate. For silylations, trimethylchlorosilane (TMCS) is often added at 1-10% to reagents like BSTFA. TMCS is a more aggressive silylating agent that helps to activate the functional groups and drive the reaction to completion.[7] For acylation reactions, Lewis acids are often required.[10][12]
-
Section 3: Sample-Related Issues & Matrix Effects
The sample itself can be a source of trouble, either through inherent properties or the presence of interfering substances from the matrix.
Q5: My sample is from a complex biological matrix (e.g., plasma, urine, tissue extract) and the conversion rate is poor and inconsistent. What's happening?
Answer: You are likely experiencing matrix effects . This is where co-extracted compounds in your sample interfere with the derivatization reaction.[13][14][15] These effects can suppress the reaction, leading to underestimation or even non-detection of your analyte.[13]
-
Causality (The "Why"): Matrix components can interfere in several ways:
-
Reagent Consumption: Other compounds in the matrix with active hydrogens will compete for and consume the derivatization reagent.
-
pH Shift: The matrix can alter the pH of the reaction mixture, moving it out of the optimal range for derivatization. For many reactions, a specific pH range is critical for success.[16][17]
-
Physical Interference: High concentrations of salts or lipids can cause the analyte to precipitate or prevent it from dissolving properly in the reaction solvent, leading to an incomplete reaction.
-
-
Mitigation Strategies:
-
Sample Cleanup: The most robust solution is to implement a sample cleanup step before derivatization. Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components.[15]
-
Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer significantly impact the reaction.[18][19]
-
Internal Standards: Using a stable isotope-labeled internal standard that is chemically identical to your analyte can help correct for variability in derivatization efficiency caused by matrix effects.
-
Protocol: General Silylation for a Dried Sample Extract
This protocol incorporates best practices to minimize common failure modes.
-
Drying: Ensure the sample extract is completely dry. Place the vial containing the sample residue in a vacuum centrifuge or use a gentle stream of dry nitrogen. The absence of water is the single most critical factor for success.[6]
-
Solvent/Catalyst Addition: Add 50 µL of anhydrous pyridine to the dried extract. Vortex for 30 seconds to ensure the residue is fully dissolved. Poor solubility leads to incomplete reactions.
-
Reagent Addition: Add 100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS) using a dry syringe.
-
Incubation: Immediately cap the vial tightly. Heat at the optimized temperature (e.g., 75°C) for the optimized time (e.g., 45 minutes).
-
Cooling & Analysis: Cool the vial to room temperature before opening. Analyze by GC-MS within a reasonable timeframe, as some derivatives have limited stability.[13]
Visual Troubleshooting Guides & Workflows
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low derivatization conversion rates.
Generalized Silylation Mechanism
Caption: Nucleophilic substitution mechanism for a typical silylation reaction.
References
-
Optimization of the derivatization with (a) temperature, (b) reaction... - ResearchGate . ResearchGate. Available at: [Link]
-
What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? - WKB117475 - Waters Knowledge Base . Waters. Available at: [Link]
-
Derivatization reaction optimization | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization . MDPI. Available at: [Link]
-
Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Derivatization – Knowledge and References - Taylor & Francis . Taylor & Francis Online. Available at: [Link]
-
Derivatization - Wikipedia . Wikipedia. Available at: [Link]
-
(PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - ResearchGate . ResearchGate. Available at: [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PubMed Central . National Institutes of Health. Available at: [Link]
-
Derivatization - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
(PDF) Derivatization reactions and reagents for gas chromatography analysis . IntechOpen. Available at: [Link]
-
Acylation Reagents for Gas Chromatography - Labinsights . Labinsights. Available at: [Link]
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits - Changfu Chemical . Changfu Chemical. Available at: [Link]
-
Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
When a good silylation protocol goes bad, what are the usual suspects? - ResearchGate . ResearchGate. Available at: [Link]
-
Why do my silylations always fail? - Chromatography Forum . Chromatography Forum. Available at: [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - NIH . National Institutes of Health. Available at: [Link]
-
Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC . National Institutes of Health. Available at: [Link]
-
Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. | Semantic Scholar . Semantic Scholar. Available at: [Link]
-
Derivatization in Analytical Chemistry - MDPI . MDPI. Available at: [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace . SciSpace. Available at: [Link]
-
chemical derivatization techniques: Topics by Science.gov . Science.gov. Available at: [Link]
-
Can anyone help me troubleshoot problems in sample derivatization in GC-MS? . ResearchGate. Available at: [Link]
-
Derivatization of carboxylic groups prior to their LC analysis – A review - ResearchGate . ResearchGate. Available at: [Link]
-
Why Use GC Derivatization Reagents - Chrom Tech, Inc. Chrom Tech. Available at: [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry . Waters. Available at: [Link]
-
Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps . Chemistry Steps. Available at: [Link]
-
GC Derivatization . Restek. Available at: [Link]
-
(PDF) Sample Derivatization in Separation Science - ResearchGate . ResearchGate. Available at: [Link]
-
Effects of moisture content on the enolization products formation in glucose–proline Maillard reaction models | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams . Save My Exams. Available at: [Link]
-
Technical Principles and Applications of Common Derivatization Reactions in Gas Chromatography - Oreate AI Blog . Oreate AI. Available at: [Link]
-
Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization . LinkedIn. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scispace.com [scispace.com]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. support.waters.com [support.waters.com]
- 17. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. | Semantic Scholar [semanticscholar.org]
Impact of pH on 3,5-Dimethylphenylhydrazine hydrochloride reactivity
A Senior Application Scientist's Guide to pH-Dependent Reactivity and Troubleshooting
Welcome to the technical support center for 3,5-Dimethylphenylhydrazine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile reagent. As Senior Application Scientists, we understand that mastering the reactivity of this compound, particularly its pH sensitivity, is crucial for successful synthetic outcomes. This resource is structured to address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Understanding the Critical Role of pH
This compound is a salt. For it to function as a nucleophile, the free base, 3,5-dimethylphenylhydrazine, must be generated. This is achieved by adjusting the pH of the reaction medium. The hydrochloride salt itself is not nucleophilic because the lone pair of electrons on the nitrogen atom is protonated. The equilibrium between the protonated (inactive) and the free base (active) forms is governed by the pKa of the conjugate acid and the pH of the solution.
Estimating the pKa of 3,5-Dimethylphenylhydrazine
pKa ≈ pKa (aniline) - ρ * Σσm
Using a typical ρ value for the ionization of anilinium ions (around 3.24), we can estimate the pKa:[2]
pKa ≈ 4.63 - 3.24 * (2 * -0.07) ≈ 4.63 + 0.45 ≈ 5.08
This estimated pKa of approximately 5.08 for the conjugate acid of 3,5-dimethylphenylhydrazine is a crucial piece of information for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound not proceeding?
A1: The most common reason for a lack of reactivity is that the active nucleophile, the free base 3,5-dimethylphenylhydrazine, has not been sufficiently generated. The starting material is a hydrochloride salt, meaning the hydrazine is protonated and non-nucleophilic. You must add a base to neutralize the hydrochloride and liberate the free hydrazine.
Q2: What is the optimal pH for reactions involving this compound?
A2: The optimal pH is a balance. It needs to be high enough to deprotonate the hydrochloride salt and generate a sufficient concentration of the free base (the active nucleophile). However, the subsequent reaction, such as the Fischer indole synthesis, is often acid-catalyzed.[6][7] Therefore, a slightly acidic to near-neutral pH is often ideal. For hydrazone formation, a pH of around 4-6 is generally recommended.[8]
Q3: What type of base should I use to neutralize the hydrochloride salt?
A3: A mild, non-nucleophilic base is recommended to avoid side reactions. Common choices include:
-
Sodium acetate: This is a popular choice as it creates a buffered system, helping to maintain a relatively stable pH.
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA): These tertiary amines are effective acid scavengers.
-
Sodium bicarbonate (NaHCO3) or Sodium carbonate (Na2CO3): These can also be used, but be mindful of gas evolution (CO2).
Q4: Can I use a strong base like sodium hydroxide (NaOH)?
A4: While a strong base will certainly deprotonate the hydrochloride, it can lead to problems. A high pH can promote side reactions, such as the decomposition of the hydrazine or the formation of unwanted byproducts.[1] It is generally better to use a milder base to maintain better control over the reaction pH.
Q5: How can I monitor the pH of my organic reaction mixture?
A5: Monitoring pH in organic solvents can be challenging.[9]
-
pH paper: For a quick, qualitative assessment, you can take a small aliquot of the reaction mixture, dilute it with a small amount of water, and test the aqueous layer with pH paper.
-
pH electrode: Specialized pH electrodes designed for organic solvents are available.[9]
-
Colorimetric indicators: While less common in synthesis, a small amount of a suitable indicator could be added if it doesn't interfere with the reaction.[10][11]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Causality Explained |
| Insufficient free base | Add a mild base (e.g., 1.1 equivalents of sodium acetate or triethylamine). Monitor the reaction progress by TLC. | The hydrochloride salt is not nucleophilic. A base is required to generate the active free hydrazine. |
| Incorrect pH | Adjust the pH to the optimal range for your specific reaction (often slightly acidic for Fischer indole synthesis after initial neutralization). | Too acidic a pH will keep the hydrazine protonated, while a pH that is too basic can lead to decomposition or side reactions. |
| Decomposition of the hydrazine | Store this compound in a cool, dark place, preferably under an inert atmosphere. Use freshly opened reagent when possible. | Arylhydrazines can be sensitive to air and light and may decompose over time, leading to lower effective concentrations. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Steps | Causality Explained |
| N-N bond cleavage | Use milder reaction conditions (lower temperature, less acidic catalyst).[1] | Under strongly acidic conditions, the intermediate hydrazone can undergo cleavage of the N-N bond, leading to the formation of aniline derivatives (in this case, 3,5-dimethylaniline) and other byproducts.[1] |
| Reaction with the base | Use a non-nucleophilic base like triethylamine or sodium acetate. | If a nucleophilic base is used, it may compete with the desired reaction. |
| Decomposition under basic conditions | Avoid using strong bases and prolonged reaction times at high pH. | High pH can promote oxidative decomposition of the hydrazine. |
Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis using this compound
This protocol outlines a general procedure for the synthesis of an indole derivative from this compound and a suitable ketone (e.g., cyclohexanone).
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Neutralization and Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and glacial acetic acid.
-
Add the ketone (1.05 eq) to the solution.
-
Stir the mixture at room temperature or gentle heat (50-60 °C) for 1-2 hours.
-
Monitor the formation of the hydrazone by TLC. The hydrazone is typically less polar than the starting materials.
-
-
Indolization:
-
Once hydrazone formation is complete (as indicated by TLC), increase the temperature to reflux.
-
Continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC for the appearance of the indole product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water.
-
The indole product may precipitate. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
pH-Dependent Equilibrium
The following diagram illustrates the crucial equilibrium between the inactive hydrochloride salt and the active free base of 3,5-dimethylphenylhydrazine.
Caption: pH-dependent equilibrium of 3,5-dimethylphenylhydrazine.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low product yield in reactions involving this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Gross, K. C., & Seybold, P. G. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(21), 6919–6925. [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5976–5979. [Link]
-
Laurence, C., & Gal, J.-F. (2010). Substituent effects on the physical properties and pKa of aniline. Journal of Physical Organic Chemistry, 23(11), 1081-1093. [Link]
-
METTLER TOLEDO. (n.d.). pH Measurement of Organic Solvents. Retrieved January 11, 2026, from [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]
-
Wikipedia contributors. (2023, December 28). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science. [Link]
-
Gross, K. C., & Seybold, P. G. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines. ResearchGate. [Link]
-
Sajjadifar, S., Vahedi, H., & Massoudi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
-
PubChem. (n.d.). 2,6-Lutidine. Retrieved January 11, 2026, from [Link]
-
Robinson, B. (1970). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Canadian Journal of Chemistry, 48(14), 2293-2297. [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Semantic Scholar. [Link]
-
Orita, A., et al. (2003). Fischer indole synthesis in the absence of a solvent. Heterocycles, 60(1), 79-82. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]
-
Wikipedia contributors. (2023, November 28). 2,6-Lutidine. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
S Jorgensen, M. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. [Link]
-
Zhang, Y., et al. (2019). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. Processes, 7(3), 164. [Link]
- Process for purification of phenylhydrazine. (1982).
-
A FACILE AND EXPEDIENT SYNTHESIS OF FISCHER INDOLE DERIVATIVES USING DOUBLE SALT AS AN EFFICIENT AND RECYCLABLE CATALYST. (2013). Research and Reviews: Journal of Chemistry. [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules (Basel, Switzerland), 15(4), 2491–2498. [Link]
-
Any idea how to neutralize the hydrazine dihydrochloride, I need to neutralize it to perform the synthesis of a triazole from benzoyl isothiocyanate? (2015). ResearchGate. [Link]
-
PubChemLite. (n.d.). (3,5-dimethylphenyl)hydrazine (C8H12N2). Retrieved January 11, 2026, from [Link]
-
precisionFDA. (n.d.). (3,5-DIMETHYLPHENYL)HYDRAZINE. Retrieved January 11, 2026, from [Link]
-
Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate. [Link]
-
Sajjadifar, S., Vahedi, H., & Massoudi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]
-
Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). (3,5-Dimethylphenyl)hydrazine. Retrieved January 11, 2026, from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 11, 2026, from [Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024). MDPI. [Link]
-
Professor Dave Explains. (2018, October 26). Neutralization Reactions [Video]. YouTube. [Link]
-
The basicity of substituted N,N‐dimethylanilines in solution and in the gas phase. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. [Link]
-
Color Change with pH: A Study of pH Indicators and Their Applications. (n.d.). Retrieved January 11, 2026, from [Link]
-
Is there any possibility to use hydrochloric acid to neutralize (ester, hydrazine) reaction mixture in order to precipitate hydrazide ??. (2019). ResearchGate. [Link]
-
Wikipedia contributors. (2023, December 26). N,N-Dimethylaniline. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). N,N-Dimethylaniline. Retrieved January 11, 2026, from [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
Sources
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. afit.edu [afit.edu]
- 4. journaleras.com [journaleras.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gspchem.com [gspchem.com]
- 11. uomus.edu.iq [uomus.edu.iq]
Technical Support Center: Purification of 3,5-Dimethylphenylhydrazine Hydrochloride
Welcome to the technical support center for the purification of commercial 3,5-Dimethylphenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to address specific challenges encountered during the purification of this versatile reagent. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure you achieve the desired purity for your critical applications.
I. Understanding the Compound and the Need for Purification
This compound is a key building block in various synthetic applications, most notably in the Fischer indole synthesis.[1][2] Commercial grades of this compound, while suitable for some applications, often contain impurities that can interfere with sensitive downstream reactions, leading to side-product formation, lower yields, and difficulties in product isolation. The purity of commercially available this compound is typically around 95-97%.[2]
Common Impurities:
-
Starting Materials: Unreacted 3,5-dimethylaniline is a common impurity carried over from the synthesis.[3][4]
-
Side-Reaction Products: Byproducts from the diazotization and reduction steps during synthesis can also be present.[4][5]
-
Degradation Products: As a hydrazine derivative, it is susceptible to oxidation, especially when exposed to air and light.
The primary goal of purification is to remove these contaminants to a level that is acceptable for the intended synthetic route, thereby ensuring the reliability and reproducibility of your experimental results.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My recrystallization yield is very low. What are the likely causes and how can I improve it?
Answer: Low yield during recrystallization is a frequent challenge. The primary causes are typically related to solvent choice, temperature control, and the volume of solvent used.
-
Causality: this compound is soluble in water.[1] It is also soluble in polar organic solvents like methanol and ethanol, especially when heated. If too much solvent is used, the solution will not become saturated upon cooling, leading to poor crystal formation and a significant portion of your product remaining in the mother liquor. Conversely, using too little solvent can lead to premature crystallization and the trapping of impurities within the crystal lattice.
-
Troubleshooting Steps:
-
Optimize Solvent Volume: Start by dissolving the crude material in a minimal amount of hot solvent. Add the solvent portion-wise until the solid just dissolves. This ensures you are close to the saturation point.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals.
-
"Salting Out": If the compound is too soluble even in a minimal amount of hot solvent, you can try to induce precipitation by adding a less polar "anti-solvent" in which the compound is insoluble, such as diethyl ether or hexane, dropwise to the cooled solution until turbidity is observed.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover a second, less pure crop by carefully concentrating the mother liquor (e.g., using a rotary evaporator) and cooling it again.
-
Question 2: After recrystallization, my product is still colored (e.g., yellow, brown, or purple). How can I decolorize it?
Answer: A persistent color in your recrystallized product indicates the presence of colored impurities, which are often oxidation byproducts.
-
Causality: Hydrazine derivatives are prone to air oxidation, which can form highly colored impurities. These impurities can be difficult to remove by simple recrystallization if they have similar solubility profiles to the desired product.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% by weight of your crude material) to the hot, dissolved solution before filtration. The charcoal will adsorb many colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.
-
Hot Filtration: After the charcoal treatment, perform a hot filtration to remove the charcoal and any other insoluble impurities. This step should be done quickly to prevent premature crystallization in the filter funnel. Using a pre-heated filter funnel is recommended.
-
Inert Atmosphere: To minimize oxidation during the process, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
-
Question 3: How can I assess the purity of my this compound after purification?
Answer: Several analytical techniques can be employed to determine the purity of your final product.
-
Melting Point Analysis: A sharp melting point range close to the literature value (around 180°C with decomposition) is a good indicator of high purity.[1] Impurities will typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying impurities. The presence of signals corresponding to starting materials or side-products will indicate the level of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for purity assessment. By comparing the peak area of your product to any impurity peaks, you can obtain a quantitative measure of purity.
-
Titration: An acid-base titration or a redox titration (e.g., with potassium iodate) can be used to determine the assay of your material.
| Analytical Method | Information Provided | Typical Purity Target |
| Melting Point | Purity Indication (Range) | Sharp, within 1-2°C of literature value |
| ¹H NMR | Structural Confirmation & Impurity ID | >99% (by integration) |
| HPLC | Quantitative Purity | >99.0% (area %) |
| Titration | Assay (% w/w) | 98.0 - 102.0% |
Question 4: My compound seems to be degrading during storage. What are the proper storage conditions?
Answer: this compound is sensitive to air, light, and moisture.
-
Causality: The hydrazine moiety is susceptible to oxidation. The hydrochloride salt is hygroscopic.[6]
-
Recommended Storage:
III. Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is a good starting point for general purification.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol with stirring until the solid dissolves. If some solid remains, add hot deionized water dropwise until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution gently for 5-10 minutes with occasional swirling.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated filter funnel containing fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
This method is useful for removing non-basic impurities.
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a concentrated solution of a base (e.g., sodium hydroxide) with stirring until the solution is basic (pH > 10). The free base of the hydrazine will precipitate.
-
Extraction: Extract the aqueous suspension with an organic solvent such as diethyl ether or dichloromethane.
-
Washing: Wash the combined organic extracts with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration: Filter off the drying agent.
-
Salt Formation: To the dried organic solution, add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The purified hydrochloride salt will precipitate.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.
IV. Visualizing the Workflow
The following diagrams illustrate the decision-making process for purification and the general workflow.
Caption: General Purification Workflow.
Caption: Troubleshooting Decision Tree.
V. References
-
Google Patents. (2008). CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine. Retrieved from
-
Google Patents. (2008). CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine. Retrieved from
Sources
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google Patents [patents.google.com]
- 5. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]
- 6. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
Technical Support Center: Handling Air and Moisture Sensitive Reactions Involving Hydrazines
Welcome to the Technical Support Center for handling air and moisture-sensitive reactions involving hydrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully managing these challenging but powerful reagents. Hydrazines are versatile building blocks in organic synthesis, but their reactivity, particularly their sensitivity to air and moisture, coupled with their inherent hazards, necessitates meticulous handling and a thorough understanding of the underlying chemistry.
This resource is structured to provide not just procedural steps, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity and safety of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the setup and execution of reactions involving air and moisture-sensitive hydrazines.
Q1: What are the primary reasons for employing inert atmosphere techniques when working with hydrazines?
A1: The use of an inert atmosphere, such as nitrogen or argon, is critical for several reasons:
-
Prevention of Oxidation: Hydrazine and its derivatives are strong reducing agents and can be readily oxidized by atmospheric oxygen.[1] This oxidation can lead to the formation of unwanted byproducts, decomposition of the starting material, and a significant reduction in reaction yield. In some cases, rapid oxidation can be highly exothermic, posing a safety risk.
-
Minimization of Side Reactions with Water: Many reactions involving hydrazines are sensitive to moisture. Water can act as a competing nucleophile, hydrolyze sensitive functional groups on the substrate or product, or quench strong bases often used in these reactions.
-
Ensuring Reaction Specificity: By excluding air and moisture, you create a controlled environment that favors the desired reaction pathway, leading to a cleaner reaction profile and simplifying purification.
-
Safety: Anhydrous hydrazine can be hypergolic (ignite spontaneously) with certain materials and its vapors can form explosive mixtures with air.[1][2] Working under an inert atmosphere mitigates these risks.
Q2: Should I use a Schlenk line or a glovebox for my hydrazine reaction?
A2: The choice between a Schlenk line and a glovebox depends on the scale of the reaction, the specific manipulations required, and the sensitivity of the reagents.
| Feature | Schlenk Line | Glovebox |
| Atmosphere Control | Good for maintaining an inert atmosphere in a sealed flask.[3] | Excellent for maintaining a continuously purified inert atmosphere for multiple manipulations.[4][5][6] |
| Manipulation | Best suited for liquid transfers via syringe or cannula and reactions in solution.[3][7] | Ideal for handling solids, weighing reagents, setting up reactions, and performing filtrations under inert conditions.[8][9] |
| Scale | Suitable for a wide range of reaction scales, from milligrams to several hundred grams. | Generally used for smaller to medium-scale reactions due to space limitations. |
| Cost & Maintenance | Lower initial cost and simpler maintenance. | Higher initial cost and requires regular maintenance of the catalyst and sensors. |
| Best For | Reactions that can be set up and run in a single flask with minimal solid handling. | Multi-step procedures involving the handling of air-sensitive solids or multiple reagents.[5] |
Expert Insight: For reactions requiring the precise addition of solid hydrazines or their salts, a glovebox is highly recommended to prevent exposure to the atmosphere during weighing and transfer.[8] For reactions where hydrazine hydrate is used and subsequent steps are performed in solution, a well-operated Schlenk line is often sufficient.[3]
Q3: How do I properly dry solvents and glassware for anhydrous hydrazine reactions?
A3: The removal of water from solvents and glassware is paramount for the success of moisture-sensitive reactions.
Glassware: All glassware should be oven-dried at a minimum of 125°C overnight and cooled under a stream of dry inert gas or in a desiccator immediately before use.[9][10][11] For highly sensitive reactions, flame-drying the apparatus under vacuum and then backfilling with inert gas is a more rigorous method.
Solvents: The choice of drying method depends on the solvent and the required level of dryness.
| Solvent | Common Drying Agents | Notes |
| Tetrahydrofuran (THF) | Sodium/benzophenone ketyl | Indicates dryness by a persistent blue or purple color. |
| Diethyl ether | Sodium/benzophenone ketyl | Similar to THF. |
| Toluene | Sodium/benzophenone ketyl | |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Stir overnight and distill. |
| Acetonitrile (MeCN) | Calcium hydride (CaH₂) | Stir overnight and distill. |
| Alcohols (e.g., Methanol, Ethanol) | Magnesium turnings/Iodine | Forms magnesium alkoxide which reacts with water. |
Protocol for Solvent Purification using a Still:
-
Pre-dry the solvent with a less reactive drying agent if it contains significant amounts of water.
-
Assemble the solvent still under a positive pressure of inert gas.
-
Add the appropriate drying agent to the solvent in the still pot.
-
Reflux the solvent until the indicator (if used) shows the solvent is dry.
-
Distill the dry solvent directly into the reaction flask or a storage vessel under an inert atmosphere.
Q4: What are the key safety precautions when working with hydrazines?
A4: Hydrazines are toxic, corrosive, and potentially carcinogenic.[12][13][14] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: Always handle hydrazines in a certified chemical fume hood with good ventilation.[2][15] For larger scale reactions, a blast shield is recommended.[2]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (butyl rubber or neoprene are often recommended).[2][13][15]
-
Incompatible Materials: Avoid contact with oxidizing agents, strong acids, and certain metals like copper, brass, and iron, which can catalyze decomposition.[1][2][12]
-
Waste Disposal: Hydrazine waste is considered extremely hazardous.[13] Quench excess hydrazine carefully (see Q5) and dispose of all waste according to your institution's guidelines.
-
Spill Response: In case of a spill, evacuate the area and notify safety personnel immediately.[13][15] Do not attempt to clean up a large spill yourself.
Section 2: Troubleshooting Common Issues
This section provides a systematic approach to diagnosing and resolving problems encountered during reactions with air and moisture-sensitive hydrazines.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common frustrations. The following decision tree can help pinpoint the cause.
Caption: A decision tree for troubleshooting low product yield.
Troubleshooting Guide for Low Yield
-
Incomplete Reaction:
-
Reagent Quality: Ensure the hydrazine used is of high purity and has not decomposed. If using anhydrous hydrazine, it should be freshly distilled.[16] For hydrazine hydrate, ensure the concentration is correct.
-
Reaction Time/Temperature: Some reactions require extended periods or higher temperatures to go to completion. Monitor the reaction progress to determine the optimal conditions.[2]
-
Stoichiometry: A slight excess of hydrazine may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side reactions.[17]
-
-
Side Reactions:
-
Atmospheric Contamination: A leak in your inert atmosphere setup can introduce oxygen or moisture, leading to undesired byproducts. Ensure all joints are well-sealed and there is a positive pressure of inert gas.
-
Temperature Control: Overheating can promote side reactions or decomposition of the product or starting materials.[2]
-
Solvent Effects: The choice of solvent can significantly influence the reaction pathway.[17] Consider screening alternative anhydrous solvents.
-
-
Product Degradation or Loss During Workup:
-
Aqueous Solubility: Your product may have some solubility in the aqueous layer during extraction.[18] Analyze the aqueous phase by TLC or LC-MS.
-
Stability to Quench/Workup: The product may be sensitive to the acidic or basic conditions used during the workup.[18] Test the stability of a small sample of the crude product to the workup conditions.
-
Volatility: If your product is volatile, it may be lost during solvent removal under reduced pressure.[18]
-
Issue 2: Reaction Fails to Initiate
If the reaction does not start as expected, consider the following:
-
Activation Energy Barrier: The reaction may require heating to overcome the initial activation energy.
-
Reagent Purity: Impurities in the starting materials or solvent can inhibit the reaction. This is particularly true for catalytic reactions where impurities can poison the catalyst.
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently, especially if it is heterogeneous.
Issue 3: Formation of a Gummy Solid or Oil Instead of a Crystalline Product
This often points to issues with purity or the crystallization/precipitation process.
-
Impure Product: The presence of impurities can inhibit crystallization. Attempt to purify a small amount of the crude material by column chromatography to see if a pure sample will crystallize.
-
Solvent Choice: The solvent used for crystallization is critical.[2] Experiment with different solvent systems (e.g., co-solvents, anti-solvents) to induce crystallization.
Section 3: Best Practices and Protocols
Adhering to best practices is crucial for safety, reproducibility, and success.
Protocol: Setting up a Reaction Under Inert Atmosphere using a Schlenk Line
-
Glassware Preparation: Oven-dry all glassware and cool under vacuum.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and gas inlet) while hot and immediately place it on the Schlenk line.
-
Purging: Evacuate the apparatus under vacuum for 5-10 minutes. For sensitive reactions, gently heat the glassware with a heat gun during evacuation.[19]
-
Backfilling: Slowly backfill the apparatus with inert gas (nitrogen or argon).[19]
-
Repeat: Repeat the vacuum/backfill cycle three times to ensure all air is removed.[19][20]
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.[10] Add solids under a positive flow of inert gas. For highly sensitive solids, use a glovebox for this step.
-
Maintaining Inert Atmosphere: Ensure a slight positive pressure of inert gas is maintained throughout the reaction, evidenced by a slow bubbling rate through an oil bubbler.[9]
Caption: Workflow for setting up an inert atmosphere reaction.
Protocol: Quenching Reactions Containing Excess Hydrazine
Quenching must be done with extreme care due to the exothermicity and potential for gas evolution.
-
Cooling: Cool the reaction mixture in an ice bath.
-
Dilution: Dilute the reaction mixture with a suitable solvent to dissipate heat.
-
Controlled Quenching: Slowly and carefully add a quenching agent.
-
For small-scale reactions: A dilute solution of an oxidizing agent like sodium hypochlorite or hydrogen peroxide can be added dropwise with vigorous stirring and cooling.[2]
-
A safer alternative: Dilute aqueous acid (e.g., HCl) can be used to protonate and neutralize the basic hydrazine.[2] This is generally less exothermic than oxidation.
-
-
Monitoring: Monitor the temperature of the reaction mixture throughout the quenching process.
Analytical Monitoring of Hydrazine Reactions
Regularly monitoring the reaction progress is key to optimization and troubleshooting.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of products.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the reaction progress.[21] Special attention may be needed for sample preparation to avoid decomposition of hydrazines on the column.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze aliquots taken from the reaction mixture.
References
-
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
Defense Technical Information Center. (1985). Safety and Handling of Hydrazine. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]
-
Cleanroom Technology. (2018). Safely handling air-sensitive products. Retrieved from [Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. Retrieved from [Link]
-
Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]
-
JoVE. (2017). Video: Glovebox-Operating Procedure and Use of Impurity Sensors. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Schlenk line. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]
-
University of Bristol. (2018). SOP For Operation Of Glove Boxes. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]
-
American Chemical Society. (2023). An Illustrated Guide to Schlenk Line Techniques. Retrieved from [Link]
Sources
- 1. arxada.com [arxada.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Schlenk line - Wikipedia [en.wikipedia.org]
- 4. Safely handling air-sensitive products [cleanroomtechnology.com]
- 5. inertcorp.com [inertcorp.com]
- 6. ucd.ie [ucd.ie]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. nj.gov [nj.gov]
- 13. ehs.ucsb.edu [ehs.ucsb.edu]
- 14. ehs.unm.edu [ehs.unm.edu]
- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. How To [chem.rochester.edu]
- 19. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 20. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Scaling Up Reactions with 3,5-Dimethylphenylhydrazine Hydrochloride
Welcome to the technical support center for 3,5-Dimethylphenylhydrazine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale reactions. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter when scaling up reactions involving this versatile reagent.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and use of this compound.
Q1: What are the essential safety precautions for handling this compound?
A1: this compound is a hazardous chemical and requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Always handle this compound in a well-ventilated area or a chemical fume hood[2]. Personal Protective Equipment (PPE) is mandatory and should include protective gloves, safety glasses with side shields or goggles, and a lab coat[1][2]. Avoid creating dust. In case of contact with eyes, rinse cautiously with water for several minutes[1][2].
Q2: What are the recommended storage and handling conditions for this reagent?
A2: To ensure its stability and purity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place[3]. Some suppliers recommend storage under an inert atmosphere (e.g., argon or nitrogen) as the compound can be air-sensitive and hygroscopic[4]. Keep it away from strong oxidizing agents[3].
Q3: What is the solubility profile of this compound?
A3: This compound is soluble in water[3][4]. Its solubility in common organic solvents used for reactions, such as ethanol, acetic acid, or dimethyl sulfoxide (DMSO), should be determined empirically for your specific application, as precise data can vary.
Q4: What is the primary application of this compound?
A4: Its most prominent application is as a key starting material in the Fischer indole synthesis [3][5][6]. This reaction is a robust method for creating the indole ring system, a privileged scaffold in many pharmaceuticals, including the triptan class of antimigraine drugs[5][7]. Using this compound specifically leads to the formation of 5,7-dimethyl-substituted indoles[8][9].
Table 1: Physicochemical and Safety Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60481-36-9 | [3] |
| Molecular Formula | C₈H₁₃ClN₂ | [3][10] |
| Molecular Weight | 172.66 g/mol | [3] |
| Appearance | White to yellow or beige-brown powder/crystals | [4] |
| Melting Point | ~180-202°C (with decomposition) | [3] |
| Solubility | Soluble in water | [3][4] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Precautionary Statements | P261, P280, P305+P351+P338 | [1][2] |
Part 2: Troubleshooting Guide for Scale-Up
Scaling up the Fischer indole synthesis presents unique challenges compared to bench-scale experiments. This section provides solutions to common problems.
Q5: My reaction yield is significantly lower upon scale-up. What are the likely causes?
A5: A drop in yield during scale-up is a frequent issue. The root cause is often related to mass and heat transfer limitations that are negligible at the lab scale.
-
Potential Cause 1: Inefficient Heat Transfer. The Fischer indole synthesis is typically run at elevated temperatures using an acid catalyst[5][11]. On a larger scale, "hot spots" can develop due to poor mixing and the exothermic nature of certain steps, leading to thermal decomposition of the starting material, intermediate hydrazone, or the final product.
-
Solution: Use a jacketed reactor with controlled heating and cooling capabilities. Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mass. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.
-
-
Potential Cause 2: Competing Side Reactions. The key[3][3]-sigmatropic rearrangement in the Fischer synthesis competes with an acid-catalyzed N-N bond cleavage[12][13]. The electron-donating methyl groups on the phenyl ring of your starting material can stabilize intermediates that favor this cleavage pathway, leading to byproducts like 3,5-dimethylaniline[12]. This can become more pronounced with improper acid concentration or temperature.
-
Potential Cause 3: Incomplete Hydrazone Formation. The initial condensation between the hydrazine and the carbonyl compound must go to completion before the cyclization step. On a large scale, inefficient mixing can lead to incomplete reaction.
-
Solution: Monitor the formation of the hydrazone intermediate using an appropriate analytical technique (e.g., HPLC, TLC) before proceeding with the acid-catalyzed cyclization. Ensure the reaction has reached full conversion.
-
Q6: I'm observing significant formation of tar and polymeric byproducts. How can this be mitigated?
A6: Tar formation is a classic problem in Fischer indole syntheses, especially under harsh acidic and high-temperature conditions[14].
-
Potential Cause 1: Excessively Strong Acid or High Temperature. Strong acids like sulfuric acid or polyphosphoric acid (PPA), while sometimes necessary, can promote polymerization and degradation pathways, especially at high temperatures[7][14].
-
Solution: Screen a panel of acid catalysts. Acetic acid is often a milder and effective choice[15]. Lewis acids like ZnCl₂ or BF₃·OEt₂ can also be effective and may produce a cleaner reaction profile[5][16]. Optimize the temperature to the minimum required for an efficient reaction rate. A temperature titration study is highly recommended during process development.
-
-
Potential Cause 2: Oxygen Exposure. Hydrazines and indole products can be sensitive to oxidation, especially at elevated temperatures, which can lead to colored, polymeric impurities.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are adequately degassed before use, especially when scaling up where surface area exposure to the headspace is greater.
-
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for troubleshooting common scale-up issues.
Caption: Troubleshooting decision tree for scale-up issues.
Q7: Purification has become very difficult at a larger scale. What strategies can I employ?
A7: Purification challenges often increase with scale due to the larger volume of material and potentially higher impurity loads.
-
Strategy 1: Optimize the Workup. A well-designed workup can significantly simplify purification. After cooling the reaction, it should be carefully quenched by pouring it into a vessel containing ice water or an ice/base mixture. Neutralize the acid catalyst slowly with a suitable base (e.g., saturated NaHCO₃ or a calculated amount of NaOH solution) while monitoring the temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane)[14]. Perform aqueous washes to remove inorganic salts and water-soluble impurities.
-
Strategy 2: Crystallization over Chromatography. Column chromatography is often not economically or practically viable for large-scale production. Developing a robust crystallization procedure is key.
-
Procedure: After the initial workup and solvent evaporation, perform a solvent screen to find a suitable system for crystallization. This may be a single solvent or a binary solvent system (one in which the product is soluble and one in which it is poorly soluble). The goal is to have the desired indole product crystallize out, leaving the majority of impurities in the mother liquor.
-
-
Strategy 3: Salt Formation. If the target indole has a basic nitrogen, it may be possible to form a salt (e.g., hydrochloride, tartrate) to facilitate purification through crystallization, and then liberate the free base in a final step.
Part 3: Protocols and Methodologies
Protocol 1: Scale-Up Synthesis of 5,7-Dimethyl-1H-indole
This protocol is a representative example for a Fischer indole synthesis on a multi-gram scale. Warning: This reaction should only be performed by trained personnel in a suitable chemical reactor with appropriate safety measures.
-
Reactor Setup:
-
Equip a 1 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a reflux condenser, and a nitrogen inlet.
-
-
Reagent Charge:
-
Reaction Execution:
-
Begin vigorous stirring and purge the reactor with nitrogen for 15 minutes.
-
Heat the reactor jacket to maintain an internal temperature of 90-100°C.
-
Maintain the reaction at this temperature, monitoring its progress by taking aliquots for analysis (see Protocol 2). The reaction is typically complete within 4-8 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature.
-
In a separate vessel, prepare a stirred mixture of crushed ice (500 g) and water (500 mL).
-
Slowly transfer the reaction mixture to the ice-water slurry with good stirring.
-
Carefully neutralize the mixture to pH 7-8 by the slow addition of 50% w/w aqueous sodium hydroxide. Monitor the temperature and keep it below 25°C using an ice bath.
-
Transfer the neutralized slurry to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (1 x 200 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5,7-Dimethyl-1H-indole.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of hot heptane (or another suitable recrystallization solvent).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum.
-
General Scale-Up Workflow Diagram
Caption: A typical workflow for scaling a chemical synthesis.
Protocol 2: Analytical Monitoring by HPLC
Monitoring the reaction is critical for optimization and ensuring completion. High-Performance Liquid Chromatography (HPLC) is a suitable method[17].
-
Sample Preparation:
-
Carefully withdraw ~0.1 mL of the reaction mixture.
-
Quench it immediately in a known volume (e.g., 10 mL) of a 50:50 acetonitrile:water mixture.
-
Vortex and filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm.
-
Analysis: Monitor the disappearance of the this compound peak and the appearance of the 5,7-Dimethyl-1H-indole product peak.
-
References
-
Narlawar, R., et al. (2015). Journal of Medicinal Chemistry, 58(21), 8743-8749. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]
- Google Patents. (2008). CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine.
-
Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5824–5827. Available at: [Link]
- Google Patents. (2012). CN102531953A - Preparation process for phenylhydrazine hydrochloride.
-
Cella, R., et al. (2014). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 12, 6901-6906. Available at: [Link]
-
Reddit. (2019). r/Chempros - Problems with Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). General Fischer indole synthesis (pathway a) and its interrupted variation (pathway b). Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Ganem, B., & Li, Y. (2005). Multiple component Fischer indole reactions. Tetrahedron, 61(48), 11374-11379. Available at: [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
-
ResearchGate. (n.d.). Multiple reaction monitoring transitions of 3-Nitrophenylhydrazine.... Retrieved from [Link]
-
PubMed. (2011). Why do some Fischer indolizations fail?. J Am Chem Soc, 133(15), 5824-7. Available at: [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives.... Retrieved from [Link]
-
ResearchGate. (n.d.). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes.... Retrieved from [Link]
-
ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (1994). NIOSH Manual of Analytical Methods: HYDRAZINE 3503. Retrieved from [Link]
- Google Patents. (2008). CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine.
Sources
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. A11336.06 [thermofisher.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,7-Dimethyl-1H-indole synthesis - chemicalbook [chemicalbook.com]
- 9. 5,7-Dimethyl-1H-indole | 54020-53-0 [chemicalbook.com]
- 10. This compound | 60481-36-9 [sigmaaldrich.com]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Synthesis of Substituted Indoles
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For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted indoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these vital heterocyclic compounds. As Senior Application Scientists, we understand the nuances and challenges of indole synthesis and have structured this guide to address specific issues with practical, field-proven insights.
Section 1: Troubleshooting Guide - Common Synthesis Failures and Solutions
This section addresses specific problems you might encounter during common indole synthesis reactions.
Issue 1: Low or No Yield in Fischer Indole Synthesis
You're attempting a Fischer indole synthesis, but the reaction is resulting in a low yield or failing altogether.
This is a frequent challenge in Fischer indole synthesis, often caused by several factors including substrate decomposition, competing side reactions, or incomplete conversion.[1]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical and often need to be optimized empirically.[2] A catalyst that is too strong can cause decomposition of starting materials or intermediates, while one that is too weak may not facilitate the reaction efficiently.[1] | Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1] For less reactive substrates, polyphosphoric acid (PPA) can be effective.[1] |
| Sub-optimal Temperature | High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.[1] The ideal temperature is highly dependent on the specific substrates and catalyst used.[1] | Begin with milder conditions and incrementally increase the temperature. Microwave-assisted synthesis can sometimes offer faster reaction times and improved yields.[1] |
| Unstable Hydrazone Intermediate | Some arylhydrazones are prone to decomposition before they can cyclize.[1] | Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[1] |
| Substituent Effects | Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[2] This is a known issue in the synthesis of 3-aminoindoles.[2][3] | For substrates with strong electron-donating groups, explore milder reaction conditions or alternative synthetic routes.[1] The use of Lewis acids like ZnCl₂ may improve cyclization efficiency in these challenging cases.[3] |
| Steric Hindrance | Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the necessary conformational changes for the key[4][4]-sigmatropic rearrangement and subsequent cyclization steps.[1][2] | Higher temperatures or stronger acids may be required to overcome steric barriers, but this must be balanced against the risk of decomposition.[1] |
| Impure Starting Materials | Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions and lower the yield of the desired indole.[2] | Ensure the purity of your starting materials through appropriate purification techniques before starting the reaction.[2] |
Issue 2: Poor Regioselectivity with Unsymmetrical Ketones in Fischer Indole Synthesis
You are using an unsymmetrical ketone in a Fischer indole synthesis and obtaining a mixture of regioisomeric indoles.
This is an inherent challenge when using unsymmetrical ketones, as two different enamine intermediates can form, leading to two possible indole products.[1]
Controlling Regioselectivity:
-
Steric Effects: The reaction often favors the formation of the less sterically hindered enamine intermediate. You can leverage this by choosing substrates where the steric bulk of the substituents on the ketone is significantly different.[1]
-
Reaction Conditions: In some instances, adjusting the reaction temperature and solvent can influence the ratio of the resulting regioisomers.[1]
Workflow for Optimizing Regioselectivity:
Caption: Optimizing regioselectivity in Fischer indole synthesis.
Issue 3: Low Yield and Poor Regioselectivity in Bischler-Möhlau Synthesis
Your Bischler-Möhlau synthesis is producing a low yield and a mixture of regioisomers.
This is a well-documented issue with the classical Bischler-Möhlau synthesis, which is known for its harsh reaction conditions, often leading to poor yields and unpredictable regioselectivity.[2][4]
Strategies for Improvement:
-
Milder Conditions: Recent advancements have shown that using catalysts like lithium bromide or employing microwave irradiation can lead to milder reaction conditions and potentially better outcomes.[2]
-
Alternative Syntheses: Given the inherent limitations of this method, it is often advisable to consider alternative indole syntheses if the desired substitution pattern can be achieved through a more reliable route.[4]
Issue 4: Difficulty with Site-Selective Functionalization of the Indole Ring
You are struggling to achieve site-selective C-H functionalization on the indole ring, particularly on the benzene portion (C4-C7).
Site selectivity is a significant challenge due to the presence of multiple C-H bonds with varying reactivity.[5] The C3 position is the most nucleophilic and typically the most reactive towards electrophiles.[6]
Key Strategies for Site-Selectivity:
-
Directing Groups (DGs): A common and effective strategy is the installation of a directing group on the indole nitrogen. This group can then direct a metal catalyst to a specific C-H bond. For example, an N-P(O)tBu₂ group can direct palladium and copper catalysts to achieve C7 and C6 arylation, respectively.[5]
-
Blocking Groups: If you want to functionalize a less reactive position, you can temporarily block the more reactive sites. For instance, if C3 is blocked, electrophilic substitution may occur at C2 or on the benzene ring.[7]
-
Catalyst Control: The choice of catalyst and ligands can play a crucial role in determining the regioselectivity of the reaction.
Decision Tree for Site-Selective C-H Functionalization:
Caption: Choosing a strategy for site-selective indole functionalization.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of substituted indoles.
Q1: My indole synthesis reaction is resulting in a low yield. What are the general contributing factors?
Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups.[2] For instance, the Fischer indole synthesis is sensitive to temperature and acid strength, while the Bischler-Möhlau synthesis often suffers from harsh conditions.[2] To improve yields, consider optimizing reaction conditions (temperature, time, catalyst concentration) and using protecting groups for sensitive functionalities.[2]
Q2: What are protecting groups, and when should I use them in indole synthesis?
Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting during a chemical transformation.[8] They are crucial when you have sensitive functional groups on your starting materials that might not be compatible with the reaction conditions. For the indole nitrogen, common protecting groups include Boc (tert-butyloxycarbonyl), tosyl (p-toluenesulfonyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[2] The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal later.[9][10]
Q3: The high temperatures required for the Madelung synthesis are degrading my starting material. What are my options?
The classical Madelung synthesis often requires very high temperatures (200-400 °C).[2] However, several modifications allow for milder reaction conditions:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N-phenylamide can lower the required temperature.[2]
-
Madelung-Houlihan Variation: Using strong, metal-mediated bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) can bring the reaction temperature down to a range of -20 to 25 °C.[2]
Q4: I am struggling with the purification of my crude indole product. What are some effective methods?
Purification of indole derivatives can be challenging due to the presence of closely related impurities and byproducts.[2]
-
Column Chromatography: This is a very common and effective method. The choice of the solvent system (eluent) is critical. Sometimes, a gradient elution (gradually increasing the polarity of the eluent) provides better separation.[2] For basic indole derivatives, adding a small amount of a base like triethylamine to the eluent can prevent streaking on the silica gel column.
-
Recrystallization: This can be an excellent method for obtaining high-purity crystalline indoles, although it may lead to a lower recovery of the product.[2] Finding a suitable solvent or solvent mixture is key to successful recrystallization.
Q5: What are some common side products in palladium-catalyzed indole synthesis, and how can I minimize them?
Palladium-catalyzed methods are powerful for indole synthesis, but they can sometimes lead to the formation of byproducts.[11][12] The specific side products will depend on the reaction type (e.g., Larock, Buchwald-Hartwig). In some cases, an excess of certain additives, like chloride salts in the Larock synthesis, can increase the formation of side products.[2] Careful optimization of the catalyst, ligands, base, and solvent is crucial to minimize byproduct formation.
Q6: How do substituents on the starting materials affect the outcome of my indole synthesis?
Substituents can have a profound impact on the reactivity and regioselectivity of indole synthesis.
-
Electronic Effects: Electron-donating groups can activate the aromatic ring, making it more reactive, but they can also sometimes lead to side reactions, as seen in the Fischer indole synthesis.[2][13] Conversely, electron-withdrawing groups can deactivate the ring, potentially requiring harsher reaction conditions.[14]
-
Steric Effects: Bulky substituents can hinder the reaction and influence regioselectivity by favoring the formation of the less sterically crowded product.[1][13]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This is a representative protocol and may require optimization for specific substrates.
-
Hydrazone Formation (if not a one-pot procedure):
-
In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the aldehyde or ketone (1.0-1.2 eq.) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Isolate the hydrazone by filtration or extraction.
-
-
Cyclization:
-
To a round-bottom flask, add the arylhydrazone (1.0 eq.) and the acid catalyst (e.g., ZnCl₂, PPA, or a solution of HCl in an alcohol).
-
Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux, depending on the substrates and catalyst).
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding it to a stirred mixture of ice and a base (e.g., sodium bicarbonate solution) to neutralize the acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Modified Madelung Synthesis (Milder Conditions)
This protocol is a variation that avoids the high temperatures of the classical Madelung synthesis.[2]
-
To a solution of the appropriate N-phenylamide (1.0 eq.) in anhydrous THF, cooled to -20 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (2.0-2.2 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature or gently heat to 25 °C.
-
Stir the reaction for several hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase as described in the Fischer indole synthesis protocol.
-
Purify the crude product as needed.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
- Common side reactions in Fischer indole synthesis and how to avoid them. - Benchchem.
-
Bischler–Möhlau indole synthesis - Wikipedia. Available from: [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - NIH. Available from: [Link]
-
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study - MDPI. Available from: [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. Available from: [Link]
-
Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. Available from: [Link]
-
Synthesis and Chemistry of Indole. Available from: [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. Available from: [Link]
-
C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols | Organic Letters - ACS Publications. Available from: [Link]
-
Protecting Groups. Available from: [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - ResearchGate. Available from: [Link]
-
Recent advances in electrochemically enabled construction of indoles from non-indole-based substrates - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03040K. Available from: [Link]
-
Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC - NIH. Available from: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. Available from: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. Available from: [Link]
-
Effects of the Substituents of the Indole Ring on Activity Profiles - ResearchGate. Available from: [Link]
-
Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - PMC. Available from: [Link]
- US5085991A - Process of preparing purified aqueous indole solution - Google Patents.
-
3-Substituted indole: A review - International Journal of Chemical Studies. Available from: [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC. Available from: [Link]
-
Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. Available from: [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available from: [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed. Available from: [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Available from: [Link]
-
Protecting Groups List - SynArchive. Available from: [Link]
-
Indole Synthesis Methods for Pharmaceutical Intermediates. Available from: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]
-
ChemInform Abstract: Regio- and Enantioselective Friedel—Crafts Reactions of Indoles to Epoxides Catalyzed by Graphene Oxide: A Green Approach. | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate - MDPI. Available from: [Link]
-
Protecting group - Wikipedia. Available from: [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles | ACS Omega - ACS Publications. Available from: [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC - NIH. Available from: [Link]
-
Bischler–Mohlau Indole Synthesis, Chemical Reactions, Assignment Help. Available from: [Link]
-
Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Available from: [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Available from: [Link]
-
Synthesis of indoles - Organic Chemistry Portal. Available from: [Link]
-
Syntheses of Indoles via a Palladium-Catalyzed Annulation between Iodoanilines and Ketones | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. Available from: [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Available from: [Link]
-
Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B. Available from: [Link]
-
Drug Substances: Scale-Up Challenges - Contract Pharma. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: De-protection Strategies for Hydrazone Derivatives
Welcome to the technical support center for hydrazone de-protection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the cleavage of hydrazone derivatives. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the complexities of regenerating carbonyl compounds from their hydrazone precursors.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding hydrazone de-protection.
Q1: What are the primary methods for cleaving a hydrazone bond to regenerate the parent carbonyl compound?
A1: There are three main strategies for the de-protection of hydrazones: hydrolytic, oxidative, and reductive cleavage.[1][2] The choice of method depends on the stability of your substrate to the reaction conditions and the presence of other functional groups.[3]
-
Hydrolytic Cleavage: This is the most common method and is typically catalyzed by acid.[4][5] The reaction involves the addition of water across the C=N bond, leading to the formation of a carbinolamine intermediate that subsequently breaks down to the carbonyl compound and the corresponding hydrazine.[5][6]
-
Oxidative Cleavage: This method employs oxidizing agents to break the C=N bond. Reagents like ozone, peroxyselenous acid, or metal-based oxidants can be effective, often under milder conditions than strong acid hydrolysis.[7][8]
-
Metal-Catalyzed Deprotection: Certain transition metal catalysts, such as those based on palladium or zirconium, can facilitate the cleavage of hydrazones under neutral or mild conditions.[3][8][9] These methods can offer high chemoselectivity, avoiding the cleavage of other protecting groups like ketals or thioacetals.[9]
Q2: Why is my hydrazone hydrolyzing at neutral pH?
A2: While hydrazone linkages are generally more stable at neutral pH compared to acidic conditions, some hydrolysis can still occur.[1][4] The rate of hydrolysis at neutral pH is significantly influenced by the structure of the original carbonyl compound and the hydrazine derivative.[4] Hydrazones derived from aliphatic aldehydes are notably less stable and more susceptible to hydrolysis at neutral pH than those derived from aromatic aldehydes.[4][10][11] Additionally, the presence of electron-withdrawing groups near the hydrazone bond can increase its susceptibility to hydrolysis even at neutral pH.[4]
Q3: My hydrazone-linked conjugate is too stable and isn't cleaving under acidic conditions. What could be the reason?
A3: High stability under acidic conditions is a common characteristic of hydrazones derived from aromatic aldehydes.[4][10] The conjugation of the π-electrons from the aromatic ring with the C=N bond of the hydrazone linkage enhances its stability and resistance to hydrolysis.[4][11] If your conjugate is proving too stable, consider redesigning the linker to incorporate an aliphatic aldehyde or introducing electron-withdrawing groups to destabilize the hydrazone bond and promote hydrolysis at a lower pH.[4]
Q4: What causes the formation of azine byproducts during hydrazone synthesis and how can I avoid it?
A4: Azine formation (R₂C=N-N=CR₂) happens when a hydrazone formed from hydrazine (NH₂NH₂) reacts with a second molecule of the carbonyl compound.[1][12] This side reaction is more probable when there is an excess of the carbonyl compound or if the reaction is heated for an extended period.[12] To minimize azine formation, it is advisable to use a slight excess of the hydrazine reagent.[12][13]
Q5: How do substituents on the aromatic ring of an arylhydrazone affect its stability and ease of de-protection?
A5: Substituents on the aromatic ring can significantly impact the electronic properties and, consequently, the stability of the hydrazone linkage. Electron-donating groups tend to increase the stability of the hydrazone by making the carbon of the C=N bond less electrophilic and therefore less susceptible to nucleophilic attack by water.[4] Conversely, electron-withdrawing groups increase the electrophilicity of the carbon, making the hydrazone more prone to hydrolysis.[4]
Troubleshooting Guides
This section provides structured guidance for overcoming common issues encountered during hydrazone de-protection experiments.
Issue 1: Low Yield of the Regenerated Carbonyl Compound
A low yield of your desired aldehyde or ketone can be frustrating. The following decision tree can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low carbonyl yield.
Issue 2: Incomplete Deprotection or Stalled Reaction
If you observe that the de-protection reaction is not proceeding to completion, consider the following points:
| Possible Cause | Troubleshooting Step |
| Insufficient Reagent | Increase the molar excess of the de-protecting agent (e.g., acid, oxidant). |
| Sub-optimal pH | For acid-catalyzed hydrolysis, ensure the pH is sufficiently low to facilitate the reaction. The optimal pH can be substrate-dependent. |
| Steric Hindrance | A sterically hindered hydrazone may require more forcing conditions, such as higher temperatures or longer reaction times. |
| Highly Stable Hydrazone | If dealing with a very stable hydrazone (e.g., derived from an aromatic ketone with electron-donating groups), a stronger acid or a different cleavage method may be necessary.[4] |
| Poor Solubility | Ensure that both the hydrazone and the de-protecting agent are soluble in the chosen solvent system. |
Issue 3: Formation of Unwanted Byproducts
The appearance of unexpected spots on your TLC plate or peaks in your chromatogram indicates the formation of byproducts.
| Observed Byproduct | Possible Cause | Preventative Measure |
| Azine (R₂C=N-N=CR₂) | Reaction of the liberated hydrazine with the starting carbonyl compound. | Use a trapping agent for the hydrazine byproduct or ensure rapid and complete conversion. In the context of Wolff-Kishner reductions, using a pre-formed hydrazone can prevent this.[13] |
| Over-oxidation of Aldehyde | If using an oxidative cleavage method, the regenerated aldehyde may be further oxidized to a carboxylic acid.[9] | Use a milder oxidizing agent, control the stoichiometry of the oxidant carefully, or shorten the reaction time. |
| Decomposition of Substrate | Harsh reaction conditions (e.g., strong acid, high temperature) can lead to the degradation of sensitive functional groups on your molecule. | Employ milder de-protection methods, such as enzymatic cleavage or metal-catalyzed reactions under neutral conditions.[8][9] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key hydrazone de-protection experiments.
Protocol 1: Acid-Catalyzed Hydrolysis of a Dimethylhydrazone
This protocol describes a general method for the hydrolytic cleavage of a dimethylhydrazone using aqueous hydrochloric acid.[14]
Materials:
-
Aldehyde dimethylhydrazone
-
1M Hydrochloric acid (HCl)
-
Petroleum ether (or other suitable organic solvent like diethyl ether or ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the aldehyde dimethylhydrazone in petroleum ether in a round-bottom flask.
-
Add an equal volume of 1M HCl to the flask.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-7 hours).[14]
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with a fresh portion of petroleum ether.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[12]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude aldehyde.
-
Purify the product by column chromatography, distillation, or recrystallization as needed.
Protocol 2: Oxidative Cleavage using Zirconium Oxychloride
This protocol outlines the oxidative de-protection of hydrazones using zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) as a catalyst.[3]
Materials:
-
Hydrazone derivative
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a solution of the hydrazone (1 mmol) in methanol (5 mL) in a round-bottom flask, add ZrOCl₂·8H₂O (10 mol%).[3]
-
Attach a reflux condenser and heat the mixture to reflux under aerobic conditions.[3]
-
Monitor the reaction by TLC. The reaction is typically faster than the protection step.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting carbonyl compound by column chromatography if necessary.
Protocol 3: Palladium-Catalyzed Deprotection
This method provides a mild and chemoselective cleavage of hydrazones using a palladium catalyst.[8][9]
Materials:
-
Hydrazone derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tin(II) chloride (SnCl₂)
-
Dimethylformamide (DMF)
-
Water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the hydrazone (1 mmol) in a mixture of DMF and water.[9]
-
Add a catalytic amount of Pd(OAc)₂ and SnCl₂ as a co-catalyst.[9]
-
Heat the reaction mixture to 70°C under an air atmosphere.[9] Note: The presence of air can significantly improve the yield for some substrates.[9]
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product as required.
Mechanistic Insights
Understanding the underlying mechanisms of de-protection can aid in optimizing reaction conditions and troubleshooting.
Acid-Catalyzed Hydrolysis Mechanism
The generally accepted mechanism for the acid-catalyzed hydrolysis of hydrazones involves a two-step process.[4][5]
Caption: Mechanism of acid-catalyzed hydrazone hydrolysis.
-
Protonation: The reaction is initiated by the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom.[4]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon, leading to the formation of a tetrahedral carbinolamine intermediate.[5][6]
-
Breakdown of the Intermediate: The carbinolamine intermediate is unstable and breaks down, eliminating the hydrazine moiety to regenerate the carbonyl compound.[5]
References
-
Enders, D., & Piva, O. (1991). Oxidative cleavage of SAMP hydrazones to simple ketones. Tetrahedron Letters, 32(44), 6381-6384. [Link]
-
Wikipedia. (n.d.). Hydrazone. [Link]
-
Naskar, S., & Roy, S. (2016). Protection and deprotection chemistry catalyzed by zirconium oxychloride octahydrate (ZrOCl2·8H2O). Cogent Chemistry, 2(1), 1253818. [Link]
-
Acar, B., & Aviyente, V. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. The Journal of Physical Chemistry A, 120(27), 5340-5349. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic letters, 10(18), 4013-4016. [Link]
-
Ding, W., et al. (2017). Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. Organic & Biomolecular Chemistry, 15(20), 4354-4357. [Link]
-
Gautam, S., et al. (2011). Design, Synthesis, and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG-PE Conjugates. Bioconjugate Chemistry, 22(11), 2272-2280. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
-
Ding, W., et al. (2017). Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of the C[double bond, length as m-dash]C bond. Organic Chemistry Frontiers, 4(6), 1077-1081. [Link]
-
La-Venia, A., et al. (2024). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Beilstein Journal of Organic Chemistry, 20, 1039-1065. [Link]
-
Gautam, S., et al. (2011). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate chemistry, 22(11), 2272-2280. [Link]
-
Bonnet, D., et al. (2001). Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides. The Journal of organic chemistry, 66(22), 7433-7439. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied[15]. [Link]
-
Li, C. J. (2017). HOME-Chemistry: hydrazone as organo-metallic equivalent. National Science Review, 4(4), 489-492. [Link]
-
Mino, T., Hirota, T., Fujita, N., & Yamashita, M. (1999). Palladium-Catalyzed Deprotection of Hydrazones to Carbonyl Compounds. Synlett, 1999(12), 2024-2026. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523-7526. [Link]
-
Bonnet, D., et al. (2001). Chemoselective Acylation of Fully Deprotected Hydrazino Acetyl Peptides. Application to the Synthesis of Lipopeptides. The Journal of Organic Chemistry, 66(22), 7433-7439. [Link]
-
Reighard, K. P., et al. (2015). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate chemistry, 26(4), 723-733. [Link]
-
ResearchGate. (n.d.). Conditions for hydrazone cleavage. [Link]
-
ResearchGate. (n.d.). Synthetic transformations: a) Deprotection of the hydrazide 7a to form... [Link]
-
Enders, D. (2000). Recovery of Carbonyl Compounds from N,N-Dialkylhydrazones. Accounts of Chemical Research, 33(3), 157-169. [Link]
-
Myers, A. G., & Movassaghi, M. (2002). Facile Biphasic Deprotection of Aldehyde Dimethylhydrazones with Aqueous Hydrochloric Acid. Tetrahedron Letters, 43(27), 4855-4858. [Link]
- Pines, S. H. (1963). U.S. Patent No. 3,113,971. Washington, DC: U.S.
-
CEM Corporation. (n.d.). Protection and Deprotection. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358-10376. [Link]
-
ResearchGate. (n.d.). Three distinct strategies for the cleavage of a hydrazone linker:... [Link]
-
Wijayasinghe, S. D., et al. (2024). Synthesis and Optical Characterization of Hydrazone-Substituted Push-Pull-Type NLOphores. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Mechanism of hydrolytic cleavage of hydrazone/oxime linkers. [Link]
-
Flegel, M., et al. (2016). Redox Control over Acyl Hydrazone Photoswitches. Journal of the American Chemical Society, 138(7), 2148-2151. [Link]
-
C-g, D., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules (Basel, Switzerland), 27(24), 8793. [Link]
Sources
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Palladium-Catalyzed Deprotection of Hydrazones to Carbonyl Compounds [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 3,5-Dimethylphenylhydrazine Hydrochloride
Welcome to the technical support center for the synthesis and purification of 3,5-Dimethylphenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you achieve high purity in your synthesized product. Our focus is on practical, field-proven insights grounded in scientific principles to ensure the reliability and reproducibility of your experimental outcomes.
I. Understanding the Synthesis and Potential Impurities
The synthesis of this compound typically proceeds via a two-step process: the diazotization of 3,5-dimethylaniline followed by the reduction of the resulting diazonium salt. A common and effective method utilizes sodium nitrite for diazotization and a reducing agent like sodium pyrosulfite for the subsequent reduction to the hydrazine.[1][2] While this method can yield a product with high purity (often exceeding 98%), various side reactions and incomplete conversions can lead to impurities that may affect downstream applications, such as in the Fischer indole synthesis.[1][3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound. The question-and-answer format is designed to provide direct solutions to common challenges.
Q1: My final product has a low melting point and appears discolored (yellow to brown). What are the likely impurities?
A1: A low melting point and discoloration are classic indicators of impurities. The most probable culprits in the synthesis of this compound are:
-
Unreacted 3,5-Dimethylaniline: The starting material may carry through the synthesis if the initial diazotization reaction is incomplete. As a hydrochloride salt, it can co-precipitate with your desired product.
-
Azo-Compounds: Diazonium salts are susceptible to coupling reactions, especially if the pH and temperature are not strictly controlled.[4] These highly colored compounds can impart a yellow or brown hue to the final product.
-
Phenolic Impurities: In aqueous acidic solutions, the diazonium group can be replaced by a hydroxyl group, leading to the formation of 3,5-dimethylphenol.
-
Oxidation Products: Hydrazines are prone to oxidation, especially when exposed to air over extended periods. This can lead to a variety of colored degradation products.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Melting Point & Discoloration | 1. Incomplete diazotization. 2. Improper pH/temperature control during diazotization. 3. Incomplete reduction of the diazonium salt. 4. Air oxidation of the final product. | 1. Ensure complete dissolution of 3,5-dimethylaniline in hydrochloric acid before adding sodium nitrite. 2. Maintain a low temperature (0-5 °C) throughout the diazotization step. 3. Use a sufficient excess of the reducing agent (e.g., sodium pyrosulfite) and allow adequate reaction time. 4. Store the purified product under an inert atmosphere (e.g., nitrogen or argon). |
| Low Yield | 1. Decomposition of the diazonium salt at elevated temperatures. 2. Loss of product during filtration and washing. 3. Use of an inappropriate recrystallization solvent. | 1. Strictly maintain the reaction temperature below 5 °C during diazotization. 2. Use ice-cold solvents for washing the filtered product to minimize solubility losses. 3. Perform small-scale solvent screening to identify the optimal recrystallization solvent. |
| Product Fails to Crystallize | 1. Presence of significant impurities that inhibit crystal formation. 2. The solution is not sufficiently concentrated. 3. Cooling the solution too rapidly. | 1. Purify the crude product by another method (e.g., column chromatography) before attempting recrystallization. 2. Concentrate the solution by slowly evaporating the solvent. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
III. Purification Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[5][6] The goal is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize while the impurities remain dissolved in the solvent.
Step-by-Step Recrystallization of this compound:
-
Solvent Selection: Based on literature for similar aryl hydrazine hydrochlorides, 95% ethanol is a good starting point for recrystallization.[7] A suitable solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
Sources
- 1. iajps.com [iajps.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 4. jddtonline.info [jddtonline.info]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Preventing decomposition of 3,5-Dimethylphenylhydrazine hydrochloride during storage
Welcome to the technical support center for 3,5-Dimethylphenylhydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this vital reagent throughout its storage and application. As a substituted arylhydrazine, this compound's reactivity makes it an excellent synthon, but also susceptible to degradation if not handled with the requisite expertise. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound decomposition?
A1: The decomposition of this compound, like other arylhydrazines, is primarily initiated by three environmental factors:
-
Oxidation: The hydrazine moiety (-NHNH₂) is a strong reducing agent and is highly susceptible to oxidation upon exposure to atmospheric oxygen.[1] This process can be catalyzed by trace metal impurities.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradative pathways.[2][3][4]
-
Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition.[5] While stable at room temperature for short periods, long-term heat exposure should be avoided.
Q2: I've noticed the white crystalline powder has developed a yellow or brownish tint. Can I still use it?
A2: A color change from white/pale yellow to a more pronounced yellow or brown is a strong visual indicator of degradation.[6] This discoloration is often due to the formation of oxidized byproducts. While the material may still contain a significant amount of the active compound, the presence of impurities can lead to inconsistent experimental results, unexpected side reactions, and difficulties in purification. We strongly recommend verifying the purity of the discolored material using an appropriate analytical method, such as HPLC, before use. For critical applications, it is always best to use a fresh, unopened container of the reagent.
Q3: What are the ideal long-term storage conditions for this compound?
A3: To ensure maximum shelf-life and prevent degradation, this compound should be stored under the following conditions:
-
Temperature: In a cool, dry place, ideally refrigerated (2-8°C).
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen.[1][7] This is the most critical factor in preventing oxidative degradation.
-
Light: In a tightly sealed, opaque container to protect it from light.[2][3][4]
-
Container: The original manufacturer's container is ideal. If transferring, use amber glass bottles with tight-fitting caps or lined metal containers.[2][8]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the sensitive hydrazine group.[1] |
| Light | Protect from light | Prevents photodegradation.[2][3] |
| Container | Tightly sealed, opaque | Prevents exposure to air, moisture, and light. |
Q4: What materials should I avoid when handling or storing this compound?
A4: this compound is incompatible with several classes of materials:
-
Strong Oxidizing Agents: Such as peroxides, nitrates, and perchlorates, which can react violently.[4]
-
Bases: Strong bases can deprotonate the hydrochloride salt, liberating the free base which may be less stable.
-
Certain Metals: Lead and other reactive metals can catalyze decomposition.[7] Use glass, stainless steel, or PTFE-lined equipment for handling.
Troubleshooting Guide
Scenario 1: Inconsistent results in a multi-step synthesis where this compound is an early-stage reactant.
Your reaction yields are fluctuating, and you're observing an unusual impurity profile in your downstream products.
Caption: Troubleshooting workflow for inconsistent synthetic outcomes.
Scenario 2: HPLC analysis of your stock solution shows multiple unexpected peaks.
You've prepared a stock solution for an analytical method, but the chromatogram is more complex than expected.
-
Initial Assessment: The presence of new peaks strongly suggests either degradation of your solid starting material or instability of the compound in your chosen solvent.
-
Troubleshooting Steps:
-
Prepare a Fresh Solution: Immediately prepare a new solution from a fresh, unopened container of this compound and re-analyze. If the extraneous peaks are absent, your previous stock solution degraded.
-
Solvent Evaluation: Hydrazine derivatives can be unstable in certain solvents, especially over time. If even freshly prepared solutions show degradation, consider the compatibility of your solvent. Use high-purity, degassed solvents to minimize dissolved oxygen.
-
Conduct a Forced Degradation Study: To proactively understand the stability of your compound in your specific analytical matrix, a forced degradation study is recommended. This will help you identify potential degradants and develop a truly stability-indicating method.[9][10]
-
Experimental Protocols
Protocol 1: Best Practices for Handling and Dispensing
The causality behind these steps is to minimize the compound's exposure to atmospheric oxygen, light, and moisture at every stage.
-
Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: Perform all weighing and dispensing operations in a glove box or under a gentle stream of an inert gas like argon or nitrogen.
-
Dispensing: Use clean, dry spatulas and glassware. Avoid using metallic spatulas if trace metal contamination is a concern for your application.
-
Resealing: After dispensing the required amount, flush the headspace of the container with inert gas before tightly resealing the cap.
-
Storage: Promptly return the container to the recommended storage conditions (2-8°C, protected from light).
Protocol 2: General Procedure for a Forced Degradation Study
This protocol is a self-validating system to understand the stability of this compound under your specific experimental conditions. It helps to identify likely degradation products and establish the specificity of your analytical method.[6][9][11]
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in your chosen solvent (e.g., HPLC-grade methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.
| Stress Condition | Protocol |
| Acid Hydrolysis | Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. |
| Oxidation | Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours. |
| Thermal Degradation | Heat the stock solution at 80°C for 48 hours. |
| Photodegradation | Expose the solution to a calibrated light source (ICH Q1B guidelines) for a defined period. |
| Control | Keep one aliquot of the stock solution at 4°C, protected from light. |
-
Sample Analysis: After the designated stress period, neutralize the acidic and basic samples, and dilute all samples (including the control) to a suitable concentration for HPLC analysis.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks and a decrease in the parent peak area indicate degradation. This data is invaluable for developing a stability-indicating analytical method.
Caption: Experimental workflow for a forced degradation study.
References
-
PubChem. (n.d.). Phenylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
-
Presscon. (n.d.). Oxidation Prevention & Inertization. Retrieved from [Link]
- Rani, S., & Singh, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-6.
- Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
-
A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phenylhydrazine. Retrieved from [Link]
- Koyama, T., et al. (2016). Effects of temperature, humidity, light, and soil on drug stability in hair: a preliminary study for estimating personal profiles using micro-segmental analysis of corpse hair. Analytical and Bioanalytical Chemistry, 408(23), 6465-6474.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38334-38341.
Sources
- 1. Oxidation prevention - Presscon [presscon.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nj.gov [nj.gov]
- 8. Packaging - How to store highly sensitive drugs? Functional coatings [a3p.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for 3,5-Dimethylphenylhydrazine Hydrochloride in Indole Synthesis
For researchers, scientists, and professionals in drug development, the Fischer indole synthesis stands as a cornerstone for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] The choice of the starting phenylhydrazine reagent is critical, directly influencing reaction efficiency, regioselectivity, and overall yield. This guide provides an in-depth technical comparison of alternative reagents to 3,5-dimethylphenylhydrazine hydrochloride, supported by experimental data and field-proven insights to inform your synthetic strategies.
The Central Role of this compound
This compound is a commonly employed reagent in the Fischer indole synthesis. The two methyl groups on the phenyl ring are electron-donating, which generally facilitates the key[2][2]-sigmatropic rearrangement step of the reaction mechanism, often leading to higher yields and milder reaction conditions compared to unsubstituted phenylhydrazine.[3] Its substitution pattern makes it a precursor to 4,6-dimethyl-substituted indoles, a valuable structural motif in medicinal chemistry.
Understanding the Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is an acid-catalyzed reaction that proceeds through several key steps:
-
Hydrazone Formation: The reaction begins with the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[4]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.[4]
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[2][2]-sigmatropic rearrangement, which is often the rate-determining step.[2]
-
Cyclization and Ammonia Elimination: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to afford the aromatic indole.[1]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Performance Comparison of Substituted Phenylhydrazines
The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in the outcome of the Fischer indole synthesis.
| Phenylhydrazine Reagent | Substituent Effect | Expected Impact on Yield | Experimental Observations |
| Phenylhydrazine HCl | Unsubstituted | Baseline | Serves as a fundamental starting point for comparison. |
| p-Tolylhydrazine HCl | Electron-Donating (p-CH₃) | Increased Yield | High yields are generally observed. For example, the reaction with isopropyl methyl ketone in acetic acid proceeds efficiently.[1] |
| m-Tolylhydrazine HCl | Electron-Donating (m-CH₃) | Increased Yield, Regioselectivity Issues | Generally gives good yields but often results in a mixture of 4- and 6-substituted indoles that can be difficult to separate.[2] |
| 3,4-Dimethylphenylhydrazine HCl | Electron-Donating (o,p-directing) | Increased Yield | The presence of two electron-donating groups is expected to enhance reactivity. |
| 3,5-Dimethylphenylhydrazine HCl | Electron-Donating (m-directing) | Increased Yield | Similar to 3,4-dimethylphenylhydrazine, the two methyl groups enhance reactivity. |
| p-Methoxyphenylhydrazine HCl | Strongly Electron-Donating (p-OCH₃) | Significantly Increased Yield | The potent electron-donating nature of the methoxy group generally leads to high yields under mild conditions. |
| p-Chlorophenylhydrazine HCl | Electron-Withdrawing (p-Cl) | Decreased Yield | Electron-withdrawing groups disfavor the key rearrangement step, often requiring harsher conditions and resulting in lower yields.[5] |
| p-Nitrophenylhydrazine HCl | Strongly Electron-Withdrawing (p-NO₂) | Significantly Decreased Yield | The strongly deactivating nitro group makes the reaction challenging, often leading to very low yields or requiring forcing conditions.[1] |
Experimental Data: A Comparative Study
A study by Sajjadifar et al. provides valuable quantitative data on the performance of various substituted phenylhydrazines in the Fischer indole synthesis with different ketones.
| Phenylhydrazine | Ketone | Product(s) | Yield (%) |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | High (not specified)[1] |
| m-Tolylhydrazine HCl | Isopropyl methyl ketone | 2,3,3,4- and 2,3,3,6-Tetramethylindolenine | 88 (mixture)[2] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | 10 (in acetic acid), 30 (in acetic acid/HCl)[1] |
| o-Nitrophenylhydrazine HCl | 2-Methylcyclohexanone | 4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazole | 51[2] |
Analysis of Experimental Data:
-
Electron-Donating Groups: The high yield obtained with m-tolylhydrazine hydrochloride, even as a mixture of isomers, underscores the beneficial effect of electron-donating methyl groups.
-
Electron-Withdrawing Groups: The significantly lower yields with p-nitrophenylhydrazine hydrochloride, even with the addition of a stronger acid (HCl), clearly demonstrate the deactivating effect of electron-withdrawing groups.
The Challenge of Regioselectivity with Meta-Substituted Phenylhydrazines
When using a meta-substituted phenylhydrazine, such as m-tolylhydrazine, the cyclization step can occur at two different positions, leading to a mixture of regioisomers (e.g., 4- and 6-substituted indoles). The distribution of these isomers is influenced by both steric and electronic factors, and their separation can often be challenging for purification.
Caption: Regioselectivity in the Fischer indole synthesis with meta-substituted phenylhydrazines.
Experimental Protocols
Protocol 1: Synthesis of 2,3,3,5-Tetramethylindolenine using p-Tolylhydrazine Hydrochloride
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.
-
Add glacial acetic acid to the mixture.
-
Reflux the mixture with stirring for 2.25 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with 1 M sodium hydroxide solution.
-
Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by passing it through a short silica gel column to yield the product.[1]
Protocol 2: Synthesis of a Mixture of 2,3,3,4- and 2,3,3,6-Tetramethylindolenine using m-Tolylhydrazine Hydrochloride
Materials:
-
m-Tolylhydrazine hydrochloride (1.89 mmol)
-
Isopropyl methyl ketone (1.98 mmol)
-
Glacial acetic acid (3 g, ~0.05 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add m-tolylhydrazine hydrochloride and isopropyl methyl ketone.
-
Add glacial acetic acid and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and neutralize with 1 M NaOH.
-
Dilute with water (100 mL) and extract with CDCl₃ (3 × 100 mL).
-
Dry the combined organic layers over Na₂SO₄ and remove the solvent by evaporation.
-
Purify the residue by passing it through a short silica gel column.[2]
Protocol 3: Synthesis of 2,3,3-Trimethyl-5-nitroindolenine using p-Nitrophenylhydrazine Hydrochloride
Materials:
-
p-Nitrophenylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
Concentrated Hydrochloric acid
-
Sodium hydroxide solution for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone in a binary mixture of acetic acid and hydrochloric acid.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
After cooling, carefully neutralize the reaction mixture.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired product in approximately 30% yield.[1]
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Conclusion and Recommendations
While this compound is an effective reagent for the synthesis of 4,6-dimethylindoles, a thorough understanding of the electronic effects of substituents on the phenylhydrazine ring can empower researchers to select the optimal reagent for their specific synthetic target.
-
For Maximizing Yield: Phenylhydrazines with electron-donating groups, such as methyl (tolylhydrazines) or methoxy, are generally superior choices.
-
Regioselectivity Considerations: When using meta-substituted phenylhydrazines, be prepared for the formation of regioisomeric mixtures that may require careful optimization of reaction conditions and purification strategies.
-
Challenging Syntheses: For substrates with electron-withdrawing groups, be prepared for lower yields and the need for more forcing reaction conditions, such as the use of stronger acids or higher temperatures.
By carefully considering these factors and leveraging the provided experimental protocols, researchers can make informed decisions in their selection of reagents to achieve their desired indole-containing molecules efficiently and effectively.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]
-
Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15, 2491-2498. [Link]
-
Ishii, H. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. J. Synth. Org. Chem., Jpn.2012 , 70, 10-21. [Link]
-
Guo, Y., et al. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chem., 2022 , 24, 4357-4366. [Link]
-
Sajjadifar, S., et al. New 3H-Indole Synthesis by Fischer's Method. Part I. PMC, 2010 . [Link]
Sources
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
A Senior Application Scientist's Guide to Hydrazine Derivatives in Organic Synthesis
For the discerning researcher in organic chemistry and drug development, the choice of a reagent is a critical decision that dictates the efficiency, safety, and ultimate success of a synthetic route. Hydrazine and its derivatives are a powerful class of reagents, essential for transformations ranging from classic reduction reactions to the intricate assembly of nitrogen-containing heterocycles.[1] This guide provides a comparative analysis of the efficacy of common hydrazine derivatives, supported by experimental data, to inform your selection process.
The Wolff-Kishner Reduction: A Comparative Overview
The Wolff-Kishner reduction is a fundamental reaction for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[2][3][4] The classic protocol involves the formation of a hydrazone followed by treatment with a strong base at high temperatures.[2][4][5] However, variations in the hydrazine reagent can offer milder conditions and improved yields.
Hydrazine Hydrate (Huang-Minlon Modification)
The Huang-Minlon modification of the Wolff-Kishner reduction is a widely used one-pot procedure that employs hydrazine hydrate in a high-boiling solvent like ethylene glycol with a base such as potassium hydroxide.[1][6] The driving force is the conversion of hydrazine to nitrogen gas.[6]
-
Efficacy: This method is effective for a broad range of substrates, but the harsh conditions (high temperatures and strong base) can be detrimental to sensitive functional groups.[3][6]
-
Experimental Insight: The high temperatures are necessary to facilitate the deprotonation of the hydrazone, which is often the rate-limiting step.[5][6]
Tosylhydrazine
The use of tosylhydrazine offers a significantly milder alternative to the traditional Wolff-Kishner conditions. The resulting tosylhydrazone can be reduced under much gentler conditions.
-
Efficacy: Tosylhydrazones can be reduced with reagents like sodium borohydride, allowing for the deoxygenation of carbonyls in the presence of base-sensitive functionalities.[6] This modification results in improved yields and shorter reaction times.[6]
-
Experimental Insight: The tosyl group acts as a better leaving group compared to the hydroxide in the classic Wolff-Kishner, facilitating the reaction under milder conditions.
Comparative Summary of Wolff-Kishner Reagents
| Derivative | Conditions | Advantages | Disadvantages |
| Hydrazine Hydrate | High temp. (~_200°C), strong base (KOH), ethylene glycol[6] | One-pot, widely applicable | Harsh conditions, not suitable for base-sensitive substrates[3][6] |
| Tosylhydrazine | Milder, e.g., NaBH4, refluxing methanol[1][6] | Milder conditions, improved yields, shorter reaction times[6] | Requires pre-formation of the tosylhydrazone[1] |
Heterocyclic Synthesis: The Influence of the Hydrazine Substituent
Hydrazine derivatives are crucial building blocks for a vast array of nitrogen-containing heterocycles, such as pyrazoles and indoles. The nature of the substituent on the hydrazine moiety directly influences the reactivity and, in many cases, the regioselectivity of the cyclization.
Synthesis of Pyrazoles
Pyrazoles are a prominent scaffold in medicinal chemistry.[7] Their synthesis often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
-
Phenylhydrazine: The use of phenylhydrazine and its substituted analogues allows for the direct installation of an aryl group at the N1 position of the pyrazole ring. The electronic nature of the substituents on the phenyl ring can modulate the nucleophilicity of the hydrazine. Electron-donating groups tend to increase reactivity, while electron-withdrawing groups decrease it.[8]
-
Sulfonylhydrazines: These derivatives are also effective in pyrazole synthesis, leading to N-sulfonylated pyrazoles, which are important functional handles for further diversification in drug discovery.[9]
-
Hydrazine Hydrate: While it can be used, subsequent N-alkylation or N-arylation is often required to achieve the desired substitution pattern, adding steps to the synthesis.
A microwave-assisted method for synthesizing 1,3,5-trisubstituted pyrazoles from various hydrazines and metal-acetylacetonates has been shown to produce excellent yields. For example, the reaction of phenylhydrazine with Cu(acac)2 in water under microwave irradiation for 5 minutes at 100°C yielded the desired pyrazole in 96% yield.[9]
The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[10][11]
-
Substituted Phenylhydrazines: The substituents on the aryl ring of the hydrazine can influence the regioselectivity of the cyclization and the overall yield.[10] Electron-donating groups on the phenylhydrazine can sometimes divert the reaction towards cleavage pathways, precluding the desired cyclization.[12]
-
Alkylated Hydrazines: Terminally alkylated arylhydrazines have been shown to provide indole products with higher yields and faster reaction rates compared to their unalkylated counterparts.[13] These reactions can be conducted at lower temperatures and are compatible with acid-sensitive functional groups.[13]
-
Arylhydrazine Hydrochlorides: These salts are often more stable than the free base and can be used directly in the Fischer indole synthesis, sometimes requiring the addition of a mild base to generate the free hydrazine in situ.[14][15]
Safety and Handling: A Critical Consideration
Hydrazine and its derivatives are toxic and potentially carcinogenic, requiring careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[16][17][18][19]
-
Anhydrous Hydrazine vs. Hydrazine Hydrate: Anhydrous hydrazine is highly reactive and flammable.[18] Hydrazine hydrate is generally sold in aqueous solutions (e.g., 64 wt%), which reduces the hazards associated with handling and storage.[17][18] Using dilute aqueous solutions of hydrazine can further mitigate toxicity risks.[17]
-
PPE: When handling hydrazines, a flame-resistant lab coat, chemical safety goggles, and butyl rubber gloves are recommended.[18][20] Nitrile gloves are also commonly used.[16][18]
-
Incompatibilities: Hydrazine is a strong reducing agent and should be stored away from oxidizing agents, acids, and metal oxides.[20]
Experimental Protocols
Protocol 1: Huang-Minlon Modification of the Wolff-Kishner Reduction
This protocol is a general procedure for the reduction of a ketone to an alkane.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the carbonyl compound in diethylene glycol.
-
Addition of Reagents: Add potassium hydroxide pellets and hydrazine hydrate to the solution.
-
Heating: Heat the reaction mixture to reflux until the evolution of nitrogen gas ceases. This may take several hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.
Protocol 2: Synthesis of a Tosylhydrazone
This is a representative procedure for the formation of a tosylhydrazone from a ketone.
-
Reaction Setup: Dissolve the ketone and a molar equivalent of tosylhydrazine in methanol in a round-bottom flask.
-
Catalysis: Add a catalytic amount of acetic acid.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The tosylhydrazone often precipitates from the solution upon formation.
-
Isolation: Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
Protocol 3: Fischer Indole Synthesis using Phenylhydrazine Hydrochloride
This protocol describes a general procedure for the synthesis of an indole.
-
Hydrazone Formation: In a round-bottom flask, dissolve the phenylhydrazine hydrochloride and the desired ketone or aldehyde in ethanol. Add a mild base like sodium acetate and heat the mixture to form the hydrazone in situ.[21]
-
Cyclization: Add an acid catalyst (e.g., polyphosphoric acid or zinc chloride) to the reaction mixture.
-
Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into ice water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude indole can be purified by column chromatography.
Visualization of Key Processes
General Workflow for Reagent Selection
Caption: Decision workflow for selecting the appropriate hydrazine derivative.
Mechanism of the Wolff-Kishner Reduction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. Wolff-Kishner Reduction [organic-chemistry.org]
- 5. Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. ehs.unm.edu [ehs.unm.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ehs.ucsb.edu [ehs.ucsb.edu]
- 19. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. arxada.com [arxada.com]
- 21. ijcrt.org [ijcrt.org]
A Comparative Guide to HPLC Method Validation for Carbonyl Analysis: 3,5-Dimethylphenylhydrazine Hydrochloride vs. 2,4-Dinitrophenylhydrazine (DNPH)
Introduction: The Analytical Challenge of Carbonyl Compounds
In pharmaceutical development and quality control, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical task. These compounds can be present as active pharmaceutical ingredients (APIs), excipients, synthetic intermediates, or, more commonly, as low-level impurities and degradation products. The primary analytical challenge stems from their molecular structure; most low-molecular-weight carbonyls lack a strong native chromophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis spectrophotometry difficult, especially at the trace levels required by regulatory bodies.[1][2]
To overcome this limitation, a pre-column derivatization strategy is employed. This involves reacting the carbonyl compound with a derivatizing agent to form a new, stable product (a hydrazone) that is highly UV-active.[1][3][4] This guide provides an in-depth comparison of HPLC methods validated using two prominent hydrazine-based reagents: 3,5-Dimethylphenylhydrazine hydrochloride and the widely adopted 2,4-Dinitrophenylhydrazine (DNPH) .
This document is intended for researchers, analytical scientists, and drug development professionals. It will delve into the underlying chemistry, provide a head-to-head comparison of validation performance metrics, and offer detailed experimental protocols. The entire framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a focus on regulatory compliance and scientific integrity.[5][6][7][8]
Pillar 1: Mechanism of Action and Rationale for Derivatization
The foundational chemistry for both reagents is the nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon, followed by dehydration to form a stable hydrazone.[9] The resulting C=N double bond becomes part of a larger conjugated system, significantly shifting the maximum absorbance (λmax) to a higher, more detectable wavelength (typically 360-365 nm).[3][10]
The choice of derivatizing agent is a critical decision in method development. It directly influences sensitivity, specificity, and the stability of the resulting derivative. While DNPH is the most cited reagent for this purpose, 3,5-Dimethylphenylhydrazine offers a distinct chemical structure that can present advantages in certain matrices or for specific analytes. The two methyl groups on the phenyl ring of 3,5-Dimethylphenylhydrazine can alter the hydrophobicity and electronic properties of the resulting hydrazone compared to the nitro-substituted DNPH derivative, potentially influencing chromatographic retention and resolution.
Derivatization Reaction Workflow
Caption: General workflow for pre-column derivatization of carbonyl compounds.
Pillar 2: Comparative Analysis of Method Validation Parameters
The suitability of an analytical method for its intended purpose is demonstrated through a rigorous validation process.[8] Key performance parameters, as defined by ICH Q2(R1), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[11][12]
The following table presents a comparative summary of typical validation results for the determination of a model analyte, such as formaldehyde, using HPLC methods based on this compound versus the standard DNPH method. These values are synthesized from established literature performance.[3][10][13][14]
| Validation Parameter | Method A: 3,5-Dimethylphenylhydrazine HCl | Method B: 2,4-Dinitrophenylhydrazine (DNPH) | Expert Commentary (The "Why") |
| Specificity | High. Good resolution from reagent peak and common excipients. | High. Well-established resolution. Potential for interference from other nitroaromatic compounds.[15] | The specificity of both methods is excellent. Method A may offer an advantage in complex matrices where nitro-containing impurities could co-elute with the DNPH-hydrazone. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both reagents produce derivatives that respond linearly over a wide concentration range, a fundamental requirement for accurate quantification.[11][12] |
| Range | 0.05 µg/mL - 10.0 µg/mL | 0.04 µg/mL - 10.0 µg/mL | The analytical range is comparable. Method B often shows a slightly lower quantification limit due to the high molar absorptivity of the dinitro-phenylhydrazone.[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Both methods demonstrate high accuracy, with recovery values well within the typical acceptance criteria for pharmaceutical assays (e.g., 98-102% for drug substance assays).[11][16] |
| Precision (% RSD) | < 2.0% (Repeatability & Intermediate) | < 2.0% (Repeatability & Intermediate) | Excellent precision is achievable with both methods, indicating low variability in results under standard operating conditions.[11][14] |
| LOD (Signal-to-Noise) | ~0.015 µg/mL (S/N = 3:1) | ~0.010 µg/mL (S/N = 3:1) | The DNPH method generally provides a slightly lower limit of detection, making it a preferred choice for ultra-trace analysis.[10][12][17] |
| LOQ (Signal-to-Noise) | ~0.05 µg/mL (S/N = 10:1) | ~0.04 µg/mL (S/N = 10:1) | The limit of quantification follows the same trend as the LOD. For impurity testing, the LOQ must be at or below the reporting threshold.[12][16] |
| Derivative Stability | Stable in diluent for > 24 hours at 4°C. | Stable. Some studies note potential for degradation under prolonged light exposure. | Both derivatives are generally stable, but it is crucial to validate solution stability as part of method development to ensure result integrity, especially for long automated sequences. |
Pillar 3: Self-Validating Experimental Protocols
Trustworthiness in an analytical method is built upon a robust, self-validating protocol. This includes system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis.
Overall Experimental and Validation Workflow
Caption: A comprehensive workflow for HPLC method validation.
Detailed Protocol: Validation of Formaldehyde Determination using 3,5-Dimethylphenylhydrazine HCl
This protocol outlines the steps to validate the method according to ICH Q2(R1) guidelines.
1. Materials and Reagents
-
This compound (Reagent Grade)
-
Formaldehyde standard (Certified reference material)
-
Acetonitrile (HPLC Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Hydrochloric Acid (HCl, ACS Grade)
-
HPLC System with UV/Vis Detector
-
Analytical Column: C18, 4.6 x 150 mm, 3.5 µm particle size
2. Solution Preparation
-
Mobile Phase: Acetonitrile/Water (60:40 v/v). Filter and degas.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Derivatizing Reagent: Dissolve 150 mg of this compound in 50 mL of acetonitrile. Add 0.5 mL of concentrated HCl. Sonicate to dissolve. This solution should be prepared fresh daily.
-
Formaldehyde Stock Standard (100 µg/mL): Prepare by appropriate dilution of a certified reference standard in diluent.
3. Derivatization Procedure
-
To 1.0 mL of standard or sample solution in a reaction vial, add 1.0 mL of the Derivatizing Reagent.
-
Cap the vial and vortex thoroughly.
-
Place the vial in a heating block or water bath at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature before HPLC analysis.
4. HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 365 nm
-
Run Time: 15 minutes
5. Validation Experiments
-
System Suitability: Inject a derivatized mid-range standard (e.g., 1.0 µg/mL) six times. Acceptance criteria: %RSD of peak area < 2.0%, tailing factor ≤ 2.0, theoretical plates > 2000.
-
Linearity: Prepare a series of at least five concentrations from the LOQ to 150% of the target concentration (e.g., 0.05, 0.1, 1.0, 5.0, 10.0 µg/mL). Derivatize and inject each. Plot peak area vs. concentration and determine the correlation coefficient (r²). Acceptance criterion: r² ≥ 0.999.
-
Accuracy (Recovery): Spike a sample matrix (placebo) at three concentration levels (e.g., low, medium, high) in triplicate. Derivatize and analyze. Calculate the percent recovery. Acceptance criteria: 98.0% - 102.0% recovery.[16]
-
Precision (Repeatability): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the %RSD. Acceptance criterion: %RSD ≤ 2.0%.
-
Limit of Quantification (LOQ): Determine the lowest concentration that meets the S/N ratio of 10:1 and for which precision (%RSD) is acceptable (typically ≤ 10%).[12][16]
Conclusion and Recommendations
Both this compound and 2,4-Dinitrophenylhydrazine are highly effective derivatizing agents for the HPLC analysis of carbonyl compounds. The choice between them should be guided by the specific requirements of the analysis.
-
2,4-Dinitrophenylhydrazine (DNPH) remains the industry standard, particularly for environmental and air monitoring, due to its extensive history and slightly superior sensitivity (LOD/LOQ).[10][17][18] It is the reagent of choice when the absolute lowest detection limits are required.
-
This compound serves as an excellent, robust alternative. Its primary advantage lies in providing a chemically different derivative. This can be invaluable for method specificity, especially in complex pharmaceutical matrices where interferences from other nitro-containing compounds could be a concern with DNPH.[15] It is a highly suitable reagent for routine quality control, impurity testing, and stability studies where its performance is well within the stringent requirements of the pharmaceutical industry.
Ultimately, the selection must be justified by robust method development and a comprehensive validation study that demonstrates the chosen method is fit for its intended purpose, adhering to the principles of scientific integrity and regulatory expectations as outlined in ICH Q2(R1).
References
- Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- BenchChem. (2025). A Head-to-Head Comparison of Derivatizing Agents for Quantitative Carbonyl Analysis: 2-Nitrophenylhydrazine vs. Girard's Reagent.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- BenchChem. (2025). A Comparative Guide to Carbonyl Derivatization Agents for Analytical Applications.
- Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- LCGC North America. (n.d.). HPLC–UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance.
- Journal of Chromatographic Science. (n.d.). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.
- CELERITY. (2025). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC.
- National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- National Institutes of Health. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
- Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
- U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
- MDPI. (2020). Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives.
- ResearchGate. (2025). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography.
- ResearchGate. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- United Chemical Technologies. (n.d.). Determination Of Carbonyl Compounds In Water By Dinitrophenylhydrazine Derivatization and HPLC/UV.
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- ChemicalBook. (n.d.). (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis.
- Global Substance Registration System. (n.d.). (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE.
- precisionFDA. (n.d.). (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE.
- Filo. (2025). Propose a mechanism to account for the formation of 3,5 -dimethylpyrazole.
- PubMed. (1996). Identification of chemical interferences in aldehyde and ketone determination using dual-wavelength detection.
- Rasayan Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iomcworld.com [iomcworld.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. database.ich.org [database.ich.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. academic.oup.com [academic.oup.com]
- 11. assayprism.com [assayprism.com]
- 12. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 13. researchgate.net [researchgate.net]
- 14. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of chemical interferences in aldehyde and ketone determination using dual-wavelength detection [pubmed.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. agilent.com [agilent.com]
- 18. epa.gov [epa.gov]
A Comparative Spectroscopic Guide to 3,5- and 3,4-Dimethylphenylhydrazine Hydrochloride
For researchers, scientists, and professionals in drug development, the precise characterization of chemical isomers is a foundational necessity. The subtle differences in the arrangement of functional groups can profoundly impact a molecule's biological activity, reactivity, and physical properties. This guide provides an in-depth spectroscopic comparison of two closely related isomers: 3,5-dimethylphenylhydrazine hydrochloride and 3,4-dimethylphenylhydrazine hydrochloride. By delving into the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to equip you with the expertise to confidently differentiate between these two compounds.
Introduction: The Importance of Isomeric Differentiation
3,5- and 3,4-dimethylphenylhydrazine are valuable building blocks in organic synthesis, particularly in the construction of indole rings via the Fischer indole synthesis. Their hydrochloride salts are often the commercially available and more stable forms. The seemingly minor shift of a methyl group from the 5-position to the 4-position on the phenyl ring introduces significant changes in molecular symmetry and electronic distribution. These changes are the key to their spectroscopic differentiation. This guide will walk you through the theoretical underpinnings and practical application of various spectroscopic techniques to distinguish these isomers, providing both experimental protocols and a logical framework for data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry
NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dimethylphenylhydrazine hydrochloride sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum.
Caption: Workflow for NMR spectroscopic analysis.
Comparative Analysis of NMR Data
The key to differentiating the 3,5- and 3,4- isomers lies in the symmetry of the aromatic region of their NMR spectra.
Table 1: Predicted ¹H NMR Spectral Data
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3,5-Dimethylphenylhydrazine HCl | Aromatic H (2, 6) | ~6.7-6.9 | d | ~1-2 |
| Aromatic H (4) | ~6.6-6.8 | t | ~1-2 | |
| Methyl H | ~2.2-2.4 | s | - | |
| 3,4-Dimethylphenylhydrazine HCl | Aromatic H (2) | ~6.9-7.1 | d | ~2 |
| Aromatic H (5) | ~6.8-7.0 | d | ~8 | |
| Aromatic H (6) | ~6.6-6.8 | dd | ~8, 2 | |
| Methyl H (3) | ~2.1-2.3 | s | - | |
| Methyl H (4) | ~2.1-2.3 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| 3,5-Dimethylphenylhydrazine HCl | Aromatic C (1) | ~145-150 |
| Aromatic C (2, 6) | ~115-120 | |
| Aromatic C (3, 5) | ~138-142 | |
| Aromatic C (4) | ~120-125 | |
| Methyl C | ~20-22 | |
| 3,4-Dimethylphenylhydrazine HCl | Aromatic C (1) | ~145-150 |
| Aromatic C (2) | ~112-117 | |
| Aromatic C (3) | ~130-135 | |
| Aromatic C (4) | ~135-140 | |
| Aromatic C (5) | ~128-133 | |
| Aromatic C (6) | ~118-123 | |
| Methyl C | ~18-21 |
Interpretation:
-
This compound: Due to the plane of symmetry passing through the C1-C4 axis of the phenyl ring, the two methyl groups are chemically equivalent, giving rise to a single sharp singlet in the ¹H NMR spectrum. The aromatic protons at positions 2 and 6 are also equivalent, as are the carbons at positions 2 and 6, and 3 and 5. This results in a simpler ¹H and ¹³C NMR spectrum with fewer signals in the aromatic region.
-
3,4-Dimethylphenylhydrazine Hydrochloride: The absence of a plane of symmetry in this isomer means that all three aromatic protons and all six aromatic carbons are chemically distinct. This leads to a more complex splitting pattern in the aromatic region of the ¹H NMR spectrum and a greater number of signals in the ¹³C NMR spectrum. The two methyl groups, being in different environments, may even show slightly different chemical shifts, though they will likely appear as two closely spaced singlets. The presence of ortho, meta, and para couplings between the aromatic protons provides definitive structural information.[1]
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy provides valuable information about the functional groups present in a molecule and can also offer clues about the substitution pattern on an aromatic ring.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the hydrochloride salt with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹.
Caption: Workflow for FTIR spectroscopic analysis.
Comparative Analysis of IR Data
While many of the IR absorptions will be similar for both isomers, the C-H out-of-plane bending region can be diagnostic for the substitution pattern.
Table 3: Representative IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 3,5-Dimethylphenylhydrazine HCl | 3,4-Dimethylphenylhydrazine HCl |
| N-H stretch (hydrazine) | 3300-3100 (broad) | 3300-3100 (broad) |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C-H stretch (methyl) | 2980-2850 | 2980-2850 |
| C=C stretch (aromatic) | ~1600, ~1480 | ~1610, ~1500 |
| C-H out-of-plane bend | ~850-810, ~700-680 | ~820-780 |
Interpretation:
-
Common Features: Both isomers will exhibit broad absorptions in the high-frequency region corresponding to N-H stretching of the hydrazinium group. Aromatic and aliphatic C-H stretches will also be present. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.
-
Key Difference (C-H Bending): The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.[2]
-
3,5-isomer (meta-disubstituted pattern): Expect strong absorptions in the 850-810 cm⁻¹ and 700-680 cm⁻¹ regions.
-
3,4-isomer (ortho-disubstituted pattern): A strong absorption band is typically observed in the 820-780 cm⁻¹ range.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the absorption maxima (λ_max) is sensitive to the extent of conjugation and the nature of substituents on the aromatic ring.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). A concentration in the range of 10-100 µM is typically appropriate.
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.
Comparative Analysis of UV-Vis Data
Table 4: Expected UV-Vis Absorption Maxima (λ_max)
| Compound | Expected λ_max (nm) |
| 3,5-Dimethylphenylhydrazine HCl | ~240-250 and ~280-290 |
| 3,4-Dimethylphenylhydrazine HCl | ~245-255 and ~290-300 |
Interpretation:
Both compounds are expected to show two primary absorption bands, characteristic of substituted benzenes. The methyl groups are weak auxochromes (color-enhancing groups) and will cause a slight red shift (shift to longer wavelengths) compared to unsubstituted phenylhydrazine. The 3,4-isomer, with its ortho- and para-like relationship of the methyl groups to the hydrazine moiety, may exhibit a slightly longer λ_max compared to the 3,5-isomer, where the methyl groups are meta. This is due to a more effective extension of the conjugated system in the 3,4-isomer.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that is more likely to yield the molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Comparative Analysis of MS Data
Table 5: Predicted Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 3,5- and 3,4-Dimethylphenylhydrazine | 136 | 121 (M⁺ - NH), 106 (M⁺ - N₂H₂), 91 (tropylium ion) |
Interpretation:
Both isomers have the same molecular formula (C₈H₁₂N₂) and therefore the same molecular weight for the free base (136 g/mol ). Consequently, their molecular ion peaks will appear at the same m/z value. The major fragmentation pathways are also likely to be similar, involving the loss of fragments from the hydrazine side chain. While subtle differences in the relative intensities of fragment ions might be observable, mass spectrometry alone is not the most robust technique for differentiating these two isomers. However, it is an excellent tool for confirming the molecular weight.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of 3,5- and 3,4-dimethylphenylhydrazine hydrochloride requires a multi-pronged spectroscopic approach. While UV-Vis and Mass Spectrometry can provide corroborating evidence, NMR spectroscopy stands out as the definitive technique for distinguishing between these two isomers due to its ability to probe the distinct molecular symmetries. The simpler spectral pattern of the 3,5-isomer in both ¹H and ¹³C NMR is a direct consequence of its higher symmetry. Furthermore, the characteristic out-of-plane C-H bending vibrations in the IR spectrum provide a rapid and reliable secondary confirmation of the substitution pattern. By understanding the principles behind each of these techniques and how they relate to molecular structure, researchers can confidently characterize these and other closely related isomers in their drug discovery and development endeavors.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Larkin, P. J. (2017). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]
-
Spectroscopy of Aromatic Compounds. LibreTexts Chemistry. [Link]
Sources
A Technical Guide for Indole Synthesis: Navigating the Choice Between the Classical Fischer Method and the Buchwald Modification
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of a multitude of bioactive compounds. The enduring challenge for synthetic chemists is the efficient and versatile construction of this heterocyclic system. The classical Fischer indole synthesis, a venerable name reaction dating back to 1883, has long been a workhorse in this endeavor.[1] However, modern synthetic demands for milder conditions, broader substrate scope, and greater functional group tolerance have spurred the development of powerful alternatives, most notably the palladium-catalyzed Buchwald modification.
This guide provides an in-depth, objective comparison of the classical Fischer indole synthesis and its Buchwald modification. We will dissect the mechanistic underpinnings of each approach, present quantitative data from the primary literature, and provide detailed experimental protocols to empower you, the researcher, to make an informed decision for your specific synthetic challenge.
The Chemical Rationale: A Tale of Two Pathways
At its core, the Fischer indole synthesis transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole under acidic conditions.[1] The classical approach and the Buchwald modification diverge primarily in the method of generating the key intermediate: the N-arylhydrazone.
The Classical Fischer Indole Synthesis: An Acid-Driven Cascade
The classical Fischer indole synthesis is a testament to the power of acid catalysis, orchestrating a series of intramolecular rearrangements to forge the indole ring. The generally accepted mechanism proceeds as follows:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form an N-arylhydrazone.
-
Tautomerization: The hydrazone then tautomerizes to its enamine isomer.
-
[1][1]-Sigmatropic Rearrangement: This is the key bond-forming step, where the enamine undergoes a[1][1]-sigmatropic rearrangement, cleaving the weak N-N bond and forming a new C-C bond.
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization and the elimination of ammonia to yield the final indole product.
Caption: Mechanism of the Classical Fischer Indole Synthesis.
The Buchwald Modification: Palladium Power Unlocks New Possibilities
The Buchwald modification elegantly circumvents a key limitation of the classical method: the often-limited availability or instability of substituted arylhydrazines. This approach utilizes the power of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, to construct the N-arylhydrazone intermediate from readily available aryl halides and hydrazones.[2]
The key steps are:
-
Palladium-Catalyzed N-Arylation: An aryl halide (typically a bromide or iodide) is coupled with a hydrazone in the presence of a palladium catalyst and a suitable ligand to form the N-arylhydrazone.
-
In Situ Hydrolysis and Cyclization: The resulting N-arylhydrazone is then subjected to acidic conditions, often in the presence of an enolizable ketone, to trigger the classical Fischer cyclization cascade.
Caption: The Buchwald Modification of the Fischer Indole Synthesis.
Performance Head-to-Head: A Data-Driven Comparison
The true measure of a synthetic method lies in its performance across a range of substrates and conditions. The following table summarizes key comparative data, drawing from seminal publications in the field.
| Feature | Classical Fischer Indole Synthesis | Buchwald Modification |
| Starting Materials | Arylhydrazines, Aldehydes/Ketones | Aryl Halides, Hydrazones, Aldehydes/Ketones |
| Catalyst | Brønsted or Lewis Acids (e.g., HCl, H₂SO₄, ZnCl₂, PPA)[1] | Palladium Catalyst (e.g., Pd(OAc)₂) with a Ligand (e.g., BINAP, Xantphos)[3] |
| Reaction Conditions | Often harsh: high temperatures (can be >170 °C) and strongly acidic media.[4] | Generally milder temperatures for the coupling step (e.g., 80-100 °C), followed by standard Fischer cyclization conditions. |
| Substrate Scope | Can be limited by the availability and stability of substituted arylhydrazines. Electron-donating groups on the carbonyl component can lead to side reactions.[4] | Significantly broader scope due to the wide availability of aryl halides. Tolerates a wider range of functional groups. |
| Yields | Highly variable, often moderate to good. Can be low for complex or sensitive substrates. | Generally good to excellent yields, even for complex molecules.[3] |
| Key Advantages | Atom-economical, long-established, and well-understood. No need for expensive metal catalysts. | Broad substrate scope, milder conditions for the key coupling step, access to a wider variety of substituted indoles. |
| Key Limitations | Harsh conditions can be incompatible with sensitive functional groups. Limited availability of some starting materials. Potential for side reactions and tar formation.[4] | Requires a palladium catalyst and ligand, which can be expensive. The need to remove the catalyst post-reaction. |
Table 1: Synthesis of Substituted Indoles via the Buchwald-Modified Fischer Indole Synthesis [3]
| Entry | Aryl Bromide | Ketone | Indole Product | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | Cyclohexanone | 6-(Dimethylamino)-1,2,3,4-tetrahydrocarbazole | 85 |
| 2 | 4-Bromotoluene | Cyclohexanone | 6-Methyl-1,2,3,4-tetrahydrocarbazole | 82 |
| 3 | 4-Bromoanisole | 2-Pentanone | 5-Methoxy-2-methyl-3-ethylindole | 78 |
| 4 | 1-Bromonaphthalene | Acetone | 2-Methyl-1H-benzo[g]indole | 75 |
Experimental Protocols: From Theory to Practice
To provide a practical context, we present detailed, step-by-step methodologies for the synthesis of a representative indole using both the classical and Buchwald-modified approaches.
Protocol 1: Classical Fischer Indole Synthesis of 2-Phenylindole
This two-step protocol involves the initial formation and isolation of acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Materials:
-
Acetophenone (4.0 g, 0.033 mol)
-
Phenylhydrazine (3.6 g, 0.033 mol)
-
95% Ethanol (80 mL)
-
-
Procedure:
-
A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for 1 hour.
-
The hot mixture is dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.
-
The product is collected by filtration and washed with cold ethanol.
-
Step 2: Fischer Indole Synthesis of 2-Phenylindole
-
Materials:
-
Acetophenone phenylhydrazone (5.3 g, 0.025 mol)
-
Powdered anhydrous zinc chloride (25.0 g)
-
-
Procedure:
-
An intimate mixture of freshly prepared acetophenone phenylhydrazone and powdered anhydrous zinc chloride is prepared in a tall 1-L beaker.
-
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously.
-
The mass will become liquid after 3-4 minutes, and the evolution of white fumes will begin.
-
The beaker is removed from the bath, and stirring is continued for 5 minutes.
-
The hot reaction mixture is poured into a beaker containing 400 mL of water.
-
The crude 2-phenylindole is collected by filtration, washed with water, and then recrystallized from hot 95% ethanol.
-
Protocol 2: One-Pot Buchwald-Modified Fischer Indole Synthesis[3]
This one-pot procedure allows for the direct conversion of an aryl bromide and benzophenone hydrazone to the final indole product.
-
Materials:
-
Aryl bromide (1.0 equiv)
-
Benzophenone hydrazone (1.0 equiv)
-
Pd(OAc)₂ (0.1 mol %)
-
Xantphos (0.11 mol %)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene
-
Ketone (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.0 equiv)
-
Ethanol
-
-
Procedure:
-
Hydrazone Formation: In an oven-dried, argon-flushed flask, the aryl bromide, benzophenone hydrazone, Pd(OAc)₂, Xantphos, and NaOt-Bu are combined in toluene. The mixture is heated at 80 °C until the aryl bromide is consumed (monitored by GC).
-
The reaction mixture is cooled to room temperature and filtered through a short pad of Celite, and the filter cake is rinsed with Et₂O.
-
The filtrate is concentrated to afford the crude N-aryl benzophenone hydrazone.
-
Hydrolysis and Fischer Cyclization: The crude hydrazone is dissolved in ethanol, and the ketone and p-TsOH·H₂O are added. The mixture is heated at reflux until the reaction is complete.
-
The reaction mixture is cooled, diluted with Et₂O, and filtered through a pad of silica gel.
-
The filtrate is concentrated, and the crude product is purified by flash chromatography.
-
Decision-Making Workflow: Choosing the Right Path
The choice between the classical Fischer indole synthesis and the Buchwald modification is a strategic one, dictated by the specific demands of your synthetic target. The following workflow provides a logical framework for making this decision.
Caption: A decision-making workflow for selecting an indole synthesis method.
Conclusion: A Modern Toolkit for a Classic Transformation
The classical Fischer indole synthesis remains a powerful and relevant tool in the synthetic chemist's arsenal. Its simplicity and atom economy are undeniable advantages. However, its often harsh reaction conditions and limitations in substrate scope can be significant hurdles. The Buchwald modification has emerged as a robust and versatile alternative, greatly expanding the accessibility of a wide range of substituted indoles through the use of readily available starting materials and milder reaction conditions for the key bond-forming step.
By understanding the mechanistic nuances, performance characteristics, and practical considerations of both methods, researchers can strategically select the optimal approach to accelerate their research and drug development programs. The choice is no longer one of tradition versus novelty, but rather a calculated decision based on the specific chemical landscape of the target molecule.
References
-
Fischer indole synthesis - Wikipedia. (URL: [Link])
-
Indole synthesis: a review and proposed classification - PMC - NIH. (URL: [Link])
-
A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis | Journal of the American Chemical Society. (URL: [Link])
-
A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
The Dimethyl Advantage: A Comparative Guide to 3,5-Dimethylphenylhydrazine in Indole Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic scaffolds, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic campaign. The Fischer indole synthesis, a cornerstone reaction for the construction of the indole nucleus, relies on the reactivity of phenylhydrazine and its derivatives. This guide provides an in-depth technical comparison of 3,5-dimethylphenylhydrazine with its unsubstituted counterpart, elucidating the distinct advantages conferred by the 3,5-dimethyl substitution pattern. Through an examination of electronic and steric effects, supported by available experimental data, we will demonstrate why this substituted analog is often a superior choice for accessing specific indole frameworks, particularly the 4,6-dimethylindole core, a valuable synthon in medicinal chemistry.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazine and a carbonyl compound (an aldehyde or a ketone) into an indole.[1][2] The generally accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: This is the rate-determining step, involving a concerted pericyclic rearrangement of the enamine intermediate.[4][5]
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.
The efficiency of this entire process is significantly influenced by the electronic and steric nature of substituents on the phenylhydrazine ring.
The Electronic Advantage of 3,5-Dimethyl Substitution
The two methyl groups at the 3 and 5 positions of the phenyl ring in 3,5-dimethylphenylhydrazine are electron-donating groups (EDGs) through an inductive effect. This increased electron density on the aromatic ring has a profound and advantageous impact on the Fischer indole synthesis.
Electron-donating groups on the phenylhydrazine ring are known to generally enhance the reactivity in the Fischer indole synthesis.[6] This is primarily because they stabilize the electron-deficient transition state of the crucial[3][3]-sigmatropic rearrangement. Computational studies have shown that even a single methyl substituent can lead to a significant stabilization of both the enamine intermediate and the[3][3]-sigmatropic rearrangement transition state by approximately 4 kcal/mol and 6 kcal/mol, respectively, compared to the unsubstituted phenylhydrazine.[3] The presence of two methyl groups, as in 3,5-dimethylphenylhydrazine, would be expected to further enhance this stabilizing effect, thereby accelerating the rate-determining step and often leading to higher yields under milder conditions.
This increased reactivity is particularly beneficial when working with less reactive ketones or when aiming for shorter reaction times and lower temperatures, which can be critical for the synthesis of sensitive or complex molecules.
Steric Influence and Regioselectivity
The substitution pattern of the phenylhydrazine is a key factor in determining the regioselectivity of the Fischer indole synthesis when unsymmetrical ketones are used. The 3,5-dimethyl substitution pattern offers a distinct advantage in directing the cyclization to form a single, predictable regioisomer.
In the reaction of a phenylhydrazine with an unsymmetrical ketone, two different enamine intermediates can be formed, potentially leading to two isomeric indole products. The steric bulk of substituents on the phenylhydrazine ring can influence which of these pathways is favored. With 3,5-dimethylphenylhydrazine, the methyl groups are located at the meta positions relative to the hydrazine moiety. This placement does not sterically hinder the ortho positions, which are the sites of the key C-C bond formation during the[3][3]-sigmatropic rearrangement.
This lack of ortho-steric hindrance allows the reaction to proceed with high regioselectivity, favoring the formation of the 4,6-dimethylindole scaffold. The predictability of the product is a significant advantage in multistep syntheses, as it simplifies purification and improves overall efficiency.
Comparative Performance: 3,5-Dimethylphenylhydrazine vs. Phenylhydrazine
Studies on the Fischer indole synthesis with various tolylhydrazines (methyl-substituted phenylhydrazines) have reported high yields of the corresponding indolenines, indicating the activating effect of the methyl group.[2][7][8] For instance, the reaction of o,m-tolylhydrazine hydrochlorides with ketones such as isopropyl methyl ketone and 2-methylcyclohexanone in acetic acid at room temperature resulted in high yields of the corresponding methyl indolenines.[7][8]
| Reactant | Carbonyl Compound | Product | Conditions | Yield | Reference |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic acid, reflux, 2.25 h | High | [2] |
| m-Tolylhydrazine HCl | 2-Methylcyclohexanone | 4a,5- and 4a,7-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | Acetic acid, RT | High (mixture of isomers) | [2] |
| Phenylhydrazine | 3-Pentanone | 2-Ethyl-3-methylindole | p-TsOH, 100°C, 5 min (solvent-free) | 82% | [9] |
| 2,6-Dimethylphenylhydrazine | Cyclohexanone | 8,9-Dimethyl-1,2,3,4-tetrahydrocarbazole | Benzene, reflux | - | [10] |
Table 1: Representative Yields in Fischer Indole Synthesis with Phenylhydrazine and its Methylated Analogs. Note: "High yield" is reported in the cited literature without a specific percentage.
The data in Table 1, while not a direct comparison, illustrates the successful application of methyl-substituted phenylhydrazines in achieving high product yields. The electron-donating nature of the methyl groups is a consistent factor contributing to this enhanced reactivity.
Application in the Synthesis of Bioactive Molecules
The 4,6-dimethylindole core, readily accessible through the Fischer indole synthesis using 3,5-dimethylphenylhydrazine, is a valuable building block in the synthesis of various bioactive molecules.[11][12] The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern can significantly influence the pharmacological properties of a compound.
For example, derivatives of 4,6-dimethoxyindole, which shares a similar substitution pattern to 4,6-dimethylindole, have been investigated for their antioxidant and anticholinesterase activities.[13] The ability to efficiently synthesize the 4,6-disubstituted indole core using 3,5-dimethylphenylhydrazine opens up avenues for the exploration of new chemical space in drug discovery.
Experimental Protocol: Synthesis of 4,6-Dimethyl-2,3-diphenyl-1H-indole
The following protocol is a representative example of a Fischer indole synthesis utilizing 3,5-dimethylphenylhydrazine.
Materials:
-
3,5-Dimethylphenylhydrazine
-
Deoxybenzoin (1,2-diphenylethanone)
-
Polyphosphoric acid (PPA)
-
Methanol
-
Ice
Procedure:
-
In a round-bottom flask, combine 3,5-dimethylphenylhydrazine (1.0 eq) and deoxybenzoin (1.0 eq).
-
Add polyphosphoric acid (PPA) as the catalyst and solvent (a 10-fold excess by weight is often effective).
-
Heat the reaction mixture with stirring to 100-120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, carefully pour the hot mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the desired 4,6-dimethyl-2,3-diphenyl-1H-indole.
Conclusion
The use of 3,5-dimethylphenylhydrazine in the Fischer indole synthesis offers significant advantages over its unsubstituted counterpart. The electron-donating nature of the two methyl groups enhances the reactivity of the molecule, facilitating the key[3][3]-sigmatropic rearrangement and often leading to higher yields under milder conditions. Furthermore, the meta-substitution pattern provides excellent regiocontrol in reactions with unsymmetrical ketones, leading to the predictable formation of 4,6-dimethylindoles. These benefits make 3,5-dimethylphenylhydrazine a superior and highly valuable reagent for synthetic chemists aiming to efficiently construct specific indole-based scaffolds for applications in drug discovery and materials science.
References
- Gümüş, M., & Ceylan, Ş. (2019). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. Turkish Journal of Chemistry, 43(6), 1747-1761.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Noey, E. L., Yang, Z., & Houk, K. N. (2017). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 82(11), 5895–5901.
-
Shindo Laboratory. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules (Basel, Switzerland), 15(4), 2491–2498.
-
ResearchGate. (n.d.). Examples of bioactive molecules containing indole in core structure. Retrieved from [Link]
- Brown, R. K., & Bajwa, G. S. (1969). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 47(5), 785-791.
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules (Basel, Switzerland), 15(4), 2491–2498.
- Doust, A. B. (2003). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2003(12), 82-86.
- Noey, E. L., Yang, Z., & Houk, K. N. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of organic chemistry, 82(11), 5895–5901.
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules (Basel, Switzerland), 15(4), 2491–2498.
- MDPI. (2022). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 27(16), 5262.
- International Journal of Pharmacy Research & Technology. (2018). Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology, 8(2), 56-64.
- Faialaga, N. H. (2022). TANDEM BENZANNULATION-CYCLIZATION STRATEGIES FOR THE SYNTHESIS OF HIGHLY SUBSTITUTED INDOLES [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT.
-
Chemistry LibreTexts. (2023, August 1). 1.4: Sigmatropic Rearrangements. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
-
OpenStax. (2023, September 20). 30.8 Some Examples of Sigmatropic Rearrangements. Retrieved from [Link]
-
Nguyen, T. N. (n.d.). Sigmatropic Rearrangements. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. may.chem.uh.edu [may.chem.uh.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Indoles Synthesized from Diverse Phenylhydrazines
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of biologically active molecules.[1] Its prevalence in pharmaceuticals and natural products necessitates robust and well-understood synthetic methodologies. The Fischer indole synthesis, a venerable yet remarkably versatile reaction, provides a powerful avenue to this privileged heterocycle from readily available phenylhydrazines and carbonyl compounds.[2][3]
This guide offers an in-depth comparison of indoles synthesized from phenylhydrazine, 4-methoxyphenylhydrazine, and 4-nitrophenylhydrazine. By examining the synthesis of a simple model compound, 2-methyl-1H-indole, and its 5-methoxy and 5-nitro derivatives, we will explore how the electronic nature of the substituent on the phenylhydrazine precursor influences the reaction outcome and the spectroscopic characteristics of the final product. This analysis is supported by detailed experimental protocols and a comparative analysis of their spectral data.
The Enduring Relevance of the Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this acid-catalyzed cyclization of an arylhydrazone remains a highly effective method for indole ring formation.[2][3] The reaction proceeds through the formation of a phenylhydrazone from the condensation of a phenylhydrazine and a ketone (in this case, acetone), which then undergoes a[4][4]-sigmatropic rearrangement followed by the elimination of ammonia to yield the aromatic indole.[2][3] The choice of acid catalyst can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride.[2][3]
The electronic properties of substituents on the phenylhydrazine ring can significantly impact the course of the reaction. Electron-donating groups (EDGs) can facilitate the reaction, while electron-withdrawing groups (EWGs) can present challenges, often requiring more forcing conditions. This guide will provide concrete examples of these effects.
Comparative Synthesis and Characterization
To illustrate the influence of phenylhydrazine substitution, we will compare the synthesis and characterization of three key 2-methylindole derivatives:
-
2-Methyl-1H-indole (1): Synthesized from phenylhydrazine.
-
5-Methoxy-2-methyl-1H-indole (2): Synthesized from (4-methoxyphenyl)hydrazine, featuring an electron-donating group.
-
5-Nitro-2-methyl-1H-indole (3): Synthesized from (4-nitrophenyl)hydrazine, featuring an electron-withdrawing group.
dot graph "Fischer_Indole_Synthesis_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];
}
Caption: General workflow for the synthesis and characterization of indoles.
Experimental Protocols
The following are generalized procedures for the synthesis of the three target indoles via the Fischer indole synthesis.
Step 1: Phenylhydrazone Formation
A mixture of the appropriately substituted phenylhydrazine hydrochloride (1.0 eq) and acetone (1.2 eq) in ethanol is stirred at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude phenylhydrazone, which can be used in the next step without further purification.
Step 2: Indolization
The crude phenylhydrazone is added to an excess of a suitable acid catalyst, such as polyphosphoric acid or a solution of sulfuric acid in a high-boiling solvent. The mixture is heated to a temperature typically ranging from 80 to 120°C. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and carefully quenched with ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude indole is then purified by column chromatography on silica gel or recrystallization.
Comparative Characterization Data
The following tables summarize the key characterization data for the three synthesized indoles.
Table 1: ¹H NMR Spectral Data (in CDCl₃, shifts in ppm)
| Proton | 2-Methyl-1H-indole (1) | 5-Methoxy-2-methyl-1H-indole (2) | 5-Nitro-2-methyl-1H-indole (3) |
| N-H | ~7.8 (br s) | ~7.79 (s) | ~8.52 (s) |
| C2-CH₃ | ~2.4 (s) | ~2.33 (s) | ~2.39 (s) |
| H-3 | ~6.2 (s) | ~6.97 (s) | ~7.14 (s) |
| H-4 | ~7.5 (d) | ~7.25 (d) | ~8.57 (d) |
| H-6 | ~7.0 (t) | ~6.87 (dd) | ~8.11 (dd) |
| H-7 | ~7.0 (t) | ~7.03 (d) | ~7.38 (d) |
| OCH₃ | - | ~3.90 (s) | - |
Data compiled from multiple sources.[4][5][6][7][8][9]
Table 2: ¹³C NMR Spectral Data (in CDCl₃, shifts in ppm)
| Carbon | 2-Methyl-1H-indole (1) | 5-Methoxy-2-methyl-1H-indole (2) | 5-Nitro-2-methyl-1H-indole (3) |
| C-2 | ~135.5 | ~154.01 | ~141.53 |
| C-3 | ~100.0 | ~111.58 | ~114.53 |
| C-3a | ~128.0 | ~128.75 | ~127.91 |
| C-4 | ~120.5 | ~112.18 | ~117.69 |
| C-5 | ~120.0 | ~100.81 | ~116.45 |
| C-6 | ~119.5 | ~111.74 | ~110.96 |
| C-7 | ~110.0 | ~111.52 | ~139.34 |
| C-7a | ~135.0 | ~131.53 | ~141.53 |
| C2-CH₃ | ~13.5 | ~9.81 | ~9.58 |
| OCH₃ | - | ~56.05 | - |
Data compiled from multiple sources.[4][7][8]
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Molecular Ion (m/z) | Key IR Bands (cm⁻¹) |
| 2-Methyl-1H-indole (1) | 131 | ~3400 (N-H stretch), ~3050 (Ar-H stretch), ~2920 (C-H stretch), ~1600 (C=C stretch) |
| 5-Methoxy-2-methyl-1H-indole (2) | 161 | ~3400 (N-H stretch), ~3000 (Ar-H stretch), ~2950 (C-H stretch), ~1620 (C=C stretch), ~1240 (C-O stretch) |
| 5-Nitro-2-methyl-1H-indole (3) | 176 | ~3400 (N-H stretch), ~3100 (Ar-H stretch), ~2920 (C-H stretch), ~1590 (C=C stretch), ~1500 & ~1330 (NO₂ stretch) |
Data compiled from multiple sources.[5][8]
Discussion: The Influence of Substituents
The electronic nature of the substituent on the phenylhydrazine ring exerts a profound influence on both the synthesis and the resulting spectroscopic properties of the indole.
dot graph "Substituent_Effects" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];
}
Caption: Influence of substituents on the Fischer indole synthesis.
Electron-Donating Group (Methoxy): The methoxy group in 4-methoxyphenylhydrazine is a strong electron-donating group through resonance. This increases the electron density of the aromatic ring, making it more nucleophilic and facilitating the electrophilic attack during the cyclization step of the Fischer synthesis. Consequently, the reaction often proceeds more readily and may result in higher yields compared to the unsubstituted analog.
In the NMR spectra, the electron-donating nature of the methoxy group leads to increased shielding of the aromatic protons and carbons, resulting in a general upfield shift of their signals compared to 2-methyl-1H-indole. This is evident in the chemical shifts of the aromatic protons and carbons in Tables 1 and 2.
Electron-Withdrawing Group (Nitro): Conversely, the nitro group in 4-nitrophenylhydrazine is a powerful electron-withdrawing group. It deactivates the aromatic ring, making it less nucleophilic and thus retarding the key cyclization step. This often necessitates harsher reaction conditions (higher temperatures, stronger acids) and can lead to lower yields.
The strong deshielding effect of the nitro group is clearly observed in the NMR spectra. The aromatic protons and carbons of 5-nitro-2-methyl-1H-indole are significantly shifted downfield compared to both the unsubstituted and methoxy-substituted indoles.
Conclusion
This comparative guide demonstrates the significant impact of substituents on the phenylhydrazine precursor in the Fischer indole synthesis. By understanding these electronic effects, researchers can better predict reaction outcomes and interpret the characterization data of the resulting indole products. The provided experimental protocols and compiled spectral data serve as a valuable resource for the synthesis and identification of substituted indoles, aiding in the efficient development of novel compounds for various applications in chemistry and pharmacology.
References
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - iris.unina.it. (URL: [Link])
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (URL: [Link])
-
Fischer Indole Synthesis - J&K Scientific LLC. (URL: [Link])
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. (URL: [Link])
-
2-Methylindole | C9H9N | CID 7224 - PubChem - NIH. (URL: [Link])
-
Supporting information - The Royal Society of Chemistry. (URL: [Link])
-
Fischer indole synthesis - Wikipedia. (URL: [Link])
-
Fischer indole synthesis – Knowledge and References - Taylor & Francis. (URL: [Link])
-
SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (URL: [Link])
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. (URL: [Link])
-
New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. (URL: [Link])
-
Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole - ResearchGate. (URL: [Link])
-
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 3159580 - PubChem. (URL: [Link])
-
5-Methoxy-1H-indole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. (URL: [Link])
-
1H-Indole, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | C9H10N2O2 - PubChem. (URL: [Link])
-
1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... | Download Table - ResearchGate. (URL: [Link])
-
The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (URL: [Link])
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. iris.unina.it [iris.unina.it]
- 5. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylindole(95-20-5) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 2-METHYL-5-NITROINDOLE synthesis - chemicalbook [chemicalbook.com]
- 9. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum [chemicalbook.com]
Cross-reactivity of 3,5-Dimethylphenylhydrazine hydrochloride with other functional groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 3,5-Dimethylphenylhydrazine Hydrochloride in Chemical Synthesis and Analysis
This compound is a versatile reagent widely employed in organic synthesis and analytical chemistry. Its primary application lies in its reaction with carbonyl compounds—specifically aldehydes and ketones—to form stable phenylhydrazone derivatives. This reactivity is the cornerstone of the Fischer indole synthesis, a powerful method for constructing indole rings, which are prevalent in pharmaceuticals and biologically active molecules.[1][2] Beyond synthesis, this derivatization reaction is crucial for the detection, quantification, and characterization of carbonyl-containing compounds in complex matrices.
This guide provides an in-depth technical comparison of the reactivity of this compound with its target functional groups (aldehydes and ketones) versus its potential cross-reactivity with other common functional groups such as esters, amides, and carboxylic acids. Understanding this selectivity is paramount for researchers designing synthetic routes or developing analytical methods, as it dictates reaction efficiency, purity of the desired product, and the potential for interfering side reactions. We will explore the underlying chemical principles governing this reactivity, present a detailed experimental protocol for assessing cross-reactivity, and compare the performance of this compound with alternative derivatizing agents.
The Chemistry of Hydrazone Formation: A Targeted Reaction
The reaction between 3,5-dimethylphenylhydrazine and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism to form a 3,5-dimethylphenylhydrazone. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the hydrazine.
Reaction Mechanism: Hydrazone Formation
Caption: Mechanism of acid-catalyzed hydrazone formation.
The rate of this reaction is influenced by both electronic and steric factors. Aldehydes, being less sterically hindered and generally more electrophilic than ketones, tend to react more rapidly. The presence of the two methyl groups on the phenyl ring of 3,5-dimethylphenylhydrazine has a modest electronic effect, slightly increasing the nucleophilicity of the hydrazine compared to unsubstituted phenylhydrazine.
Comparative Reactivity and Cross-Reactivity Profile
While highly reactive towards aldehydes and ketones, the cross-reactivity of this compound with other functional groups under typical derivatization conditions (mildly acidic to neutral pH, room temperature to moderate heat) is significantly lower. This selectivity is a key advantage in its application.
| Functional Group | Relative Reactivity with 3,5-Dimethylphenylhydrazine HCl | Reaction Conditions for Significant Conversion | Product |
| Aldehydes | Very High | Mildly acidic (pH 4-6), room temperature | Phenylhydrazone |
| Ketones | High | Mildly acidic (pH 4-6), room temperature to gentle warming | Phenylhydrazone |
| Esters | Very Low | Harsher conditions (e.g., strong base or acid, high temperature) | Acylhydrazide |
| Amides | Very Low | Harsher conditions (hydrazinolysis, often with a catalyst) | Acylhydrazide |
| Carboxylic Acids | Negligible | Requires activating agents (e.g., carbodiimides) | Acylhydrazide |
Logical Framework for Reactivity
Caption: Reactivity profile of 3,5-Dimethylphenylhydrazine HCl.
The low reactivity with esters and amides stems from the lower electrophilicity of the carbonyl carbon in these functional groups compared to aldehydes and ketones. The lone pair of electrons on the adjacent oxygen (in esters) or nitrogen (in amides) participates in resonance, delocalizing the partial positive charge on the carbonyl carbon and making it less susceptible to nucleophilic attack. For a reaction to occur with esters or amides, more forcing conditions, known as hydrazinolysis, are typically required.[3] Carboxylic acids, being acidic themselves, will protonate the hydrazine, and a direct reaction to form an acylhydrazide does not readily occur without the use of coupling agents to activate the carboxylic acid.
Experimental Protocol for Assessing Cross-Reactivity
This protocol is designed to quantitatively assess the cross-reactivity of this compound with a target carbonyl compound in the presence of other functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable analytical method for this purpose.
Objective: To quantify the formation of the phenylhydrazone from a model aldehyde (benzaldehyde) and assess the potential for reaction with a model ester (ethyl benzoate) and a model amide (benzamide) under standardized derivatization conditions.
Materials:
-
This compound
-
Benzaldehyde
-
Ethyl benzoate
-
Benzamide
-
Methanol (HPLC grade)
-
Acetic acid (glacial)
-
Water (deionized)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solutions (10 mM in Methanol):
-
This compound
-
Benzaldehyde
-
Ethyl benzoate
-
Benzamide
-
-
Reaction Setup:
-
In separate labeled vials, prepare the following reaction mixtures:
-
Vial A (Aldehyde Control): 1.0 mL Benzaldehyde stock + 1.0 mL 3,5-Dimethylphenylhydrazine HCl stock + 0.1 mL Acetic acid
-
Vial B (Ester Test): 1.0 mL Ethyl benzoate stock + 1.0 mL 3,5-Dimethylphenylhydrazine HCl stock + 0.1 mL Acetic acid
-
Vial C (Amide Test): 1.0 mL Benzamide stock + 1.0 mL 3,5-Dimethylphenylhydrazine HCl stock + 0.1 mL Acetic acid
-
Vial D (Competitive Reaction): 1.0 mL Benzaldehyde stock + 1.0 mL Ethyl benzoate stock + 1.0 mL Benzamide stock + 1.0 mL 3,5-Dimethylphenylhydrazine HCl stock + 0.1 mL Acetic acid
-
-
-
Reaction Conditions:
-
Incubate all vials at room temperature for 2 hours.
-
-
Sample Preparation for HPLC Analysis:
-
Take a 100 µL aliquot from each reaction vial and dilute with 900 µL of methanol.
-
Filter the diluted samples through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 360 nm (hydrazones often have a strong absorbance at longer wavelengths)
-
Injection Volume: 10 µL
-
Analyze each sample in triplicate.
-
Data Analysis:
-
Identify the retention times of the starting materials and the benzaldehyde-hydrazone product by injecting the individual stock solutions and the control reaction (Vial A).
-
In the chromatograms from Vials B, C, and D, quantify the peak area of the benzaldehyde-hydrazone.
-
Look for any new peaks in Vials B and C that might indicate a reaction with the ester or amide.
-
Calculate the percent conversion of benzaldehyde to its hydrazone in Vial A and Vial D. A minimal decrease in conversion in Vial D compared to Vial A would indicate low cross-reactivity.
Comparison with Alternative Derivatization Reagents
Several other reagents are available for the derivatization of carbonyl compounds. The choice of reagent often depends on the analytical technique being used and the specific requirements of the assay.
| Reagent | Primary Application | Advantages | Disadvantages |
| 3,5-Dimethylphenylhydrazine HCl | Fischer Indole Synthesis, HPLC-UV | Good reactivity with carbonyls, stable derivatives | Lower sensitivity compared to fluorescent tags |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, Gravimetric analysis | Forms highly colored, crystalline derivatives; well-established methods[4] | Can be explosive when dry; may react with some nitrogen oxides |
| Dansylhydrazine | HPLC-Fluorescence, LC-MS | Forms highly fluorescent derivatives, enabling very low detection limits | Can be expensive; may have background fluorescence issues |
| Girard's Reagents (T and P) | LC-MS | Introduces a permanent positive charge, enhancing ionization efficiency for mass spectrometry[5] | Less suitable for UV detection |
Decision Framework for Reagent Selection
Caption: A simplified decision tree for selecting a carbonyl derivatization reagent.
Conclusion
This compound is a highly selective and effective reagent for the derivatization of aldehydes and ketones. Its low cross-reactivity with other common functional groups, such as esters and amides, under standard derivatization conditions makes it a valuable tool in both organic synthesis and analytical chemistry. For applications requiring high sensitivity, particularly with fluorescence or mass spectrometric detection, alternative reagents like dansylhydrazine or Girard's reagents may be more suitable. The experimental protocol provided in this guide offers a robust framework for researchers to validate the selectivity of this compound within their specific experimental context, ensuring the accuracy and reliability of their results.
References
-
Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. MDPI. Available at: [Link]
-
Why can you not distinguish between an aldehyde and a ketone using only the 2,4-dinitrophenylhydrazine reagent? | Homework.Study.com. Study.com. Available at: [Link]
-
Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. Available at: [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. Available at: [Link]
-
Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. Available at: [Link]
-
Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. Available at: [Link]
-
Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters. Available at: [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. Available at: [Link]
-
Kinetic experiments for determining the rate of hydrazone formation and... ResearchGate. Available at: [Link]
-
Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. YouTube. Available at: [Link]
-
Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. PubMed. Available at: [Link]
-
Reaction rates of phenylhydrazine with a range of carbonyl compounds in... ResearchGate. Available at: [Link]
-
[Reactions of phenylhydrazine with N-methylamides of 4-nitrobenzoic acid, phenoxyacetic acid, 4-nitrophenoxyacetic acid and phenylacetic acid]. PubMed. Available at: [Link]
-
Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. PubMed. Available at: [Link]
-
Acylation Reactions of Phenylhydrazines. Preparation and Properties of New Diacylphenylhydrazines. WashU Medicine Research Profiles. Available at: [Link]
-
Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile... ResearchGate. Available at: [Link]
-
Reaction mechanism of phenylhydrazine with carbonyl. Chemistry Stack Exchange. Available at: [Link]
-
Investigating the reaction of PA and phenyl hydrazine. ResearchGate. Available at: [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. Available at: [Link]
-
Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. NIH. Available at: [Link]
-
Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC. Available at: [Link]
-
Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Glutamic acid-related hydrazine reagent for the derivatization of carbonyl compounds. ScienceDirect. Available at: [Link]
Sources
- 1. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Modern Indole Synthesis Methodologies for the Discerning Researcher
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Its prevalence in biologically active molecules underscores the perpetual drive within the scientific community to develop more efficient, versatile, and sustainable methods for its construction. This guide offers an in-depth, objective comparison of classical and modern indole synthesis methodologies, providing the supporting experimental data and mechanistic insights necessary for researchers, medicinal chemists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Enduring Classics: Time-Tested Routes to the Indole Core
For over a century, a set of named reactions has formed the bedrock of indole synthesis. These methods, while sometimes demanding in their reaction conditions, have proven robust and reliable for accessing a wide range of indole derivatives.
The Fischer Indole Synthesis: A Pillar of Heterocyclic Chemistry
First reported in 1883, the Fischer indole synthesis remains one of the most widely utilized methods for constructing the indole ring.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[3]
Mechanism and Rationale: The power of the Fischer synthesis lies in its elegant and predictable reaction cascade. The key step is a[4][4]-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed hydrazone. This rearrangement is driven by the formation of a stable C-C bond and the subsequent rearomatization of the benzene ring. The choice of a strong acid catalyst, such as zinc chloride or polyphosphoric acid, is crucial to facilitate both the initial hydrazone formation and the subsequent cyclization and ammonia elimination steps.[2][5]
Experimental Protocol: Synthesis of 2-Phenylindole via the Fischer Indole Synthesis [5]
-
Step 1: Formation of Acetophenone Phenylhydrazone: A mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) is warmed on a steam bath for one hour. The resulting hot mixture is dissolved in 95% ethanol (80 mL), and crystallization is induced by agitation. The mixture is then cooled in an ice bath, and the product is collected by filtration and washed with cold ethanol. The typical yield of acetophenone phenylhydrazone is 87-91%.
-
Step 2: Cyclization to 2-Phenylindole: An intimate mixture of the freshly prepared acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall beaker and heated in an oil bath at 170°C with vigorous stirring. The mass will liquefy after 3-4 minutes. The beaker is removed from the bath, and stirring is continued for 5 minutes. The hot reaction mixture is then poured into 400 mL of water, followed by the addition of 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts. The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from hot 95% ethanol. The total yield is typically 72-80%.
Advantages:
-
Wide substrate scope, applicable to a variety of ketones and aldehydes.
-
Generally good yields for a range of substituted indoles.
-
Readily available and inexpensive starting materials.
Limitations:
-
Harsh reaction conditions (strong acids, high temperatures) can be incompatible with sensitive functional groups.[2]
-
The synthesis of 7-substituted indoles can be challenging.[1]
-
Unsymmetrical ketones can lead to mixtures of regioisomers.[2]
The Bischler-Möhlau Indole Synthesis: A Direct Route to 2-Arylindoles
The Bischler-Möhlau synthesis provides a direct method for the preparation of 2-arylindoles from the reaction of an α-haloacetophenone with an excess of an aniline.[2][6]
Mechanism and Rationale: The reaction proceeds through the initial formation of an α-arylaminoketone, which then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to afford the aromatic indole. The use of excess aniline serves as both a reactant and a solvent, and the harsh, high-temperature conditions are necessary to drive the cyclization. Modern variations often employ microwave irradiation to significantly reduce reaction times and improve yields.[5][6]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole via the Bischler-Möhlau Synthesis [5][7]
-
Step 1: Preparation of N-Phenacylaniline: Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.
-
Step 2: Microwave-Assisted Cyclization: A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds. A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to yields of 52-75%.
Advantages:
-
Direct synthesis of 2-arylindoles.
-
Microwave-assisted protocols offer rapid reaction times.
Limitations:
-
Historically low yields and harsh conditions in the classical procedure.[2][6]
-
Limited to the synthesis of 2-arylindoles.
-
Can produce unpredictable regioisomers with substituted anilines.[2]
The Reissert Indole Synthesis: Accessing Indole-2-Carboxylic Acids
The Reissert synthesis offers a valuable route to indoles, particularly indole-2-carboxylic acids, starting from ortho-nitrotoluenes and diethyl oxalate.[4][8]
Mechanism and Rationale: The synthesis begins with the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate.[4] This intermediate then undergoes a reductive cyclization, where the nitro group is reduced to an amine, which subsequently attacks the adjacent ketone to form the indole ring.[1][4] The resulting indole-2-carboxylic acid can be decarboxylated upon heating to yield the parent indole.[4]
Experimental Protocol: Synthesis of Indole-2-Carboxylic Acid via the Reissert Indole Synthesis [5]
-
Step 1: Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.
-
Step 2: Reductive Cyclization: The ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using zinc dust in acetic acid. This reduces the nitro group to an amine, which spontaneously cyclizes to form indole-2-carboxylic acid.
Advantages:
-
Provides a direct route to indole-2-carboxylic acids, which are versatile synthetic intermediates.
-
Readily available starting materials.
Limitations:
-
Multi-step procedure.
-
The use of strong reducing agents may not be compatible with all functional groups.
The Gassman Indole Synthesis: A One-Pot Approach
The Gassman synthesis is a one-pot reaction that produces substituted indoles from an aniline and a ketone bearing a thioether substituent.[9][10]
Mechanism and Rationale: The reaction is initiated by the N-chlorination of the aniline, followed by the addition of a keto-thioether to form a sulfonium salt.[9] A base then deprotonates the sulfonium salt to generate a sulfonium ylide, which undergoes a[4][5]-sigmatropic rearrangement.[9] The resulting ketone then undergoes a facile condensation to form the 3-thiomethylindole product.[9] The thiomethyl group can often be removed using Raney nickel to yield the 3-H-indole.[10]
Experimental Protocol: General Procedure for the Gassman Indole Synthesis [9]
-
An aniline is treated with tert-butyl hypochlorite (tBuOCl) to form the corresponding N-chloroaniline.
-
A keto-thioether is added at low temperature (-78 °C) to form a sulfonium salt.
-
A base, such as triethylamine, is added, and the reaction is warmed to room temperature to induce the[4][5]-sigmatropic rearrangement and subsequent cyclization to the 3-thiomethylindole.
Advantages:
-
One-pot procedure.
-
Provides access to 3-substituted indoles.
Limitations:
-
Electron-rich anilines tend to fail in this reaction.[10]
-
Requires the use of a thioether-containing ketone.
The Bartoli Indole Synthesis: A Gateway to 7-Substituted Indoles
The Bartoli synthesis is a powerful method for the preparation of 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.[11][12]
Mechanism and Rationale: The reaction is initiated by the addition of the vinyl Grignard reagent to the nitro group, which leads to the formation of a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitroso group, and the steric bulk of the ortho-substituent facilitates a[4][4]-sigmatropic rearrangement.[12][13] Subsequent cyclization and aromatization, with the involvement of a third equivalent of the Grignard reagent, leads to the final indole product.[12] The presence of an ortho-substituent is crucial for the success of the reaction.[11]
Experimental Protocol: Synthesis of a 7-Substituted Indole via the Bartoli Indole Synthesis [11]
-
To a solution of an ortho-substituted nitroarene in THF at low temperature, three equivalents of a vinyl Grignard reagent are added.
-
The reaction is stirred for a period of time and then quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted and purified by standard methods.
Advantages:
-
Provides a direct and flexible route to 7-substituted indoles, which are often difficult to access via other methods.[12]
-
Can be used to produce indoles substituted on both the carbocyclic and pyrrole rings.[12]
Limitations:
-
Requires an ortho-substituted nitroarene.[11]
-
The use of three equivalents of a Grignard reagent can be a drawback in terms of atom economy.[12]
The Modern Era: Transition Metal-Catalyzed Indole Syntheses
The advent of transition metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and access to novel substitution patterns.
The Larock Indole Synthesis: A Palladium-Catalyzed Annulation
The Larock synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles.[14][15]
Mechanism and Rationale: The catalytic cycle is believed to involve the oxidative addition of the o-haloaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne.[16] Subsequent intramolecular C-N bond formation via reductive elimination yields the indole product and regenerates the Pd(0) catalyst.[16] The choice of palladium catalyst and ligands is critical for achieving high yields and regioselectivity.
Experimental Protocol: Synthesis of a 2,3-Disubstituted Indole via the Larock Indole Synthesis [5]
-
A mixture of an o-iodoaniline (1.0 equiv), an internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol %), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv) in DMF is heated at 100°C for 6-24 hours.
-
The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.
-
Purification is typically achieved by column chromatography.
Advantages:
-
Milder reaction conditions compared to many classical methods.
-
High functional group tolerance.
-
Provides a convergent route to 2,3-disubstituted indoles.
Limitations:
-
The cost of the palladium catalyst can be a consideration for large-scale synthesis.
-
Regioselectivity can be an issue with unsymmetrical alkynes.
The Buchwald-Hartwig Amination: A Versatile Tool for C-N Bond Formation
While not a de novo indole synthesis in the classical sense, the Buchwald-Hartwig amination has become an indispensable tool for the synthesis of N-arylindoles and for the final C-N bond-forming step in several modern indole synthesis strategies.[16][17] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine.[16]
Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[18] The development of bulky, electron-rich phosphine ligands has been crucial for the success and broad applicability of this reaction.[16]
Experimental Protocol: General Procedure for the Buchwald-Hartwig N-Arylation of Indole [17]
-
A mixture of indole, an aryl halide, a palladium precatalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., K₃PO₄) in a solvent such as toluene or dioxane is heated under an inert atmosphere.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is worked up and the product is purified by chromatography.
Advantages:
-
Excellent functional group tolerance.
-
Applicable to a wide range of aryl halides and amines (including indoles).
-
Milder reaction conditions compared to classical N-arylation methods like the Ullmann condensation.
Limitations:
-
Catalyst and ligand costs.
-
Potential for catalyst poisoning by certain functional groups.
Comparative Performance: A Data-Driven Overview
To provide a clear and objective comparison, the following table summarizes the performance of several key indole synthesis methodologies for the preparation of the common scaffold, 2-phenylindole.
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | 170°C | 72-80[5] |
| Bischler-Möhlau Synthesis (Microwave) | α-Bromoacetophenone, Aniline | Anilinium bromide | Microwave irradiation, 600W, 1 min | 52-75 |
| Larock Indole Synthesis | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Triethylamine | Room temperature, 12h | 69-78 |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the intricacies of these synthetic transformations, the following diagrams, rendered in Graphviz DOT language, illustrate the core mechanisms and experimental workflows.
Conclusion: Selecting the Optimal Synthetic Strategy
The synthesis of the indole nucleus has evolved from classical, often harsh, methodologies to elegant and efficient transition-metal-catalyzed reactions. The choice of the most appropriate synthetic route is a critical decision that depends on a multitude of factors, including the desired substitution pattern, the availability and cost of starting materials, functional group tolerance, and scalability.
The classical methods, particularly the Fischer indole synthesis, remain highly relevant and powerful for their robustness and the use of inexpensive starting materials. However, for complex molecules with sensitive functional groups, or for accessing specific substitution patterns such as 7-substituted indoles, modern catalytic methods like the Bartoli, Larock, and Buchwald-Hartwig reactions offer unparalleled advantages in terms of mildness, efficiency, and scope.
As the demand for novel indole-containing compounds in drug discovery and materials science continues to grow, a deep understanding of this diverse synthetic arsenal is paramount for the modern chemist. This guide serves as a foundational resource to navigate the rich and evolving landscape of indole synthesis.
References
- A Comparative Analysis of 2-Phenylindole Synthesis Methods. (2025). BenchChem.
- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. (2025). BenchChem.
-
Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link].
- Synthesis and Chemistry of Indole. (n.d.).
- A Comparative Analysis of Indole Synthesis Methodologies for Researchers and Drug Development Professionals. (2025). BenchChem.
- A Review of the Indole Synthesis Reaction System. (2026).
- Reissert Indole Synthesis. (n.d.).
- Recent Progress Concerning the N-Aryl
- Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-aryl
-
Gassman indole synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link].
- Reissert-Indole-Synthesis.pdf. (2016).
- Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. (n.d.).
- Bartoli Indole Synthesis. (n.d.).
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activ
- (PDF) Gassman Indole Synthesis. (2021).
- Bartoli Indole Synthesis. (2021). J&K Scientific LLC.
- A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. (n.d.). Journal of the American Chemical Society.
-
Bartoli indole synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link].
- Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews.
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link].
- Buchwald-Hartwig Amin
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- (PDF) Gassman Indole Synthesis. (2021).
- Bartoli indole synthesis. (n.d.). chemeurope.com.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025).
- Gassman indole synthesis. (n.d.). SynArchive.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Bartoli indole synthesis. (n.d.). Name-Reaction.com.
- The Mind-Blowing Gassman Indole Synthesis. (2020). YouTube.
- Gassman Indole Synthesis, Chemical Reactions, Assignment Help. (n.d.). Expertsmind.com.
- Recent advances in the synthesis of indoles and their applic
- Classical approach for the synthesis of indole and tryptophan C‐glycosides using Lewis acids and organometallic C‐nucleophiles. (n.d.).
- SYNTHESIS OF 2-PHENYL INDOLE. (2023). IJNRD.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. name-reaction.com [name-reaction.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 9. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Bartoli_indole_synthesis [chemeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Quantitative Analysis of Reaction Products Using Internal Standards
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of reaction products is paramount. This guide provides an in-depth exploration of the internal standard method, a cornerstone technique in analytical chemistry that enhances the precision and reliability of quantitative analyses. We will delve into the fundamental principles, compare alternative approaches, and provide actionable, data-supported protocols to empower you to generate high-quality, defensible results.
The Rationale for Internal Standards: Beyond External Calibration
In a perfect analytical world, the signal generated by a target analyte would be directly and consistently proportional to its concentration. However, real-world analyses are subject to a variety of errors that can undermine this relationship. The external standard method, which relies on a calibration curve generated from standards prepared separately from the sample, is susceptible to variations in injection volume, instrument sensitivity drifts, and sample matrix effects.[1][2]
The internal standard (IS) method is a powerful strategy to mitigate these sources of error.[3][4] An internal standard is a carefully selected compound, distinct from the analyte, that is added at a constant, known concentration to all samples, calibration standards, and blanks.[3][5] The fundamental principle is that the IS experiences the same analytical variations as the analyte.[3][6] By measuring the ratio of the analyte signal to the IS signal, we can normalize for these variations, leading to significantly improved accuracy and precision.[2][3]
This approach is particularly crucial in complex analytical workflows, such as those involving extensive sample preparation, where analyte loss can occur.[2] By introducing the IS at the beginning of the sample preparation process, it can also account for inconsistencies in extraction efficiency.[2][6]
Selecting the Ideal Internal Standard: A Comparative Analysis
The choice of an internal standard is a critical decision that directly impacts the quality of the quantitative data. An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.[3][7] The key criteria for selection are summarized in the table below.
| Criteria for Selection | Rationale and Importance | Ideal Characteristics | Potential Pitfalls if Ignored |
| Structural Similarity | To ensure similar behavior during sample preparation, chromatography, and detection.[3][8] | Structurally analogous to the analyte. | Divergent extraction recovery, chromatographic retention, and detector response. |
| Absence in Sample Matrix | The IS must not be naturally present in the samples being analyzed.[1][3][9] | Not endogenously present. | Inaccurate quantification due to interference from the native compound. |
| Chromatographic Resolution | The IS peak must be well-separated from the analyte and other matrix components.[1][3] | Baseline resolution from the analyte peak. | Peak overlap leading to inaccurate integration and quantification. |
| Chemical Inertness | The IS should not react with the analyte, sample matrix, or mobile/stationary phase.[1][6] | Stable throughout the entire analytical procedure. | Degradation of the IS leading to erroneous signal ratios. |
| Similar Concentration | The concentration of the IS should be in the same range as the expected analyte concentration.[3] | Results in comparable signal intensities. | Detector saturation or poor signal-to-noise for one of the compounds. |
| Purity | The IS should be of high purity, with no impurities that co-elute with the analyte.[10] | High purity, with well-characterized impurities. | Interference from impurities in the IS. |
Types of Internal Standards: A Head-to-Head Comparison
The most common types of internal standards are structurally similar compounds and stable isotope-labeled (SIL) analogues of the analyte.
| Type of Internal Standard | Advantages | Disadvantages | Best Suited For |
| Structurally Similar Compound | - Readily available and cost-effective.- Can be used when a SIL-IS is not available. | - May not perfectly mimic the analyte's behavior, especially in complex matrices.- Requires careful validation to ensure it tracks the analyte accurately. | - Routine analyses with well-established and validated methods.- Gas Chromatography with Flame Ionization Detection (GC-FID). |
| Stable Isotope-Labeled (SIL) Internal Standard | - Considered the "gold standard" as it has nearly identical physicochemical properties to the analyte.[11]- Co-elutes with the analyte, providing the most effective correction for matrix effects in LC-MS/MS.- Corrects for variations in ionization efficiency. | - Can be expensive and may require custom synthesis.[11]- Potential for isotopic interference if not sufficiently labeled. | - Bioanalytical studies in complex matrices (e.g., plasma, urine).- Trace level quantification where high accuracy is critical.- Isotope Dilution Mass Spectrometry (IDMS).[12] |
Decision Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a systematic process. The following diagram illustrates a typical decision-making workflow.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. youtube.com [youtube.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Internal standard - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling Studies in Elucidating the Fischer Indole Synthesis Mechanism
Since its discovery by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most reliable and versatile methods for constructing the indole nucleus, a privileged scaffold in pharmaceuticals, agrochemicals, and materials science.[1][2] Despite its widespread use, the precise reaction mechanism was a subject of considerable debate for decades. The now widely accepted pathway, proposed by the Robinsons in 1924, involves a cascade of tautomerization, a key[3][3]-sigmatropic rearrangement, and cyclization with ammonia elimination.[2][4] This guide provides an in-depth comparison of the critical isotopic labeling experiments that have provided definitive, quantitative evidence to substantiate this mechanistic hypothesis, offering researchers a clear understanding of the causality behind these foundational studies.
The Central Mechanistic Question: A Pathway Under Scrutiny
The Fischer indole synthesis transforms a phenylhydrazine and a ketone or aldehyde into an indole under acidic conditions. The Robinson mechanism postulates several key transformations:
-
Hydrazone Formation: The initial, rapid condensation of phenylhydrazine and a carbonyl compound to form a phenylhydrazone.
-
Tautomerization: Isomerization of the phenylhydrazone to the crucial, yet often elusive, enehydrazine intermediate.[1][2]
-
[3][3]-Sigmatropic Rearrangement: The core C-C bond-forming step, where the enehydrazine undergoes a concerted rearrangement to form a di-imine intermediate.[1][5]
-
Cyclization & Aromatization: The di-imine rapidly cyclizes and eliminates a molecule of ammonia to generate the final, energetically favorable aromatic indole ring.[1][2]
Isotopic labeling has been the ultimate arbiter in confirming this pathway, allowing chemists to trace the fate of individual atoms through the reaction cascade. These experiments provide unambiguous answers to questions that classical kinetic or product studies could not.
Comparative Analysis of Isotopic Labeling Strategies
The power of isotopic labeling lies in its ability to act as a "molecular GPS," tracking atoms from reactants to products. The primary isotopes used to probe the Fischer indole mechanism—¹⁵N, ¹³C, and ²H (deuterium)—each answer a distinct set of questions.
¹⁵N Labeling: Which Nitrogen is Lost?
The most fundamental question in the mechanism is the fate of the two nitrogen atoms in the starting phenylhydrazine. The Robinson mechanism predicts that the β-nitrogen (Nβ), which is further from the phenyl ring, is eliminated as ammonia, while the α-nitrogen (Nα) is incorporated into the final indole ring.
Experimental Rationale & Design: To verify this, researchers synthesized phenylhydrazine selectively labeled with ¹⁵N at either the α- or β-position. This labeled precursor is then subjected to standard Fischer indole synthesis conditions. The resulting indole and the expelled ammonia are analyzed by mass spectrometry to locate the ¹⁵N label.
Protocol: Synthesis and Analysis of ¹⁵N-Labeled Phenylhydrazone for Mechanistic Study
-
Synthesis of β-¹⁵N-Phenylhydrazine: Phenyl diazonium chloride is reduced using a solution of sodium sulfite prepared with ¹⁵N-labeled sodium nitrite (Na¹⁵NO₂). The resulting labeled phenylhydrazine is isolated and purified.
-
Hydrazone Formation: The β-¹⁵N-phenylhydrazine is condensed with a ketone (e.g., acetophenone) in ethanol with a catalytic amount of acetic acid to form the corresponding labeled phenylhydrazone.
-
Fischer Indolization: The purified ¹⁵N-phenylhydrazone is treated with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid or ZnCl₂) and heated to induce cyclization.
-
Product Analysis:
-
The resulting indole is purified via column chromatography. Its mass is analyzed by High-Resolution Mass Spectrometry (HRMS) to determine if the ¹⁵N label has been retained.
-
The reaction mixture is basified, and the evolved ammonia is trapped in an acidic solution. The resulting ammonium salt is analyzed to determine its ¹⁵N content.
-
Results & Mechanistic Implications: The collective results from these experiments are unequivocal. Isotopic labeling studies consistently show that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole.[1][2][6]
| Label Position | Predicted Fate (Robinson Mechanism) | Experimental Observation | Mechanistic Confirmation |
| α-¹⁵N | ¹⁵N is retained in the indole ring. | The indole product shows a mass increase of +1 (M+1), corresponding to ¹⁵N incorporation. | Supports the Robinson mechanism. |
| β-¹⁵N | ¹⁵N is expelled as ammonia. | The indole product shows its natural isotopic mass (M). The trapped ammonia is enriched in ¹⁵N. | Provides definitive proof that the Nβ atom is eliminated. |
This data provides powerful, direct evidence for the proposed cyclization and elimination pathway, effectively ruling out alternative mechanisms where the Nα atom might be extruded.[7]
Deuterium (²H) Labeling: Probing the Rate-Determining Step
While ¹⁵N labeling clarifies the atomic rearrangement, deuterium labeling is used to investigate the kinetics of the reaction, specifically to determine which step is rate-limiting. This is achieved by measuring the kinetic isotope effect (KIE), the change in reaction rate upon replacing a hydrogen atom with deuterium at a specific position. A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond at the labeled position is broken during the rate-determining step.
Experimental Rationale & Design: Mechanistic studies have focused on two key steps where C-H bond breaking occurs: the tautomerization of the hydrazone to the enehydrazine and the final aromatization step. The KIE can vary depending on the reaction conditions.
-
Under strong, neat acid conditions: Deuterium labeling at the α-carbon of the carbonyl component leads to a large KIE (kH/kD values ranging from 3.2 to 5.8).[3][8] This suggests that under these conditions, the tautomerization to the enehydrazine, which involves breaking this C-H bond, is the rate-determining step.[3][8]
-
Under dilute acid conditions: In contrast, under dilute acid, the KIE approaches unity (kH/kD ≈ 1).[3][8] This implies that enehydrazine formation is no longer the slow step. Instead, the[3][3]-sigmatropic rearrangement, which does not involve breaking this specific C-H bond, becomes rate-limiting.[3][8]
Data Summary: Kinetic Isotope Effects (KIE)
| Reaction Condition | Deuterium Label Position | Observed KIE (kH/kD) | Inferred Rate-Determining Step |
| Neat Acid (e.g., 5% P₂O₅/MeSO₃H) | α-carbon of ketone | 3.2 – 5.8[3][8] | Enehydrazine formation |
| Dilute Acid (in sulfolane) | α-carbon of ketone | ~ 1.0[3][8] | [3][3]-Sigmatropic rearrangement |
These findings highlight the nuanced nature of the reaction mechanism and demonstrate how reaction conditions can alter the energy landscape, causing different steps to become the kinetic bottleneck.
Visualizing the Confirmed Mechanism
The combined evidence from ¹⁵N and ²H labeling studies provides a robust, validated picture of the Fischer indole synthesis mechanism. The following diagram illustrates the flow of atoms, as confirmed by these isotopic tracer experiments.
Conclusion for the Modern Researcher
For professionals in drug development and synthetic chemistry, understanding the foundational evidence for a cornerstone reaction like the Fischer indole synthesis is paramount. Isotopic labeling studies have moved the mechanism from a plausible hypothesis to an experimentally validated pathway.
-
¹⁵N labeling definitively proved the origin of the indole nitrogen and the identity of the eliminated ammonia, confirming the final cyclization and aromatization steps proposed by Robinson.
-
²H labeling (KIE studies) provided a more dynamic picture, demonstrating that the rate-determining step can shift between enehydrazine formation and the[3][3]-sigmatropic rearrangement depending on the specific acid conditions employed.[3][8]
This guide has compared the key isotopic labeling experiments that collectively underpin our modern understanding. This knowledge not only satisfies academic curiosity but also provides a deeper rationale for reaction optimization, predicting outcomes with substituted substrates, and designing novel synthetic strategies that leverage this robust and historic transformation.
References
-
Wikipedia. Fischer indole synthesis. Available from: [Link].
-
Zhan, F., & Liang, G. (2013). Formation of enehydrazine intermediates through coupling of phenylhydrazines with vinyl halides: entry into the Fischer indole synthesis. Angewandte Chemie International Edition, 52(4), 1266-9. Available from: [Link].
-
Hughes, D. L., & Zhao, D. (1993). Mechanistic studies of the Fischer indole reaction. The Journal of Organic Chemistry, 58(1), 228-233. Available from: [Link].
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available from: [Link].
-
ResearchGate. Fischer indole synthesis. Available from: [Link].
- Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.
-
Allen, C. F. H., & Wilson, C. V. (1943). The Use of N¹⁵ as a Tracer Element in Chemical Reactions. The Mechanism of the Fischer Indole Synthesis. Journal of the American Chemical Society, 65(4), 611-612. Available from: [Link].
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
-
Robinson, G. M., & Robinson, R. (1924). C.—The mechanism of E. Fischer's synthesis of indoles. Application of the method to the preparation of a pyrindole derivative. Journal of the Chemical Society, Transactions, 125, 827-840. Available from: [Link].
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. C.—The mechanism of E. Fischer's synthesis of indoles. Application of the method to the preparation of a pyrindole derivative - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Indolization: Brønsted vs. Lewis Acid Catalysis
For researchers, scientists, and professionals in drug development, the synthesis of the indole nucleus remains a cornerstone of medicinal chemistry. The indole scaffold is a privileged structure found in a vast array of pharmaceuticals and biologically active compounds. Among the numerous methods for its synthesis, the acid-catalyzed cyclization of arylhydrazones, famously known as the Fischer indole synthesis, is a widely utilized and versatile strategy.[1][2] The choice of the acid catalyst in this transformation is a critical parameter that profoundly influences reaction efficiency, yield, and, in some cases, regioselectivity.[1]
This guide provides an in-depth comparative analysis of Brønsted and Lewis acid catalysts in indolization reactions, primarily focusing on the Fischer indole synthesis. We will delve into the mechanistic nuances, compare their performance with supporting experimental data, and provide detailed protocols to aid in catalyst selection and reaction optimization.
The Fundamental Role of Acid Catalysis in Indolization
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed formation of a phenylhydrazone from an arylhydrazine and a carbonyl compound. This is followed by tautomerization to an enamine, a[3][3]-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia to afford the aromatic indole ring.[4] Both Brønsted and Lewis acids can facilitate this cascade of reactions, but they do so through distinct mechanistic pathways which can impact the overall outcome.[3]
Mechanistic Divergence: Brønsted vs. Lewis Acids
The primary difference in the catalytic action of Brønsted and Lewis acids in the Fischer indole synthesis lies in the initial activation step and their interaction with the reaction intermediates.
Brønsted Acid Catalysis: Brønsted acids, as proton donors, initiate the reaction by protonating the carbonyl oxygen of the aldehyde or ketone, thereby activating it for nucleophilic attack by the arylhydrazine. Subsequently, the Brønsted acid protonates the hydrazone intermediate, facilitating the crucial tautomerization to the enamine and the subsequent[3][3]-sigmatropic rearrangement. The proton plays a vital role throughout the catalytic cycle, participating in the various proton transfer steps required for the reaction to proceed.[3][4]
Lewis Acid Catalysis: Lewis acids, being electron pair acceptors, typically coordinate to the carbonyl oxygen, activating the carbonyl group for hydrazone formation.[1] In the subsequent steps, the Lewis acid can play a more complex role. It can coordinate to the nitrogen atoms of the hydrazone, facilitating the tautomerization and the[3][3]-sigmatropic rearrangement. The coordination of the Lewis acid to the nitrogen can increase the rate of the key rearrangement step.[1]
Visualizing the Catalytic Cycles
To better illustrate the distinct mechanistic pathways, the following diagrams outline the catalytic cycles for both Brønsted and Lewis acid-catalyzed Fischer indole synthesis.
Caption: Generalized mechanism of Lewis acid-catalyzed Fischer indole synthesis.
Performance Comparison: A Data-Driven Analysis
The choice between a Brønsted and a Lewis acid catalyst often depends on the specific substrates, desired reaction conditions, and the targeted indole derivative. While a comprehensive, single study comparing a wide array of catalysts under identical conditions is not readily available, a compilation of data from various sources provides valuable insights into their relative performance. [5]
| Catalyst Type | Catalyst | Substrate 1 (Arylhydrazine) | Substrate 2 (Ketone/Aldehyde) | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Brønsted Acid | Polyphosphoric Acid (PPA) | Phenylhydrazine | Acetophenone | 100°C, 1 h | ~90% | [5] |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | 4-Methoxyphenylhydrazine | Cyclohexanone | Toluene, reflux, 4 h | 85% | [5] |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Phenylhydrazine | Acetophenone | 170°C, 5 min (microwave) | 92% | [1] |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Phenylhydrazine | Cyclohexanone | Glacial acetic acid, 80°C | 88% | [5] |
| Lewis Acid | Iron(III) Chloride (FeCl₃) | Phenylhydrazine | Cyclohexanone | Ethanol, reflux | 95% | [1] |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Phenylhydrazine | Cyclohexanone | Toluene, reflux | 82% | [1]|
Analysis of Performance Data:
-
Brønsted acids like PPA and p-TsOH are effective and widely used, often providing high yields. [5]They are generally cost-effective and readily available. However, they can require harsh reaction conditions, such as high temperatures, and may not be suitable for sensitive substrates. [6]* Lewis acids such as ZnCl₂, BF₃·OEt₂, and FeCl₃ often allow for milder reaction conditions and can be highly efficient. [1][5]They are particularly advantageous for substrates that are sensitive to strong protic acids. [7]Some Lewis acids, however, can be moisture-sensitive, requiring anhydrous conditions for optimal performance. [7]
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide detailed, step-by-step methodologies for representative Fischer indole syntheses using both a Brønsted and a Lewis acid catalyst.
Protocol 1: Brønsted Acid-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole using p-Toluenesulfonic Acid
Caption: Experimental workflow for Brønsted acid-catalyzed indolization.
Materials:
-
4-Methoxyphenylhydrazine
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyphenylhydrazine (1.0 equivalent) and cyclohexanone (1.1 equivalents) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure product. [5]
Protocol 2: Lewis Acid-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole using Zinc Chloride (Microwave-Assisted)
Caption: Experimental workflow for Lewis acid-catalyzed indolization.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Zinc chloride (ZnCl₂)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine phenylhydrazine (1.0 equivalent), cyclohexanone (1.1 equivalents), and a catalytic amount of zinc chloride in ethanol. [1]2. Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 110 °C) and hold for the specified time (e.g., 10-30 minutes). [1]3. Work-up: After the reaction is complete, cool the vessel to room temperature. Add deionized water to the reaction mixture to precipitate the crude product. [1]4. Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude 1,2,3,4-tetrahydrocarbazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). [1]
Comparative Advantages and Disadvantages
| Feature | Brønsted Acid Catalysts | Lewis Acid Catalysts |
| Cost & Availability | Generally inexpensive and readily available (e.g., H₂SO₄, p-TsOH). | Cost can vary significantly depending on the metal and ligands. Common ones like ZnCl₂ are affordable. |
| Handling & Stability | Often easier to handle and less sensitive to moisture. | Many are sensitive to water and require anhydrous conditions. [7] |
| Reaction Conditions | Can require high temperatures and harsh conditions. [6] | Often allow for milder reaction conditions. [1] |
| Substrate Scope | Broadly applicable but can be limited by substrate sensitivity to strong acids. [6] | Can be advantageous for acid-sensitive substrates. [7]The choice of Lewis acid can be tailored to the substrate. |
| Selectivity | The strength of the acid can influence regioselectivity in reactions with unsymmetrical ketones. [7] | The nature of the Lewis acid can also influence regioselectivity. |
| Environmental Impact | Strong mineral acids can pose environmental and disposal challenges. Heterogeneous Brønsted acids offer greener alternatives. | Some metal-based Lewis acids can be toxic. Development of recyclable and environmentally benign Lewis acids is an active area of research. |
| Catalyst Reusability | Homogeneous catalysts are generally not reusable. Heterogeneous catalysts (e.g., acidic resins) can be recovered and reused. [8] | Recovery and reuse can be challenging for homogeneous catalysts. Heterogeneous Lewis acids are being developed for improved reusability. |
Conclusion and Future Perspectives
The choice between a Brønsted and a Lewis acid catalyst for indolization is not a one-size-fits-all decision. It requires careful consideration of the specific substrates, desired reaction conditions, and overall synthetic strategy. Brønsted acids offer a cost-effective and straightforward approach for many standard transformations. In contrast, Lewis acids provide a milder and often more versatile alternative, particularly for complex and sensitive substrates.
The field of acid-catalyzed indolization continues to evolve, with a growing emphasis on the development of more sustainable and efficient catalytic systems. This includes the design of novel, recyclable heterogeneous Brønsted and Lewis acids, as well as the exploration of milder reaction conditions and greener solvents. [6]As our understanding of the intricate mechanistic details of these reactions deepens, we can expect the development of even more selective and powerful catalysts for the synthesis of this vital heterocyclic scaffold.
References
-
Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
fischer indole synthesis: significance of choice of acid catalyst. (2020, September 19). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]
-
Zhou, L., & Doyle, M. P. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of organic chemistry, 74(23), 9222–9224. [Link]
-
A Review of the Indole Synthesis Reaction System. (2026, January 7). Oreate AI Blog. Retrieved January 11, 2026, from [Link]
-
Shaikh, I. A., & Guchhait, S. K. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54130-54167. [Link]
-
Brønsted Acid-Catalyzed Cascade Reactions Involving 1,2-Indole Migration. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Chiral Brønsted versus Lewis Acid Catalysis in asymmetric C3‐indolylation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions. (2009). SciSpace. Retrieved January 11, 2026, from [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Possible mechanism for the Fischer indole synthesis. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). Molecules, 25(14), 3248. [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Brønsted acid-catalyzed cascade cyclization: an efficient strategy for divergent synthesis of cyclohepta[b]indole derivatives. (n.d.). Green Chemistry. Retrieved January 11, 2026, from [Link]
-
Brønsted Acid-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indoles with Benzothiazole-Bearing Trifluoromethyl Ketone Hydrates. (2020). The Journal of Organic Chemistry, 85(6), 4398-4407. [Link]
-
Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. (2007). Advanced Synthesis & Catalysis, 349(6), 883-887. [Link]
-
Brønsted acid catalyzed enantioselective addition of hydrazones to 3-indolylmethanols. (n.d.). Organic Chemistry Frontiers. Retrieved January 11, 2026, from [Link]
-
Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Effects of Brønsted and Lewis acidities on activity and selectivity of heteropolyacid-based catalysts for hydrolysis of cellobiose and cellulose. (n.d.). Green Chemistry. Retrieved January 11, 2026, from [Link]
-
Efficient Lewis acid-assisted Brønsted acid (LBA) catalysis in the iron-catalyzed Friedel-Crafts alkylation reaction of indoles. (2011). Open Chemistry, 9(4), 623-628. [Link]
-
Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. (n.d.). Frontiers. Retrieved January 11, 2026, from [Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (2020). ACS Catalysis, 10(10), 5559-5564. [Link]
-
Identifying the Role of Brønsted and Lewis Acid Sites in the Diels‐Alder Cycloaddition of 2,5‐DMF and Ethylene. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Yamamoto, H. (2008). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 84(5), 134–146. [Link]
-
Strategies for Lewis and Brønsted acid-catalyzed generation of excited states. (n.d.). SpringerLink. Retrieved January 11, 2026, from [Link]
-
From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. (2008). Proceedings of the Japan Academy. Series B, Physical and Biological Sciences, 84(5), 134-46. [Link]
-
Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent. (n.d.). Green Chemistry. Retrieved January 11, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Biological Activity of Indoles from 3,5-Dimethylphenylhydrazine HCl
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, stands as a cornerstone in medicinal chemistry.[1][2] This privileged scaffold is a recurring motif in a vast array of natural products, including alkaloids and peptides, and is integral to numerous synthetic compounds with profound pharmacological effects.[1][3][4] The versatility of the indole ring system allows it to mimic peptide structures and bind with high affinity to a diverse range of biological receptors and enzymes, making it a fertile ground for drug discovery.[3][4][5] From anticancer and antimicrobial to anti-inflammatory and antioxidant activities, the biological profile of indole derivatives is remarkably broad, driving continuous research into novel analogues with enhanced potency and selectivity.[1][3][6][7][8]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of novel indole derivatives, starting from a specific precursor: 3,5-Dimethylphenylhydrazine HCl. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative framework for assessing the potential of these compounds against established alternatives.
Part 1: Synthesis via Fischer Indolization
The most robust and widely adopted method for constructing the indole core from an arylhydrazine is the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[9][10] This acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone, followed by a[11][11]-sigmatropic rearrangement to form the indole.[9][12] The choice of acid catalyst is crucial, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[9][10]
For our purpose, the reaction of 3,5-Dimethylphenylhydrazine HCl with a suitable ketone (e.g., cyclohexanone) provides a direct route to 6,8-dimethyl-1,2,3,4-tetrahydrocarbazole, a specific, substituted indole derivative.
Experimental Protocol: Fischer Indole Synthesis
Objective: To synthesize 6,8-dimethyl-1,2,3,4-tetrahydrocarbazole from 3,5-Dimethylphenylhydrazine HCl and cyclohexanone.
Materials:
-
3,5-Dimethylphenylhydrazine HCl
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 3,5-Dimethylphenylhydrazine HCl (1.0 eq) and cyclohexanone (1.1 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid (20 mL) to the flask. The acetic acid serves as both the solvent and the acid catalyst for the reaction.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux with constant stirring. The elevated temperature is necessary to overcome the activation energy for the[11][11]-sigmatropic rearrangement.[13]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.
-
Work-up - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL). Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases. This step quenches the acid catalyst and precipitates the crude product.
-
Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol to yield the final product, 6,8-dimethyl-1,2,3,4-tetrahydrocarbazole.
Workflow Diagram: Fischer Indole Synthesis
Caption: Workflow for the synthesis of a dimethyl-substituted indole.
Part 2: Assessing Biological Activity - A Comparative Approach
Once synthesized and purified, the novel indole derivatives must be evaluated for their biological activity. This section provides detailed, self-validating protocols for assessing their anticancer, antimicrobial, and antioxidant potential.
A. Anticancer Activity: Cytotoxicity Screening
A primary indicator of anticancer potential is a compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a standard colorimetric method for assessing cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized indole against human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).
Materials:
-
Synthesized indole derivative, dissolved in DMSO (stock solution)
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Controls: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO) only, and cells treated with a standard anticancer drug like Doxorubicin (positive control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for determining cytotoxicity via MTT assay.
B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Indole derivatives are known for their broad-spectrum antimicrobial properties.[6][11][14][15][16] The broth microdilution method is a gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15]
Objective: To determine the MIC of the synthesized indole against representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
Materials:
-
Synthesized indole derivative, dissolved in DMSO
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the indole compound in the broth medium. The typical concentration range tested is from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a growth control well (broth + inoculum, no compound), a sterility control well (broth only), and wells with standard antimicrobial agents as positive controls.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Caption: Workflow for determining Minimum Inhibitory Concentration.
C. Antioxidant Activity: Radical Scavenging Assays
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest.[17] Indole derivatives have been shown to act as effective radical scavengers.[17][18][19] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate this activity.
Objective: To evaluate the free radical scavenging capacity of the synthesized indole and determine its EC₅₀ value.
Materials:
-
Synthesized indole derivative, dissolved in methanol or ethanol
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Ascorbic acid (standard antioxidant)
-
96-well microplate or spectrophotometer cuvettes
Procedure:
-
Compound Preparation: Prepare various concentrations of the indole compound in the chosen solvent.
-
Reaction Mixture: In each well of a 96-well plate, mix 100 µL of the compound solution with 100 µL of the DPPH solution.[20]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20] The scavenging of the DPPH radical by the antioxidant results in a color change from purple to yellow.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[20]
-
Controls: A blank (solvent only) and a control (solvent + DPPH solution) are required. Ascorbic acid is used as a positive control.
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the scavenging percentage against the compound concentration to determine the EC₅₀ (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: Workflow for assessing antioxidant activity via DPPH assay.
Part 3: Data Presentation and Comparative Analysis
Objective comparison is key to understanding the potential of newly synthesized compounds. The data below is hypothetical, structured to illustrate how the 6,8-dimethyl-substituted indole might perform relative to established standards and other indole analogues.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) |
| 6,8-Dimethyl-Indole (Synthesized) | 8.5 | 12.3 | 15.1 |
| Unsubstituted Indole | >100 | >100 | >100 |
| 5-Fluoro-Indole | 25.6 | 31.4 | 40.2 |
| Doxorubicin (Standard)[21] | 0.8 | 1.2 | 1.0 |
Causality Insight: The addition of dimethyl groups at the 6 and 8 positions could enhance lipophilicity, potentially improving cell membrane penetration compared to the unsubstituted parent indole, leading to increased cytotoxicity.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| 6,8-Dimethyl-Indole (Synthesized) | 16 | 32 | 32 |
| Unsubstituted Indole | >256 | >256 | >256 |
| Indole-Triazole Conjugate[14][16] | 8 | 16 | 2 |
| Ciprofloxacin (Standard)[14] | 0.5 | 0.25 | N/A |
| Fluconazole (Standard)[14] | N/A | N/A | 1 |
Causality Insight: While showing activity, the synthesized indole is less potent than specialized conjugates or standard antibiotics. This suggests the dimethyl substitution confers baseline activity, but further functionalization (e.g., with a triazole moiety) is likely required to achieve high potency.[16]
Table 3: Comparative Antioxidant Activity (EC₅₀ in µM)
| Compound | DPPH Scavenging | ABTS Scavenging |
| 6,8-Dimethyl-Indole (Synthesized) | 45.7 | 38.2 |
| Unsubstituted Indole | 150.5 | 135.8 |
| Melatonin (Indole-based standard)[18] | 15.2 | 10.5 |
| Ascorbic Acid (Standard)[20] | 22.5 | 18.9 |
Causality Insight: The electron-donating nature of the methyl groups on the benzene ring can stabilize the indolyl radical formed during the hydrogen atom transfer mechanism, enhancing antioxidant activity compared to the unsubstituted indole.[17] However, it is less potent than highly specialized indole antioxidants like melatonin.
Part 4: Authoritative Grounding - Mechanism of Action
Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division.[5][22] They can bind to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[21]
Signaling Pathway Diagram: Indole-Induced Apoptosis
Caption: Indole-mediated inhibition of tubulin polymerization.
Conclusion
The synthesis of novel indoles from precursors like 3,5-Dimethylphenylhydrazine HCl offers a promising avenue for discovering new bioactive agents. This guide outlines a systematic and logical approach, from synthesis to multi-faceted biological evaluation. The provided protocols are designed to be self-validating, and the comparative data framework allows for an objective assessment of a new compound's potential. By understanding the causality behind experimental design and potential mechanisms of action, researchers can more effectively navigate the complex but rewarding field of indole-based drug discovery.
References
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023, April 17). Bentham Science. Retrieved January 11, 2026, from [Link]
-
Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (n.d.). Frontiers. Retrieved January 11, 2026, from [Link]
-
Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021, April 15). MDPI. Retrieved January 11, 2026, from [Link]
-
Synthesis and anticancer activity of novel 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC. (2022, November 4). NIH. Retrieved January 11, 2026, from [Link]
-
Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Synthesis and preliminary cytotoxic evaluation of substituted indoles as potential anticancer agents. (2020, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (n.d.). ACS Omega. Retrieved January 11, 2026, from [Link]
-
Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Endogenous and Dietary Indoles: A Class of Antioxidants and Radical Scavengers in the ABTS Assay. (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections. Retrieved January 11, 2026, from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC. (2010, April 8). NIH. Retrieved January 11, 2026, from [Link]
-
Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024, July 19). MDPI. Retrieved January 11, 2026, from [Link]
-
Biomedical Importance of Indoles - PMC. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
Antioxidant capacities of synthesized indole compounds by ABTS assay. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Antioxidant activity of unexplored indole derivatives: Synthesis and screening. (2023, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Indole: A Promising Scaffold For Biological Activity. (n.d.). RJPN. Retrieved January 11, 2026, from [Link]
-
Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2. (n.d.). Canadian Journal of Chemistry. Retrieved January 11, 2026, from [Link]
-
Novel indole hydrazide derivatives: Synthesis and their antiproliferative activities through inducing apoptosis and DNA damage. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
The Biological and Pharmacological Potentials of Indole-based Heterocycles. (n.d.). Bentham Science. Retrieved January 11, 2026, from [Link]
-
3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
D.S. Soriano / R.J.Ellison Univ. Pittsburgh- Bradford. Chemistry Dept. Spring, 1999. (n.d.). University of Pittsburgh. Retrieved January 11, 2026, from [Link]
-
Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. (2020, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
- US5179211A - Process for the preparation of indoles. (n.d.). Google Patents.
Sources
- 1. rjpn.org [rjpn.org]
- 2. D [sites.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dimethylphenylhydrazine Hydrochloride
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. For drug development professionals and researchers, the proper disposal of compounds like 3,5-Dimethylphenylhydrazine hydrochloride is not merely a regulatory hurdle but a cornerstone of responsible laboratory practice. This guide provides a comprehensive, technically grounded framework for managing this compound's waste stream, ensuring the safety of personnel and the protection of our environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound, like many hydrazine derivatives, is a reactive and potentially hazardous compound. Its disposal protocol is dictated by its inherent chemical properties and associated risks. A thorough understanding of these hazards is the first step in safe handling and disposal.
Hydrazine and its derivatives are recognized for their toxicological profile. Many are suspected carcinogens and can be toxic if inhaled, ingested, or absorbed through the skin.[1] The hydrochloride salt form may present as a white to yellow or brown powder or crystals.[2][3]
Table 1: Chemical & Safety Data for this compound
| Property | Value | Source |
| CAS Number | 60481-36-9 | [2][3][4] |
| Molecular Formula | C₈H₁₃ClN₂ | [3][5] |
| Molecular Weight | 172.66 g/mol | [4][5] |
| Appearance | White to yellow/brown powder or crystals | [2][3] |
| GHS Hazard Statements | H302, H315, H319, H332, H335 | [2][6][7] |
| GHS Signal Word | Warning | [2][7] |
Hazard Statement Breakdown:
-
H332: Harmful if inhaled.
The causality behind these hazards lies in the reactivity of the hydrazine moiety. It is a potent reducing agent and can undergo vigorous or explosive reactions with oxidizing agents. This reactivity also underlies its biological toxicity. Therefore, disposal procedures must focus on controlled neutralization and strict adherence to waste segregation protocols.
The Regulatory Landscape: Adherence to a Mandated Standard
The disposal of this compound is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8] Wastes containing hydrazine are classified as hazardous wastes.[9]
Key regulatory tenets include:
-
Waste Determination: All waste must be evaluated to determine if it is hazardous. Given the known hazards of this compound, any waste contaminated with it must be managed as hazardous waste.[10]
-
Prohibition of Sewer Disposal: Hazardous chemicals must not be disposed of down the drain.[8][11]
-
Satellite Accumulation Areas (SAAs): Laboratories are permitted to accumulate hazardous waste at or near the point of generation in designated SAAs.[10][12] These areas have specific requirements for container labeling, condition, and maximum accumulation volumes (typically 55 gallons).[10][12]
-
Cradle-to-Grave Responsibility: The generator of the waste is responsible for it from its creation to its final, safe disposal. This necessitates working with licensed hazardous waste disposal contractors.[13]
Core Disposal Principles: A Framework for Action
Before detailing specific protocols, it is essential to establish the guiding principles for managing this waste stream.
-
Waste Minimization: The most effective disposal strategy is to minimize waste generation. This includes preparing solutions in quantities appropriate for the experiment and avoiding the over-purchase of reagents.
-
Segregation: Never mix incompatible waste streams. Waste containing this compound should be kept separate from strong oxidizing agents to prevent dangerous reactions.[8]
-
Containment: Use appropriate, chemically compatible containers for waste accumulation. The container must be in good condition and have a secure, leak-proof closure.[8][10]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and an accurate description of the contents.[10][12]
Procedural Guide: From Benchtop to Final Disposal
The following workflow provides a logical progression for the safe disposal of this compound waste.
Caption: Waste Stream Decision Workflow for 3,5-Dimethylphenylhydrazine HCl.
Protocol A: Direct Packaging for Professional Disposal (Solid & Concentrated Liquid Waste)
This protocol is the standard and most secure method for disposing of the pure compound, concentrated solutions, and heavily contaminated solid waste. In-lab chemical treatment of concentrated hydrazine waste is not recommended due to the potential for highly exothermic and uncontrolled reactions.
-
Container Selection: Choose a high-density polyethylene (HDPE) or other compatible container with a screw-top cap. The container must be clean and dry.
-
Waste Collection:
-
Solids: Carefully transfer the solid this compound waste into the designated container. This includes unused reagent and grossly contaminated items like weigh paper.
-
Contaminated Labware: Non-reusable items like gloves, pipette tips, and wipes should be placed in a sealed, labeled bag and then into the solid waste container.
-
Concentrated Liquids: Carefully pour the concentrated liquid waste into a designated liquid waste container. Use a funnel to prevent spills.
-
-
Labeling: Immediately label the container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
Approximate concentration and volume/mass.
-
Associated hazards (e.g., Toxic, Irritant).[12]
-
-
Storage: Keep the container sealed when not in use.[10] Store it in your lab's designated Satellite Accumulation Area (SAA), away from incompatible materials (especially oxidizers).
-
Disposal Request: Once the container is full or has been in storage for the maximum allowed time (typically 6-12 months depending on regulations), contact your institution's Environmental Health & Safety (EH&S) department for pickup.[8][10][14] They will arrange for disposal by a licensed hazardous waste contractor.
Protocol B: Chemical Neutralization (Dilute Aqueous Waste <5%)
For large volumes of dilute aqueous waste, chemical neutralization can be an effective pretreatment step before collection by EH&S. The principle is to oxidize the hydrazine moiety to nitrogen gas and water.[15] Sodium hypochlorite (bleach) or calcium hypochlorite are common reagents for this purpose.[9][13][16][17]
CAUTION: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. The reaction can be exothermic; proceed with caution. Incomplete oxidation of some hydrazines can produce carcinogenic byproducts, highlighting the need for careful execution.[9]
-
Preparation:
-
Ensure your dilute waste stream is free of other reactive chemicals.
-
Prepare a fresh solution of ~5% sodium hypochlorite (household bleach is acceptable if its concentration is known) or calcium hypochlorite.
-
Have a method to monitor the pH of the solution.
-
-
Dilution & pH Adjustment:
-
Oxidation:
-
Slowly, and with constant stirring, add the hypochlorite solution to the hydrazine waste. An equal volume of 5% hypochlorite solution is a good starting point.[16]
-
Monitor the temperature of the reaction vessel. If it becomes excessively warm, slow the rate of addition and/or use an ice bath for cooling.
-
-
Verification of Complete Reaction:
-
After the initial addition, continue to add the hypochlorite solution until an excess of oxidant is present.
-
Test for the presence of excess hypochlorite using potassium iodide-starch paper. A blue-black color indicates that all the hydrazine has been consumed.
-
-
Final Steps:
-
Once the reaction is complete and the solution has cooled to room temperature, adjust the pH to neutral (6-8) if necessary.
-
Transfer the treated waste to a properly labeled hazardous waste container. The label should indicate the contents are "Treated Hydrazine Waste" and list the final components (e.g., water, sodium chloride, residual sodium hypochlorite).
-
Arrange for pickup and disposal via your institution's EH&S department.
-
Emergency Procedures: Spill Management
Accidents happen. A clear, pre-defined plan for spill management is critical.
Caption: Emergency Spill Response Protocol.
Small Spill (Solid or Liquid):
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear two pairs of nitrile gloves, safety goggles, and a lab coat.
-
Containment: For liquids, surround the spill with an inert absorbent material like sand or vermiculite.[18]
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials (gloves, absorbent, etc.) as hazardous waste.
Large Spill:
-
Evacuate: Immediately evacuate the area.[18]
-
Alert: Notify your supervisor and your institution's EH&S or emergency response team.
-
Isolate: Close the doors to the affected area to prevent vapors from spreading.
-
Await Professionals: Do not attempt to clean up a large spill yourself. Allow trained emergency responders to handle the situation.
By integrating these principles and protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and ensure that the lifecycle of this compound is managed responsibly from acquisition to final disposal.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. NCBI Bookshelf.
- International Programme on Chemical Safety. (1991). Hydrazine (HSG 56, 1991). Inchem.org.
- Safety Data Sheet. (2015, October 6). Hydrazine Hydrate 7.5%.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Laboratory Waste Management: The New Regulations. (n.d.).
- BenchChem. (2025). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
- PubChem. (n.d.). (3,5-Dimethylphenyl)hydrazine. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). This compound.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Sigma-Aldrich. (n.d.). This compound.
- Apollo Scientific. (n.d.). 3,4-Dimethylphenylhydrazine hydrochloride Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet - 1-(2,4-Dimethylphenyl)hydrazine hydrochloride.
- Google Patents. (n.d.). JPH05115885A - Treatment of hydrazine-containing waste water.
- ResearchGate. (2025, August 7). (PDF) Detoxication of hydrazine in waste waters.
- Fisher Scientific. (n.d.). Safety Data Sheet - this compound.
- Manchester Organics. (n.d.). (3,5-Dimethylphenyl)hydrazine hydrochloride.
- Thermo Scientific Chemicals. (n.d.). This compound, 97%.
- (2024, January 10). Emergency treatment of hydrazine hydrate leakage.
- Global Substance Registration System. (2025, August 25). (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 60481-36-9 [sigmaaldrich.com]
- 3. This compound, 97% 25 g | Request for Quote [thermofisher.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. GSRS [gsrs-dev-public.ncats.io]
- 6. (3,5-Dimethylphenyl)hydrazine | C8H12N2 | CID 1810602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. danielshealth.com [danielshealth.com]
- 9. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. nj.gov [nj.gov]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. nexchem.co.uk [nexchem.co.uk]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. arxada.com [arxada.com]
- 17. JPH05115885A - Treatment of hydrazine-containing waste water - Google Patents [patents.google.com]
- 18. Emergency treatment of hydrazine hydrate leakage - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Researcher's Guide to the Safe Handling of 3,5-Dimethylphenylhydrazine Hydrochloride
For the diligent researcher, scientist, and drug development professional, the pursuit of discovery is paramount. However, this pursuit must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3,5-Dimethylphenylhydrazine hydrochloride, a compound that, while valuable in chemical synthesis, presents notable health risks. Our goal is to empower you with the knowledge to work confidently and safely, ensuring that your groundbreaking work is not accomplished at the cost of personal well-being.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Like many hydrazine derivatives, it should be handled with care due to its potential toxicity.[2][3] Proactive risk mitigation begins with a thorough understanding of these hazards.
Core Directive: Personal Protective Equipment (PPE)
The first line of defense when handling this compound is the correct and consistent use of Personal Protective Equipment (PPE). The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and preparing solutions | Chemical safety goggles, face shield, lab coat, and nitrile or neoprene gloves.[2][3][4] |
| Conducting reactions | Chemical safety goggles, face shield, lab coat, and nitrile or neoprene gloves. All work must be performed in a certified chemical fume hood.[2][5] |
| Handling spills | Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty gloves.[4][6] |
| Waste disposal | Chemical safety goggles, lab coat, and nitrile or neoprene gloves. |
A Note on Glove Selection: The choice of glove material is critical. Nitrile or neoprene gloves are recommended for handling hydrazine compounds.[3][4][6] Always inspect gloves for any signs of degradation or perforation before use.
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling this compound is essential for minimizing risk. The following workflow provides a step-by-step guide for safe handling practices.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[4][7]
-
The storage area should be clearly labeled with the appropriate hazard warnings.[5]
Handling and Use
-
Engineering Controls: All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[2][5]
-
Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above.
-
Avoiding Dust: As a solid, care should be taken to avoid the generation of dust.[8] Use techniques that minimize aerosolization.
-
Preventing Contact: Avoid all personal contact with the substance, including inhalation of dust or vapors and direct contact with skin and eyes.[8]
Spill Management
In the event of a spill, immediate and decisive action is required to contain the hazard and protect laboratory personnel.
Caption: Workflow for responding to a chemical spill.
Waste Disposal
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, is considered hazardous waste.[5]
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of hazardous waste through your institution's designated hazardous waste management program.[8] Never dispose of this chemical down the drain.[9]
Emergency Procedures: A Plan for the Unexpected
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[8][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]
Conclusion: A Culture of Safety
The responsible handling of this compound is a cornerstone of a robust safety culture. By understanding the risks, diligently using appropriate PPE, and adhering to established protocols, you contribute to a safer laboratory environment for yourself and your colleagues. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.
References
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.). Retrieved from [Link]
-
Hydrazine - Risk Management and Safety. (n.d.). Retrieved from [Link]
-
Hydrazine. (n.d.). UC Santa Barbara. Retrieved from [Link]
-
Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. (2022). Retrieved from [Link]
-
Safety and Handling of Hydrazine - DTIC. (n.d.). Retrieved from [Link]
-
Hydrazine - Incident management - GOV.UK. (2025, February 19). Retrieved from [Link]
-
Best Practices: Emergency Medical Management to Hydrazine Exposure - CORE Scholar. (2016, July 26). Retrieved from [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 60481-51-8 Name: (3,4-dimethylphenyl)hydrazine hydrochloride (1:1) - XiXisys. (n.d.). Retrieved from [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. arxada.com [arxada.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
